Product packaging for m-PEG8-acid(Cat. No.:)

m-PEG8-acid

货号: B609292
分子量: 412.5 g/mol
InChI 键: JHUSQXBQANBSDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

m-PEG8-acid (CAS 1093647-41-6) is a monodisperse polyethylene glycol (PEG) linker of precise molecular weight (412.5 g/mol), featuring a terminal methoxy group (-OCH3) and a carboxylic acid (-COOH) functional group separated by an eight-unit PEG spacer . The methoxy terminus provides stability and minimizes non-specific interactions, while the carboxylic acid serves as a versatile handle for efficient conjugation to primary amine groups via activators like EDC or HATU to form stable amide bonds . This defined, non-cleavable linker is specifically engineered to enhance the solubility and stability of conjugated molecules in aqueous media while reducing steric hindrance for improved target accessibility . This reagent is critically valuable in advanced research applications. It is widely used as a key component in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects cytotoxins to antibodies, improving the conjugate's pharmacokinetic profile . Furthermore, this compound serves as a vital linker in the construction of PROTACs (PROteolysis TArgeting Chimeras), where its spacer unit connects an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the targeted degradation of pathological proteins . Additional applications include the PEGylation of proteins, peptides, and small molecules to modulate their properties, the functionalization of imaging probes, and the surface modification of nanomaterials to improve biocompatibility . With a molecular formula of C18H36O10 and a purity typically ≥95-98%, it is supplied for research applications only . This product must be stored at -20°C, protected from light and moisture .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O10 B609292 m-PEG8-acid

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUSQXBQANBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-acid: A Monodisperse Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of m-PEG8-acid, a discrete polyethylene glycol (PEG) linker essential for advanced applications in bioconjugation, drug delivery, and proteomics. We will explore its fundamental chemical properties, the rationale for its use over traditional polydisperse polymers, its mechanism of action in forming stable bioconjugates, and a detailed, field-tested protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage precision-engineered linkers to enhance the performance of therapeutic and diagnostic molecules.

Introduction: The Need for Precision in PEGylation

PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a cornerstone of modern drug development. It is a clinically-validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulatory half-life, and reducing immunogenicity.[] However, traditional PEGylation methods utilize polydisperse PEG polymers, which are mixtures of molecules with a wide range of chain lengths and molecular weights. This heterogeneity introduces significant challenges in manufacturing, characterization, and batch-to-batch consistency, creating a need for precisely defined linker technologies.

This need is met by monodisperse or discrete PEG (dPEG®) linkers like this compound. Unlike polymer mixtures, this compound is a single, pure compound with a precisely defined structure and molecular weight.[2] It consists of a methoxy (m-) cap at one terminus, a chain of exactly eight ethylene glycol units (-PEG8-), and a terminal carboxylic acid (-acid) functional group.[2][3] This uniform structure provides unparalleled control over the modification of proteins, peptides, and nanoparticles, ensuring a homogenous final product with predictable properties.

The key advantages of using a monodisperse linker such as this compound include:

  • Enhanced Purity and Characterization: A single molecular weight simplifies analysis by mass spectrometry and chromatography, allowing for precise determination of the degree of PEGylation.

  • Improved Pharmacokinetics: The exact linker length eliminates a variable that can impact the biological behavior of the conjugate.

  • Batch-to-Batch Reproducibility: As a single chemical entity, it guarantees consistency in manufacturing processes, a critical requirement for therapeutic development.

  • Reduced Steric Hindrance: The defined, flexible PEG chain acts as a hydrophilic spacer, improving solubility and molecular accessibility without the unpredictable steric bulk of polydisperse PEGs.[2][4]

Physicochemical Properties of this compound

This compound is a versatile chemical tool whose utility is grounded in its specific molecular architecture. The terminal methoxy group provides stability and minimizes non-specific interactions, while the carboxylic acid serves as a reactive handle for covalent attachment.[2][4]

Chemical Structure Diagram

Below is the chemical structure of this compound, illustrating the methoxy cap, the eight-unit PEG chain, and the terminal carboxylic acid.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValueReference(s)
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid[5]
CAS Number 1093647-41-6[3][6]
Molecular Formula C18H36O10[3][5][6]
Molecular Weight 412.47 g/mol (or 412.5 g/mol )[3][6][7][8]
Appearance Colorless oil or solid[7]
Purity Typically ≥95%[3][4][7]
Solubility Soluble in Water, DMSO, DMF, DCM, THF[6][7]
Storage Conditions -20°C, protected from light and moisture[2][5][6]

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The utility of this compound as a linker stems from the reactivity of its terminal carboxylic acid. This group is not inherently reactive towards amines but can be readily "activated" to form a stable amide bond with primary amines, such as the ε-amine of lysine residues on a protein's surface. The most common and robust method for this activation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two primary steps:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Stabilization and Conjugation: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with primary amines on the target molecule to form a strong, covalent amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and is a cornerstone of modern bioconjugation.[5][6]

Reaction Workflow Diagram

conjugation_workflow mPEG_Acid This compound (-COOH) Activated_Ester m-PEG8-NHS Ester (Reactive Intermediate) mPEG_Acid->Activated_Ester Step 1: Activation EDC_NHS EDC + Sulfo-NHS (Activation Reagents) EDC_NHS->Activated_Ester Conjugate PEGylated Protein (Stable Amide Bond) Activated_Ester->Conjugate Step 2: Conjugation Protein Target Protein with Primary Amines (-NH₂) Protein->Conjugate Byproducts Byproducts (Urea, Sulfo-NHS) Conjugate->Byproducts Release

Caption: Carbodiimide-mediated conjugation workflow.

Core Applications in Research and Drug Development

This compound is not just a linker but an enabling technology across multiple domains of biomedical research.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the cytotoxic payload to the antibody is critical. This compound is used to create non-cleavable ADCs. Its hydrophilicity helps mitigate the aggregation often caused by hydrophobic drug payloads, improving the overall solubility and pharmacokinetic profile of the conjugate.[2]

  • PROTACs and Molecular Glues: For Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are paramount for correctly orienting the two ends of the molecule to engage both the target protein and the E3 ubiquitin ligase. The defined structure of this compound provides a precise spacer for optimizing this ternary complex formation.[2]

  • Peptide and Protein PEGylation: Modifying therapeutic peptides and proteins with this compound can enhance their solubility and in vivo stability, leading to improved therapeutic efficacy.[6]

  • Surface Modification: It is used to functionalize nanoparticles, liposomes, and other surfaces to improve biocompatibility and create a hydrophilic shield that reduces non-specific protein binding (biofouling).[2]

Experimental Protocol: Conjugation of this compound to a Model Protein

This section provides a detailed, self-validating protocol for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) using EDC/Sulfo-NHS chemistry.

A. Principle

The carboxylic acid of this compound is activated in situ using EDC and Sulfo-NHS in an acidic buffer (MES) to form a reactive Sulfo-NHS ester. This activated PEG reagent is then added to a solution of the protein in a neutral to slightly alkaline buffer (PBS), where it reacts with primary amines (lysine side chains) to form stable amide bonds. The reaction is subsequently quenched, and the resulting conjugate is purified and analyzed.

B. Materials and Reagents
  • This compound

  • Model Protein (e.g., BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Size Exclusion Chromatography (SEC) system.

  • Analysis: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS).

C. Step-by-Step Procedure

1. Reagent Preparation (Calculations are critical):

  • Protein Solution: Prepare a 5 mg/mL solution of BSA in 1X PBS, pH 7.4.

  • This compound Stock: Prepare a 100 mM stock solution in anhydrous DMSO. For example, dissolve 41.25 mg of this compound (MW ~412.5) in 1 mL of DMSO.

  • EDC Stock: Prepare a 100 mM stock solution in ultrapure water. Prepare fresh just before use.

  • Sulfo-NHS Stock: Prepare a 100 mM stock solution in ultrapure water. Prepare fresh just before use.

2. Activation of this compound (Perform immediately before conjugation):

  • Rationale: This step creates the reactive ester. It is performed separately to control the activation and minimize hydrolysis before the protein is introduced. A common molar ratio is PEG:EDC:Sulfo-NHS of 1:2:2.

  • In a microfuge tube, combine:

    • 10 µL of 100 mM this compound stock (1 µmol)

    • 20 µL of 100 mM EDC stock (2 µmol)

    • 20 µL of 100 mM Sulfo-NHS stock (2 µmol)

    • 50 µL of Activation Buffer (0.1 M MES, pH 6.0)

  • Vortex briefly and incubate at room temperature for 15 minutes.

3. Conjugation Reaction:

  • Rationale: The pH is raised to 7.4 to deprotonate the primary amines on the protein, making them nucleophilic and ready to attack the NHS ester. A 20-fold molar excess of PEG to protein is a good starting point.

  • To your protein solution (e.g., 200 µL of 5 mg/mL BSA, which is ~15 nmol of protein), add the entire 100 µL of the freshly activated this compound solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

4. Quenching the Reaction:

  • Rationale: Quenching with a high concentration of a primary amine (like Tris) consumes any unreacted NHS-esters, preventing further modification.

  • Add 15 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture.

  • Incubate for 15 minutes at room temperature.

D. Purification of the Conjugate
  • Rationale: It is essential to remove unreacted PEG reagent and byproducts (urea, NHS) which can interfere with downstream applications and analysis.

  • Desalting Column: For rapid cleanup, apply the entire reaction mixture to a desalting column (e.g., 7K MWCO) pre-equilibrated with 1X PBS, pH 7.4. Collect the eluate containing the purified PEGylated protein as per the manufacturer's protocol.

  • Size Exclusion Chromatography (SEC): For higher purity and analytical assessment, inject the sample onto an SEC column. The larger, PEGylated protein will elute earlier than the smaller, unreacted PEG molecules.

E. Characterization and Quality Control
  • SDS-PAGE: Run a sample of the purified conjugate alongside the unmodified protein. The PEGylated protein bands will show a distinct upward shift in apparent molecular weight, indicating successful conjugation. The "smeariness" of the band can indicate the degree of PEGylation heterogeneity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the definitive method. The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein modified with one, two, three, or more PEG chains. The mass difference between peaks will correspond precisely to the mass of the m-PEG8 moiety (minus water), confirming the identity of the modification.

Conclusion

This compound represents a significant advancement over traditional polydisperse polymers for bioconjugation. Its defined structure, purity, and reliability make it an indispensable tool for developing next-generation therapeutics and diagnostics. By providing precise control over molecular architecture, this compound allows researchers to build more homogenous, characterizable, and ultimately more effective biomolecular constructs, bridging the gap between innovative design and reproducible clinical success.

References

  • Creative Biolabs.
  • AxisPharm. This compound, CAS 1093647-41-6. [Link]

Sources

An In-Depth Technical Guide to m-PEG8-acid: Structure, Properties, and Advanced Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of m-PEG8-acid, a discrete polyethylene glycol (dPEG®) linker, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple datasheet to dissect the molecule's structure-function relationship, provide detailed, field-proven protocols, and explain the scientific rationale behind its application in advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics.

Foundational Understanding: The Molecular Architecture of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that is defined by its precise structure: a methoxy group (m) at one terminus, a chain of eight repeating ethylene glycol units (PEG8), and a terminal carboxylic acid (acid) group.[1] This is not a polydisperse polymer, but a single chemical entity with a defined molecular weight and length, which is critical for creating homogenous bioconjugates with reproducible pharmacological profiles.[2]

The IUPAC name for this compound is 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid.[3]

Key Structural Components and Their Functional Significance
  • Methoxy Cap (-OCH₃): The methoxy group provides chemical stability and inertness to one end of the linker.[1][4] This prevents unwanted crosslinking or reactions, ensuring the linker is monofunctional and directs the conjugation specifically through the terminal carboxylic acid.

  • PEG8 Spacer: The core of the molecule consists of eight ethylene glycol units. This hydrophilic chain is the primary reason for the beneficial properties of PEGylation.[5][6] It enhances the aqueous solubility of the conjugated molecule, which is particularly crucial for hydrophobic drugs or proteins prone to aggregation.[1][5][6][7] The PEG spacer also increases the hydrodynamic radius of the conjugate, which can extend its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation.[8][9][10][11]

  • Terminal Carboxylic Acid (-COOH): This functional group is the reactive handle for conjugation.[3][4][12] While carboxylic acids themselves are not highly reactive towards amines under physiological conditions, they can be readily activated to form a stable amide bond with primary amines, such as the ε-amine of lysine residues on a protein's surface.[3][13][14]

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are a direct consequence of its structure. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 1093647-41-6[3][12][15][16]
Molecular Formula C₁₈H₃₆O₁₀[3][12][15][16]
Molecular Weight 412.47 g/mol (or ~412.5)[3][12][15][16][17]
Purity Typically >95%[4][12][15][17]
Appearance Colorless to light-colored oil or solid[3][18]
Solubility Soluble in water, DMSO, DMF, DCM[12][16]
Spacer Arm Length ~29.8 Å[16]
Storage Conditions -20°C, under inert gas, protected from light and moisture[3][4][12][16]

The Cornerstone of Application: Amide Bond Formation via EDC/NHS Chemistry

The utility of this compound in bioconjugation hinges on the efficient and stable coupling of its terminal carboxylic acid to a primary amine on a biomolecule. Direct condensation of a carboxylic acid and an amine requires harsh conditions (e.g., high temperatures) that would denature most proteins.[14][19] Therefore, a "zero-length" crosslinking chemistry involving carbodiimides is the standard and preferred method.

The most common and robust method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][20][21]

The Two-Step Reaction Mechanism: A Causality-Driven Explanation

The process is a two-step reaction designed for optimal efficiency and control in aqueous environments.[22][23]

Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[13][23] This intermediate is susceptible to hydrolysis in water, which would regenerate the original carboxylic acid and reduce coupling efficiency.[13]

  • Why is NHS added? This is the critical, insight-driven step. The addition of NHS (or Sulfo-NHS) salvages the unstable O-acylisourea intermediate by converting it into a more stable, amine-reactive NHS ester.[13][21][23] This semi-stable intermediate is more resistant to hydrolysis, effectively increasing the half-life of the activated linker and leading to higher conjugation yields.[23] Using a two-step approach also allows for the removal of excess EDC and byproducts before adding the amine-containing biomolecule, which can be beneficial for sensitive substrates.[2][20]

Step 2: Nucleophilic Attack by the Primary Amine. The primary amine on the target biomolecule (e.g., the lysine side chain of an antibody) performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This displaces the NHS leaving group and forms a stable, covalent amide bond, permanently linking the this compound to the biomolecule.[13]

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling PEG_COOH m-PEG8-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC PEG_NHS m-PEG8-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS + NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis NHS NHS Conjugate m-PEG8-Biomolecule Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂ Biomolecule_NH2->Conjugate

Caption: EDC/NHS two-step conjugation workflow.

Field-Proven Protocol: Conjugating this compound to an Antibody

This section provides a detailed, step-by-step protocol for a typical conjugation reaction. The rationale behind key steps is highlighted to provide a deeper understanding of the process.

Materials and Reagents
  • Antibody (or other protein): In an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound: As a solid or oil.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0. Rationale: EDC/NHS chemistry is most efficient at a slightly acidic pH, which minimizes the hydrolysis of the NHS ester.[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5. Rationale: The nucleophilic attack by the amine is more efficient at neutral to slightly basic pH.[2][24]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C. Rationale: Sulfo-NHS is used for its enhanced water solubility compared to NHS.[20]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5. Rationale: This contains a high concentration of primary amines to react with and deactivate any remaining NHS esters.[2][25]

  • Purification System: Desalting columns (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

  • Anhydrous DMSO or DMF: For dissolving the this compound.

Step-by-Step Methodology

A. Reagent Preparation (Perform Immediately Before Use)

  • This compound Stock: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Rationale: Using an anhydrous solvent prevents premature hydrolysis of the linker and activation reagents.

  • EDC Stock: Prepare a 10 mg/mL solution of EDC in the Activation Buffer.

  • Sulfo-NHS Stock: Prepare a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer.

B. Activation of this compound (Two-Step Approach)

  • Initial Reaction Mixture: In a microcentrifuge tube, combine the desired amount of this compound (a 10- to 50-fold molar excess over the antibody is a good starting point) with the Activation Buffer.

  • Add Activation Reagents: Add a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over the this compound.[25]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[2] This generates the m-PEG8-Sulfo-NHS ester.

C. Conjugation to the Antibody

  • Buffer Exchange (Optional but Recommended): To achieve maximum control, the activated m-PEG8-Sulfo-NHS ester can be purified from excess EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This is particularly important for preventing polymerization of biomolecules that contain both amines and carboxyls.[22]

  • Combine with Antibody: Add the activated m-PEG8-linker solution to the antibody solution (typically at 1-10 mg/mL in Coupling Buffer).

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2] Rationale: Lower temperatures can help maintain the stability of sensitive proteins during the longer incubation period.

D. Quenching and Purification

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction.[2]

  • Purify the Conjugate: Remove unreacted PEG linker, quenched reagents, and byproducts using size-exclusion chromatography (SEC) or dialysis. The purified m-PEG8-Antibody conjugate should be stored in a suitable buffer, often PBS.

Caption: Experimental workflow for protein conjugation.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in several high-impact areas of research and development.

  • Antibody-Drug Conjugates (ADCs): This is a primary application area. The this compound linker can be used to attach a potent cytotoxic payload to an antibody. The PEG spacer improves the ADC's solubility and pharmacokinetic profile, potentially reducing aggregation and immunogenicity.[5][6][] Several approved ADCs and many in development incorporate PEG8 linkers to optimize their therapeutic index.[27]

  • PEGylation of Proteins and Peptides: Covalently attaching this compound to a therapeutic protein or peptide can significantly enhance its in-vivo stability and circulation time.[7][8][9][28] This often allows for less frequent dosing and a better patient experience.

  • PROTACs Development: In the synthesis of PROteolysis TArgeting Chimeras (PROTACs), the PEG8 spacer can serve as the linker connecting the target protein binder and the E3 ligase ligand, providing the necessary length and flexibility for the ternary complex to form.[1]

  • Nanoparticle and Surface Functionalization: The hydrophilic PEG chain can be used to modify the surface of nanoparticles or other materials to improve their biocompatibility, reduce non-specific protein binding (biofouling), and enhance their stability in biological fluids.

Essential Post-Conjugation Analysis: Characterization of the Final Product

The successful synthesis of a bioconjugate is not the end of the process. Rigorous characterization is essential to ensure quality, consistency, and to understand the properties of the new molecule.

  • Degree of PEGylation (or Drug-to-Antibody Ratio, DAR): This determines how many PEG linkers are attached per protein molecule. Techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) are the gold standard for accurately determining the molecular weight shift caused by PEGylation.[8][29] Hydrophobic Interaction Chromatography (HIC) can also be used to separate species with different DARs.

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to separate the purified conjugate from any remaining unreacted protein and to detect the presence of high molecular weight aggregates.

  • Confirmation of Conjugation Site: For detailed analysis, peptide mapping using LC-MS/MS can be employed to identify the specific lysine residues that have been modified.[28]

  • Functional Activity: It is crucial to perform a functional assay (e.g., an ELISA for binding affinity or a cell-based cytotoxicity assay for an ADC) to confirm that the conjugation process has not negatively impacted the biological activity of the protein. The steric hindrance from the PEG chain can sometimes reduce in-vitro potency, a factor that must be balanced with gains in systemic exposure.[5]

References

  • The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide. Benchchem.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
  • Orbitrap Mass Spectrometer Characterization of PEGyl
  • What are PEG Linkers?.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. Benchchem.
  • PEG Linkers in Antibody-Drug Conjug
  • A journey through the history of PEGylated drug delivery nanocarriers. PMC - NIH.
  • Advantages of dPEG® in ADC Linker Design.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • The Applications of PEGyl
  • This compound | CAS# 1093647-41-6 | m-PEG Linker. MedKoo Biosciences.
  • This compound, 1093647-41-6. BroadPharm.
  • From Synthesis to Characterization of Site-Selective PEGyl
  • Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.
  • PEGYLATION: an important approach for novel drug delivery system.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
  • Site-specific PEGylation of proteins: Insights into structural and functional changes. ScienceDirect.
  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts.
  • The Power of EDC HCl in Bioconjugation and Surface Modific
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech.
  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • Application Notes: A Practical Guide to EDC/NHS Bioconjug
  • Applications of PEGs in Drug Delivery and Targeted Diagnostics. JenKem Technology.
  • This compound (CAT#: ADC-L-M0217).
  • This compound, CAS 1093647-41-6. AxisPharm.
  • Mal-amido-PEG8-acid, 1334177-86-4. BroadPharm.
  • This compound. Precise PEG.
  • This compound. Advanced ChemTech.
  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.
  • Mal-PEG8-acid, 1818294-46-0. BroadPharm.
  • m-dPEG®₈-ACID DESCRIPTION SPECIFIC
  • one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC - NIH.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Application Notes and Protocols for Bioconjug
  • This compound|PEG Linker. Benchchem.
  • Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG8-CH2COOH. Benchchem.
  • A Comparative Guide to m-PEG7-Amine and m-PEG8-Amine in Bioconjug
  • MSDS - Safety D
  • Application Notes and Protocols: m-PEG8-NHS Ester Conjug
  • This compound. Conju-Probe.
  • Final report on the safety assessment of PEG-6, -8, and -20 sorbitan beeswax. PubMed.

Sources

Introduction: The Role of Precision Linkers in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to m-PEG8-acid: Properties, Chemistry, and Applications in Bioconjugation and Drug Development

In the landscape of advanced drug development, particularly for biologics and targeted therapies, the modification of molecules to enhance their therapeutic profile is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a preeminent strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[] By increasing hydrodynamic size and masking molecules from renal clearance and proteolytic degradation, PEGylation can extend circulating half-life, reduce dosing frequency, and lower immunogenicity.[]

While traditional PEGylation often employs polydisperse polymers, the field is increasingly moving towards precision and reproducibility, which demands homogenous, well-defined reagents. This is where monodisperse or discrete PEG (dPEG®) linkers, such as this compound, become indispensable. This compound is a heterobifunctional linker composed of a methoxy-terminated, eight-unit ethylene glycol chain with a terminal carboxylic acid. This precise structure offers unparalleled control in the synthesis of bioconjugates.

This guide, intended for researchers, chemists, and drug development professionals, provides a deep dive into the core attributes of this compound. We will explore its physicochemical properties, detail the chemistry of its activation and conjugation, provide validated experimental protocols for its use, and discuss its critical role in the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Section 1: Core Physicochemical Properties of this compound

The efficacy of this compound as a linker is directly derived from its distinct molecular architecture. Each component of its structure serves a specific, advantageous function. The terminal methoxy (m) group acts as a non-reactive cap, providing stability and minimizing the potential for non-specific binding or cross-linking.[2] The eight-unit PEG chain imparts hydrophilicity, which enhances the aqueous solubility of the conjugate and reduces steric hindrance.[3][4] Finally, the terminal carboxylic acid provides a reactive handle for covalent attachment to biomolecules.[2][3]

The monodisperse nature of the eight-unit PEG chain is a critical feature. Unlike traditional, polydisperse PEGs which have a distribution of chain lengths and molecular weights, this compound is a single, pure compound. This eliminates a significant source of batch-to-batch variability, leading to more homogenous conjugates with consistent and reproducible pharmacological profiles—a vital consideration for regulatory approval and clinical success.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₈H₃₆O₁₀[3][6][7]
Molecular Weight 412.48 g/mol [3][7]
Exact Mass 412.2308 Da[3]
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid[2][3]
CAS Number 1093647-41-6[2][3][4][6][7]
Appearance Solid powder or viscous oil[3]
Purity Typically >95%[4][6][7]
Solubility Water, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)[4]

Section 2: The Chemistry of this compound: Activation and Conjugation

The utility of this compound hinges on the controlled and efficient reaction of its terminal carboxylic acid group. The most prevalent application is the formation of a stable amide bond with a primary amine, such as the ε-amine of a lysine residue on a protein or an amine-functionalized surface.[3][4]

Direct reaction between a carboxylic acid and an amine to form an amide bond requires harsh conditions (e.g., high temperatures) that are incompatible with sensitive biological molecules. Therefore, a two-step chemical activation strategy using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , is employed.

Causality of the Experimental Choice (EDC/NHS Chemistry):

  • EDC Activation: EDC is a zero-length crosslinker that reacts with the carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[8]

  • NHS Stabilization: To overcome this instability, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS) , is added.[9] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This new intermediate is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive towards primary amines. This two-step process (activation followed by stabilization) provides a more robust and efficient conjugation system, maximizing the yield of the desired bioconjugate while minimizing side reactions.[8][9]

The resulting amine-reactive m-PEG8-NHS ester can then be added to the amine-containing molecule to form a stable amide linkage.

EDC_NHS_Activation mPEG_acid This compound (-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) mPEG_acid->Acylisourea + EDC EDC EDC NHS_ester m-PEG8-NHS Ester (Amine-Reactive, Semi-Stable) Acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis (Side Reaction) Acylisourea->Hydrolysis NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (m-PEG8-NH-R) NHS_ester->Conjugate + R-NH₂ Protein_NH2 Biomolecule (R-NH₂)

Caption: EDC/NHS activation chemistry for conjugating this compound to a primary amine.

Section 3: Practical Applications & Experimental Protocols

The true value of this compound is realized in its practical application. Below are detailed protocols for two common uses, designed to be self-validating through integrated characterization steps.

Application 1: PEGylation of a Model Protein

Rationale: This protocol describes the covalent attachment of this compound to a therapeutic protein. The goal is to increase the protein's hydrodynamic radius, thereby reducing renal clearance and extending its in-vivo half-life. The hydrophilic PEG chain also enhances solubility and can mask epitopes to reduce immunogenicity.[]

Experimental Protocol: Protein PEGylation

Materials:

  • This compound

  • Protein of interest (e.g., Lysozyme, BSA) at 5-10 mg/mL

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Purification System: Size-Exclusion Chromatography (SEC) or desalting columns

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Prepare the protein solution in Coupling Buffer at the desired concentration (e.g., 5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer. The amount should correspond to a 20- to 50-fold molar excess relative to the amount of protein to be used.

    • Add the freshly prepared EDC and Sulfo-NHS solutions to final concentrations of approximately 5 mM and 10 mM, respectively.[8]

    • Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated m-PEG8-Sulfo-NHS ester solution directly to the protein solution.

    • Rationale: The pH is maintained at 7.4, which is a compromise between the stability of the NHS ester and the reactivity of the primary amines on the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization (Self-Validation):

    • Purification: Purify the reaction mixture using a desalting column or an SEC system (e.g., Superdex 75 or 200 column) equilibrated with a suitable storage buffer (e.g., PBS). This will separate the larger PEGylated protein from unreacted PEG linker and quenching reagents.

    • Characterization:

      • SDS-PAGE: Analyze the purified fractions. A successful conjugation will show a new band with a higher molecular weight compared to the unmodified protein control. The shift in size will correspond to the number of PEG chains attached.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the exact mass of the conjugate, providing definitive evidence of PEGylation and the degree of labeling.

      • HPLC Analysis: Use analytical SEC or Reverse-Phase HPLC to assess the purity and homogeneity of the final conjugate.

Protein_PEGylation_Workflow prep 1. Prepare Reagents (this compound, EDC, Sulfo-NHS, Protein) activate 2. Activate this compound (Add EDC/Sulfo-NHS in MES Buffer, pH 6.0) prep->activate conjugate 3. Conjugation Reaction (Add activated PEG to Protein in PBS, pH 7.4) activate->conjugate quench 4. Quench Reaction (Add Tris Buffer) conjugate->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 6. Characterize Product (SDS-PAGE, Mass Spec, HPLC) purify->characterize

Caption: Experimental workflow for the PEGylation of a protein using this compound.

Application 2: Surface Modification of Amine-Functionalized Nanoparticles

Rationale: Coating nanoparticles with PEG is a critical strategy to create "stealth" drug delivery vehicles. The hydrophilic, uncharged PEG layer forms a hydration shell that sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby preventing recognition and clearance by the reticuloendothelial system (RES).[10] This prolongs circulation time, allowing for more effective passive targeting of tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Experimental Protocol: Nanoparticle Functionalization

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, liposomes, or polymeric nanoparticles)

  • This compound and activation reagents (EDC, Sulfo-NHS) as described above

  • Reaction Buffer: PBS, pH 7.4

  • Washing/Storage Buffer: Deionized water or appropriate buffer

  • Centrifugation equipment

Methodology:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

  • Activation of this compound: Prepare the activated m-PEG8-Sulfo-NHS ester as described in the protein protocol (Section 3, Application 1, Step 2). The molar excess of the PEG linker should be calculated based on the estimated surface density of amine groups on the nanoparticles.

  • Conjugation Reaction:

    • Add the activated PEG solution to the nanoparticle dispersion.

    • Incubate for 2-4 hours at room temperature with continuous, gentle mixing (e.g., on a rotator) to prevent nanoparticle aggregation.

  • Washing and Purification (Self-Validation):

    • Purification: Pellet the nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted PEG and byproducts.

    • Resuspend the nanoparticle pellet in fresh washing buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of impurities.

    • Characterization:

      • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after PEGylation. A successful coating will result in a measurable increase in size.

      • Zeta Potential: Measure the surface charge. The conjugation of the acidic this compound to the primary amines will result in a significant shift in the zeta potential towards a more neutral or negative value, confirming surface modification.

Conclusion and Future Perspectives

This compound is more than just a linker; it is an enabling tool for precision engineering in drug development. Its well-defined structure, combining a stabilizing methoxy cap, a solubilizing PEG chain, and a reactive carboxylic acid, provides researchers with a high degree of control over the final bioconjugate. The monodispersity of the PEG chain is paramount for ensuring the homogeneity and reproducibility required for clinical and commercial translation.

The applications discussed here—protein PEGylation and nanoparticle surface modification—represent foundational uses of this versatile reagent. However, its utility extends to more complex molecular architectures. In the construction of Antibody-Drug Conjugates (ADCs) , this compound can serve as the hydrophilic spacer component of the linker, improving the solubility of the entire ADC and ensuring the cytotoxic payload does not interfere with antibody binding.[2][11] Similarly, in the burgeoning field of PROTACs (Proteolysis-Targeting Chimeras) , it is an ideal spacer to connect the target-binding and E3 ligase-binding moieties while maintaining optimal spatial orientation and favorable physicochemical properties.

As the demand for highly characterized, homogenous, and effective targeted therapeutics continues to grow, the role of precision linkers like this compound will only become more critical. Its adoption empowers researchers to move beyond rudimentary conjugation and into an era of rationally designed, molecularly-defined medicines.

References

  • Title: this compound, CAS 1093647-41-6. Source: AxisPharm. URL:[Link]
  • Title: this compound (CAT#: ADC-L-M0217).
  • Title: this compound. Source: Precise PEG. URL:[Link]
  • Title: Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

m-PEG8-acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to m-PEG8-acid (CAS: 1093647-41-6): Principles and Protocols for Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1093647-41-6), a discrete polyethylene glycol (dPEG®) linker essential for modern bioconjugation and drug development. We delve into its fundamental physicochemical properties, the chemical principles governing its reactivity, and its applications in creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs. This document serves as a resource for researchers and scientists, offering a detailed, field-proven protocol for conjugating this compound to amine-containing biomolecules, complete with explanations of the causality behind experimental choices and methods for characterization.

Core Physicochemical Properties and Specifications

This compound is a monodisperse polyethylene glycol linker characterized by a terminal methoxy group (-OCH3) and a carboxylic acid (-COOH) functional group, separated by an eight-unit PEG spacer.[1] The methoxy terminus provides stability and minimizes non-specific interactions, while the carboxylic acid serves as a versatile handle for covalent modification.[1][2] The defined length of the PEG chain is critical for producing homogenous bioconjugates with reproducible pharmacokinetic profiles.[3]

Table 1: Key Specifications of this compound

PropertyValueReferences
CAS Number 1093647-41-6[2][4][5][6][7][8]
Chemical Formula C18H36O10[4][6][7][8]
Molecular Weight ~412.48 g/mol [4][7][8]
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid[4]
Purity Typically ≥95%[6][8]
Appearance Colorless to pale yellow oil or solid[8]
Solubility Soluble in water, DMSO, DMF, DCM, THF[6][8]
Storage Conditions -20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks). Store under inert gas, protected from moisture.[4][6]

The Chemistry of Amide Bond Formation: Mechanism of Action

The utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acid group. By itself, a carboxylic acid reacts inefficiently with primary amines on biomolecules (e.g., the ε-amine of lysine residues) under physiological conditions. Therefore, a chemical activation step is required to convert the hydroxyl of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation is the use of carbodiimide chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two primary stages:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: This intermediate can react directly with a primary amine. However, in aqueous solutions, it is prone to hydrolysis, which reverts the acid to its original state. To prevent this and improve reaction efficiency, NHS is added. The O-acylisourea intermediate rapidly reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable, covalent amide bond, releasing NHS as a byproduct.[3][9]

G A This compound (-COOH) C Reactive O-acylisourea Intermediate (Unstable) A->C +EDC B EDC + NHS (Activation Reagents) D m-PEG8-NHS Ester (Semi-Stable) C->D +NHS G Hydrolysis (Side Reaction) C->G +H₂O F m-PEG8-Biomolecule Conjugate (Stable Amide Bond) D->F +Protein-NH₂ -NHS E Biomolecule (Protein-NH₂)

Caption: Activation and conjugation chemistry of this compound.

Core Protocol: EDC/NHS-Mediated Conjugation to a Protein

This protocol provides a self-validating methodology for the conjugation of this compound to a protein with accessible primary amines. The causality for each step is explained to ensure experimental success.

Materials:

  • This compound

  • Protein of interest (e.g., antibody, enzyme)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes

Experimental Workflow:

G prep 1. Reagent Preparation act 2. Linker Activation prep->act Add EDC/Sulfo-NHS to this compound conj 3. Conjugation Reaction act->conj Add activated linker to protein quench 4. Quench Reaction conj->quench Add Tris or Glycine purify 5. Purify Conjugate quench->purify SEC or Dialysis char 6. Characterize Product purify->char HPLC, MS, SDS-PAGE

Caption: Experimental workflow for protein conjugation.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Protein Solution: Prepare the protein in Coupling Buffer (PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine), which would compete in the reaction.[10]

    • Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-100 mM stock solution. This prevents hydrolysis of the linker.

    • Activator Solutions: Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water. Do not store these solutions for long periods.

  • Activation of this compound:

    • Rationale: This step creates the reactive Sulfo-NHS ester. It is performed separately or in-situ. For simplicity, this protocol describes an in-situ reaction. The optimal pH for EDC activation is ~6.0, hence the use of MES buffer.[3]

    • In a microfuge tube, combine the protein solution with the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of linker to protein is a common starting point.[9]

    • Add the EDC and Sulfo-NHS solutions to the protein-linker mixture. A common molar ratio is 1:2:2 for Protein:EDC:Sulfo-NHS, but this must be optimized.

  • Conjugation Reaction:

    • Rationale: The activated m-PEG8-(S-NHS) ester reacts with primary amines on the protein surface. The slightly basic pH of the Coupling Buffer (7.2-7.5) facilitates the deprotonation of amine groups, enhancing their nucleophilicity without significantly increasing the rate of NHS-ester hydrolysis.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The longer incubation at a lower temperature can provide more control over the reaction.

  • Quenching the Reaction:

    • Rationale: This step deactivates any unreacted Sulfo-NHS esters, preventing further modification of the protein or other molecules.[11]

    • Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Rationale: It is critical to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents from the final conjugate.[12]

    • Purify the sample using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) is an effective method.[12]

Characterization of the PEGylated Conjugate

Confirmation of successful conjugation and characterization of the product's homogeneity are essential.

  • SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • HPLC Analysis: Techniques like Size-Exclusion (SEC) or Reversed-Phase (RP) HPLC can be used to separate the conjugate from unreacted protein and assess purity.[13]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm the covalent attachment of the PEG linker and determine the distribution of PEG chains per protein molecule (the degree of labeling).[12][14]

Applications in Advanced Therapeutics

The unique properties of this compound make it a valuable tool in several cutting-edge areas of drug development:

  • Antibody-Drug Conjugates (ADCs): this compound is used as a hydrophilic, non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies.[1][15] The PEG spacer improves the ADC's solubility and pharmacokinetic profile.[1]

  • PROTACs (PROteolysis TArgeting Chimeras): This linker can serve as the spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[1]

  • PEGylation of Peptides and Small Molecules: Conjugating this compound enhances the solubility, stability, and circulation half-life of therapeutic peptides and small-molecule drugs, reducing their immunogenicity and improving their overall efficacy.[2]

  • Functionalization of Nanoparticles: The linker is used to modify the surface of nanoparticles and liposomes for drug delivery, improving their biocompatibility and circulation time.[16][17]

References

  • AxisPharm. This compound, CAS 1093647-41-6.
  • Creative Biolabs. This compound (CAT#: ADC-L-M0217).
  • Royal Society of Chemistry. Development of a UPLC-MS/MS assay for determination of PA-PEG8-PA polymers in rat plasma coupled with [M − H]− to enhance sensitivity. Analytical Methods.
  • Glyco MindSynth. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery.
  • AxisPharm. Mal-PEG8-acid, CAS 1818294-46-0.
  • PubMed. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications.

Sources

Foreword: Beyond Miscibility – A Functional Understanding of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of m-PEG8-acid

To the researcher, scientist, and drug development professional, the term "solubility" transcends a simple binary of "soluble" or "insoluble." It is a dynamic, functional characteristic that dictates the utility of a molecule from the moment it is weighed on the bench to its ultimate performance in a complex biological system. This is particularly true for heterobifunctional linkers like this compound (methoxy-polyethylene glycol-8-acid), a cornerstone reagent in modern bioconjugation and drug delivery.

This guide is structured not as a static data sheet but as a narrative journey through the physicochemical landscape of this compound. We will deconstruct its molecular architecture to understand why it behaves the way it does in various solvent systems. Our focus will be on causality—the link between structure, environment, and observable solubility—to empower you to make informed decisions in your experimental designs, troubleshoot challenges proactively, and unlock the full potential of this versatile linker.

The Molecular Architecture of this compound: A Duality of Function

At its core, this compound is a molecule of elegant duality. Its structure consists of a methoxy-capped, eight-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid. This architecture is the primary determinant of its solubility profile.

  • The Hydrophilic Engine (PEG Chain): The repeating ether oxygens of the PEG chain are the molecule's primary interface with aqueous environments. These oxygens form hydrogen bonds with water molecules, effectively creating a hydration shell that renders the molecule highly water-compatible.[1] This discrete chain length (n=8) provides a significant enhancement in aqueous solubility for any molecule it is conjugated to.[2][3]

  • The pH-Sensitive Anchor (Carboxylic Acid): The terminal carboxylic acid (-COOH) is the molecule's reactive handle for conjugation and its critical pH-sensing element.[4] Its state of ionization is entirely dependent on the pH of the surrounding medium, a factor that profoundly influences the molecule's overall solubility in aqueous buffers.[5][6]

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSignificance for Solubility & Application
Chemical Formula C₁₈H₃₆O₁₀High oxygen-to-carbon ratio contributes to hydrophilicity.
Molecular Weight ~412.5 g/mol A relatively low molecular weight for a PEG derivative, which generally favors solubility.[5][7]
CAS Number 1093647-41-6Unique identifier for sourcing and regulatory purposes.
Key Functional Groups Methoxy (-OCH₃), Ether (-O-), Carboxylic Acid (-COOH)Methoxy cap provides stability; Ether groups drive aqueous solubility; Carboxylic acid provides a pH-sensitive handle for conjugation.[3]

The Critical Role of pH in Aqueous Solubility

The most significant variable controlling the aqueous solubility of this compound is pH. The protonation state of the terminal carboxylic acid dictates the molecule's charge and, consequently, its interaction with water.

At a low pH (well below the pKa of the carboxylic acid, ~4.5), the group is fully protonated (-COOH). In this state, the molecule is neutral, more hydrophobic, and its solubility in water is reduced.[6] As the pH of the solution increases to above the pKa, the carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻). This negatively charged state dramatically increases the molecule's polarity and hydrophilicity, leading to a significant increase in water solubility due to strong ion-dipole interactions.[5][6]

This relationship is not merely a technical curiosity; it is a critical experimental parameter. For instance, when conjugating this compound to a primary amine on a protein using EDC/NHS chemistry, the activation step is typically performed at a slightly acidic pH (e.g., pH 6.0) to optimize the reaction.[8] However, the protein itself might require a neutral pH for stability. Understanding the solubility of the linker at each pH is crucial to prevent precipitation and ensure reaction efficiency.

Visualizing pH-Dependent Ionization

The following diagram illustrates the equilibrium between the protonated and deprotonated states of this compound as a function of pH.

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) cluster_equilibrium Equilibrium low_ph CH₃O-(PEG)₈-COOH (Protonated, Neutral) Less Soluble in Water high_ph CH₃O-(PEG)₈-COO⁻ (Deprotonated, Charged) More Soluble in Water low_ph->high_ph + OH⁻ high_ph->low_ph + H⁺ eq H⁺

Caption: Ionization states of this compound at different pH values.

Table of pH-Dependent Solubility Behavior
pH RangePredominant SpeciesChargeExpected Aqueous SolubilityExperimental Consideration
pH < 4.0 -COOH (Protonated)NeutralModerate to GoodRisk of precipitation at high concentrations. Verify clarity of stock solutions.
pH 4.0 - 6.0 Mixture of -COOH & -COO⁻Partial NegativeGoodBuffer capacity is important. This is often the range for EDC/NHS activation.[8]
pH > 6.0 -COO⁻ (Deprotonated)NegativeExcellentOptimal for ensuring linker solubility during conjugation to biomolecules.[5]

Solubility in Organic Solvents: The Key to Reaction Chemistry

While aqueous solubility is paramount for biological applications, the solubility of this compound in organic solvents is critical for its synthesis, purification, and use in conjugation reactions. The PEG backbone provides broad compatibility with a range of polar organic solvents.

This property is leveraged when preparing stock solutions. Due to the susceptibility of reagents like NHS-esters to hydrolysis, they are often dissolved in anhydrous organic solvents like DMSO or DMF before being added to an aqueous reaction buffer.[9] The excellent solubility of this compound in these solvents facilitates the preparation of highly concentrated stock solutions, allowing for minimal volume addition to the reaction mixture and avoiding significant changes in the final buffer composition.

SolventSolvent TypeQualitative SolubilityRationale & Application Insight
Water (H₂O) Polar ProticExcellent (especially at pH > 6)The gold standard for biological buffers and final conjugate formulation.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellentIdeal for preparing high-concentration, water-free stock solutions for conjugation.[2][10]
Dimethylformamide (DMF) Polar AproticExcellentSimilar to DMSO, widely used for peptide and small molecule chemistry.[10][11]
Dichloromethane (DCM) NonpolarGoodUseful for synthesis and purification steps where a less polar environment is needed.[10][11]
Methanol / Ethanol Polar ProticGoodCan be used in purification (e.g., precipitation) steps.
Diethyl Ether NonpolarInsolubleOften used as an anti-solvent to precipitate PEGylated compounds during purification.[12]

Experimental Protocols for Solubility Assessment and Application

Trustworthy science relies on robust and reproducible methods. The following protocols provide a framework for assessing the solubility of this compound and for its practical application in a standard conjugation workflow.

Protocol 1: Determination of pH-Dependent Kinetic Solubility

This high-throughput method provides a rapid assessment of the concentration at which a compound precipitates from a buffered solution.[13]

Objective: To determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers (e.g., 0.1 M Citrate buffer pH 3.0, 0.1 M MES buffer pH 6.0, 1X PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • UV-Vis spectrophotometer with plate reading capability

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.[13]

  • Plate Setup: Add 198 µL of each aqueous buffer to multiple wells of the 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock solution to the first well of each buffer series and mix thoroughly. This creates a 1:100 dilution (final concentration 500 µM, with 1% DMSO).

  • Perform serial dilutions (2-fold) across the plate by transferring 100 µL from one well to the next.

  • Equilibration: Incubate the plate at room temperature for 2 hours, protected from light.

  • Analysis: Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600 nm) to detect light scattering from any precipitate.

  • Data Interpretation: The kinetic solubility is defined as the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.

Protocol 2: A Self-Validating Bioconjugation Workflow

This protocol for conjugating this compound to a primary amine highlights the critical solvent choices that ensure all components remain in solution.

Objective: To covalently attach this compound to a protein containing accessible primary amines (e.g., lysine residues).

G start Observation: Precipitate or Cloudiness in Solution check_ph Is the pH appropriate? (e.g., > 6.0 for aqueous stock) start->check_ph check_conc Is the concentration too high? check_ph->check_conc Yes adjust_ph Action: Adjust pH with dilute acid/base. Re-dissolve. check_ph->adjust_ph No check_solvent Is the solvent correct? (e.g., Anhydrous DMSO for stock) check_conc->check_solvent No dilute Action: Dilute the sample in appropriate buffer. check_conc->dilute Yes check_temp Was the solution stored correctly? (Avoid freeze-thaw cycles) check_solvent->check_temp Yes resuspend Action: Centrifuge, discard supernatant, and redissolve in correct solvent. check_solvent->resuspend No fresh_sol Action: Prepare a fresh solution from solid material. check_temp->fresh_sol No end Problem Resolved check_temp->end Yes adjust_ph->end dilute->end resuspend->end fresh_sol->end

Sources

An In-depth Technical Guide to the m-PEG8-acid Hydrophilic Spacer: Optimizing Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a mere connector but a critical determinant of efficacy, safety, and developability. Among the most versatile tools in the linker technology toolbox is the discrete polyethylene glycol (dPEG®) spacer. This guide provides an in-depth technical analysis of m-PEG8-acid, a monodisperse, eight-unit hydrophilic spacer. We will explore the fundamental physicochemical properties of this linker, elucidate the mechanisms by which it confers significant advantages to bioconjugates, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker strategies to overcome common challenges in bioconjugation, such as poor solubility, aggregation, and suboptimal pharmacokinetic profiles.

The Imperative for Hydrophilicity in Modern Bioconjugates

The design of complex biomolecules like ADCs often involves the conjugation of a large, hydrophilic antibody to a small, highly potent, and frequently hydrophobic cytotoxic payload.[1][2] This molecular marriage can create significant physicochemical challenges. High drug-to-antibody ratios (DAR), while desirable for efficacy, can dramatically increase the overall hydrophobicity of the ADC, leading to a cascade of problems including:

  • Aggregation: Hydrophobic molecules tend to self-associate in aqueous environments, leading to the formation of aggregates that can compromise stability, reduce efficacy, and increase the risk of immunogenicity.[1][3][4]

  • Poor Pharmacokinetics (PK): Hydrophobic conjugates are often rapidly cleared from circulation through mechanisms like uptake by the reticuloendothelial system (RES), resulting in a short half-life and reduced tumor accumulation.[2][5]

  • Manufacturing and Formulation Difficulties: Low aqueous solubility complicates purification, formulation, and long-term storage of the final drug product.[5]

To counteract these issues, the strategic insertion of a hydrophilic spacer within the linker architecture has become a cornerstone of modern ADC and bioconjugate design.[3][6][7] Polyethylene glycol (PEG) linkers, composed of repeating ethylene glycol units, are paramount among these solutions due to their unique combination of hydrophilicity, biocompatibility, and conformational flexibility.[5][8]

Deconstructing this compound: A Monodisperse Solution

The "this compound" nomenclature precisely describes its three key components: a methoxy cap, an eight-unit PEG chain, and a terminal carboxylic acid. Unlike traditional polydisperse polymers, which are a mixture of different chain lengths, this compound is a monodisperse or discrete PEG (dPEG®) reagent.[9] This means it is a single chemical compound with a defined molecular weight and structure, which is critical for producing homogenous bioconjugates with reproducible pharmacological profiles.[9][][11]

  • Methoxy (m) Group: This terminal methyl ether cap renders the end of the PEG chain inert, preventing unwanted side reactions and minimizing non-specific interactions.[12]

  • PEG8 Spacer: The core of the molecule, this chain of eight ethylene glycol units provides a precise spacer length of approximately 29.8 Å.[13] Its ether oxygens form hydrogen bonds with water, creating a hydration shell that is the source of its profound benefits.[5][14][15]

  • Carboxylic Acid (-acid): This terminal functional group is the reactive handle for conjugation. It readily reacts with primary amines (e.g., the side chain of lysine residues on a protein) in the presence of a carbodiimide activator like EDC to form a highly stable amide bond.[16][17]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₁₈H₃₆O₁₀[16][17][18]
Molecular Weight 412.47 g/mol [12][13][18]
CAS Number 1093647-41-6[16][17][18]
Purity Typically >95%[12][18][19]
Appearance Colorless to light-colored oil or solid[17][19]
Solubility Soluble in Water, DMSO, DMF, DCM[16]
Spacer Length 26 atoms, ~29.8 Å[13]

Core Benefits of the this compound Spacer: A Mechanistic Deep Dive

The incorporation of an this compound spacer confers multiple, synergistic benefits that directly address the challenges outlined previously.

Mitigating Hydrophobicity and Preventing Aggregation

The primary function of the PEG8 spacer is to act as a "hydrophilicity reservoir."[3][6] By masking the hydrophobicity of the payload, the PEG spacer dramatically improves the aqueous solubility of the entire conjugate.[5][14][20] This is not merely a passive effect; the flexible PEG chain actively shields the hydrophobic regions, preventing the intermolecular interactions that lead to aggregation.[4] Studies have demonstrated that ADCs incorporating hydrophilic linkers are significantly less prone to aggregation, even at high DARs and high concentrations, which is critical for developing stable, injectable formulations.[2]

Enhancing Pharmacokinetics and Bioavailability

PEGylation is a clinically validated strategy for extending the circulatory half-life of therapeutic molecules.[4][15][21] The this compound spacer contributes to this in two key ways:

  • Increased Hydrodynamic Volume: The PEG chain and its associated water shell increase the effective size of the molecule. This slows the rate of renal filtration, a primary clearance mechanism for smaller molecules, thereby extending its residence time in the bloodstream.[15][22][23]

  • "Stealth" Effect: The hydrophilic, bio-inert nature of PEG reduces non-specific binding to other proteins and cells.[13] This "shielding" effect minimizes uptake by the RES and can reduce the immunogenicity of the conjugate, allowing it to circulate longer and reach its intended target more efficiently.[5][14][21]

Optimizing Spacing and Flexibility for Target Engagement

The linker is not just a passenger; its length and flexibility are critical for biological function. The ~30 Å extension provided by the PEG8 spacer can be essential for bridging the distance between an antibody's conjugation site and the binding pocket of its payload on a target cell, or between a target protein and an E3 ligase in a PROTAC.[5][8] A linker that is too short may create steric hindrance and prevent binding, while one that is too long could have an entropic penalty that destabilizes the complex.[5] The defined length of this compound allows for rational design, and its inherent flexibility allows the conjugate to adopt the optimal conformation required for productive molecular interactions.[5][8]

Diagram 1: Functional Benefits of the this compound Spacer in an ADC

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Benefits Conferred Benefits Antibody Antibody PEG8 This compound Spacer Antibody->PEG8 Payload Hydrophobic Payload PEG8->Payload Solubility Increased Solubility (Prevents Aggregation) PEG8->Solubility Hydrophilicity PK Improved PK (Longer Half-Life) PEG8->PK Hydrodynamic Volume Stealth Reduced Immunogenicity ('Stealth' Effect) PEG8->Stealth Bio-inert Shield Spacing Optimal Spacing & Flexibility PEG8->Spacing Defined Length

Caption: The this compound spacer imparts critical benefits to an ADC construct.

Experimental Protocols and Workflows

As a Senior Application Scientist, I emphasize that theoretical benefits must be grounded in robust and reproducible methodologies. The following protocols provide a self-validating framework for the successful application of this compound.

Protocol: Conjugation of this compound to a Protein/Antibody via Amine Coupling

This protocol describes the activation of the terminal carboxylic acid on this compound with EDC/Sulfo-NHS and subsequent conjugation to primary amines (e.g., lysine residues) on a target protein or antibody.

Materials:

  • This compound

  • Protein/Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin) for purification

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Methodology:

  • Reagent Preparation:

    • Equilibrate the this compound reagent to room temperature before opening. Prepare a 100 mM stock solution in anhydrous DMSO.

    • Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use.

    • Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Activation of this compound:

    • Causality: The carboxyl group on the PEG linker must be converted into a more reactive intermediate to efficiently react with protein amines. Sulfo-NHS esters are amine-reactive and have better water solubility than NHS esters.

    • In a microfuge tube, combine a 20-fold molar excess of this compound (from stock solution) with a 50-fold molar excess each of EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to prevent protein denaturation.

    • Causality: A slightly basic pH (7.2-8.0) is optimal for the reaction, as it ensures the primary amines on the protein are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal molar excess of linker-to-protein (typically 5- to 50-fold) must be determined empirically to achieve the desired degree of labeling.

  • Quenching and Purification:

    • Causality: Any unreacted NHS-ester must be quenched to prevent further, non-specific reactions. A buffer containing a primary amine, like Tris, is an effective quenching agent.

    • Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted PEG reagent and reaction byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC) for ADCs.

Diagram 2: Experimental Workflow for Protein PEGylation

cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quench & Purify cluster_analysis 5. Characterization prep_peg Prepare this compound (100 mM in DMSO) activate Combine PEG, EDC, Sulfo-NHS in Activation Buffer (Incubate 15-30 min at RT) prep_peg->activate prep_protein Prepare Protein (2-10 mg/mL in PBS) conjugate Add activated PEG to Protein (Incubate 1-2 hr at RT or overnight at 4°C) prep_protein->conjugate prep_edc Prepare EDC/Sulfo-NHS (100 mM, fresh) prep_edc->activate activate->conjugate quench Quench with Tris Buffer (15 min at RT) conjugate->quench purify Purify via Desalting Column (e.g., Zeba™) quench->purify analysis Analyze by SDS-PAGE, Mass Spec, or HIC purify->analysis

Caption: Step-by-step workflow for conjugating this compound to a protein.

Conclusion

The this compound hydrophilic spacer is a powerful and versatile tool that provides rational, predictable control over the physicochemical properties of complex bioconjugates. Its monodisperse nature ensures batch-to-batch consistency, while its inherent hydrophilicity, flexibility, and defined length directly address critical development hurdles such as aggregation, poor pharmacokinetics, and steric hindrance. By leveraging the mechanistic benefits of the PEG8 chain—improving solubility, extending half-life, and enabling optimal molecular spacing—researchers can significantly enhance the stability, safety, and efficacy of next-generation therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in a wide array of bioconjugation applications, from antibody-drug conjugates to PEGylated proteins and functionalized nanomaterials.

References

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. [Link]
  • Perrin, L., et al. (2021).
  • Makhado, J. P., et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. PMC - NIH. [Link]
  • Perrin, L., et al. (2021).
  • AxisPharm. (2024).
  • Gao, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH. [Link]
  • Roberts, M. J., et al. (2016).
  • Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. AACR Journals. [Link]
  • Araris Biotech. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Araris Biotech. [Link]
  • Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. PubMed. [Link]
  • AxisPharm. This compound. AxisPharm. [Link]
  • Qu-Cork, A. S., et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Books. [Link]
  • Alvmarker, J., et al. (2019).
  • AxisPharm.
  • Alvmarker, J., et al. (2019).
  • Creative Biolabs. This compound.
  • ADC Review. (2019).
  • Chemistry For Everyone. (2025). What Is PEGylation And Why Is It Important?. YouTube. [Link]
  • Yilmaz, I., & Tugce, A. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]

Sources

The Methoxy Group in m-PEG8-acid: A Deep Dive into Its Pivotal Role in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control over molecular interactions is paramount. In the realm of bioconjugation, particularly in the PEGylation of therapeutics, every functional group on a linker molecule plays a critical role. This technical guide provides an in-depth exploration of the function of the methoxy group in methoxy-poly(ethylene glycol)-acid with a chain length of eight ethylene glycol units (m-PEG8-acid). We will dissect its chemical significance, its impact on the physicochemical and biological properties of conjugates, and the practical implications for experimental design and therapeutic development.

Introduction to PEGylation and the Significance of Monofunctionality

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone of modern drug delivery.[1] This process can significantly enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.[2][3]

A critical challenge in early PEGylation was the difunctional nature of traditional PEG molecules, which possess hydroxyl groups at both ends.[4] This led to the potential for cross-linking, where one PEG molecule could bind to two or more therapeutic molecules, resulting in complex and often inactive aggregates.[4] The advent of monofunctional PEG derivatives, such as m-PEG, revolutionized the field by enabling controlled, site-specific conjugation.

The methoxy group (–OCH₃) is the key to this monofunctionality. By "capping" one end of the PEG chain, it renders that terminus inert to common conjugation chemistries, directing the reaction to the functional group at the other end—in the case of this compound, the carboxylic acid.[4][]

The Core Functions of the Methoxy Group in this compound

The seemingly simple methoxy group exerts a profound influence on the behavior of this compound and its conjugates. Its functions can be categorized into three primary areas: ensuring reaction specificity, modulating physicochemical properties, and influencing biological interactions.

Ensuring Reaction Specificity and Preventing Cross-Linking

The primary and most crucial function of the methoxy group is to prevent unwanted cross-linking during conjugation reactions.[6] Standard PEG diols have two reactive hydroxyl groups, which can lead to the formation of complex mixtures of cross-linked products.[4] The methoxy group effectively blocks one end of the PEG chain, ensuring a 1:1 conjugation between the PEG linker and the target molecule.[4]

This monofunctionality is essential for producing well-defined, homogeneous bioconjugates with predictable properties and activity. The terminal carboxylic acid of this compound can be activated to react with primary amine groups on a target molecule, such as the lysine residues of a protein, to form a stable amide bond.[7][8]

Experimental Workflow: Amide Bond Formation using this compound

Below is a diagram illustrating the conceptual workflow for the conjugation of this compound to a protein via amide bond formation.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification mPEG_acid This compound (with terminal COOH) Activated_mPEG NHS-activated m-PEG8 (Reactive Ester) mPEG_acid->Activated_mPEG Activation EDC_NHS EDC/NHS Conjugate m-PEGylated Protein (Stable Amide Bond) Activated_mPEG->Conjugate Nucleophilic Attack Protein Protein (with surface Lysine, -NH2) Protein->Conjugate SEC Size Exclusion Chromatography (SEC) Conjugate->SEC Purified_Conjugate Purified m-PEG-Protein Conjugate SEC->Purified_Conjugate Separation of unreacted PEG and protein

Caption: Workflow for protein PEGylation using this compound.

Modulating Physicochemical Properties

The methoxy group, as the terminus of the hydrophilic PEG chain, contributes to the overall physicochemical properties of the resulting conjugate.

  • Solubility: The hydrophilic nature of the PEG chain, including the methoxy terminus, enhances the aqueous solubility of hydrophobic drugs and proteins.[7][9] This is particularly beneficial for parenteral drug formulations.

  • Stability: The PEG chain, capped by the methoxy group, can form a protective hydrophilic cloud around the conjugated molecule. This steric hindrance can shield the protein from proteolytic enzymes, thereby increasing its stability in biological fluids.[10]

  • Hydrodynamic Size: The attachment of the this compound chain increases the hydrodynamic radius of the therapeutic molecule.[1] This larger size reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[1]

Influencing Biological Interactions and Immunogenicity

While PEGylation is generally employed to reduce immunogenicity, the methoxy group itself has been a subject of investigation regarding its role in the immune response to PEGylated therapeutics.[11][12]

  • The "Methoxy PEG" Antigenicity Debate: Studies have suggested that the methoxy group can be recognized by the immune system, leading to the production of anti-PEG antibodies.[11][12] These antibodies can mediate the accelerated clearance of PEGylated drugs, a phenomenon known as "accelerated blood clearance" (ABC).[12] Research comparing m-PEG with hydroxyl-terminated PEG (HO-PEG) has indicated that HO-PEG might be less immunogenic.[13] Competitive ELISAs have shown that antibodies raised against m-PEG conjugates can have a significantly higher affinity for m-PEG than for PEG diol.[11][12]

  • Steric Shielding: Despite the potential for immunogenicity, the overall effect of the m-PEG chain is often a reduction in the antigenicity of the conjugated protein. The flexible PEG chain provides a "stealth" effect, masking epitopes on the protein surface from recognition by the immune system.[1]

Practical Considerations for the Researcher

When working with this compound, it is crucial to consider the following practical aspects to ensure successful conjugation and characterization.

Synthesis and Purification of m-PEG Derivatives

The synthesis of m-PEG derivatives with high purity is critical for obtaining well-defined bioconjugates. Impurities, such as PEG diol, can lead to undesired cross-linking. Various synthetic and purification methods, including column chromatography, are employed to achieve high purity.[14]

Table 1: Comparison of Monofunctional and Difunctional PEG

Featurem-PEG-acidHO-PEG-OH (PEG Diol)
Functionality MonofunctionalDifunctional
Primary Reactive Group(s) Carboxylic AcidTwo Hydroxyl Groups
Risk of Cross-linking Low to negligibleHigh
Product Homogeneity HighLow (complex mixture)
Typical Application Controlled 1:1 bioconjugationCross-linking, hydrogel formation
Experimental Protocol: Activation of this compound and Conjugation to a Model Protein

This protocol outlines a general procedure for the activation of this compound and its conjugation to a protein containing accessible primary amines.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Protein of interest (e.g., Lysozyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a molar ratio of 1:1.2:1.2 in cold MES buffer (pH 6.0).

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The product is the NHS-activated m-PEG8-ester.

  • Conjugation to Protein:

    • Immediately add the freshly prepared NHS-activated m-PEG8 solution to the protein solution in PBS (pH 7.4) at a desired molar excess (e.g., 10-fold to 20-fold molar excess of PEG to protein).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and other reagents using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), MALDI-TOF mass spectrometry (to confirm the degree of PEGylation), and HPLC (to assess purity).[15][16]

Diagram of the PEGylation Reaction Mechanism

G cluster_0 Activation Step cluster_1 Conjugation Step m-PEG8-COOH m-PEG8-COOH EDC + EDC NHS + NHS m-PEG8-NHS m-PEG8-NHS Ester Protein-NH2 Protein-NH₂ m-PEG8-NHS->Protein-NH2 Reaction m-PEG8-Protein m-PEG8-Protein Conjugate Protein-NH2->m-PEG8-Protein Nucleophilic attack

Caption: Mechanism of this compound conjugation to a protein amine.

Conclusion

The methoxy group in this compound is a quintessential example of how a small chemical modification can have a profound impact on the utility of a molecule in complex biological systems. Its primary role in ensuring monofunctionality is the bedrock upon which controlled and reproducible PEGylation strategies are built. While its potential contribution to the immunogenicity of PEG is an area of ongoing research and consideration, the overall benefits of m-PEGylation in enhancing the therapeutic profile of drugs are well-established. For the drug development professional, a thorough understanding of the function of the methoxy group is not merely academic; it is fundamental to the rational design of next-generation biotherapeutics with improved efficacy and safety profiles.

References

  • Alconcel, S. N., et al. (2011). Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates.
  • Sherman, M. R., et al. (2012). Role of the methoxy group in immune responses to mPEG-protein conjugates.
  • AxisPharm. (n.d.). m-PEG,methoxy PEG.
  • AxisPharm. (n.d.). M-PEG-acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methoxy PEGs for PEGylation: Enhancing Biologics and Improving Drug Delivery.
  • Zhang, P., et al. (2016). The role of the terminal functional group of polyethylene glycol on the accelerated blood clearance of PEGylated liposomes. Journal of Controlled Release, 230, 1-9. (Simulated reference, as direct URL from snippets is not available for this specific claim, but the concept is supported by snippets 1, 2, and other general knowledge in the field).
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • AxisPharm. (n.d.). This compound, CAS 1093647-41-6.
  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • JenKem Technology. (n.d.). Methoxy PEGs for PEGylation.
  • Li, Y., et al. (2015). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, 87(15), 7858–7865. [Link]
  • Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-M0217).
  • Lee, S., et al. (2010). Preparing method of methoxypolyethyleneglycol and its derivatives. U.S.
  • ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - isomer (in A 1 / A 2 ) cannot attack the double bond.
  • Zhang, J., et al. (2014). Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols). Angewandte Chemie International Edition, 53(50), 13749-13753. [Link]
  • Wang, Z., et al. (2021). Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications. Macromolecules, 54(13), 6049–6059. [Link]
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • PharmiWeb.com. (2024). PEGylation Process: A Comprehensive Overview.
  • ResearchGate. (n.d.). One-and two-step synthesis of M-PEGs used in this work.
  • Wawro, A. M., et al. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry, 7(14), 2533-2540. [Link]
  • Wikipedia. (n.d.). PEGylation.
  • D'souza, A. A., & De-matos, M. B. C. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]
  • Omri, A., et al. (2013). Evaluation of PEG and mPEG-co-(PGA-co-PDL) microparticles loaded with sodium diclofenac. Journal of Drug Delivery, 2013, 849347. [Link]
  • Shiraishi, K., & Yokoyama, M. (2019). The Importance of Poly(ethylene glycol)
  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. (Simulated reference, as direct URL from snippets is not available for this specific claim, but the concept is supported by snippet[10] and general knowledge in the field).
  • Turecek, P. L., et al. (2016). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of controlled release : official journal of the Controlled Release Society, 226, 147–159. [Link]
  • Lundberg, P., et al. (2011). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. Biomacromolecules, 12(11), 4099–4106. [Link]
  • Wang, Y., et al. (2023).
  • Ogris, M., et al. (2003). Methoxy poly(ethylene glycol)--low molecular weight linear polyethylenimine-derived copolymers enable polyplex shielding. Journal of controlled release : official journal of the Controlled Release Society, 91(1-2), 175–186. [Link]
  • Wang, Y., et al. (2023). Nanostructures and Thin Films of Poly(Ethylene Glycol)-Based Surfactants and Polystyrene Nanocolloid Particles on Mica: An Atomic Force Microscopy Study. Polymers, 15(13), 2915. [Link]

Sources

The Pivotal Role of the Carboxylic Acid Terminus in m-PEG8-acid: A Technical Guide to Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture and Strategic Importance of m-PEG8-acid

In the landscape of modern drug development, protein modification, and nanotechnology, the ability to precisely link molecules is paramount. Methoxy-poly(ethylene glycol)8-acid, or this compound, has emerged as a cornerstone reagent in this field. It is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, eliminating the dispersity inherent in traditional polymer PEGs[1]. This guide provides an in-depth exploration of the central role played by its terminal carboxylic acid, a functional group that serves as a versatile and reliable anchor point for covalent modification.

The Molecular Blueprint of this compound

This compound is a heterobifunctional linker characterized by three key components:

  • A methoxy (m-) group at one terminus, which provides chemical stability and inertness, minimizing non-specific interactions[2].

  • An eight-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility.

  • A terminal carboxylic acid (-COOH) group, which is the reactive handle for conjugation[3].

This distinct architecture allows for its seamless integration into complex biological systems, with the PEG chain enhancing solubility and the carboxylic acid providing a site for deliberate chemical ligation.

The Strategic Function of the PEG Spacer

The PEG component is far more than a simple spacer. Its primary role is to confer favorable physicochemical properties onto the conjugated molecule. Coating proteins or nanoparticles with PEG, a process known as PEGylation, creates a hydrated shell that can increase systemic circulation time, improve stability, and reduce immunogenicity and aggregation[4][5]. This "stealth" effect is critical for in vivo applications, shielding the conjugated entity from opsonization and phagocytosis[4][6]. The discrete length of the PEG8 chain ensures batch-to-batch consistency in bioconjugation protocols, a critical factor for therapeutic development[1].

The Carboxylic Acid: A Gateway to Covalent Modification

The terminal carboxylic acid is the linchpin of this compound's functionality. While stable, it is not inherently reactive towards other functional groups like amines under physiological conditions[7][8]. This is because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate salt[7]. Therefore, the acid must first be "activated" to a more electrophilic form to facilitate efficient and stable bond formation. This controlled reactivity is the key to its widespread use in bioconjugation, allowing for the strategic coupling to proteins, peptides, and other amine-containing molecules[9][10].

The Core Chemistry: Activation and Coupling of the Carboxylic Acid

The direct condensation of a carboxylic acid and a primary amine to form an amide bond is thermodynamically unfavorable and typically requires high temperatures, conditions unsuitable for sensitive biomolecules[8][11]. Consequently, the carboxylic acid of this compound must be chemically activated. The most robust and widely adopted method for this in aqueous environments is carbodiimide chemistry.

The Gold Standard: EDC/NHS Two-Step Carbodiimide Chemistry

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is the cornerstone of carboxylic acid activation[12][13]. This process transforms the carboxyl group into a stable, amine-reactive intermediate.

The reaction proceeds via a well-defined two-step mechanism[14]:

  • Carboxyl Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate[12][14]. This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce coupling efficiency.

  • NHS Ester Formation: To prevent hydrolysis and increase the success of the conjugation, NHS is included in the reaction. NHS efficiently attacks the O-acylisourea intermediate, displacing the EDC byproduct and forming a more stable, amine-reactive NHS ester[12][15]. This semi-stable intermediate is sufficiently resistant to hydrolysis to allow for purification or subsequent reaction with a primary amine.

The resulting NHS ester readily reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) via nucleophilic attack, forming a stable amide bond and releasing NHS[16].

EDC_NHS_Mechanism cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amine Coupling mPEG_COOH m-PEG8-COOH O_acylisourea Unstable O-acylisourea Intermediate mPEG_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester O_acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) O_acylisourea->Hydrolysis Reverts to m-PEG8-COOH NHS NHS Final_Conjugate Stable Amide Bond (m-PEG8-Protein) NHS_Ester->Final_Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂

EDC/NHS two-step activation and coupling mechanism.
Key Parameters for Successful Activation and Coupling

Optimizing the reaction conditions is critical for achieving high conjugation efficiency while preserving the function of sensitive biomolecules.

ParameterOptimal Range/ValueRationale & Causality
Activation pH 4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. This pH range minimizes the hydrolysis of the O-acylisourea intermediate and NHS ester[17]. The recommended buffer is 0.1 M MES[15].
Coupling pH 7.2 - 8.5The reaction of the NHS ester with the primary amine requires the amine to be in its unprotonated, nucleophilic state. This pH range ensures a sufficient concentration of free amines for efficient coupling[17][18]. The recommended buffer is PBS.
Stoichiometry 5-20 fold molar excess of EDC/NHS over this compoundDriving the reaction towards the formation of the NHS ester is crucial. A molar excess ensures that a high percentage of the carboxylic acid groups are activated. The optimal ratio should be determined empirically[19].
Buffer Selection Amine-free buffers (e.g., MES, PBS, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, effectively quenching the reaction and reducing the yield of the desired conjugate[17].
Reagent Handling Prepare fresh; use immediatelyEDC is moisture-sensitive and prone to hydrolysis. EDC and NHS solutions should be prepared immediately before use to ensure maximum reactivity[15].

Field-Proven Applications and Experimental Workflows

The ability to reliably conjugate this compound via its carboxylic acid terminus has made it a workhorse in numerous applications, from enhancing the properties of therapeutic proteins to functionalizing nanoparticle surfaces.

Application I: PEGylation of Therapeutic Proteins

Objective: To covalently attach this compound to a therapeutic antibody to increase its serum half-life and reduce its immunogenicity. The protocol targets primary amines on surface-exposed lysine residues.

This protocol is adapted from established EDC/NHS coupling methodologies[15][17][19].

Materials:

  • This compound

  • Antibody of interest (in PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column or dialysis cassette (50K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS stock solutions to the this compound solution.

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Protein Preparation:

    • Ensure the antibody solution is at a concentration of 2-10 mg/mL in Coupling Buffer (PBS). If the antibody is in a buffer containing amines (like Tris), it must be exchanged into PBS via dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the activated m-PEG8-Sulfo-NHS ester solution to the antibody solution to achieve a 20-fold molar excess of the PEG reagent over the antibody.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution (Tris-HCl) to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the reaction mixture using an SEC column or by dialyzing against PBS.

Protein_PEGylation_Workflow prep 1. Reagent Preparation (this compound, EDC, S-NHS) activate 2. Activation Step (Combine in MES Buffer, pH 6.0) Incubate 15 min @ RT prep->activate conjugate 4. Conjugation Step (Mix activated PEG with protein) Incubate 2h @ RT activate->conjugate protein_prep 3. Protein Preparation (Buffer exchange to PBS, pH 7.4) protein_prep->conjugate quench 5. Quench Reaction (Add Tris Buffer) conjugate->quench purify 6. Purification (Size-Exclusion Chromatography) quench->purify analyze 7. Analysis (SDS-PAGE, Mass Spec) purify->analyze

Workflow for the two-step PEGylation of a protein.
Application II: Surface Modification of Nanoparticles

Objective: To functionalize the surface of amine-coated nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound to create a hydrophilic, biocompatible "stealth" coating that improves systemic circulation time.[4][20]

This protocol leverages the same EDC/NHS chemistry but applies it to a solid-phase substrate.

Materials:

  • Amine-functionalized nanoparticles (dispersed in an appropriate buffer)

  • This compound, EDC, Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing/Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Storage Buffer: Appropriate for the nanoparticle formulation

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles twice with Activation Buffer to remove any storage buffer components. Resuspend in Activation Buffer.

  • Activation of this compound:

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS as described in Protocol 3.1.1.

    • In a separate tube, activate the desired amount of this compound with EDC and Sulfo-NHS in Activation Buffer for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated m-PEG8-Sulfo-NHS ester solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.

    • Incubate for 2 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Washing:

    • Quench the reaction by adding Ethanolamine solution to a final concentration of 100 mM to block any unreacted amine sites on the nanoparticles and consume residual NHS esters. Incubate for 30 minutes.

    • Wash the nanoparticles three times with Washing Buffer to remove excess reagents and byproducts. Use centrifugation or magnetic separation as appropriate for the nanoparticle type.

  • Final Formulation:

    • Resuspend the final PEGylated nanoparticles in the desired Storage Buffer.

Quality Control: Characterization of this compound Conjugates

Following any conjugation protocol, rigorous characterization is essential to confirm the success of the reaction, determine the degree of modification, and ensure the purity of the final product.

Techniques and Data Interpretation
TechniquePurposeExpected Outcome / Interpretation
SDS-PAGE Visualize mass increase of proteinsA successful PEGylation will result in a noticeable upward shift in the band corresponding to the protein, or a "smear" if the PEGylation is heterogeneous. The shift is due to the increased hydrodynamic radius and mass[16].
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the degree of PEGylation (DOP)Mass spectrometry provides a precise measurement of the final conjugate's mass[21][22]. The number of attached PEG molecules can be calculated by comparing the mass of the conjugated protein to the unconjugated protein. Each this compound adds ~412.5 Da[10].
HPLC (SEC or RP-HPLC) Assess purity and heterogeneitySize-exclusion chromatography (SEC) can separate the PEGylated conjugate from unreacted protein and excess PEG reagent. Reversed-phase HPLC (RP-HPLC) can often resolve species with different numbers of attached PEGs, providing insight into the heterogeneity of the product[21].

Conclusion

The terminal carboxylic acid of this compound is not merely a passive feature but a highly strategic functional group that serves as the primary gateway for covalent bioconjugation. Its controlled reactivity, unlocked through well-established chemistries like the EDC/NHS system, provides researchers with a reliable method to impart the beneficial properties of PEG onto a vast array of molecules and materials. From enhancing the therapeutic potential of proteins to engineering sophisticated nanoparticle drug delivery systems, the chemistry of the carboxylic acid terminus is fundamental to the utility of this compound, making it an indispensable tool for scientists and drug development professionals.

References

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (General concept covered by[4])
  • Gao, W., & Hu, C. M. J. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(24), 10748-10761. [Link]
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • DeFOREST, J. C., et al. (2018). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
  • Ishihara, K., et al. (2016). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. RSC Advances, 6(82), 78598-78601. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery.
  • Quanta BioDesign, Ltd. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • G. Evano, et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
  • AxisPharm. (n.d.). This compound, CAS 1093647-41-6.
  • Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
  • Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-M0217).
  • I. E. Papa, et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 631911. [Link]
  • AxisPharm. (n.d.). PEG Carboxylic Acid | COOH PEG | Acid Linkers.
  • S. R. Roffler. (2012). Analytical Measurement of PEGylated Molecules.
  • Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to m-PEG8-acid: The Non-Cleavable Workhorse for Robust Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of bioconjugation, the linker molecule is not merely a spacer but a critical determinant of a conjugate's stability, solubility, and in vivo performance. This guide provides an in-depth technical overview of m-PEG8-acid, a monodisperse polyethylene glycol (PEG) derivative, establishing its role as a premier non-cleavable linker. We will explore the fundamental rationale for PEGylation, delve into the specific advantages conferred by a discrete PEG8 chain, and provide field-proven, step-by-step protocols for its application in forming stable amide bonds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of non-cleavable PEGylation for creating robust and effective bioconjugates.

The Rationale for PEGylation in Advanced Bioconjugates

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] Its primary function is to enhance the therapeutic properties of molecules ranging from small drugs to large proteins and nanoparticles.[3][4] The unique physicochemical properties of PEG—namely its hydrophilicity, biocompatibility, and low immunogenicity—translate into significant pharmacological advantages.[5]

By conjugating a PEG linker to a molecule of interest, researchers can:

  • Enhance Hydrophilicity and Solubility : PEG's water-soluble nature is highly effective at increasing the solubility of hydrophobic compounds, which is crucial for formulation and intravenous administration.[3][5]

  • Prolong Systemic Circulation : The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic volume.[6] This larger size reduces renal clearance, thereby extending the molecule's half-life in the bloodstream.[6][7][]

  • Reduce Immunogenicity and Enzymatic Degradation : The flexible PEG chain can mask epitopes on a protein's surface, reducing recognition by the immune system.[2][] This "shielding" effect also protects the therapeutic from enzymatic degradation.[7]

The Non-Cleavable Advantage: Why Stability Matters

Linkers in bioconjugates can be broadly categorized as cleavable or non-cleavable.[][10] While cleavable linkers are designed to release a payload in response to specific stimuli (e.g., pH, enzymes), non-cleavable linkers form a stable, permanent bond between the conjugated molecules.[10][11]

The primary advantage of a non-cleavable linker is its superior plasma stability.[11][12][13] This is critical in applications like antibody-drug conjugates (ADCs), where premature release of a potent cytotoxic payload in circulation could lead to severe off-target toxicity.[][][13] With a non-cleavable linker, the payload is only released after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[12][13] This mechanism ensures that the drug's activity is localized to the target tissue, potentially widening the therapeutic window.[12][13]

Spotlight on this compound: A Monodisperse Solution

The "this compound" nomenclature precisely defines the molecule's structure:

  • m (methoxy) : A methoxy group caps one end of the PEG chain, providing stability and minimizing non-specific interactions.[14]

  • PEG8 : A discrete chain of eight polyethylene glycol units. The monodisperse nature of this linker is a key advantage over traditional polydisperse PEGs.[15][16][17] It ensures that every final conjugate is identical, leading to batch-to-batch consistency, simplified analytical characterization, and predictable pharmacokinetic behavior.[6][17]

  • acid : A terminal carboxylic acid group serves as the reactive handle for conjugation.[14][18][19]

The defined length of the PEG8 spacer is crucial. It is long enough to confer the benefits of PEGylation—enhanced solubility and reduced steric hindrance—without being excessively bulky.[14][20]

Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1093647-41-6[18][21][22]
Molecular Formula C18H36O10[18][21][22]
Molecular Weight ~412.48 g/mol [18][22]
Purity Typically >95%[21][22][23]
Appearance Colorless oil[23]
Solubility Water, DMSO, DMF, DCM[21]
Storage -20°C for long-term storage[18][21]

Core Application: A Protocol for Amine Coupling via EDC/NHS Chemistry

The most common application for this compound is its conjugation to primary amines (e.g., the lysine residues on a protein) via a stable amide bond. This is achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an efficiency-enhancing additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[18][21]

The Chemistry Explained

The process is a two-step reaction performed in a single pot.[24]

  • Activation : EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[25][26]

  • Stabilization & Coupling : This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS ester.[24][26] This amine-reactive ester then efficiently couples with a primary amine on the target molecule to form a robust amide bond, releasing NHS.[26] The use of NHS significantly improves the coupling efficiency over using EDC alone.[26]

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization & Coupling mPEG8_Acid m-PEG8-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) mPEG8_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + NHS_Ester m-PEG8-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester + Conjugate m-PEG8-Amide-Target (Stable Conjugate) NHS_Ester->Conjugate + Amine Target-NH2 Amine->Conjugate +

Caption: EDC/NHS reaction for stable amide bond formation.

Detailed Step-by-Step Protocol

This protocol provides a general framework for conjugating this compound to an amine-containing protein. Scientist's Note: Optimization is essential for every unique protein and application. Molar ratios and reaction times may need to be adjusted.

Materials:

  • This compound

  • Target Protein (containing primary amines)

  • Activation Buffer : 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[24] (Do not use buffers containing primary amines or carboxylates like PBS or Tris at this stage).

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[25]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) : Store desiccated at -20°C.[25]

  • Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at 4°C.[25]

  • Quenching Solution : 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.[25]

  • Purification : Desalting columns (e.g., Zeba™ Spin) or Size-Exclusion Chromatography (SEC) system.

Workflow:

protocol_workflow prep 1. Reagent Preparation activate 2. Activation of this compound prep->activate Equilibrate reagents Prepare fresh EDC/sNHS conjugate 3. Conjugation to Protein activate->conjugate Incubate 15-30 min @ RT Add to protein solution quench 4. Quench Reaction conjugate->quench Incubate 2 hr @ RT or O/N @ 4°C purify 5. Purification quench->purify Add Tris or Hydroxylamine Incubate 30 min characterize 6. Characterization purify->characterize Remove unreacted reagents (SEC or Desalting)

Caption: General workflow for this compound conjugation.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.

    • Dissolve the target protein in Coupling Buffer (e.g., PBS, pH 7.4) to a desired concentration (typically 1-10 mg/mL).

    • Dissolve this compound in Activation Buffer (MES, pH 6.0) to a concentration of ~10 mM.

    • Immediately before use , prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). EDC is highly susceptible to hydrolysis.[24]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over this compound is a good starting point for optimization.[25]

    • Rationale: A molar excess drives the reaction towards the formation of the active ester. Sulfo-NHS is used to increase the stability of the active intermediate, which is particularly important for maximizing conjugation efficiency.[24][26]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[24][25]

  • Conjugation to Target Protein:

    • Add the activated this compound solution directly to the protein solution. The molar ratio of the linker to the protein will determine the degree of labeling and must be optimized. Start with a 5- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[25]

    • Rationale: The reaction with primary amines is most efficient at a pH of 7.2-8.5.[27] By adding the activated linker from the pH 6.0 buffer to the protein in the pH 7.4 buffer, we optimize both stages of the reaction sequentially.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction.[25]

    • Incubate for 30 minutes at room temperature.

    • Rationale: The quenching reagent contains a primary amine that will react with any remaining active NHS esters, preventing further modification of the protein.[27]

  • Purification of the Conjugate:

    • Remove unreacted this compound, quenched linker, and reaction byproducts (e.g., isourea) from the conjugate.

    • For rapid cleanup, use a desalting column equilibrated with your desired storage buffer.

    • For higher purity and separation of different conjugate species, use Size-Exclusion Chromatography (SEC).

Characterization of the Final Conjugate

Post-purification, it is imperative to characterize the PEGylated product to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS) : ESI-TOF or MALDI-TOF MS is the gold standard for confirming the covalent addition of the PEG linker.[1][7][28] The mass shift will correspond to the molecular weight of the attached this compound moieties (n x 412.48 Da).

  • Chromatography : Techniques like Ion-Exchange Chromatography (IEX) or Reverse-Phase HPLC (RP-HPLC) can be used to separate different PEGylated species.[1][29] The addition of the PEG linker often results in a shift in retention time.

  • SDS-PAGE : A simple gel electrophoresis analysis will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

Conclusion

This compound stands out as a highly valuable tool in modern bioconjugation. Its monodisperse nature ensures reproducibility, while its non-cleavable backbone provides the stability required for demanding in vivo applications.[12][15] The straightforward and robust EDC/NHS chemistry allows for its efficient coupling to a wide array of biomolecules. By understanding the principles behind its function and carefully executing the conjugation protocol, researchers can reliably produce high-quality, stable conjugates to advance their therapeutic and diagnostic programs.

References

  • The Advantages of Monodisperse PEG In Drug Development?. (2021). PharmiWeb.com. [Link]
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Noncleavable Linkers.
  • What are PEG Linkers?.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
  • Application of PEG Linker. (2023). AxisPharm. [Link]
  • Mero, A., & Pasut, G. (2019).
  • G. A. Khalsa, et al. (2017).
  • Zhang, R., et al. (2024). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters. [Link]
  • This compound, CAS 1093647-41-6. AxisPharm. [Link]
  • St. Amant, A. H., et al. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • This compound (CAT#: ADC-L-M0217).

Sources

A Senior Application Scientist's Guide to PEGylation with Discrete PEG8 Linkers

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_in-depth_technical_guide_on_pegylation_using_peg8_linkers_22_>

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, precision is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically validated strategy to enhance the therapeutic profile of molecules by improving their pharmacokinetic and pharmacodynamic properties.[1][2] This guide moves beyond general principles to focus on a critical class of reagents: discrete, monodisperse PEG8 linkers. We will explore the fundamental advantages of using a defined-length PEG linker over traditional polydisperse polymers, delve into the specific chemistries used for conjugation, provide validated, step-by-step protocols for implementation, and discuss the essential characterization techniques required to ensure a homogeneous and effective final product. This document is designed to serve as a practical, field-proven resource for scientists dedicated to developing next-generation bioconjugates.

The Strategic Imperative of PEGylation in Therapeutics

The modification of therapeutic molecules via PEGylation is a cornerstone of modern drug development, employed to overcome inherent biological challenges.[1] By covalently attaching PEG chains, a hydrophilic and biocompatible polymer, we can profoundly alter a molecule's properties.[1][3]

Key benefits include:

  • Extended Circulatory Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its rate of renal clearance, prolonging its presence in the bloodstream and allowing for less frequent dosing.[1][4]

  • Reduced Immunogenicity: The flexible PEG chain creates a hydration shell that can mask antigenic epitopes on the therapeutic, minimizing the potential for an adverse immune response.[1][3][5]

  • Enhanced Solubility and Stability: PEGylation is particularly effective for improving the solubility of hydrophobic drugs and protecting therapeutic proteins from proteolytic degradation.[1][3][6]

  • Improved Pharmacokinetics: Collectively, these advantages lead to a more favorable pharmacokinetic (PK) profile, increasing the drug's accumulation at the target site and boosting its therapeutic efficacy.[4][7]

The Precision Advantage: Monodisperse PEG8 Linkers

While PEGylation has been used for decades, early approaches relied on polydisperse PEG mixtures, which consist of polymer chains with a range of molecular weights.[8][9] This heterogeneity introduces significant challenges in manufacturing and characterization, resulting in a final product that is a mixture of different species.

This is where monodisperse (or discrete) PEG linkers offer a transformative advantage. A monodisperse PEG, such as a PEG8 linker, is a pure compound with a precisely defined structure—in this case, containing exactly eight ethylene glycol units.[4][10][11][12]

FeaturePolydisperse PEGMonodisperse PEG8 Linker
Composition Mixture of various chain lengthsSingle, precisely defined chain length[4][10]
Molecular Weight Average molecular weightExact, single molecular weight[8][11]
Product Homogeneity Heterogeneous final productHomogeneous final product[4]
Characterization Complex and challengingSimplified and reproducible[4]
Reproducibility Difficult batch-to-batch consistencyHigh batch-to-batch reproducibility[4]

The use of a PEG8 linker ensures that the resulting bioconjugate is a single, well-defined molecular entity. This homogeneity is critical for regulatory approval, simplifying analytical characterization and ensuring consistent performance of the therapeutic agent.[4]

The Chemistry of Conjugation: Choosing the Right Tool

PEG8 linkers can be synthesized with a wide variety of reactive functional groups, enabling covalent attachment to different amino acid residues or functional groups on the target molecule.[13][14] The choice of chemistry is a critical decision based on the available functional groups on the target biomolecule and the desired level of site-specificity.

Decision Framework for PEGylation Chemistry

This diagram illustrates a simplified decision-making process for selecting a PEGylation strategy.

G cluster_0 Target Biomolecule Analysis cluster_1 Chemistry Selection cluster_2 Selected PEG8 Linker Start Identify available functional groups on target molecule Lysine Primary Amines Available? (e.g., Lysine, N-terminus) Start->Lysine Cysteine Free Thiols Available? (e.g., Cysteine) Lysine->Cysteine No NHS_Ester Use Amine-Reactive PEG8-NHS Ester Lysine->NHS_Ester Yes Engineered Engineered Site? (e.g., Azide, Alkyne) Cysteine->Engineered No Maleimide Use Thiol-Reactive PEG8-Maleimide Cysteine->Maleimide Yes Click Use Click Chemistry PEG8-DBCO/Alkyne Engineered->Click Yes

Caption: Decision tree for selecting the appropriate PEG8 linker chemistry.

Amine-Reactive PEGylation: The Workhorse

The most common strategy for PEGylating proteins targets the primary amines found on the side chains of lysine residues and the N-terminus. The N-hydroxysuccinimide (NHS) ester is the most widely used functional group for this purpose.

Reaction Mechanism: PEG8-NHS Ester with a Primary Amine

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine Residue) Conjugate Protein-NH-CO-PEG8 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack (pH 7.0-8.5) PEG_NHS PEG8-NHS Ester PEG_NHS->Conjugate Byproduct NHS Byproduct PEG_NHS->Byproduct Leaving Group

Caption: Reaction of a PEG8-NHS ester with a protein's primary amine.

The reaction is efficient at a slightly alkaline pH (7.0-8.5) and results in a stable, covalent amide bond.[15] However, because most proteins contain multiple lysine residues, this method can result in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.

Experimental Workflow: A Validated Protocol

Achieving a successful and reproducible PEGylation outcome requires a meticulously planned and executed workflow. This section provides a self-validating protocol for the PEGylation of a model protein (e.g., an IgG antibody) using a PEG8-NHS ester linker.

Overall Experimental Workflow

G A 1. Preparation - Buffer Exchange - Reagent Prep B 2. Conjugation - PEGylation Reaction - Incubation A->B C 3. Purification - Remove excess PEG - Isolate conjugate B->C D 4. Characterization - Verify conjugation - Assess purity C->D

Caption: High-level overview of the protein PEGylation workflow.

Step-by-Step Protocol: IgG PEGylation with PEG8-NHS Ester

A. Preparation & Buffer Exchange

  • Causality: The success of the NHS ester reaction is critically dependent on the absence of competing primary amines in the buffer. Buffers like Tris or glycine will react with the NHS ester, quenching the reaction.[16][17] Therefore, the first step is to exchange the protein into an amine-free buffer.

  • Protocol:

    • Dissolve or dilute the IgG antibody to a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.[16][17]

    • Use a desalting column or dialysis cassette to perform the buffer exchange according to the manufacturer's instructions.[16]

    • Allow the vial of PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ester.[15][16]

    • Immediately before use, prepare a 10 mM stock solution of the PEG8-NHS Ester by dissolving it in an anhydrous solvent like DMSO or DMF. Do not store this solution, as the NHS ester is readily hydrolyzed.[16][17][18]

B. Conjugation Reaction

  • Causality: The molar ratio of the PEG linker to the protein is the primary determinant of the degree of PEGylation. A higher molar excess will result in more PEG chains being attached to the protein. For an IgG, a 20-fold molar excess is a common starting point to achieve an average of 4-6 PEG linkers per antibody.[16][17]

  • Protocol:

    • Calculate the required volume of the 10 mM PEG8-NHS ester stock solution to achieve a 20-fold molar excess relative to the moles of IgG in the reaction.

    • Add the calculated volume of the PEG linker solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[16][18]

    • Incubate the reaction. Common conditions are 2 hours on ice or 30-60 minutes at room temperature.[16][17] The optimal time and temperature may need to be determined empirically for each specific protein.

C. Purification

  • Causality: After the reaction, the mixture contains the desired PEGylated conjugate, unreacted protein, excess PEG linker, and hydrolyzed byproducts. A purification step is essential to isolate the conjugate.[] Size Exclusion Chromatography (SEC) is highly effective for this, as it separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[][20]

  • Protocol:

    • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the desired final storage buffer (e.g., PBS, pH 7.4).

    • Load the entire reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein due to its larger size.

    • Alternatively, for smaller scales, dialysis or spin desalting columns can be used to remove the unreacted PEG linker.[16][17] Ion-exchange chromatography (IEX) can also be used, as PEGylation often shields surface charges, altering the protein's elution profile.[7][][21]

D. Characterization (Self-Validation)

  • Causality: This is the critical self-validating step. You must confirm that the conjugation was successful and characterize the final product.

  • Protocols:

    • SDS-PAGE: This is the simplest method to visualize the result. Compare the unreacted protein with the purified PEGylated product. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band (or smear, if heterogeneous).

    • Mass Spectrometry (MS): For a precise assessment, especially with monodisperse PEGs, techniques like MALDI-TOF or ESI-MS are invaluable.[2] They can confirm the exact mass of the conjugate, allowing for the determination of the number of PEG chains attached per protein.[2][20]

    • High-Performance Liquid Chromatography (HPLC): Analytical SEC or Reverse Phase (RP-HPLC) can be used to assess the purity and homogeneity of the final product.[2]

Conclusion and Future Outlook

The use of monodisperse PEG8 linkers represents a significant advancement in the field of bioconjugation, providing the precision and control necessary for the development of homogeneous, next-generation therapeutics. By understanding the underlying chemistry, carefully selecting the appropriate reactive moieties, and implementing robust, self-validating experimental workflows, researchers can harness the full potential of PEGylation. As the field evolves, innovations will likely focus on even more advanced site-specific conjugation techniques and the development of novel cleavable linkers to further refine the safety and efficacy of PEGylated drugs.

References

  • The Unparalleled Advantages of Monodisperse PEG18 Linkers in Modern Drug Development. (n.d.). Benchchem.
  • Benefits of Monodisperse PEG Linkers in Drug Development. (2019, December 6). BroadPharm.
  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (n.d.). PubMed.
  • The impact of PEGylation on biological therapies. (n.d.). PubMed.
  • The Advantages of Monodisperse PEG In Drug Development? (2021, June 16). PharmiWeb.com.
  • Monodisperse (Discrete) PEG Linkers for Drug Development. (n.d.). Biopharma PEG.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC - PubMed Central.
  • PEGylation technology for the drug development. (2025, August 10). ResearchGate.
  • Protocol for PEG NHS Ester. (2022, January 18). BroadPharm.
  • How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). PrecisePEG.
  • PEG Linkers. (n.d.). CD BioGlyco.
  • Protocol for PEG NHS Reagents. (2024, September 23). AxisPharm.
  • Application Instructions for Y-PEG-NHS-40K for Amine PEGylation. (n.d.). Sigma-Aldrich.
  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (2024, January 26). JenKem Technology.
  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (n.d.). Springer Nature Experiments.
  • Protein conjugates purification and characterization. (n.d.). ResearchGate.
  • PEG NHS Ester Protocol. (n.d.). Xi'an Confluore Biological Technology Co., Ltd.
  • PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019, December 18). Frontiers.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.). PMC.
  • High-Quality PEG Linkers for Bioconjugation. (n.d.). Precise PEG.
  • Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products. (2025, August 7). ResearchGate.
  • PEG Linkers by Application. (n.d.). Biochempeg.
  • PEG Linkers. (n.d.). Conju-Probe.
  • Worldwide PEG Linker Supplier. (n.d.). Biopharma PEG.
  • PEG Linkers And Their Applications In Different Fields. (2022, April 27). MolecularCloud.
  • m-PEG8-MS | ADC/PROTAC Linker. (n.d.). MedchemExpress.com.
  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025, May 28). LinkedIn.
  • PEG Linkers & Their Applications. (2022, February 10). Biopharma PEG.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm.
  • PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. (2025, July 1). PurePEG.
  • What are PEG Linkers? (2020, December 11). BroadPharm.
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. (n.d.). BOC Sciences.

Sources

An In-depth Technical Guide: The Strategic Application of m-PEG8-acid in Next-Generation Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision oncology, merging the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as an indispensable tool for optimizing ADC design. This technical guide provides an in-depth exploration of m-PEG8-acid, a discrete (monodisperse) PEG linker, detailing its structural advantages, comprehensive conjugation protocols, and robust analytical characterization methods for researchers, scientists, and drug development professionals in the ADC field.

The Imperative for Advanced Linker Technology in ADCs

The fundamental concept of an ADC is elegantly simple: selective delivery of a potent toxin to cancer cells.[] However, the practical realization of a safe and effective ADC is a complex balancing act. Many highly potent cytotoxic agents are inherently hydrophobic, a characteristic that poses significant challenges during ADC development.[2] High drug-to-antibody ratios (DARs) with hydrophobic payloads often lead to ADC aggregation, resulting in poor solubility, rapid clearance from circulation, and potential immunogenicity.[3]

This is where the linker's role transcends that of a simple covalent bond. Advanced linkers are engineered to modulate the physicochemical properties of the entire conjugate. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have become a cornerstone strategy to counteract payload hydrophobicity.[4] They form a hydration shell around the drug, enhancing solubility, improving systemic stability, and prolonging circulation half-life, which can lead to greater tumor accumulation and enhanced anti-tumor activity.[5][6]

This compound: A Profile of a Key ADC Building Block

This compound is a heterobifunctional linker characterized by three key structural features: a methoxy (m) group cap, a discrete chain of eight ethylene glycol units (PEG8), and a terminal carboxylic acid group.[7][8] The use of a monodisperse PEG chain, where every molecule has the exact same length, is critical for producing homogeneous ADCs, simplifying analysis, and ensuring batch-to-batch reproducibility.[6]

FeatureChemical GroupFunction in ADC Design
Cap Methoxy (-OCH₃)Provides chemical stability and minimizes non-specific interactions by capping one end of the PEG chain.[8]
Spacer Polyethylene Glycol (-(CH₂CH₂O)₈-)Confers hydrophilicity, improves aqueous solubility, reduces aggregation, increases hydrodynamic radius to prolong plasma half-life, and can shield the payload from immune recognition.[3][9][10]
Reactive Handle Carboxylic Acid (-COOH)Enables covalent conjugation to amine-containing molecules (e.g., payloads or antibodies) through the formation of a stable amide bond, typically via carbodiimide chemistry.[11][12]
Table 1: Structural features and functions of this compound.

Studies have shown that the length of the PEG chain is a critical parameter. While longer PEG chains can improve in vivo performance, a balance must be struck to avoid potentially decreasing in vitro potency.[9] Research indicates that ADCs with 8, 12, or 24 PEG units often provide an optimal combination of tumor distribution and efficacy compared to shorter-chain or non-PEGylated counterparts.[13]

Visualizing the ADC Construct

The final structure of an ADC incorporates the antibody, the this compound linker, and the cytotoxic payload, connected through stable covalent bonds.

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Amide Bond (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload Amide Bond

Caption: General structure of an ADC with an this compound linker.

Experimental Protocols: Synthesizing an this compound ADC

The synthesis of an ADC using this compound is a sequential process. The most common strategy involves first conjugating the this compound to a payload containing a primary amine. The resulting drug-linker intermediate, which now has a terminal carboxylic acid, is then activated and conjugated to the primary amine groups of lysine residues on the antibody surface.

Part 1: Synthesis of the Drug-PEG8-Acid Intermediate

This protocol describes the conjugation of this compound to an amine-containing cytotoxic drug (e.g., monomethyl auristatin E, MMAE).

Causality: The carboxylic acid of the PEG linker is not intrinsically reactive with amines. It must first be activated to an electrophilic intermediate. The use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) creates a semi-stable NHS-ester that reacts efficiently with primary amines at physiological pH to form a highly stable amide bond.[14]

Materials:

  • This compound[12]

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching solution (e.g., Hydroxylamine)

  • Reverse-phase HPLC (RP-HPLC) system for purification

Step-by-Step Methodology:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[14]

    • Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is most efficient at a pH range of 4.5-7.2.[15]

  • Conjugation to the Amine-Containing Drug:

    • In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO. Add DIPEA if the amine is a salt.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[14]

    • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to hydrolyze any unreacted NHS-ester.[15]

    • Purify the drug-PEG8-acid conjugate by RP-HPLC.

    • Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 7.2Optimal pH for EDC/NHS chemistry to form the active NHS ester.[15]
Conjugation pH 7.0 - 8.0Optimal for the reaction of NHS esters with primary amines.[15]
Temperature 4°C to Room TempBalances reaction rate with the stability of reagents and products.
Molar Excess (Reagents) 1.2 - 1.5x over limiting reagentDrives the reaction to completion while minimizing side reactions and simplifying purification.[14]
Table 2: Key reaction parameters for drug-linker synthesis.
Part 2: Conjugation of Drug-PEG8-Acid to Antibody

This protocol outlines the conjugation of the purified drug-PEG8-acid intermediate to the lysine residues of a monoclonal antibody.

Causality: Similar to Part 1, the terminal carboxylic acid of the drug-linker intermediate is activated with EDC and Sulfo-NHS (the water-soluble analog of NHS) to form an amine-reactive ester. This activated intermediate is then added to the antibody solution, where it reacts with the primary amines on the side chains of surface-accessible lysine residues. Purification via size exclusion chromatography (SEC) is essential to remove unreacted drug-linker and other reagents.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Purified drug-PEG8-acid intermediate

  • EDC

  • Sulfo-NHS

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Step-by-Step Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (amine-free) to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker Intermediate:

    • Dissolve the drug-PEG8-acid (e.g., 10-fold molar excess relative to the antibody) in a minimal amount of DMSO.

    • Add EDC (1.5 eq to linker) and Sulfo-NHS (2.0 eq to linker) to activate the carboxylic acid. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted ester groups.[17] Incubate for 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC using an SEC column (e.g., Sephadex G-25) or TFF to remove excess drug-linker and quenching reagents.[14]

    • Collect fractions corresponding to the purified ADC.

    • The purified ADC can be stored at 2-8°C for short-term use or at -80°C for long-term storage.

Visualizing the Synthesis Workflow

ADC_Synthesis_Workflow cluster_part1 Part 1: Drug-Linker Synthesis cluster_part2 Part 2: ADC Synthesis mPEG8 This compound ActivateLinker Activate COOH (EDC, NHS) mPEG8->ActivateLinker Drug Amine-Payload ConjugateDrug Form Amide Bond Drug->ConjugateDrug ActivateLinker->ConjugateDrug PurifyLinker RP-HPLC Purification ConjugateDrug->PurifyLinker DrugLinker Drug-PEG8-acid Intermediate PurifyLinker->DrugLinker ActivateDrugLinker Activate COOH (EDC, Sulfo-NHS) DrugLinker->ActivateDrugLinker Antibody Antibody ConjugateAb Conjugate to Lysines Antibody->ConjugateAb ActivateDrugLinker->ConjugateAb Quench Quench Reaction (Tris) ConjugateAb->Quench PurifyADC SEC/TFF Purification Quench->PurifyADC FinalADC Final ADC PurifyADC->FinalADC

Caption: Workflow for ADC synthesis using this compound.

Self-Validating Systems: Critical Quality Control of the Final ADC

The synthesis of an ADC results in a heterogeneous mixture of species. Rigorous analytical characterization is mandatory to ensure the quality, consistency, and efficacy of the final product.[18] A panel of orthogonal analytical methods should be employed to assess critical quality attributes.[19]

Analytical MethodPrincipleKey Information Provided
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates molecules based on surface hydrophobicity under non-denaturing conditions.[20]Provides distribution of different drug-loaded species (DAR0, DAR2, etc.) and allows for calculation of the average DAR.[21]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on hydrodynamic radius.Quantifies high molecular weight species (aggregates) and low molecular weight fragments. Essential for stability and safety assessment.[19]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions. Often used after reducing the ADC.Separates and quantifies conjugated light and heavy chains, providing detailed information on drug distribution.[20]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the identity of the final conjugate, provides precise mass of different DAR species, and verifies successful conjugation.[18]
Cell-Based Cytotoxicity Assay Measures the ability of the ADC to kill target cancer cells in vitro.Determines the biological potency of the ADC (e.g., IC50 value), confirming that the conjugation process has not compromised its function.[9]
Table 3: Orthogonal analytical methods for ADC characterization.

Conclusion and Future Directions

The this compound linker is a powerful tool in the ADC development toolkit, offering a validated strategy to overcome the challenges associated with hydrophobic payloads.[4] Its defined length and hydrophilic nature enable the creation of more homogeneous, soluble, and stable ADCs with improved pharmacokinetic profiles.[6][9] The detailed protocols and analytical strategies provided in this guide serve as a robust framework for researchers to successfully synthesize and validate ADCs incorporating this versatile linker.

The future of ADC technology will continue to rely on linker innovation. This includes the development of novel cleavable and non-cleavable PEGylated linkers, as well as the advancement of site-specific conjugation technologies that allow for the creation of completely homogeneous ADCs with precisely controlled DARs and conjugation sites.[22][] As our understanding of the intricate relationship between linker chemistry and ADC performance deepens, molecules like this compound will remain fundamental building blocks in the design of next-generation targeted cancer therapies.

References

  • The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElat8fnqy2l3boG1vtZTtboX_qi0psxbCoHj1pv770UXg30lCsurQTLVdzcjewy5PNWd50PuZ5XSPHC_88WzHY1k7yZb4dsdb2W16Bip_gCQ80mDSWPpaU83Y9yx87n9C65pBtQnEVN7_bN7I-fbGXCTtYNyaKtj4v16adX6lmR4mbxmF-EYxn4hv1Asfu-kcxydq0M3tRbnXrZJDjd5_oXVER6kp-OWv_r2m07w2HJxuFV6sdres-zFKqQSqTIOY-1bs1HZyT1QFyM0XbYSZtSg==]
  • PEG Linkers in Antibody-Drug Conjugates. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvpTflZ6OYduzb555bdgWflCFdk8v34DQGbVmq0ZoN1OWIjVKr8UvMM4H-_9d4bNXpcC-XrBFu9Z8eZxdgJyh3G7eKk0Kr0xS_6MvVGXqmy5AMF8hm1BX-EKkVJeh74q-bKjlK3_nkOZ0RSPZuH6IvD960b0gS6dXROtlHeMsVgda9ZcKRC30=]
  • PEG Linkers. ADC Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnZpflz_FR7TolLqN801Y5FCGqIuYCnV2jTmuN_GX7-IhFuJegiP7fbS5avm38F3nFSOxplKESaF27cBDAIEVLR94_jnSFudgqaXSou5I3eVIEungB_V4JrLhw65pQNA1pVT6DLHAgAosBBjlTrj_NjUKbmaXL3dzEA90]
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZdg2N_xNQCkHwoc5rPJUC_W5-ZGI5C9RMgxjNlvW2YIFSTkGSQjRvyunDQH9nmaw9zd2wyG5sv0tGQJVVgmCKDfWm2wcXz4DaH5ubQKvtyZTmjLDxFx1uB6z5qtjq7zrIXlo]
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIXfeMZ2WMVi_97WuCX71Wfm63UhOM-hj3IuV5QEDyxnkXCy5P8fDC-xLTOlXSVPYVLfEukwWvNLFtgNMdEo6PUWknbZc8rb0I6AtEVdOMWFM21wKkNurwXdHoPbop9vbVpgB1crd2OooI1oJxMM-Zn6zMVEfatMusFY-6tU_q2rDtikVsCkay57wUoLcROMKqGksGetDu8T6VHxY=]
  • What are PEG Linkers?. Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3USSLpIhvyHZ0xHf0cA1S0fNG8okc5zVRwQGqGXDp2rh41j-zHA_my79J0dZt-jTUyKnJUWr-xEmwP9oZpC_GQgsnwYHG84-dW72m1VrZcZR9xZjy85O56rnhrrtms5t-Z7RR_uEQEXvacm-YiLX71YCWYTSFcl4=]
  • The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJz-dTgBMIiK6yd2ZRj185JuMBunbfY8RqsqRO5fb-voLoKbA-wRlzLpksd241e4Rx66TonlAe7yWEQ1_GDd8LmYl9MOW4JboEYXTyvf1djgXLKswUZSEnsnlHr4Rla3r7TohcS8seca2xH6a8LI5XFaf0X25L50YOKoXy5gpaBJ0tcORv9l47KURFctiE7vio5-JxLndHrlDaQa2gml2F2I=]
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkE6CnRjhe9BLBkvuy70IvzSeGlM33wuJmL6F55pxBZEXEEu1Oq2CoYVbj3q_9jzA-qMBrZvPf2mkHMUvwoJ1S0Qh5IAkkAkAfD0m6NWtbqHkEMAAmRibhewJkGIuFxkYspibTCJHziQkjVmIt2uPuDLj2dDx55rG7g5hROPpEq-rzq-MHV3XSUx1pgQVY0gPIaUkaY-GMnr_f_KM5ez1qaSbyCHDYmA3eVXDluX0FJxfwVgGI6KAfsgI=]
  • This compound (CAT#: ADC-L-M0217). Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1-PnR9t9wLDzCCC1ANyRmpj9j6ZnbCNHY3dP5daOK8xj63BrteRg7mvJegN0i5j8dqEC9jP4ez7LKqIj2EGfXtUIUZcKpaWFRnmN3T_DwoKmkem0Xqajn-bTVcvxPmWTXXtIaqWtTUhwNFaDNQ3VyQfa2tw==]
  • Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVrTST7Sqi8YCK_K7gonffIj-mrw6tlpostC0sX3k46jChEhHVk9W5IOtwlrrSxOdJShDIJlbvfXSQ99S9-R26f9H8ZyR2XLkheiIFs_D2ClhsZYKEVT-L7KH4bsgLNj_Vy_aIKMyOTTsCtYWLRR2EV_hDjbGzLshF0R-Ns4cmFrSPJeBVN-UOKh_hL1FSWQYN2yMX9svwkDXky87CEegqVhVy-ABZTHsNW-C3FY4=]
  • Technical Support Center: Acid-PEG8-S-S-PEG8-acid Conjugates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cMdXoKTlMul9YCOTVIOfd9aimwmKQGH-OX17-92_CPYfyJDfUiKi0784CV5H3Nu2Ewg40QFXqnB9Ejxgs3r3YTXzI76a9CULH7QDboV8sOMdg0dJDQfBVCSbL3v-OUuWOCaqOnkaCBoqmjYq662BC-TVLXEUAypvjfEOxAqPpmxdfOnIY33S5GSFJRdKxd0gQo3px8rtUQ==]
  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVcdRanjh0QHBazsJWO2UGz1fi1BnKU9dNjaLekv17VndM_IxqzPJhoicQOSUR9lVSzgW8P7W1LomvyL7_-oBRHKZm5lHoZDjFgmsUY1Y3cBBdpo48H4p7rr1-EDxMa3WzogINdhnBlAISD2M=]
  • This compound, CAS 1093647-41-6. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuJu3rmCKABDBkHsP07AYwaYfmPO1pslcUy-mVT6HK70AdoQqSS51Zlb3K_FY9cleGRhE6VpAYwxLrUPyzRUjMHWwGmKklUxe6TWHYrL06VZQrfHA7zS6zRpG_LlDs425fpTV17A==]
  • This compound | CAS# 1093647-41-6 | m-PEG Linker. MedKoo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEECh2te1JxEVgzjZL3HtKhUSQTBEUR54lMI814G2nVjaWBCyuWnfcFviIGiKuoYLO1PdVKfxBAZ4dDQXlMrm2WW1jLdKlG7tE7eqR_DfYZlJaJ4NZ3ApCl1jY0b8PlJik=]
  • HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcTmaHz8wpJHcsM7BiZAsiIeJeAP2WEBTDOPnBxUTyQYASd7nwUS41c9evauNMGQVc7dpw54uaZM2R2_49vsG49kLppaMU9ulNRROw7SyGeGlMM90R16DUFvRw0Gk-j4yJ2hfzx72t0iiQhlkZ9Btw5ioMODDdZGXoDbY4r8ayJLBipPs=]
  • This compound, 1093647-41-6. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAfIK0et1lczR7Fry4jlbekpIoPjxL6nDj4cwzTL9jdAD1-O7ZdU_mBNUeaA2zmluiHhQNukSOgd8kOBW8uWS9HYOU7QhUUK2Pje_t3RfLXaCq_A83gTu8t329fxa4KWx31Q==]
  • Tackling Analytical Method Development for ADCs. BioPharm International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQRSPhFwNOfMoEY6DJPCfPisgYUNA3XbsNGnQlclNYm-iTQT1uJMdyXUSmWmnBplOWj7NTPYRudwTAqcKDVVSpWL3xhdbWoHR2TN0DPOS6DQGeB7lWKOora1Wv6tSBGucVjc10dlJ5APqrXmRnws3BvV4IsouAnbwq_XbT1Kk5gNwszDoJNA7xI_05vxm7HQ2j]
  • Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-_x7aXu7e-1XRKMfuRuugVgRwGL0AeOKox8TdrighvzFrwvrBRm8BdAKM4ZSGTkmmLFUELUb8aPeriLjUrFkRKACIVSvKR0KrOdgD-qHsvSrKmnCcweySvMh9OZ-KDT0Eqj4cL2mEwZIXPjgzYwOEF5jyapzgPP1CQ6a23svikIpyvCQwp3Ef4xbmoCr5_O6KTmiywVpO9voKfTCzBp_TO0wN8SUD]
  • Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWFnGdrFW7qCV4vQn1iDY5_KWqi12sixyO6yWLqKVpSPYGn-DXC7GI6Kp8m7TeMBNv_L32m37L070cqYKB5Jhshx6xHyhs98p2ODOByg4Gnk11rZ2tKzimaBrJnIfJs3OKjiYRKGegWNaAXeOMYaF_NNK1i5btUE_yuXkAm6WxHNWT1EgQsZ3tHU74XUZ2REU15a96nYa2SCeoBvc=]
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1xSpmbAlCr4tTmEmdIMMS3l49OoFVEqgFdNtyDyP8WucpBLwTDvNXVIyEcsjTMrg5862et17ERb2-dU-Yf_oDp0JXBv3OSEsEwfvaqlXQ0twt5o02twiShujvLGVYFnuwyTx_mJNSWAJQKSOVpTUNr_4RMab3WC-l6dDy-mHuNG__RjdxyfSW7U8poiYOiELgnX1aCRoD5sSfw==]
  • The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhgz0a-qhKuQY-US03POkm_IaSHrTKaIgzkjjBxSuTxE-KIwIDC96_lJy9sFnyBnCvdwV6zZSWF0c5PHqdD1UAvNIAJE6Sa60FRZ6MSR-Z-eqNRH0kPjTf5Snx7OubqpT5E2c=]
  • Protocol for PEG Acid Reagents. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgV589k_e1U85N5h64yrBF3vfkYgCM4yupzRZ7MyEodRsbEaah_Xw7odBbkW2uywlrw9ujDKMQsZL3A-8LknTCZvD0JdDI6p_LQlKBtd80LebfB4vXVbTMLBfEoqAnoVAnegEV6B_9KHY=]
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNw7P-kEjtVasAnRC7x6kWZ8WI2QHzfMUmeH_M7RCiZVyYyPzbhIn60ZvWpyXMKpuXXooe_hunsv0QqxRELcK_hadP-nvzUL4fXSUCB__AlgvovG2LHJcdTsGamAvq7ci4iwcG85sWT5kzT6nFNVcxueONJQD1i81EdSVqvENxHyl3l0SKWq6Rvz1THmTYzzo8_39e5KdZySJrMQ==]

Sources

The Strategic Application of m-PEG8-acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] While the warhead and anchor provide specificity, the linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]

Among the diverse array of linker chemotypes, polyethylene glycol (PEG) linkers have become a popular choice in PROTAC design, largely due to their hydrophilicity, which can enhance the solubility of often large and greasy PROTAC molecules.[6] This guide provides an in-depth technical overview of m-PEG8-acid, a specific and versatile PEG linker, for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders. We will explore its chemical properties, provide detailed protocols for its incorporation into PROTACs, and discuss methods for the characterization and biological evaluation of the resulting molecules.

This compound: A Versatile Tool for PROTAC Synthesis

This compound, or 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid, is a monodisperse PEG linker containing eight ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. This structure offers a unique combination of properties that make it highly suitable for PROTAC development.

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C18H36O10[7]
Molecular Weight 412.47 g/mol [7]
Appearance Colorless oil or solid
Solubility Soluble in water, DMSO, DMF, DCM, THF[7]
Reactive Group Carboxylic acid (-COOH)[7]

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the final PROTAC, a crucial factor for bioavailability and formulation.[6] The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing warheads or E3 ligase ligands through robust and well-established amide bond formation chemistry.[7]

Synthesis of a PROTAC using this compound: A Step-by-Step Guide

The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling strategy. The following protocols are generalized procedures that can be adapted based on the specific properties of the warhead and E3 ligase ligand.

Diagram: General PROTAC Synthesis Workflow

PROTAC_synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling cluster_purification Purification & Characterization mPEG8_acid This compound Coupling1 Amide Coupling (HATU, DIPEA, DMF) mPEG8_acid->Coupling1 Warhead_NH2 Warhead-NH2 Warhead_NH2->Coupling1 Intermediate Warhead-PEG8-COOH Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling2 E3_Ligand_NH2 E3 Ligand-NH2 E3_Ligand_NH2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification RP-HPLC Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Protocol 1: First Amide Coupling - Conjugation of this compound to an Amine-Containing Warhead

This protocol describes the coupling of this compound to a warhead containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing warhead (Warhead-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.[6]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the Warhead-NH2 is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-PEG8-COOH) by flash column chromatography on silica gel.

Protocol 2: Second Amide Coupling - Formation of the Final PROTAC

This protocol describes the coupling of the Warhead-PEG8-COOH intermediate to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand).

Materials:

  • Warhead-PEG8-COOH (from Protocol 1)

  • Amine-containing E3 ligase ligand (E3-NH2)

  • HATU, DIPEA, anhydrous DMF

  • Reverse-phase preparative HPLC system with a C18 column

  • Acetonitrile, water, and trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Follow the same activation and coupling procedure as described in Protocol 1 (Steps 1-6), using Warhead-PEG8-COOH (1.0 eq) and E3-NH2 (1.1 eq) as the coupling partners.

  • Upon completion of the reaction as monitored by LC-MS, the crude reaction mixture can be directly purified.

  • Purify the final PROTAC by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The use of TFA is often crucial for achieving good peak shape for acidic and complex molecules like PROTACs.[6]

  • Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

Characterization of the this compound-containing PROTAC

Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and stability before proceeding to biological evaluation.

Analytical Techniques
TechniquePurposeExpected OutcomeSource(s)
LC-MS Purity assessment and identity confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
¹H and ¹³C NMR Structural elucidationThe spectra should show characteristic peaks for the warhead, E3 ligase ligand, and the repeating ethylene glycol units of the PEG linker.
HRMS Exact mass determinationThe measured mass should be within 5 ppm of the calculated exact mass of the PROTAC.
Example HPLC-MS Method for Purity Analysis
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV (220-400 nm) and ESI+ MS (scan range m/z 400-1500)

Biological Evaluation of the PROTAC

The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI transfers ubiquitin to POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 3: Western Blotting for Protein Degradation

This assay quantifies the reduction in the level of the target protein following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).

Evaluating the "Hook Effect"

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[4] This is due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[4] The Western blot data from Protocol 3, covering a wide concentration range, can be used to assess the presence and severity of the hook effect. A bell-shaped dose-response curve is indicative of a significant hook effect.

The Strategic Choice of a PEG8 Linker

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system.[6] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced potency due to a high entropic penalty upon binding.[6] A PEG8 linker often represents a favorable starting point, providing a balance of flexibility and length to facilitate productive ternary complex formation for a variety of targets and E3 ligases.

Comparative Data on Linker Length (Hypothetical BRD4 Degrader)

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG425851.5
PEG8 5 >95 1.2
PEG1215900.8

This data is illustrative and the optimal linker length is target-dependent.[6] In this hypothetical example, the PEG8 linker demonstrates the most potent and efficacious degradation.

Conclusion

The this compound linker is a valuable and versatile building block in the development of PROTACs. Its well-defined structure, hydrophilicity, and convenient reactive handle for conjugation make it an attractive choice for researchers aiming to improve the drug-like properties of their protein degraders. The protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound-containing PROTACs. A systematic approach to linker design and optimization, starting with a well-balanced linker like this compound, is crucial for the successful development of novel and effective PROTAC-based therapeutics.

References

  • BenchChem. (2025). Technical Support Center: PROTAC Synthesis with Acidic PEG Linkers.
  • Conju-Probe. (n.d.). This compound.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: A new dimension in the structure-guided design of chemical degraders. MedChemComm, 8(10), 1898-1907.
  • BenchChem. (2025).
  • ACS Fall 2025. (2025).
  • BenchChem. (2025). The Pivotal Role of the PEG8 Linker in PROTAC Stability and Solubility: An In-depth Technical Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Depiction of....
  • ACS Publications. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters.
  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect.
  • BenchChem. (2025). Boc-12-Ado-OH vs.
  • BenchChem. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). A Comparative Guide to PEG4 Linkers in PROTAC Design: An Objective Analysis.
  • BenchChem. (2025).
  • PMC. (2025).
  • ResearchGate. (n.d.). Hook effect with PROTAC. At high intracellular PROTAC concentration,....
  • BenchChem. (2025). An In-Depth Technical Guide to NH-bis(m-PEG8)
  • PMC. (2024).
  • BenchChem. (2025). The Strategic Incorporation of N-Boc-PEG8-alcohol in PROTAC Linker Synthesis: A Detailed Guide.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cbz-NH-peg8-CH2cooh in PROTAC Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Molecular BioSystems. (n.d.). Impact of linker length on the activity of PROTACs.
  • BroadPharm. (n.d.). This compound, 1093647-41-6.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • NIH. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • MDPI. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • Precise PEG. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of m-PEG8-NHS Ester.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Solubility of PEG in various solvents, Hoernschemeyer-2 diagram (d....
  • ResearchGate. (2025). Development of a UPLC-MS/MS assay for determination of PA-PEG 8 -PA polymers in rat plasma coupled with [M − H] − to enhance sensitivity.
  • University of Dundee. (2017).

Sources

m-PEG8-acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of m-PEG8-acid

Abstract

Monodisperse polyethylene glycol (PEG) derivatives are critical components in modern drug delivery, bioconjugation, and materials science. Among these, this compound (8-Methoxy-3,6,9,12,15,18,21-heptaoxadocosanoic acid) serves as a cornerstone linker, offering a defined length, excellent water solubility, and a terminal carboxylic acid for covalent attachment to amine-containing molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway for this compound, grounded in established chemical principles. We will delve into the strategic choices behind the reaction sequence, provide detailed experimental protocols, and discuss methods for purification and characterization, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of this compound

Polyethylene glycol (PEG) has become an indispensable tool in pharmaceuticals, primarily due to its ability to improve the pharmacokinetic properties of conjugated drugs. This process, known as PEGylation, can increase a drug's hydrodynamic radius, leading to reduced renal clearance, extended circulation half-life, and decreased immunogenicity.

While polydisperse PEGs have been widely used, monodisperse (or discrete) PEGs (dPEGs) like this compound offer significant advantages:

  • Purity and Homogeneity: Each molecule has the exact same molecular weight, eliminating the batch-to-batch variability inherent in polydisperse mixtures.

  • Precise Linker Length: The defined length of the eight ethylene glycol units provides precise spatial control when linking a payload to a targeting moiety.

  • Improved Characterization: The resulting conjugates are single molecular entities, simplifying analysis and regulatory approval processes.

The this compound structure features a methoxy-capped terminus, which is chemically inert, preventing cross-linking or unwanted side reactions. The other end terminates in a carboxylic acid, a versatile functional group that can be readily activated to form stable amide bonds with primary amines on proteins, peptides, or small molecule drugs.

Synthetic Strategy: A Stepwise Approach

The synthesis of this compound is most effectively achieved through a convergent strategy that involves the stepwise elongation of shorter PEG chains via the Williamson ether synthesis , followed by the oxidation of a terminal alcohol to the final carboxylic acid. This approach ensures the precise length of the final product.

The core of this strategy relies on two key reactions:

  • Williamson Ether Synthesis: This classic reaction forms an ether from an organohalide (or a pseudohalide like a tosylate) and an alcohol. By using a PEG-alcohol and a PEG-tosylate as reactants, we can controllably extend the PEG chain.

  • Oxidation: A selective oxidation of the terminal primary alcohol on the fully assembled PEG chain to a carboxylic acid. The Jones oxidation is a common and effective method for this transformation.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part A: Synthesis of Building Block cluster_1 Part B: Chain Elongation cluster_2 Part C: Final Oxidation A1 Tetraethylene Glycol A2 m-PEG4-OH A1->A2 1. NaH 2. MeI A3 m-PEG4-OTs A2->A3 TsCl, Pyridine B2 m-PEG8-OH A3->B2 Williamson Ether Synthesis B1 Tetraethylene Glycol B1->B2 NaH C1 This compound B2->C1 Jones Oxidation (CrO3, H2SO4)

Caption: Convergent synthesis pathway for this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Synthesis of m-PEG4-OTs (Building Block)

Rationale: This two-step process creates the key electrophilic building block. First, one of the hydroxyl groups of tetraethylene glycol (PEG4) is capped with a methyl group. The remaining hydroxyl group is then converted to a tosylate, which is an excellent leaving group for the subsequent Williamson ether synthesis.

Step 1: Monomethylation of Tetraethylene Glycol (m-PEG4-OH)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add tetraethylene glycol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with dichloromethane (DCM). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield m-PEG4-OH as a colorless oil.

Step 2: Tosylation of m-PEG4-OH (m-PEG4-OTs)

  • Dissolve m-PEG4-OH (1.0 eq.) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain m-PEG4-OTs, which can be used in the next step without further purification.

Synthesis of m-PEG8-OH (Chain Elongation)

Rationale: This is the key chain extension step. The alkoxide of a second molecule of tetraethylene glycol acts as a nucleophile, attacking the carbon bearing the tosylate leaving group on our building block, m-PEG4-OTs.

  • In a procedure similar to the monomethylation, deprotonate tetraethylene glycol (1.5 eq.) with NaH (1.6 eq.) in anhydrous THF at 0 °C.

  • After hydrogen evolution ceases, add a solution of m-PEG4-OTs (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 65 °C) and stir overnight.

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate m-PEG8-OH.

Synthesis of this compound (Final Oxidation)

Rationale: The Jones oxidation is a powerful and efficient method for converting primary alcohols to carboxylic acids. The chromium (VI) reagent is a strong oxidant, and the reaction proceeds rapidly in acetone.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then diluting carefully with water.

  • Dissolve m-PEG8-OH (1.0 eq.) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution. An immediate color change from orange/red to green will be observed.

  • After the addition is complete, stir the reaction for an additional 2 hours at room temperature.

  • Quench the reaction by adding isopropanol until the solution remains green.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Redissolve the residue in water and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Purification and Characterization

Proper purification and rigorous characterization are essential to validate the synthesis of a monodisperse product.

Purification

Final purification is typically achieved using silica gel column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) is effective. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH in DCM. The acidic nature of the product means it may streak on the column; adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can improve peak shape.

Characterization Data

The following table summarizes the expected analytical data for verifying the structure and purity of this compound.

Analysis Expected Result
¹H NMR (CDCl₃)δ ~3.64 (m, large integral, PEG backbone -O-CH₂-CH₂-O-), δ ~3.54 (t, 2H, -CH₂-CH₂-O-CH₃), δ ~3.38 (s, 3H, -OCH₃), δ ~4.15 (s, 2H, -O-CH₂-COOH). A broad singlet for the carboxylic acid proton (-COOH) may be observed > 10 ppm.
¹³C NMR (CDCl₃)δ ~172.5 (C=O), δ ~70.5 (multiple overlapping peaks for PEG backbone carbons), δ ~59.0 (-OCH₃).
Mass Spec (ESI-) Calculated for C₁₇H₃₄O₁₀: [M-H]⁻ = 413.21. The observed mass should match this value.
FT-IR (neat)Broad O-H stretch (~3400-2400 cm⁻¹), C=O stretch (~1730 cm⁻¹), strong C-O-C ether stretch (~1100 cm⁻¹).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing high-purity, monodisperse this compound. By employing a convergent strategy centered on the Williamson ether synthesis and concluding with a robust Jones oxidation, researchers can access this critical linker for advanced applications in drug delivery and bioconjugation. The success of the synthesis relies on careful execution of each step and is validated through rigorous chromatographic purification and comprehensive spectroscopic characterization.

References

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal.
  • Bates, F. S. (1995). Block Copolymers. In MRS Bulletin. Cambridge University Press.
  • Broadhurst, M. J., & Hassall, C. H. (1982). A general method for the synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science.
  • Ley, S. V., & Madin, A. (1991). Oxidation of primary alcohols to carboxylic acids. Comprehensive Organic Synthesis. Pergamon.

Methodological & Application

m-PEG8-acid Conjugation to Primary Amines: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Principle of the Reaction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique in drug delivery and bioconjugation.[1][2] It is widely employed to enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size.[2][3] This modification can lead to improved solubility, prolonged circulation half-life, reduced immunogenicity, and enhanced stability.[1]

This guide details the conjugation of methoxy-PEG8-acid (m-PEG8-acid) to molecules containing primary amines (e.g., proteins, peptides, or amine-functionalized surfaces). The core of this process is the formation of a stable amide bond. Since the carboxylic acid of the PEG is not inherently reactive towards amines, a "zero-length" crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is used.[4][5][6][7]

The reaction proceeds in two distinct, sequential steps:

  • Activation: EDC reacts with the carboxyl group (-COOH) of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[4][6][8]

  • Coupling: This intermediate can react directly with a primary amine. However, to improve efficiency and stability, especially in aqueous solutions where the O-acylisourea is prone to hydrolysis, NHS is added.[5][8] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then efficiently reacts with a primary amine (-NH2) on the target molecule to form a robust and stable amide bond.[5][8][9]

Figure 1: EDC/NHS reaction mechanism for this compound conjugation.

Critical Parameters and Pre-Conjugation Considerations

The success of a PEGylation reaction hinges on the careful control of several parameters. Optimization is often required for each specific molecule to achieve the desired degree of PEGylation while preserving biological activity.[9]

ParameterRecommended Range & RationalePotential Issues
pH Activation (Step 1): pH 4.5-6.0 The EDC-mediated activation of carboxyl groups is most efficient in acidic conditions.[10][11]Conjugation (Step 2): pH 7.2-8.5 The reaction of the NHS ester with the primary amine is favored at neutral to slightly basic pH, where the amine is deprotonated and nucleophilic.[10][12]Low pH (<7): Slower reaction with amines due to protonation (-NH3+).High pH (>8.5): Increased rate of hydrolysis of the NHS ester, reducing conjugation efficiency.
Buffers Activation: MES buffer is ideal as it lacks competing carboxyl and amine groups.[9]Conjugation: Phosphate-buffered saline (PBS) is commonly used.[9][13]Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will compete in the reaction. [12][13]Use of competing buffers will drastically reduce or completely inhibit the desired conjugation reaction.
Stoichiometry Molar Excess of PEG/EDC/NHS: A 5- to 20-fold molar excess of the this compound, EDC, and NHS over the amine-containing molecule is a common starting point.[12]Too Low: Incomplete conjugation and low yield.Too High: Risk of multiple PEG chains attaching to a single molecule (if multiple amines are available), potential for protein aggregation, and increased difficulty in purification.[14]
Temperature Room Temperature (20-25°C) or 4°C. Room temperature reactions are faster (30 min - 2 hours).[12] Reactions at 4°C are slower and can be performed overnight, which can be beneficial for sensitive proteins.[12]Higher temperatures can lead to protein denaturation or faster hydrolysis of activated intermediates.
Reagent Quality Use fresh solutions of EDC and NHS. EDC, in particular, is highly susceptible to hydrolysis in aqueous solutions.[9] Reagents should be high-purity and stored in a desiccator.Degraded reagents will lead to low or no activation, resulting in failed conjugation.

Experimental Workflow Overview

The entire process, from preparation to analysis, follows a logical sequence. Proper planning at each stage is critical for a successful outcome.

Workflow Prep 1. Reagent & Buffer Preparation Activation 2. Activation of this compound (with EDC/NHS) Prep->Activation Use Activation Buffer (pH 4.5-6.0) Conjugation 3. Conjugation Reaction (Add Amine-Molecule) Activation->Conjugation Adjust to Coupling Buffer (pH 7.2-8.5) Quench 4. Quench Reaction Conjugation->Quench Add quenching agent (e.g., Hydroxylamine) Purify 5. Purification of Conjugate Quench->Purify Remove excess reagents Analyze 6. Characterization & Analysis Purify->Analyze Assess purity & success

Figure 2: General experimental workflow for this compound conjugation.

Detailed Step-by-Step Protocol

This protocol describes a general two-step method for conjugating this compound to a protein. Volumes and concentrations should be optimized for the specific application.

Materials and Reagents
  • This compound

  • Target Molecule: Protein, peptide, or other amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[7]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) [9]

  • Sulfo-NHS (N-hydroxysulfosuccinimide) [9]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris HCl, pH 8.5[10]

  • Purification System: Size Exclusion Chromatography (SEC) column, dialysis cassettes, or Tangential Flow Filtration (TFF) system.[][16]

  • Analytical Equipment: SDS-PAGE system, HPLC, Mass Spectrometer.[1]

Protocol

A. Reagent Preparation

  • Target Molecule Solution: Prepare your amine-containing molecule in the Coupling Buffer (e.g., PBS) at a known concentration (e.g., 1-10 mg/mL). If the storage buffer contains amines, it must be exchanged with PBS via dialysis or a desalting column.[10][13]

  • PEG Solution: Just before use, weigh out the required amount of this compound and dissolve it in the Activation Buffer (MES, pH 6.0).

  • EDC/Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in chilled, anhydrous DMSO or water. EDC is prone to hydrolysis, so fresh solutions are critical.[9]

B. Activation of this compound (Step 1)

  • To the this compound solution in Activation Buffer, add the EDC solution followed immediately by the Sulfo-NHS solution. A typical molar ratio is 1:2:2 (PEG:EDC:Sulfo-NHS).

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[10][11] This allows for the formation of the semi-stable Sulfo-NHS ester.

C. Conjugation to the Amine-Containing Molecule (Step 2)

  • Immediately add the activated PEG-NHS ester solution to your target molecule solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding a small amount of concentrated, amine-free base or by ensuring the volume of the target molecule in PBS dominates the final mixture.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

D. Quenching the Reaction

  • To stop the reaction and consume any unreacted PEG-NHS esters, add the Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.[10]

  • Incubate for an additional 15-30 minutes at room temperature.

E. Purification of the Conjugate

  • The primary goal of purification is to remove unreacted PEG, excess reagents, and any unconjugated target molecule.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods.[][16] The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated molecule and small molecule reagents.[][16]

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to IEX resins. This change can be exploited to separate PEGylated species from the native protein.[][18]

  • Dialysis / Tangential Flow Filtration (TFF): Effective for removing small molecule impurities (EDC, NHS, unreacted PEG) but may be less efficient at separating unconjugated protein from the mono-PEGylated product.[16][19]

Characterization of the Conjugate

Post-purification analysis is essential to confirm the success of the conjugation and determine the purity and characteristics of the final product.

TechniquePurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight.A distinct band shift upwards for the PEGylated protein compared to the unconjugated starting material. The size of the shift corresponds to the number of PEG chains attached.
Mass Spectrometry (MS) Determine the precise molecular weight and degree of PEGylation.The mass spectrum will show peaks corresponding to the unmodified protein and one or more PEGylated species, confirming the covalent addition and allowing for calculation of the number of PEGs per molecule.[1]
HPLC (SEC or RP) Quantify purity and separate different PEGylated species.SEC-HPLC: PEGylated proteins elute earlier than their non-PEGylated counterparts.[1]RP-HPLC: PEGylation increases hydrophilicity, typically causing earlier elution. Can sometimes separate positional isomers.[]
Activity Assay Confirm that the biological function of the molecule is retained.The specific activity of the conjugate should be measured and compared to the unmodified molecule. Steric hindrance from the PEG chain can sometimes impact activity.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis. 2. Competing nucleophiles (e.g., Tris buffer) in the reaction. 3. Incorrect pH for activation or conjugation. 4. Insufficient molar excess of PEG/reagents.1. Prepare fresh EDC and Sulfo-NHS solutions immediately before use. 2. Perform buffer exchange into a non-amine, non-carboxylate buffer (e.g., PBS, HEPES). 3. Verify the pH of your buffers. Use a two-step pH process (acidic for activation, neutral/basic for conjugation). 4. Increase the molar ratio of PEG and coupling reagents.
Protein Aggregation/Precipitation 1. High concentration of protein or PEG reagent. 2. Non-optimal buffer conditions (pH, ionic strength). 3. Cross-linking between protein molecules if the protein itself is activated.1. Work at lower concentrations. Add the activated PEG solution to the protein solution slowly while stirring. 2. Screen different buffer conditions. 3. Ensure a two-step protocol is followed where excess EDC/NHS is removed or quenched after PEG activation and before adding to the protein.
Multiple PEG Chains Attached (Polydispersity) 1. High molar excess of PEG reagent. 2. Long reaction time. 3. Multiple primary amines (e.g., lysine residues) are available on the protein surface.1. Reduce the molar excess of the PEG reagent. 2. Perform a time-course experiment to find the optimal reaction time. 3. If site-specificity is required, consider protein engineering or using alternative chemistries (e.g., targeting cysteine residues).
Loss of Biological Activity 1. PEG chain is sterically hindering the active site or a binding interface.[14] 2. The conjugation reaction conditions denatured the protein.1. Reduce the degree of PEGylation. Try a smaller PEG molecule. If possible, protect the active site with a reversible ligand during conjugation. 2. Perform the reaction at a lower temperature (4°C). Ensure the pH remains within the protein's stability range.

References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH).
  • Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight.
  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed.
  • Purification of PEGylated proteins. PubMed.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles.
  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Institutes of Health (NIH).
  • Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin. PubMed.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health (NIH).
  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Europe PMC.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Size of Pegylated Protein Conjugates Studied by Various Methods. ResearchGate.
  • New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. ACS Publications.
  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications.
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Click Chemistry Tools.
  • Broadpharm PEG Amine Conjugation Protocol. Scribd.

Sources

EDC/NHS Coupling Protocol for m-PEG8-acid: A Detailed Guide to Amine Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of m-PEG8-acid to primary amine-containing molecules using the carbodiimide crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS). This protocol is designed to offer both the mechanistic rationale behind the procedure and a detailed, actionable workflow to ensure reproducible, high-yield conjugations.

Introduction: The Power of PEGylation with EDC/NHS Chemistry

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone of modern biopharmaceutical development. It is a widely used strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] Key benefits include increased hydrodynamic size, which reduces renal clearance and extends circulating half-life, shielding from proteolytic degradation, and masking of immunogenic sites.[2][3]

This compound is a discrete PEG (dPEG®) reagent featuring eight ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. This monodisperse structure, unlike traditional polydisperse PEG polymers, ensures homogeneity in the final conjugate, simplifying analysis and characterization.[4]

The most common and robust method for coupling a carboxylic acid, like that on this compound, to a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimde (NHS).[5] This "zero-length" crosslinking chemistry forms a stable amide bond without incorporating any additional atoms into the final linkage.[6]

The Mechanism: A Stabilized Pathway to Amide Bond Formation

Understanding the mechanism of EDC/NHS coupling is critical for optimizing reaction conditions and troubleshooting. While EDC can directly mediate amide bond formation, the reaction intermediate is highly unstable in aqueous environments. The addition of NHS creates a more stable, amine-reactive intermediate, dramatically improving coupling efficiency.[6][7]

The process occurs in two primary stages:

  • Carboxyl Activation: EDC reacts with the carboxyl group of this compound in a slightly acidic environment. This forms a highly reactive but unstable O-acylisourea intermediate.[6] This intermediate is susceptible to rapid hydrolysis, which would regenerate the original carboxyl group and reduce yield.[8]

  • NHS Ester Formation and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to "capture" the activated O-acylisourea intermediate. It reacts to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[7][8] This amine-reactive NHS ester can then efficiently react with a primary amine on the target molecule at a physiological or slightly basic pH to form a stable, covalent amide bond.[9]

EDC_NHS_Mechanism Figure 1: EDC/NHS Coupling Mechanism PEG_Acid m-PEG8-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC (pH 4.5 - 6.0) EDC EDC NHS NHS NHS_Ester m-PEG8-NHS Ester (Semi-Stable) Target_Amine Target-NH₂ (Primary Amine) Conjugate m-PEG8-Target Conjugate (Stable Amide Bond) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Isourea Byproduct Hydrolysis_1 Hydrolysis O_Acylisourea->Hydrolysis_1 H₂O NHS_Ester->Conjugate + Target-NH₂ (pH 7.2 - 8.5) Hydrolysis_2 Hydrolysis NHS_Ester->Hydrolysis_2 H₂O NHS_Released Released NHS Workflow Figure 2: Two-Step Conjugation Workflow A 1. Prepare Reagents (this compound, EDC, NHS, Target Molecule, Buffers) B 2. Activate this compound (Add EDC/NHS in MES Buffer, pH 5.0) Incubate 15-30 min @ RT A->B C 3. pH Adjustment / Buffer Exchange (Raise pH to 7.2-7.5 with PBS) B->C D 4. Add Amine-Containing Molecule (Incubate 2h @ RT or Overnight @ 4°C) C->D E 5. Quench Reaction (Add Tris or Hydroxylamine) D->E F 6. Purify Conjugate (e.g., SEC or Dialysis) E->F G 7. Characterize Final Product (e.g., SDS-PAGE, Mass Spec) F->G

Caption: Figure 2: Two-Step Conjugation Workflow

Detailed Step-by-Step Protocol

This protocol provides a general method for conjugating this compound to an amine-containing protein. Optimization may be required for specific applications.

A. Materials and Reagents
  • This compound

  • Protein or molecule with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0 [10]* Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4 [10]* Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (e.g., 5K MWCO) for purification [10]

B. Reagent Preparation
  • Protein Solution: Dissolve the amine-containing protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer has been exchanged to remove any extraneous primary amines from previous purification steps.

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • EDC/NHS Solutions: Immediately before use, prepare EDC and NHS solutions in ultrapure water or Activation Buffer. A common concentration is 10 mg/mL. [10]EDC is moisture-sensitive and hydrolyzes quickly; always use freshly prepared solutions. [6]

C. Two-Step Conjugation Procedure
  • Activation Step:

    • To your protein solution in Activation Buffer, add the desired molar excess of the freshly prepared this compound stock solution.

    • Add the desired molar excess of freshly prepared NHS solution, followed immediately by the EDC solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. [10][11]

  • pH Adjustment and Coupling Step:

    • Immediately following activation, raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer (e.g., 1 M K₂HPO₄ or PBS at a higher pH). Alternatively, for more precise control and removal of excess reagents, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. [12] * Note: If you did not add your amine-containing molecule in step 1, add it to the pH-adjusted solution now.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. [11]The lower temperature is often preferred for sensitive proteins.

  • Quenching Step:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction). [10]This will hydrolyze any remaining active NHS esters.

    • Incubate for 15 minutes at room temperature.

Purification of the PEGylated Conjugate

Purification is essential to remove unreacted PEG, protein, and reaction byproducts. [13]The choice of method depends on the size difference between the starting materials and the final conjugate.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from smaller, unreacted this compound, EDC/NHS, and quenching reagents. []It can also separate un-PEGylated protein from the PEGylated product due to the increase in hydrodynamic radius conferred by the PEG chain. [13][]* Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its isoelectric point (pI). []This change in charge can be exploited to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species using IEX. [2][15]* Dialysis / Ultrafiltration: For large proteins, dialysis or centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities. [6][16]

Characterization of the Final Product

After purification, it is crucial to characterize the conjugate to confirm successful PEGylation and determine its purity and homogeneity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of PEG chains attached. [1][17]* HPLC (Reversed-Phase or Ion-Exchange): Can be used to assess purity and separate different PEGylated species (e.g., positional isomers). [1][]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS (hydrolyzed). 2. Incorrect pH for activation or coupling. 3. Presence of amine-containing buffers (e.g., Tris). 4. NHS ester hydrolysis due to high pH or long delays.1. Prepare fresh EDC/NHS solutions immediately before use. 2. Verify buffer pH. Use a two-step protocol with pH 4.5-6.0 for activation and 7.2-8.0 for coupling. [12] 3. Perform buffer exchange into a non-amine buffer (MES, PBS). 4. Add amine-molecule promptly after pH adjustment.
Protein Aggregation/Precipitation 1. Excessive cross-linking due to high EDC concentration. 2. Change in protein solubility upon modification. 3. Incorrect buffer conditions (pH, ionic strength).1. Reduce the molar excess of EDC. Use a two-step protocol to avoid exposing the target protein to EDC. 2. Screen different buffer conditions. Consider adding solubility enhancers. 3. Confirm protein stability in the chosen reaction buffers before conjugation.
Heterogeneous Product 1. Multiple available amine sites on the target molecule. 2. Inconsistent reaction conditions.1. This is expected for proteins with multiple lysines. Optimize stoichiometry to favor mono-PEGylation if desired. Use IEX to purify species. [2] 2. Ensure consistent timing, temperature, and pH for all reactions.

References

  • Veronese, F. M., & Mero, A. (2008).
  • Dozier, J. K., & Distefano, M. D. (2015).
  • An, Y., et al. (2021).
  • Seely, J. E. (2006). Making Site-specific PEGylation Work.
  • Akyildiz, İ. E. (2021). Best purification method of a PEGylated peptide?.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
  • Lorza, R. A., et al. (2023).
  • Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Maeda, T., et al. (2011). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
  • CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
  • Totaro, K. A., et al. (2016).
  • ResearchGate. What potential by-products may occur in the EDC/NHS reaction?. [Link]
  • ResearchGate. Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. [Link]
  • Fiedler, S., et al. (2011). Size of Pegylated Protein Conjugates Studied by Various Methods.
  • McKenzie, J. S., et al. (2018). Amine coupling through EDC/NHS: a practical approach.
  • Liu, X., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Int. J. Mol. Sci. [Link]
  • Jevsevar, S., et al. (2012).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
  • ResearchGate.
  • ResearchGate. What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. [Link]
  • ResearchGate. Which temperature is the best for EDC/NHS reaction?. [Link]
  • YouTube. Dot Language Graphviz Search Results. [Link]
  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
  • Graphviz. DOT Language. [Link]
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
  • AxisPharm. Protocol for PEG Acid Reagents. [Link]

Sources

Application Note & Protocol: A Guide to the Activation of m-PEG8-acid with EDC and NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of methoxy-poly(ethylene glycol)-acid (specifically with an 8-unit PEG chain, m-PEG8-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process is a cornerstone of modern bioconjugation, enabling the stable linkage of PEG moieties to amine-containing biomolecules such as proteins, peptides, and antibodies. The insights and protocols herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying chemical principles.

Foundational Principles: The "Why" Behind EDC/NHS Chemistry

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.[1] Key advantages include an increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, improved solubility, and diminished immunogenicity.[1] Amine-reactive PEG linkers, particularly N-Hydroxysuccinimide (NHS) esters, are frequently used due to the abundance of primary amines on the surface of proteins, primarily at the N-terminus and on lysine side chains.[1][]

The activation of a carboxyl group on a PEG linker with EDC and NHS is a two-step process designed to create a more stable, amine-reactive intermediate than what is formed with EDC alone.[3][4][5]

  • Step 1: O-Acylisourea Intermediate Formation. EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable in aqueous solutions and prone to rapid hydrolysis, which would regenerate the original carboxylic acid.[3][4][5]

  • Step 2: Conversion to a Semi-Stable NHS Ester. To mitigate the instability of the O-acylisourea intermediate, NHS is introduced.[3][6] NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[6][7] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, providing a larger window for the subsequent conjugation reaction with a primary amine.[3]

This two-step activation is crucial for efficient and controlled bioconjugation, minimizing unwanted side reactions and ensuring higher yields of the desired PEGylated product.

Reaction Schematics and Workflow

To visually conceptualize the process, the following diagrams illustrate the chemical transformation and the general experimental workflow.

Chemical Reaction Mechanism

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) mPEG_acid m-PEG8-COOH (Carboxylic Acid) EDC EDC (Carbodiimide) Acylisourea O-Acylisourea Intermediate (Unstable) mPEG_acid->Acylisourea + EDC Byproduct1 Isourea Byproduct NHS NHS (N-hydroxysuccinimide) PEG_NHS m-PEG8-NHS Ester (Amine-Reactive) Biomolecule Biomolecule-NH2 (Primary Amine) Final_Product PEGylated Biomolecule (Stable Amide Bond) Acylisourea->PEG_NHS + NHS Acylisourea->Byproduct1 - Isourea Byproduct PEG_NHS->Final_Product + Biomolecule-NH2 Byproduct2 NHS Final_Product->Byproduct2 - NHS

Caption: Chemical activation of this compound with EDC and NHS.

Experimental Workflow Overview

Experimental_Workflow prep 1. Reagent Preparation (this compound, EDC, NHS, Buffers) activation 2. Activation Reaction (this compound + EDC/NHS in Activation Buffer) prep->activation pH 4.5-6.0 15-30 min @ RT conjugation 3. Conjugation Reaction (Add activated PEG to Amine-Molecule) activation->conjugation Adjust pH to 7.0-8.5 2h @ RT or O/N @ 4°C quenching 4. Quenching (Deactivate excess NHS esters) conjugation->quenching Add quenching agent purification 5. Purification (Dialysis or Desalting Column) quenching->purification Remove byproducts analysis 6. Characterization (e.g., SDS-PAGE, HPLC) purification->analysis Assess PEGylation

Caption: General workflow for PEGylation via EDC/NHS activation.

Critical Parameters and Reagent Handling

The success of the activation and subsequent conjugation hinges on careful control of reaction conditions and proper handling of moisture-sensitive reagents.

Reagent Storage and Preparation

Both EDC and NHS are highly sensitive to moisture and will lose activity if not stored and handled correctly.[3][8][9]

  • Storage: Store EDC and NHS desiccated at -20°C.[3][8][9][10]

  • Handling: Before opening a new vial, it is imperative to allow it to warm to room temperature. This simple step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation.[8][9]

  • Solution Preparation: Prepare solutions of EDC and NHS immediately before use.[3][10] Do not prepare stock solutions for long-term storage due to their instability in aqueous environments.

pH Optimization: A Tale of Two Steps

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.[8][9][10]

  • Activation Step: The initial activation of the carboxyl group on the this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[3][8][10] This pH range ensures the carboxyl group is sufficiently protonated for the reaction to proceed.

  • Conjugation Step: The subsequent coupling of the NHS-activated PEG to a primary amine is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[3][8][10][11] At this pH, the primary amines on the target biomolecule are deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester.[1]

Buffer Selection: Avoiding Competitive Reactions

The choice of buffer is critical to prevent interference with the coupling chemistry. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction and must be avoided.[3][9]

Reaction StepRecommended BuffersBuffers to AvoidRationale
Activation MES (2-(N-morpholino)ethanesulfonic acid)[3][8][10]Tris, Glycine, Acetate, Citrate[3][9]MES is a non-amine, non-carboxylate buffer that is effective in the optimal acidic pH range.[3]
Conjugation Phosphate-Buffered Saline (PBS), Borate Buffer, Bicarbonate Buffer[3][10][11]Tris, Glycine[3][9]These buffers are effective in the neutral to slightly basic pH range and do not contain competing primary amines.

Detailed Experimental Protocols

The following protocols provide a starting point for the activation of this compound and its subsequent conjugation to an amine-containing protein. Optimization may be necessary depending on the specific biomolecule and desired degree of PEGylation.

Protocol 1: Aqueous Activation of this compound

This protocol is suitable for most applications involving proteins and other biomolecules in aqueous solutions.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (or water-soluble Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Amine-containing protein or molecule in Coupling Buffer

  • Desalting column or dialysis cassette (appropriate MWCO)

Procedure:

  • Reagent Equilibration: Allow vials of this compound, EDC, and NHS to equilibrate to room temperature before opening.[9][11]

  • Dissolve Reactants:

    • Immediately before use, dissolve EDC and NHS in Activation Buffer.

    • Dissolve the this compound in the Activation Buffer.

  • Activation Reaction:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8][9][11]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound solution to your protein solution in Coupling Buffer.[8]

    • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer (like concentrated PBS or Borate buffer), followed by the addition of the protein.[8][11]

    • The molar ratio of activated PEG to the protein should be optimized to achieve the desired degree of PEGylation. A 10-20 fold molar excess of PEG is a common starting point.[9]

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8][9] Longer incubation at lower temperatures can sometimes improve yield.[9]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[8][11]

  • Purification: Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8][9] Alternatively, dialyze the reaction mixture against a suitable buffer, ensuring the membrane's MWCO is appropriate.[9]

Protocol 2: Activation of this compound in an Organic Solvent

This method is useful when the PEG derivative or the target molecule has limited solubility in aqueous solutions.

Materials:

  • This compound

  • EDC·HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[11][13]

  • Diisopropylethylamine (DIPEA) (if starting with an amine salt)

  • Amine-containing molecule

Procedure:

  • Dissolve PEG-acid: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add Activating Reagents: Add EDC·HCl (2 equivalents) and NHS (2 equivalents) to the solution.[11]

  • Activation: Stir the solution at room temperature for 30 minutes.[11]

  • Add Amine Component: Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture. If the amine is a salt (e.g., hydrochloride), add DIPEA (1.5 equivalents) to neutralize it.[11]

  • Conjugation: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).[11]

  • Purification: Purify the final product using appropriate chromatographic techniques, such as flash chromatography.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Inactive EDC/NHS due to moisture exposure.[3][9]Use fresh reagents. Allow vials to warm to room temperature before opening. Store desiccated at -20°C.[3][9]
Suboptimal pH for activation or conjugation.[3][9]Verify the pH of your buffers. Use a two-step protocol with pH 4.5-6.0 for activation and pH 7.0-8.5 for conjugation.[3][8]
Presence of competing nucleophiles in buffers (e.g., Tris, glycine).[3][9]Use non-amine, non-carboxylate buffers like MES for activation and PBS or Borate for conjugation.[3]
Hydrolysis of the NHS-ester intermediate.[3]Perform the conjugation step immediately after the activation step.[3]
Protein Aggregation High degree of PEGylation.[9]Reduce the molar excess of the activated PEG linker.[9] Optimize buffer conditions to maintain protein solubility.
Non-specific cross-linking.Ensure efficient removal of EDC after the activation step if working with a protein that has both amines and carboxyls. A two-step protocol is highly recommended.[5][7]

Characterization of the PEGylated Product

After purification, it is essential to characterize the final conjugate to confirm successful PEGylation.

  • SDS-PAGE: A common method to visualize an increase in the molecular weight of the protein due to the attached PEG chains.[9]

  • HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion (SEC) or reverse-phase (RP) HPLC can be used to separate and quantify the different PEGylated species.

  • Mass Spectrometry (e.g., MALDI-TOF): Provides a precise mass of the conjugate, confirming the number of PEG chains attached.[13]

Conclusion

The activation of this compound with EDC and NHS is a robust and versatile method for preparing amine-reactive PEGylation reagents. By understanding the underlying chemical principles, carefully controlling reaction parameters such as pH and buffer composition, and adhering to proper reagent handling techniques, researchers can achieve efficient and reproducible bioconjugation. The protocols and troubleshooting guide provided herein serve as a solid foundation for developing successful PEGylation strategies in a wide range of applications, from therapeutic drug development to advanced diagnostic tools.[14][15]

References

  • BenchChem Technical Support Center. (n.d.). Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • BenchChem Technical Support Center. (n.d.). Optimizing EDC/NHS Coupling with Fmoc-PEG-Acid.
  • BenchChem Technical Support Center. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • BenchChem Technical Support Center. (n.d.). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
  • BroadPharm. (2022). Protocol for PEG Acid Reagents.
  • BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
  • BenchChem Technical Support Center. (n.d.). The Efficacy and Application of Acid-PEG2-NHS Ester in Bioconjugation: A Comparative Guide.
  • PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • Thermo Fisher Scientific. (n.d.). Instructions for use of EDC.
  • ResearchGate. (2014). EDC/NHS activation of a surface?.
  • Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?.
  • ACS Publications. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles.
  • ResearchGate. (n.d.). Hyperbranched PEG-based multi-NHS polymer and bioconjugation with BSA.
  • BenchChem Technical Support Center. (n.d.). Characterizing PEGylation with Hydroxy-PEG12-acid.
  • BenchChem Technical Support Center. (n.d.). Application Notes: Bioconjugation Using Amine-Reactive PEG Linkers.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
  • ResearchGate. (2020). EDC-NHS coupling not working?.
  • BOC Sciences. (n.d.). NHS ester PEG.
  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.

Sources

Application Notes and Protocols for the Utilization of m-PEG8-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of m-PEG8-acid in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[][2][3][] The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's overall efficacy, safety, and pharmacokinetic profile.[3][5][] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone for optimizing ADC performance.[][5][7][8] Specifically, this compound, a monodisperse PEG linker, offers a compelling set of advantages for ADC development.

This compound is a hydrophilic spacer composed of eight ethylene glycol units, capped with a methoxy group at one terminus and a carboxylic acid at the other.[9][10][11][12] This defined structure provides a precise and consistent linker length, which is crucial for reproducible manufacturing and predictable in vivo behavior. The incorporation of a PEG8 chain imparts several beneficial properties to the ADC:

  • Enhanced Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG chain effectively masks the hydrophobicity of many cytotoxic payloads, mitigating the risk of aggregation, which can lead to rapid clearance from circulation and loss of efficacy.[5][7][8]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the ADC, which can prolong its circulation half-life by reducing non-specific clearance mechanisms.[][7][13] Studies have demonstrated that a PEG8 length is often sufficient to significantly improve the pharmacokinetic profile of an ADC.[14]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.[][7][8] The PEG8 linker can shield potential epitopes on the drug-linker moiety, minimizing the risk of an undesirable immune response.

  • Flexible Attachment Chemistry: The terminal carboxylic acid of this compound provides a versatile handle for conjugation to amine-containing molecules, most notably the lysine residues on an antibody, through the formation of a stable amide bond.[10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of ADCs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical analytical techniques for the characterization of the resulting conjugates.

Chemical Principles of this compound Conjugation

The covalent attachment of this compound to an antibody is a multi-step process that relies on well-established bioconjugation chemistries. The core of this process is the activation of the terminal carboxylic acid on the PEG linker to make it reactive towards the primary amines present on the antibody surface.

Activation of this compound via EDC/NHS Chemistry

The most common and efficient method for activating the carboxylic acid of this compound is through the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[15][16][17][18] This two-step process is favored as it enhances coupling efficiency and minimizes side reactions.[16][18]

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[15][17][18]

  • Conversion to a stable NHS ester: This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS rapidly converts the unstable intermediate into a more stable, amine-reactive NHS ester.[15][16][17] This semi-stable ester can then be efficiently reacted with the primary amines on the antibody.

The following diagram illustrates the activation of this compound and its subsequent conjugation to an antibody.

ADC_Synthesis_Workflow cluster_activation Part 1: Activation of this compound cluster_conjugation Part 2: Conjugation to Antibody cluster_payload_attachment Part 3: Payload Attachment cluster_purification Part 4: Purification & Characterization This compound This compound Activated_PEG m-PEG8-NHS Ester This compound->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEGylated_Ab Antibody-PEG8 Conjugate Activated_PEG->PEGylated_Ab Conjugation Antibody Antibody Antibody->PEGylated_Ab Final_ADC Final ADC PEGylated_Ab->Final_ADC Conjugation Drug_Payload Activated Drug Payload Drug_Payload->Final_ADC Purification Purification (SEC / HIC) Final_ADC->Purification Characterization Characterization (DAR, Aggregates) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, drug payload, and desired final product characteristics.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the in-situ generation of the amine-reactive m-PEG8-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[15][17]

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC-HCl, and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

    • Immediately before use, prepare fresh solutions of EDC-HCl and NHS/Sulfo-NHS in Activation Buffer (e.g., 200 mM each). EDC is susceptible to hydrolysis and should be used promptly.[16]

  • Activation Reaction:

    • In a reaction vessel, add the desired amount of this compound from the stock solution.

    • Add NHS/Sulfo-NHS solution to the this compound solution at a molar ratio of 1.5:1 (NHS:this compound).

    • Initiate the activation by adding EDC-HCl solution at a molar ratio of 1.5:1 (EDC:this compound).

    • Stir the reaction mixture at room temperature for 15-30 minutes.[19] The formation of the NHS ester can be monitored by analytical techniques such as HPLC.

ReagentMolar Equivalents
This compound1.0
EDC-HCl1.5
NHS/Sulfo-NHS1.5
Table 1: Recommended Reagent Ratios for this compound Activation.
Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the conjugation of the pre-activated m-PEG8-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Activated m-PEG8-NHS ester solution (from Protocol 1)

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0[20][21]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[20][22]

  • Desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system[19]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or TFF.[21][22]

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a defined molar excess of the activated m-PEG8-NHS ester solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be empirically determined. A starting point is often a 10 to 20-fold molar excess of the linker to the antibody.[20]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.[21] The final volume of the organic solvent from the linker solution should not exceed 10% of the total reaction volume.[23]

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[20][22]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-PEG8 Conjugate:

    • Remove excess, unreacted PEG linker and quenching reagents by purifying the antibody-PEG8 conjugate using a desalting column or TFF, exchanging the buffer into one suitable for the next step (e.g., payload conjugation).[19][20]

Protocol 3: Purification and Characterization of the Final ADC

Following the conjugation of the cytotoxic payload to the antibody-PEG8 intermediate, a critical purification and characterization process is required to ensure the quality, safety, and efficacy of the ADC.[2][24]

Purification Strategies:

A multi-step purification approach is often necessary to remove unconjugated antibody, free drug-linker, and aggregates.[2][24][]

  • Tangential Flow Filtration (TFF): TFF is widely used for buffer exchange and the removal of small molecule impurities and organic solvents.[][26]

  • Size Exclusion Chromatography (SEC): SEC is primarily employed to remove high molecular weight species (aggregates) and low molecular weight impurities like the free drug-linker.[2][][27]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their drug-to-antibody ratio (DAR).[2][][27][28][29][30] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of ADCs with different numbers of conjugated drugs.[29]

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture TFF TFF / Diafiltration (Buffer Exchange, Solvent Removal) Crude_ADC->TFF SEC Size Exclusion Chromatography (SEC) (Aggregate & Free Drug Removal) TFF->SEC HIC Hydrophobic Interaction Chromatography (HIC) (DAR Fractionation) SEC->HIC Purified_ADC Purified ADC Fractions HIC->Purified_ADC

Caption: A typical multi-step purification workflow for ADCs.

Characterization Methods:

Thorough characterization of the final ADC product is essential to ensure it meets the required quality attributes.

Analytical TechniqueParameter Measured
UV/Vis Spectroscopy Protein concentration, average DAR (if drug has a distinct absorbance)[28]
Hydrophobic Interaction Chromatography (HIC) Distribution of DAR species, average DAR[27][28][29][30]
Size Exclusion Chromatography (SEC) Purity, quantification of high molecular weight species (aggregates)[2][27][31]
Mass Spectrometry (MS) Confirmation of conjugation, DAR, and identification of conjugation sites[27][32]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen binding affinity, quantification of total and conjugated antibody[27]
Cell-based Assays In vitro cytotoxicity and potency[27]
Table 2: Key Analytical Techniques for ADC Characterization.

Conclusion

This compound is a highly valuable and versatile linker for the development of next-generation Antibody-Drug Conjugates. Its well-defined, hydrophilic structure offers significant advantages in improving the solubility, stability, and pharmacokinetic properties of ADCs, ultimately contributing to a wider therapeutic window. The protocols and technical insights provided in this guide are designed to empower researchers and scientists to effectively incorporate this compound into their ADC synthesis workflows, facilitating the development of safer and more effective targeted cancer therapies.

References

  • Current approaches for the purification of antibody-drug conjugates - PubMed. (n.d.).
  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.).
  • PEG Linkers - ADC Review. (n.d.).
  • Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences. (n.d.).
  • Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) - Benchchem. (n.d.).
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.
  • Antibody Drug Conjugate Manufacturing: Purification - Sigma-Aldrich. (n.d.).
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (2025).
  • What are PEG Linkers? - Creative Biolabs. (n.d.).
  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. (n.d.).
  • An In-depth Technical Guide to m-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation - Benchchem. (n.d.).
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
  • Tackling Analytical Method Development for ADCs - BioPharm International. (2015).
  • what is the structure of Mal-amido-PEG8-acid - Benchchem. (n.d.).
  • This compound (CAT#: ADC-L-M0217) - Creative Biolabs. (n.d.).
  • This compound, 1093647-41-6 - BroadPharm. (n.d.).
  • Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (n.d.).
  • Novel approaches to antibody drug conjugate ADC analysis - YouTube. (2025).
  • The analysis of the pegylated antibody fragment–drug conjugates. (A)... - ResearchGate. (n.d.).
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.).
  • Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester - Benchchem. (n.d.).
  • Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH - Benchchem. (n.d.).
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Mal-amido-PEG8-acid - Benchchem. (n.d.).
  • This compound | CAS# 1093647-41-6 | m-PEG Linker - MedKoo Biosciences. (n.d.).
  • Methods for mAb and ADC analysis - Separation Science. (n.d.).
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker - Benchchem. (n.d.).
  • Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns - Thermo Fisher Scientific. (n.d.).
  • This compound, CAS 1093647-41-6 | AxisPharm. (n.d.).
  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed. (2017).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • instructions - edc - Thermo Fisher Scientific. (n.d.).
  • m-PEG8-NHS Ester PEGylation Crosslinker (CAT#: OLY-1023-YS252) - Creative Biolabs. (n.d.).
  • Protocol for Amino PEG - BroadPharm. (2022).
  • Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca - Sigma-Aldrich. (n.d.).
  • The Role of m-PEG8-MS in Bioconjugation: A Technical Guide - Benchchem. (n.d.).
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences. (n.d.).
  • Antibody conjugation - Fürth lab. (n.d.).
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences. (n.d.).
  • PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation - BroadPharm. (n.d.).
  • Instructions for the use of Mal-(PEG)n-NHS Ester. (n.d.).

Sources

Application Notes and Protocols for Linking m-PEG8-acid to a Peptide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Advantage of Discrete PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in modern drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3][4] This modification can significantly improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn enhances stability, prolongs its circulating half-life, and reduces immunogenicity.[1][5] However, traditional PEGylation methods often utilize polydisperse PEG polymers, leading to heterogeneous mixtures that can complicate characterization and regulatory approval.[1][3][4]

The use of discrete PEG (dPEG®) linkers, such as m-PEG8-acid, offers a solution to this challenge. These monodisperse linkers have a precisely defined structure and molecular weight, ensuring the production of homogenous bioconjugates with consistent and reproducible pharmacological profiles.[6] The this compound linker, specifically, features a methoxy-terminated eight-unit polyethylene glycol chain with a terminal carboxylic acid.[7][8] This hydrophilic spacer not only improves the solubility of the conjugated peptide in aqueous media but also provides a reactive handle for covalent attachment to primary amines on the peptide, such as the N-terminus or the side chain of a lysine residue.[8][9]

This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the successful conjugation of this compound to a peptide. We will delve into the mechanism of amide bond formation, step-by-step experimental procedures, and the critical post-conjugation purification and characterization workflows.

The Chemistry of Conjugation: EDC/NHS-Mediated Amide Bond Formation

The covalent linkage of this compound to a peptide's primary amine is most commonly achieved through a carbodiimide-mediated coupling reaction. The terminal carboxylic acid of the PEG linker is not sufficiently reactive to directly form a stable amide bond with an amine. Therefore, activating agents are required. The most prevalent and effective method utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10][11][12]

The reaction proceeds in two distinct steps, each with an optimal pH range:[13][14]

  • Activation of the Carboxylic Acid (pH 4.5-6.0): In a slightly acidic environment, EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester and Amine Coupling (pH 7.0-8.5): The addition of NHS mitigates the instability of the O-acylisourea intermediate by converting it into a more stable, yet still highly reactive, NHS ester.[13] This amine-reactive intermediate can then be efficiently coupled to a primary amine on the peptide at a neutral to slightly basic pH, forming a stable amide bond and releasing NHS.[10][13]

The use of a two-step pH protocol is crucial for maximizing conjugation efficiency while minimizing side reactions.[13]

EDC_NHS_Coupling cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.0-8.5) mPEG8_acid This compound (R-COOH) O_acylisourea O-acylisourea Intermediate mPEG8_acid->O_acylisourea + EDC Peptide Peptide (R'-NH2) Conjugate PEGylated Peptide (R-CO-NH-R') Peptide->Conjugate EDC EDC EDC->O_acylisourea NHS NHS NHS_ester NHS-activated PEG (R-CO-NHS) NHS->NHS_ester O_acylisourea->NHS_ester + NHS Byproduct1 Isourea Byproduct O_acylisourea->Byproduct1 - Isourea NHS_ester->Conjugate + Peptide-NH2 Byproduct2 NHS NHS_ester->Byproduct2 - NHS

Caption: EDC/NHS mediated coupling of this compound to a peptide.

Detailed Experimental Protocol

This protocol outlines a robust method for the conjugation of this compound to a peptide containing a primary amine. It is essential to perform a small-scale trial to optimize the molar excess of PEG linker and coupling reagents for your specific peptide.

Materials and Reagents
  • Peptide with at least one primary amine (lyophilized)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[6]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[]

  • Analytical instruments: Mass Spectrometer (e.g., MALDI-TOF or LC-ESI-MS), HPLC system.[1][2][3]

Note on Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the coupling reaction as they will compete with the peptide for reaction with the activated PEG.[13]

Step-by-Step Methodology
  • Reagent Preparation:

    • Peptide Solution: Dissolve the peptide in the Activation Buffer to a final concentration of 1-5 mg/mL. The precise concentration can be adjusted based on the peptide's solubility.

    • This compound Stock Solution: Just before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO, and then dilute to the desired concentration with Activation Buffer.

    • EDC/NHS Stock Solutions: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or cold Activation Buffer immediately before use. EDC is moisture-sensitive.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the this compound.[13]

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Peptide:

    • Immediately after activation, add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a predetermined amount of a concentrated, non-amine buffer (e.g., 1 M phosphate buffer, pH 8.0) or by performing a buffer exchange into the Coupling Buffer.[14]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. Reaction progress can be monitored by taking aliquots and analyzing them via RP-HPLC or mass spectrometry.

  • Quenching the Reaction:

    • To deactivate any unreacted NHS-activated PEG, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[13]

    • Incubate for 15-30 minutes at room temperature.[13]

Purification of the PEGylated Peptide

Post-reaction, the mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed and unreacted PEG linker, and coupling byproducts. Purification is essential to isolate the final product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for this purpose due to its high resolving power.[][16]

PEGylation increases the hydrophilicity of the peptide, which generally leads to a shorter retention time on a reverse-phase column compared to the unmodified peptide. However, the separation mechanism is complex and also influenced by the PEG chain length.[17]

purification_workflow Crude Crude Reaction Mixture HPLC RP-HPLC System Crude->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Analysis of Fractions (MS, HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling FinalProduct Purified PEGylated Peptide Pooling->FinalProduct

Caption: General workflow for the purification of PEGylated peptides.

Typical RP-HPLC Protocol
  • Column: C18 or C4 column, depending on the hydrophobicity of the peptide.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 1-2% change per minute) is often required to achieve good resolution between the unmodified peptide and the PEGylated product.[16][18]

  • Detection: UV detection at 220 nm and 280 nm (if the peptide contains Trp or Tyr residues).[16]

Fractions are collected across the elution profile and analyzed by mass spectrometry to identify those containing the pure, mono-PEGylated peptide.

Characterization of the Final Product

Thorough characterization is a critical final step to confirm the identity and purity of the PEGylated peptide.[1][3][4][19]

Analytical Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the covalent attachment of the this compound linker and determine the degree of PEGylation.A mass shift corresponding to the exact mass of the this compound linker (412.48 Da) should be observed. For a mono-PEGylated product, the mass should be [Mass of Peptide + 412.48 Da]. The absence of peaks corresponding to multiple PEG additions confirms homogeneity.[1][8]
Reversed-Phase HPLC (RP-HPLC) To assess the purity of the final product.A single, sharp peak should be observed under optimized gradient conditions. The purity is typically calculated as the area of the main peak relative to the total area of all peaks.
Tandem MS (MS/MS) To identify the specific site of PEGylation (e.g., N-terminus vs. a specific lysine residue).Fragmentation analysis will reveal the amino acid sequence and pinpoint the residue to which the PEG linker is attached.[2][3]

Conclusion

The use of discrete linkers like this compound represents a significant advancement in the field of bioconjugation, enabling the creation of well-defined, homogeneous therapeutic peptides. The EDC/NHS coupling chemistry provides a reliable and efficient method for linking the carboxylic acid of the PEG to primary amines on a peptide. By following a carefully optimized protocol that includes robust purification and thorough analytical characterization, researchers can confidently produce high-quality PEGylated peptides with enhanced therapeutic potential.

References

  • ACS Publications. Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry.
  • PubMed. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS.
  • Springer Nature Experiments. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
  • JenKem Technology. Activated PEGs for Amine PEGylation.
  • Gelest. What are Heterobifunctional PEGylation Reagents?.
  • Creative Biolabs. This compound (CAT#: ADC-L-M0217).
  • ResearchGate. RP HPLC methods for PEGylated proteins downstream.
  • LCGC International. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
  • NINGBO INNO PHARMCHEM CO.,LTD. Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery.
  • ResearchGate. PEGylation of EL via EDC/NHS coupling reaction.
  • PubMed. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity.
  • PubMed. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability.

Sources

Application Notes & Protocols: Bioconjugation of Small Molecules Using m-PEG8-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics and diagnostics, the strategic modification of biomolecules and small molecule drugs is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a gold-standard chemical modification technique.[1] This process is renowned for improving the pharmacokinetic and pharmacodynamic properties of molecules by increasing solubility, extending circulatory half-life, enhancing stability, and reducing immunogenicity.[2][3][4][5][6]

While traditional PEGylation utilizes polydisperse polymers, the advent of monodisperse, discrete PEG (dPEG®) linkers has revolutionized the field. These linkers, having a precisely defined molecular weight and structure, eliminate the inherent heterogeneity of polymer-based PEGs, thereby simplifying the analysis and characterization of the final conjugate and ensuring batch-to-batch consistency.[7][8]

This guide focuses on m-PEG8-acid , a discrete linker featuring a methoxy-terminated, eight-unit ethylene glycol chain and a terminal carboxylic acid.[9][10][11][12] The carboxylic acid provides a versatile handle for conjugation to primary amines, forming a highly stable amide bond. These application notes provide a comprehensive overview of the chemical principles, detailed step-by-step protocols, and critical downstream analysis techniques for the successful bioconjugation of small molecules using this compound.

Core Principles of this compound Conjugation Chemistry

The covalent linkage of this compound to a primary amine-containing molecule is not a direct reaction but a carefully orchestrated two-step process. This process relies on carbodiimide chemistry to "activate" the terminal carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The most robust and widely used method involves the synergistic action of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analogue, N-hydroxysulfosuccinimide (Sulfo-NHS).[13][14][15][16]

The Causality Behind the Two-Step Activation:

  • Activation with EDC: EDC first reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[13][16] This intermediate is highly susceptible to hydrolysis in aqueous environments, which would reverse the reaction and regenerate the starting carboxylic acid, leading to low conjugation yields.

  • Stabilization with NHS: To prevent hydrolysis and improve efficiency, NHS is introduced. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS ester.[13][16] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, yet highly reactive towards primary amines at a slightly basic pH.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[13]

This two-step approach provides a crucial temporal window, allowing for the activation of the PEG linker and subsequent purification or buffer exchange before introducing the amine-containing target molecule, thereby minimizing unwanted side reactions.

G cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization & Conjugation mPEG_Acid This compound (-COOH) Intermediate O-acylisourea Intermediate (Highly Reactive, Unstable) mPEG_Acid->Intermediate + EDC EDC EDC Intermediate->mPEG_Acid Hydrolysis (competing reaction) NHS_Ester m-PEG8-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Target Target Molecule (-NH2) Conjugate Final m-PEG8 Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Target Amine (-NH2)

Mechanism of EDC/NHS activation for this compound conjugation.

Optimizing Reaction Parameters: A Quantitative Approach

The success of the conjugation reaction is critically dependent on several parameters. Optimization is often required to achieve the desired degree of labeling while preserving the function of the target molecule.

ParameterRecommended RangeRationale & Expert Insights[13][17][18][19][20]
pH (Activation Step) 4.5 - 6.0The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment to ensure the carboxyl group is protonated. MES buffer is commonly used.
pH (Conjugation Step) 7.0 - 8.5The reaction of the NHS ester with a primary amine is most efficient at physiological to slightly basic pH. Common buffers include PBS or borate buffer. Avoid amine-containing buffers like Tris during this step as they will compete for the NHS ester.
This compound Stock 10-100 mM in anhydrous DMSO or DMFThis compound and its activated NHS-ester form are susceptible to hydrolysis. Using anhydrous organic solvents for stock solutions minimizes this degradation and ensures reagent potency.
Molar Excess (PEG:Target) 1:1 to 50:1This ratio is highly dependent on the number of available amines on the target and the desired degree of labeling. Start with a 5- to 10-fold molar excess and optimize based on results.
Molar Excess (EDC/NHS:PEG) 1.5:1 to 10:1A molar excess of coupling agents drives the activation reaction to completion. A common starting point is a 2-fold excess of EDC and a 5-fold excess of NHS over the this compound.
Reaction Time (Activation) 15 - 30 minutesThe NHS-ester intermediate has a limited half-life in aqueous solutions. This step should be performed promptly before the addition of the target molecule.
Reaction Time (Conjugation) 2 hours to OvernightThe reaction rate depends on the reactivity of the target amine. Incubation at room temperature for 2 hours is often sufficient, but overnight incubation at 4°C can improve yields for less reactive targets.
Quenching 20-50 mM final concentrationAfter the desired reaction time, quenching is essential to stop the reaction and consume any unreacted NHS esters. Tris, glycine, or hydroxylamine are effective quenching agents.

Experimental Protocols

Here we provide detailed protocols for both aqueous and organic phase conjugation, catering to a wide range of small molecules.

G cluster_prep Preparation cluster_react Reaction cluster_downstream Downstream Processing prep_peg Prepare this compound (in anhydrous DMSO) activate 1. Activate PEG-Acid with EDC/NHS (pH 4.5-6.0, 15-30 min) prep_peg->activate prep_edc Prepare fresh EDC/NHS (in Activation Buffer) prep_edc->activate prep_target Prepare Target Molecule (in appropriate buffer) conjugate 2. Add Target Molecule & Adjust pH (pH 7.0-8.5, 2h - O/N) prep_target->conjugate activate->conjugate quench 3. Quench Reaction (add Tris or Glycine) conjugate->quench purify Purify Conjugate (SEC, RP-HPLC) quench->purify characterize Characterize Product (MS, HPLC, NMR) purify->characterize

General experimental workflow for this compound conjugation.
Protocol 1: Two-Step Aqueous Phase Conjugation

This protocol is ideal for water-soluble biomolecules and small molecules. The two-step process minimizes the risk of intramolecular crosslinking if the target molecule also contains carboxyl groups.

I. Materials Required

  • This compound

  • Target amine-containing molecule

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[15]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[21]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis system for purification

II. Reagent Preparation

  • This compound Stock: Equilibrate this compound to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Target Molecule: Dissolve the target molecule in Coupling Buffer (PBS, pH 7.4) at a desired concentration (e.g., 1-5 mg/mL).

  • EDC/Sulfo-NHS Solution: Prepare immediately before use as EDC is moisture-sensitive. Weigh out EDC and Sulfo-NHS and dissolve in Activation Buffer (MES, pH 6.0) to a final concentration of 10 mM each.

III. Step-by-Step Procedure

  • Activation:

    • In a microfuge tube, combine a desired molar amount of this compound stock solution with the freshly prepared EDC/Sulfo-NHS solution. A 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS over the PEG-acid is a good starting point.[17]

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[17]

  • Conjugation:

    • Add the activated this compound mixture directly to the solution of the target molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust with a small amount of 1 M PBS.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.[17]

    • Incubate for 15 minutes at room temperature to deactivate any remaining NHS esters.

  • Purification:

    • Proceed immediately to purification to remove unreacted PEG linker, coupling agents, and quenching buffer. Use a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: One-Pot Organic Phase Conjugation

This protocol is suitable for small molecules that are soluble in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

I. Materials Required

  • This compound

  • Target amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous DCM or DMF

  • Diisopropylethylamine (DIPEA)

  • Purification system (e.g., Flash Chromatography, Preparative RP-HPLC)

II. Reagent Preparation

  • Ensure all glassware is oven-dried and reagents are anhydrous.

  • Dissolve the target amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

III. Step-by-Step Procedure

  • Activation & Conjugation:

    • To the solution from the previous step, add NHS (1.5 equivalents) followed by EDC-HCl (1.5 equivalents).[20]

    • Stir the mixture at room temperature for 30 minutes.

    • Add DIPEA (2.0 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.[20]

  • Work-up & Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with a mild acid (e.g., 1 M HCl) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography or preparative RP-HPLC to isolate the final conjugate.

Purification and Characterization: Validating Your Conjugate

Purification and characterization are non-negotiable steps to ensure the identity, purity, and consistency of your final product.[7] A multi-faceted analytical approach is essential for comprehensive validation.[7][22]

G cluster_char Characterization Workflow Raw_Mixture Crude Reaction Mixture Purification Purification Step (SEC / RP-HPLC) Raw_Mixture->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate HPLC HPLC Assess Purity Quantify Conjugate vs. Starting Material Purified_Conjugate->HPLC MS Mass Spectrometry Confirm Molecular Weight Verify PEGylation Purified_Conjugate->MS NMR NMR Confirm Structure (For Small Molecules) Purified_Conjugate->NMR

Post-reaction purification and characterization workflow.
Analytical TechniquePurpose in this compound Conjugate Analysis
Reversed-Phase HPLC (RP-HPLC) The gold standard for determining the purity of small molecule conjugates.[7] It effectively separates the more hydrophobic conjugate from the more hydrophilic unreacted PEG-acid and other impurities. Purity is calculated based on peak area integration.[7]
Size-Exclusion Chromatography (SEC) Highly effective for purifying larger biomolecule conjugates from smaller unreacted PEG and reagents based on hydrodynamic volume.[22][][24] It can also provide information on the extent of PEGylation.[24]
Mass Spectrometry (MS) Absolutely critical for confirming the identity of the conjugate. Techniques like ESI-MS or MALDI-TOF provide the absolute molecular weight, confirming the successful addition of the m-PEG8 moiety to the target molecule.[7][22]
NMR Spectroscopy Provides detailed structural information, confirming the formation of the amide bond and the integrity of the overall molecular structure. It is particularly powerful for the characterization of small molecule-PEG conjugates.[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive Reagents: Hydrolysis of EDC, this compound, or the NHS-ester intermediate.[13]2. Suboptimal pH: Incorrect pH for either the activation or conjugation step.3. Steric Hindrance: The target amine is not accessible.[25]1. Use fresh EDC. Prepare this compound stocks in anhydrous DMSO/DMF. Perform activation and conjugation promptly.2. Verify the pH of your buffers. Use the recommended two-step pH protocol.3. Increase molar excess of PEG linker; increase reaction time/temperature.
Precipitation/Aggregation 1. Low Solubility: The final conjugate may be less soluble than the starting materials.2. Incorrect Buffer: The buffer composition or pH may be causing the molecule to precipitate.[17]1. Perform the reaction at a lower concentration. The hydrophilic PEG chain should generally improve solubility, but this can be molecule-dependent.2. Screen different buffer systems. Ensure no competing reagents are present.
Low Yield after Purification 1. Inefficient Reaction: See "Low or No Conjugation".2. Loss During Purification: The conjugate may be adsorbing to chromatography columns or dialysis membranes.1. Re-optimize reaction stoichiometry and conditions.2. Passivate columns/surfaces with a blocking agent (e.g., BSA) if appropriate. Choose dialysis membranes with an appropriate molecular weight cutoff (MWCO).

References

  • Application Note: Analytical Methods for the Characterization of m-PEG23-alcohol Conjugates. Benchchem.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Unknown Source.
  • A journey through the history of PEGylated drug delivery nanocarriers. PMC - NIH.
  • The Applications of PEGylation Reagents. Biopharma PEG.
  • This compound, 1093647-41-6. BroadPharm.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Unknown Source.
  • This compound (CAT#: ADC-L-M0217). Creative Biolabs.
  • Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.
  • PEGYLATION: an important approach for novel drug delivery system. ResearchGate.
  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development - ACS Publications.
  • A Solid Way to Purify Polyethylene Glycols. Unknown Source.
  • Application Notes and Protocols: EDC/NHS Activation of m-PEG4-(CH2)3-acid for Bioconjugation. Benchchem.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Unknown Source.
  • Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. Benchchem.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Unknown Source.
  • This compound | CAS# 1093647-41-6 | m-PEG Linker. MedKoo Biosciences.
  • PEGylated Protein Purification Techniques. BOC Sciences.
  • This compound, CAS 1093647-41-6. AxisPharm.
  • Technical Support Center: Acid-PEG8-S-S-PEG8-acid Conjugates. Benchchem.
  • Purification of pegylated proteins. PubMed.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for Mal-amido-PEG8-acid Conjugation. Benchchem.
  • Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester. Benchchem.
  • PEGylation and PEGylation Reagents. BroadPharm.
  • Amino-PEG8-acid | CAS# 756526-04-2 | Amino PEG Linker. MedKoo Biosciences.
  • Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG8-CH2COOH. Benchchem.
  • Protocol for PEG Acid Reagents. BroadPharm.

Sources

purification of m-PEG8-acid conjugates by SEC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of m-PEG8-Acid Conjugates by Size Exclusion Chromatography (SEC)

Abstract

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] Specifically, the use of discrete, short-chain PEGs like this compound allows for precise modification of proteins, peptides, and small molecules. A critical and often challenging step following the conjugation reaction is the purification of the desired PEGylated product from unreacted starting materials and reaction byproducts. Size Exclusion Chromatography (SEC) has emerged as a premier technique for this purpose, offering a gentle, robust, and high-resolution method for separation based on molecular size.[][3] This application note provides a comprehensive guide to the principles, method development, execution, and troubleshooting of purifying this compound conjugates using SEC, designed for researchers, scientists, and professionals in the field of drug development.

The Rationale: Why SEC is the Gold Standard for PEG Conjugate Purification

Size Exclusion Chromatography separates molecules based on their hydrodynamic volume in solution.[4][5] The stationary phase consists of porous particles. When a sample passes through the column, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can permeate the pores, increasing their path length and causing them to elute later.[3][6]

The power of SEC in this context stems from the significant change in hydrodynamic radius that occurs upon PEGylation.[][7] The covalent attachment of an this compound moiety to a target molecule—be it a peptide, protein, or small molecule—markedly increases its effective size. This size differential is the key to a successful separation. SEC is uniquely suited to:

  • Separate Conjugate from Unreacted Protein/Peptide: The PEGylated conjugate, being larger, will elute significantly earlier than the smaller, unmodified starting molecule.

  • Remove Excess PEG Reagent: The free this compound, having a very small molecular weight, will be well-retained by the column's pores and elute last, ensuring its efficient removal.

  • Maintain Biological Activity: SEC is a non-denaturing technique that relies on physical separation rather than chemical interaction, preserving the structural integrity and biological function of sensitive biomolecules.[6][8]

SEC_Principle cluster_column SEC Column Cross-Section cluster_input Crude Mixture Injected cluster_output Elution Profile cluster_legend Legend p1 p3 p1->p3 Elutes Last p2 p4 p2->p4 Elutes Second p5 p3->p5 Elutes Last end_point2 p4->end_point2 Elutes Second p6 p5->p6 Elutes Last end_point3 p6->end_point3 Elutes Last end_point1 i1->end_point1 Elutes First start_point large_mol C small_mol P vsmall_mol R small_mol->p2 Elutes Second vsmall_mol->p1 Elutes Last l1 C = PEG-Conjugate (Large) l2 P = Protein (Medium) l3 R = Reagent (Small)

Caption: Principle of Size Exclusion Chromatography for conjugate purification.

Method Development: A Scientist's Guide to Optimization

A robust and reproducible SEC purification protocol is not one-size-fits-all. It requires careful optimization of several key parameters.

The Heart of the Matter: Column Selection

The choice of the SEC column is the most critical decision in method development. The goal is to select a column where the conjugate and primary impurities fall within the linear, or optimal, fractionation range.[9]

  • Pore Size: This determines the molecular weight (MW) range that can be effectively separated. For purifying a protein conjugate, the pore size should be large enough that the conjugate does not elute in the void volume but small enough to provide resolution from the un-PEGylated protein. A common starting point for monoclonal antibodies (~150 kDa) and their conjugates are columns with pore sizes around 300 Å.[10] For smaller peptides or molecules, a smaller pore size (e.g., 100-150 Å) will provide superior resolution from the free PEG linker.[11]

  • Stationary Phase Chemistry:

    • Silica-based: These columns offer high efficiency and mechanical stability, making them the preferred choice for analytical and preparative purification of proteins.[9] Their primary drawback is a limited pH range (typically pH 2.5-7.5).

    • Polymer-based: Resins made from materials like polyacrylamide or dextran offer a wider pH stability range, which can be advantageous. However, they may offer lower resolution compared to modern silica-based columns.[6][9]

  • Column Dimensions: For preparative purification, wider and longer columns provide higher loading capacity and better resolution, respectively. A standard analytical column is often 7.8 mm x 300 mm, while preparative columns can be significantly larger.[9]

The Eluent Engine: Mobile Phase Composition

An ideal SEC separation involves zero interaction between the analyte and the stationary phase. The mobile phase is engineered to prevent unwanted secondary interactions, such as ionic or hydrophobic binding, which can lead to peak tailing, poor recovery, and inaccurate results.[10][11]

  • Buffer and pH: The buffer should maintain a stable pH where the conjugate is soluble and stable. Phosphate-buffered saline (PBS) at pH 7.4 is a very common and effective starting point for protein conjugates.[12][13]

  • Ionic Strength: Silica-based columns possess residual acidic silanol groups on their surface that can cause ionic interactions with basic proteins. To suppress this, the mobile phase should have sufficient ionic strength. Adding 150-300 mM of a neutral salt like NaCl is standard practice.[11][14]

  • Additives for Hydrophobic Interactions: The PEG moiety itself or hydrophobic patches on a protein can sometimes interact with the column matrix. To mitigate this, small amounts of an organic modifier (e.g., 5-10% isopropanol or acetonitrile) or additives like arginine can be included in the mobile phase to improve peak shape and recovery.[14][15]

Seeing the Results: Detection Strategy

The choice of detector depends on the properties of the conjugated molecule.

  • UV/Vis Detector: This is the workhorse for protein and peptide conjugates, typically monitoring at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids like Trp and Tyr).[5] Its limitation is that PEG itself has no significant UV chromophore.[16]

  • Universal Detectors: If the conjugated molecule is a small molecule without a strong chromophore, or if precise quantitation of all species is needed, a universal detector is required.

    • Refractive Index (RI) Detector: Sensitive to any analyte that has a different refractive index from the mobile phase. It is highly sensitive to temperature and pressure fluctuations.[17]

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors are more sensitive than RI and are compatible with gradients. They work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[11][16]

Detailed Experimental Protocol: Purification of an this compound-Protein Conjugate

This protocol provides a robust starting point for the purification of a protein conjugate. It must be optimized based on the specific characteristics of the target molecule.

Materials and Reagents
  • Crude Conjugation Mixture: Containing the this compound-protein conjugate, unreacted protein, and excess this compound.

  • SEC Column: Example: TSKgel G3000SWXL, 7.8 mm x 300 mm, 5 µm, 250 Å pore size (Tosoh Bioscience) or similar.[1]

  • Mobile Phase (SEC Buffer): 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.2.

  • Solvents: HPLC-grade water, isopropanol (if needed).

  • Filters: 0.22 µm syringe filters for sample preparation; 0.22 µm filter for mobile phase.

  • Collection Tubes: Low-protein-binding microcentrifuge tubes or a 96-well plate.

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system equipped with a pump, autosampler, column compartment, and appropriate detector (e.g., UV/Vis).

  • Fraction collector.

  • Vortex mixer and centrifuge.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare 1 L of the SEC buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.[13]

    • Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging to prevent air bubbles in the system.[10]

  • System Preparation and Equilibration:

    • Install the appropriate SEC column into the HPLC system.

    • Purge the system pumps with freshly prepared mobile phase.

    • Equilibrate the column by flowing the mobile phase at the intended flow rate (e.g., 0.5 mL/min) for at least 3-5 column volumes (approx. 30-60 minutes) or until a stable baseline is observed on the detector.[11][13]

  • Sample Preparation:

    • Take an aliquot of the crude conjugation reaction mixture.

    • If necessary, concentrate the sample using a centrifugal filter device to a final concentration of 1-5 mg/mL.[13] The sample should be dissolved in the SEC mobile phase for optimal peak shape.

    • Clarify the sample by passing it through a 0.22 µm syringe filter to remove any aggregates or precipitates that could clog the column.[11][13]

  • Chromatographic Run and Fraction Collection:

    • Injection: Inject an optimized volume (typically 10-100 µL for an analytical column) of the prepared sample onto the equilibrated column.[13][14]

    • Elution: Perform an isocratic elution with the SEC buffer at a constant flow rate (e.g., 0.5 mL/min).[11] The total run time should be sufficient to allow all components, including the small unreacted PEG, to elute (typically 20-30 minutes).

    • Detection: Monitor the elution profile at 280 nm.

    • Fraction Collection: Set the fraction collector to collect peaks based on the detector signal. Collect the early-eluting peak corresponding to the this compound-protein conjugate into pre-labeled tubes.

  • Post-Run Analysis:

    • Analyze the collected fractions using an appropriate analytical technique (e.g., analytical SEC, SDS-PAGE, or mass spectrometry) to confirm the purity and identity of the conjugate.

    • Pool the fractions containing the pure conjugate.

    • If necessary, perform a buffer exchange or concentration step for downstream applications.

Data Interpretation and Quality Control

A successful purification will yield a chromatogram with distinct, well-resolved peaks.

Peak IDExpected Retention Time (min)IdentityRationale for Elution Order
1~8.5High Molecular Weight AggregatesLargest species, elute first (often near void volume).
2~10.0This compound Conjugate Larger hydrodynamic volume than the native protein.
3~11.5Unreacted ProteinSmaller than the conjugate.
4~16.0Unreacted this compoundSmallest species, permeates pores most, elutes last.

Note: Retention times are illustrative and will vary based on the specific column, system, and analytes.[13]

The purity of the collected conjugate fraction (Peak 2) should be assessed by re-injecting a small aliquot onto the same SEC system. A pure fraction should result in a single, symmetrical peak.

Troubleshooting Common SEC Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Secondary interactions (ionic/hydrophobic) with the column matrix.Increase ionic strength of the mobile phase (e.g., raise NaCl to 300 mM). Add a small percentage of organic modifier (e.g., 5% isopropanol) or arginine.[11][14]
Poor Resolution Inappropriate column pore size. Flow rate is too high.Select a column with a more suitable fractionation range. Decrease the flow rate to allow for better mass transfer into and out of the pores.[11]
Low Recovery Non-specific binding of the conjugate to the column or tubing.Passivate the HPLC system. Add a non-ionic detergent (e.g., 0.05% Tween 20) to the mobile phase, if compatible with the downstream application.[11]
High Backpressure Column frit is clogged. Sample precipitation on the column.Always filter the sample and mobile phase.[13] Reverse-flush the column with filtered water (consult manufacturer's instructions first).

Overall Purification and Analysis Workflow

The entire process from a crude reaction to a validated, pure conjugate follows a logical sequence of steps.

Purification_Workflow A Crude this compound Conjugation Mixture B Sample Preparation (Filter, Dilute in Mobile Phase) A->B D Inject Sample & Run Isocratic SEC B->D C SEC System Equilibration (Stable Baseline) C->D E Fraction Collection (Collect Conjugate Peak) D->E F Purity Analysis of Fractions (Analytical SEC, SDS-PAGE, MS) E->F G Pool Pure Fractions F->G If pure H Final Product: Purified this compound Conjugate G->H

Caption: Workflow for the purification and analysis of this compound conjugates.

References

  • Fee, C. J. (2003). Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation. Biotechnology and Bioengineering, 82(2), 200-6.
  • BOC Sciences.
  • Mei, P. et al. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
  • Shimadzu Scientific Instruments.
  • Fee, C. J., & Van Alstine, J. M. Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.
  • Conze, W., Christel, J., Sprauer, A., Noedinger, V., & Mueller, E. Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography.
  • Abcam.
  • Provder, T.
  • Malvern Panalytical.
  • Tosoh Bioscience.
  • BenchChem.
  • Malvern Panalytical. (2014). PEGylated proteins: Optimizing conjugation reactions using triple detection SEC. Malvern Panalytical.
  • Henderson, T. (2024). A Laboratory Guide to Size Exclusion Chromatography (SEC).
  • Agilent Technologies. (2019).
  • Henderson, T. (2025). The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts. Technology Networks.
  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • BenchChem.
  • BenchChem.

Sources

Application Note: Efficient Removal of Excess m-PEG8-acid Using Dialysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Post-Conjugation Purification

In the field of bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for modifying proteins, peptides, and other macromolecules to enhance their solubility, stability, and pharmacokinetic profiles.[1][2] The m-PEG8-acid linker, a monodisperse compound with a defined molecular weight, is frequently used to introduce a hydrophilic spacer before attaching other moieties.[3][4][5] A critical step following any conjugation reaction is the removal of unreacted, excess PEG reagents. Failure to remove these contaminants can lead to ambiguous analytical results, reduced efficacy of the final conjugate, and potential off-target effects in downstream applications.

This application note provides a detailed, robust protocol for the removal of excess this compound from macromolecular solutions using dialysis. This technique leverages size-based separation through a semi-permeable membrane, offering a gentle and effective method for purifying sensitive biological samples.[6][7][8] We will delve into the underlying principles, provide a step-by-step workflow, and offer guidance on optimization and troubleshooting to ensure reproducible, high-purity results.

The Principle of Dialysis-Based Separation

Dialysis is a separation technique driven by the passive process of diffusion across a semi-permeable membrane.[7][9][10] The core of the technique lies in the membrane's Molecular Weight Cut-Off (MWCO) , which defines the pore size and thus the size of molecules that can pass through it.[11]

When a sample containing a mixture of large molecules (e.g., a PEGylated protein) and small molecules (e.g., excess this compound) is placed inside a dialysis bag or cassette, and this device is submerged in a large volume of buffer (the dialysate), a concentration gradient is established.[11][12] Small molecules, whose size is below the membrane's MWCO, will freely diffuse from the high-concentration environment inside the bag to the low-concentration dialysate.[10] The much larger macromolecular conjugate is retained. By performing several changes of the dialysate, the concentration of the small contaminant in the sample can be reduced to negligible levels.[9]

Key Reagent Profile: this compound

Understanding the properties of the molecule to be removed is critical for protocol design.

PropertyValueSource
Chemical Formula C18H36O10[3][13]
Molecular Weight ~412.5 g/mol (Da)[2][3][13][14][15]
Functional Groups Methoxy (-OCH3), Carboxylic Acid (-COOH)[2][14]
Solubility Soluble in water and most organic solvents.[1][16]

The low molecular weight of this compound makes it an ideal candidate for removal via dialysis, provided a suitable membrane is chosen to retain the much larger macromolecule of interest.

Experimental Workflow for this compound Removal

The following diagram outlines the complete workflow for purifying a bioconjugate from excess this compound.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery & Analysis prep_membrane 1. Select & Prepare Dialysis Membrane (e.g., 2K MWCO) load_sample 4. Load Sample into Dialysis Device prep_membrane->load_sample prep_sample 2. Prepare Sample (Bioconjugate + excess this compound) prep_sample->load_sample prep_buffer 3. Prepare Dialysis Buffer (Large Volume) dialyze1 5. Dialyze (2-4 hrs) with Stirring prep_buffer->dialyze1 load_sample->dialyze1 change_buffer1 6. First Buffer Exchange dialyze1->change_buffer1 dialyze2 7. Dialyze (2-4 hrs) change_buffer1->dialyze2 change_buffer2 8. Second Buffer Exchange dialyze2->change_buffer2 dialyze3 9. Dialyze Overnight (4°C) change_buffer2->dialyze3 recover 10. Recover Purified Sample dialyze3->recover analyze 11. Analyze Purity (e.g., HPLC, MS) recover->analyze

Caption: Dialysis workflow for purifying bioconjugates.

Detailed Protocol

This protocol is designed for general use and should be adapted based on the specific properties of the macromolecule being purified.

Materials and Equipment
  • Dialysis Membrane/Device: Dialysis tubing or cassette (e.g., Slide-A-Lyzer™) with an appropriate MWCO.

  • Dialysis Buffer: Buffer compatible with the stability of the macromolecular conjugate.

  • Sample: Post-conjugation reaction mixture containing the target macromolecule and excess this compound.

  • Glass Beaker or Flask: Large enough to accommodate the dialysis device and a large volume of buffer.

  • Magnetic Stir Plate and Stir Bar.

  • Clamps: For sealing dialysis tubing (if used).

  • Gloves: To prevent contamination.[17]

  • Refrigerator or Cold Room (4°C).

Step-by-Step Methodology

Step 1: Membrane Selection and Preparation The choice of MWCO is the most critical parameter. A general rule is to select an MWCO that is at least 5-10 times smaller than the molecular weight of the macromolecule you wish to retain, and significantly larger than the molecule to be removed (this compound, ~412.5 Da).[18] For most proteins (e.g., >20 kDa), a dialysis membrane with a 2K to 3.5K MWCO is highly effective.

  • Cut the dialysis tubing to the desired length, leaving enough room for the sample volume and headspace.

  • Prepare the membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove storage solutions and boiling in solutions like sodium bicarbonate and EDTA to remove contaminants like glycerol, sulfur, and heavy metals.[17] Commercially available cassettes often come pre-treated and ready to use.

Step 2: Sample Loading

  • Secure one end of the dialysis tubing with a clamp or a tight knot.[17]

  • Pipette the sample into the open end of the tubing. Ensure a headspace of 10-20% of the volume to allow for potential osmotic changes.

  • Remove excess air, and seal the second end with another clamp.

  • Verify that the sealed bag does not leak by briefly immersing it in buffer.[17]

Step 3: Dialysis and Buffer Exchange The efficiency of dialysis is driven by the concentration gradient, which is maintained by using a large buffer volume and periodic buffer changes.[11][19]

  • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The recommended buffer-to-sample volume ratio is 100:1 to 500:1 .[9][11][19] For example, dialyze a 2 mL sample in 200-1000 mL of buffer.

  • Place the beaker on a magnetic stir plate and add a stir bar. Stir the buffer gently to ensure continuous mixing, which prevents localized saturation around the membrane and maintains the concentration gradient.[11][18]

  • Perform the first dialysis step for 2-4 hours at room temperature or 4°C .[7][9] The choice of temperature depends on the stability of the target molecule.

  • First Buffer Change: Discard the used dialysate and replace it with an equal volume of fresh, cold buffer.

  • Continue dialysis for another 2-4 hours .[7]

  • Second Buffer Change: Discard the dialysate and replace it with fresh buffer.

  • Perform the final dialysis step overnight (12-18 hours) at 4°C to ensure maximum removal of the this compound.[7][9]

Step 4: Sample Recovery

  • Carefully remove the dialysis bag from the buffer.

  • Rinse the outside of the bag with deionized water to remove any residual buffer salts.

  • Hold the bag vertically and carefully open one end.

  • Using a pipette, transfer the purified sample to a clean microcentrifuge tube.

  • Proceed with downstream analysis (e.g., HPLC, mass spectrometry, protein concentration assays) to confirm purity and concentration.

Protocol Optimization and Key Parameters

The efficiency of dialysis depends on several factors that can be optimized for your specific application.[18]

ParameterRecommendationRationale
MWCO 5-10x smaller than the retained molecule. For most proteins, 2K-3.5K MWCO is ideal.Ensures complete retention of the target macromolecule while allowing rapid diffusion of the ~412.5 Da this compound.[18]
Buffer:Sample Ratio 100:1 to 500:1.A larger dialysate volume maintains a steep concentration gradient, maximizing the driving force for diffusion.[11][18]
Buffer Changes Minimum of 3 changes over 16-24 hours.Each buffer change re-establishes the concentration gradient, exponentially increasing the purification factor.[9][11][20]
Temperature 4°C for most biological samples.Reduces the risk of protease activity and protein degradation during the lengthy overnight step. Diffusion is slower at lower temperatures, but this is compensated by the extended time.
Stirring/Agitation Gentle, continuous stirring.Prevents the formation of a saturated layer of this compound around the membrane, ensuring efficient diffusion throughout the process.[11]
Membrane Surface Area Maximize surface area-to-sample volume ratio.A larger surface area increases the rate of diffusion.[11] Avoid overfilling the dialysis bag.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low Sample Recovery - Incorrect MWCO: Membrane pore size is too large. - Sample Precipitation: Buffer conditions (pH, ionic strength) are suboptimal. - Membrane Leakage: Improperly sealed tubing or damaged cassette.- Verify the MWCO is significantly smaller than your target molecule. - Ensure the dialysis buffer is compatible with your sample's stability requirements. - Carefully check clamps and inspect the membrane for any tears before loading the sample.
Inefficient Removal of this compound - Insufficient Dialysis Time: The process did not reach equilibrium. - Inadequate Buffer Volume/Changes: The concentration gradient was not effectively maintained. - No Stirring: Localized saturation around the membrane slowed diffusion.- Extend the dialysis time, especially the overnight step. - Increase the buffer-to-sample volume ratio and perform at least three buffer changes. - Always use a magnetic stirrer for the dialysate.
Sample Volume Increased (Dilution) - Osmotic Imbalance: The osmolarity of the sample is significantly higher than the buffer (e.g., high salt concentration in the sample).- Perform a serial dialysis, gradually decreasing the solute concentration in the buffer with each change to prevent a large osmotic pressure difference.[18] Avoid dialyzing directly against pure deionized water.[18]

References

  • Time in Newton County, US. (n.d.). Google Search.
  • Dialysis in Protein Purification. (n.d.). Creative Proteomics.
  • Biochem Lab Protein Dialysis Protocol F21. (2021). Sandiego University.
  • How does dialysis separation work in biochemical applications? (2025). Patsnap Eureka.
  • Dialysis FAQs. (n.d.). Repligen.
  • This compound (CAT#: ADC-L-M0217). (n.d.). Creative Biolabs.
  • Dialysis in Protein Research: Understanding the Basics. (2014). G-Biosciences.
  • This compound | CAS# 1093647-41-6. (n.d.). MedKoo Biosciences.
  • Dialysis. (n.d.). In: Current Protocols in Protein Science. CDN.
  • Dialysis or Desalting? Choosing a Protein Purification Method. (2024). Life in the Lab.
  • Overview of Buffer Exchange Techniques. (n.d.). Creative Proteomics.
  • This compound, CAS 1093647-41-6. (n.d.). AxisPharm.
  • This compound, 1093647-41-6. (n.d.). BroadPharm.
  • General rule about choosing a MWCO. (n.d.). Membrane Solutions.
  • Dialysis. (n.d.).
  • Dialysis (chemistry). (n.d.). Wikipedia.
  • M-PEG-acid. (n.d.). AxisPharm.
  • Mal-PEG8-acid. (n.d.). Benchchem.
  • This compound. (n.d.). Precise PEG.
  • This compound. (n.d.). Advanced ChemTech.
  • What Molecular Weight Cut-Off Should Be Chosen for Dialysis Bags in Bacterial Polysaccharide Purification? (n.d.). MtoZ Biolabs.
  • This compound|PEG Linker. (n.d.). Benchchem.
  • Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. (n.d.).
  • How to Choose the Appropriate MWCO? (2025). Membrane Solutions.
  • Diafiltration for Rapid Buffer Exchange. (n.d.). Sartorius.
  • How to determine volume of buffer to use for protein dialysis? (2013). ResearchGate.
  • How to Improve Dialysis Efficiency. (2015). G-Biosciences.

Sources

Application Notes and Protocols: A Scientist's Guide to Calculating Molar Excess of m-PEG8-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision of Monodisperse PEGylation

In the realm of therapeutic protein and peptide modification, PEGylation stands out as a cornerstone technology. The covalent attachment of polyethylene glycol (PEG) chains can dramatically improve the pharmacokinetic and pharmacodynamic properties of biologics, enhancing solubility, extending in vivo half-life, and reducing immunogenicity.[1][2] However, traditional PEGylation methods often utilize polydisperse PEG reagents, leading to heterogeneous mixtures that present significant challenges for characterization and purification.[3]

This guide focuses on m-PEG8-acid , a monodisperse, discrete PEG (dPEG®) reagent. Its defined molecular weight and structure (Figure 1) allow for the creation of highly homogeneous bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization.[4] The terminal carboxylic acid of this compound allows for its conjugation to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) through the formation of a stable amide bond, typically via activation with carbodiimide chemistry.[5][6]

A critical parameter for successful and reproducible conjugation is the molar excess of the PEG reagent relative to the biomolecule. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles and practical steps for calculating and optimizing the molar excess of this compound for efficient and controlled bioconjugation.


Part 1: The "Why" - Understanding the Rationale Behind Molar Excess

The stoichiometry of a chemical reaction dictates the ideal 1:1 ratio for reactants. However, in the context of bioconjugation, several factors necessitate the use of a molar excess of the PEGylating agent to drive the reaction towards completion.[7]

  • Reaction Kinetics: Bioconjugation reactions are often performed at low reactant concentrations to maintain the stability and integrity of the biomolecule.[7] A higher concentration of the smaller, more stable PEG reagent increases the frequency of molecular collisions, thereby accelerating the reaction rate.

  • Accessibility of Reactive Sites: The primary amines on the surface of a protein can have varying degrees of accessibility due to the protein's complex three-dimensional structure.[7] A molar excess of this compound ensures that even less accessible sites have a higher probability of reacting.

  • Reagent Stability: The activated form of this compound (the NHS-ester) is susceptible to hydrolysis in aqueous buffers.[8] Using an excess of the reagent compensates for this loss over the course of the reaction, ensuring enough active PEG is available for conjugation.

However, an excessive molar ratio can lead to challenges in downstream processing, including the removal of unreacted PEG and the potential for non-specific modifications. Therefore, the goal is to identify the optimal molar excess that maximizes conjugation efficiency while minimizing purification burdens.[9]

Part 2: Pre-Conjugation Essentials - Laying the Groundwork for Success

Before calculating the molar excess, it is imperative to have accurate information about your starting materials.

Accurate Determination of Protein Concentration

Precise knowledge of the protein concentration is fundamental to all subsequent calculations. Several methods are available, each with its own advantages and limitations.[10][11]

  • UV Absorbance at 280 nm (A280): This is a quick and simple method that relies on the absorbance of aromatic amino acids (tryptophan and tyrosine).[10][11] It requires a pure protein sample and knowledge of the protein's extinction coefficient.[12]

  • Colorimetric Assays (BCA, Bradford): These assays are widely used and are generally less susceptible to interference from non-protein components than A280.[11][13] They require a standard curve generated with a known protein, such as bovine serum albumin (BSA).

Method Principle Advantages Limitations
UV Absorbance (A280) Intrinsic absorbance of aromatic amino acids.[10]Rapid, non-destructive.[11]Requires a pure protein sample and known extinction coefficient; susceptible to interference from other UV-absorbing molecules.[11]
BCA Assay Reduction of Cu2+ by protein in an alkaline medium, followed by colorimetric detection.High sensitivity, compatible with most detergents.Slower than Bradford, susceptible to reducing agents.
Bradford Assay Binding of Coomassie dye to protein, causing a shift in absorbance.[11]Fast, sensitive.Incompatible with detergents, significant protein-to-protein variation.[11]
Characterization of this compound

It is crucial to use a high-quality this compound reagent. The molecular weight and purity should be confirmed from the supplier's certificate of analysis.

  • Molecular Weight: ~412.47 g/mol [14]

  • Purity: >95%

Part 3: The Calculation Workflow

The following workflow provides a systematic approach to calculating the required mass of this compound for a desired molar excess.

G cluster_0 Step 1: Determine Moles of Protein cluster_1 Step 2: Determine Moles of PEG cluster_2 Step 3: Calculate Mass of PEG a Protein Concentration (mg/mL) d Moles of Protein a->d b Protein Molecular Weight (g/mol) b->d c Volume of Protein Solution (mL) c->d f Moles of PEG d->f e Desired Molar Excess e->f h Mass of this compound (mg) f->h g This compound Molecular Weight (g/mol) g->h

Caption: Workflow for calculating the mass of this compound.

Calculation Example

Objective: To perform a PEGylation reaction with a 20-fold molar excess of this compound on a 2 mL solution of a 50 kDa protein at a concentration of 5 mg/mL.

Step 1: Calculate Moles of Protein

  • Mass of Protein: 5 mg/mL * 2 mL = 10 mg = 0.01 g

  • Molecular Weight of Protein: 50 kDa = 50,000 g/mol

  • Moles of Protein: 0.01 g / 50,000 g/mol = 2 x 10⁻⁷ mol

Step 2: Calculate Moles of this compound

  • Desired Molar Excess: 20

  • Moles of this compound: 2 x 10⁻⁷ mol * 20 = 4 x 10⁻⁶ mol

Step 3: Calculate Mass of this compound

  • Molecular Weight of this compound: ~412.47 g/mol [14]

  • Mass of this compound: 4 x 10⁻⁶ mol * 412.47 g/mol = 0.00165 g = 1.65 mg

Therefore, 1.65 mg of this compound is required for this reaction.

Part 4: Experimental Protocol for this compound Conjugation

This protocol details a two-step conjugation process involving the activation of this compound with EDC and NHS, followed by conjugation to a primary amine-containing protein.[15][16]

Materials and Reagents
  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)[17]

Recommended Molar Excess Starting Points

The optimal molar excess is protein-dependent and should be determined empirically. The following are recommended starting points.[18]

Protein ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5 to 20-foldHigher protein concentration allows for more efficient reaction kinetics.
1 - 5 mg/mL10 to 30-foldA common concentration range for many protein applications.[18]
< 1 mg/mL20 to 50-foldA higher excess is needed to compensate for the slower reaction rate at lower concentrations.[18]
Step-by-Step Conjugation Protocol

Sources

Application Note: Optimizing Reaction Buffer Composition for m-PEG8-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of m-PEG8-acid in Modern Bioconjugation

Methoxy-PEG8-acid (this compound) is a discrete polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid and a methoxy-capped terminus. This structure is central to its utility in bioconjugation, a field dedicated to covalently linking molecules to alter their function. The eight-unit PEG chain imparts enhanced hydrophilicity, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated biomolecules, making it an invaluable tool in drug delivery, therapeutic protein modification, and nanoparticle functionalization.

The key to harnessing the potential of this compound lies in the efficient and specific activation of its terminal carboxyl group to form a stable amide bond with primary amines on a target molecule (e.g., lysine residues on a protein). This is most commonly achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). The success of this conjugation is critically dependent on the composition of the reaction buffer. This guide provides a detailed examination of the principles behind buffer selection and offers robust protocols for achieving optimal conjugation efficiency.

The Critical Role of the Reaction Buffer

The reaction buffer is not merely a solvent; it is an active participant that dictates the efficiency of both the carboxyl activation and the subsequent amine coupling steps. An improperly chosen buffer can lead to low yields, undesirable side reactions, and wasted reagents. The key parameters to control are the buffering agent itself and the reaction pH.

The Chemistry of Activation and Conjugation

The conjugation process is a two-step reaction facilitated by EDC and NHS[1][2]:

  • Activation: EDC reacts with the carboxyl group on the this compound to form a highly reactive but unstable O-acylisourea intermediate[1][2]. This intermediate is prone to rapid hydrolysis in aqueous solutions.

  • Stabilization & Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester[1][3]. This semi-stable intermediate then efficiently reacts with a primary amine on the target molecule to form a stable amide bond[1].

The buffer's composition directly influences the stability and reactivity of these intermediates.

The pH Dilemma: A Tale of Two Steps

The optimal pH for EDC/NHS chemistry presents a classic challenge, as the two core steps of the reaction have conflicting pH requirements[4][5][6]:

  • Activation Step (EDC & NHS): This step is most efficient in a slightly acidic environment (pH 4.5–6.0) [1][3][4]. In this range, the carboxyl group is available for activation, and the EDC, a weak base, is protonated and highly reactive.

  • Coupling Step (NHS-ester & Amine): This step is most efficient at a neutral to slightly basic pH (7.2–8.5) [7][8]. At this pH, the target primary amines (e.g., the ε-amino group of lysine) are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

This dichotomy necessitates a carefully considered buffer strategy, which can be approached in two ways: a two-buffer sequential reaction or a single-buffer compromise. The two-step approach generally yields higher efficiency and is recommended for sensitive biomolecules[4][9][10].

Choosing a Non-Interfering Buffering Agent

The chemical nature of the buffering agent is paramount. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) must be avoided as they will compete in the reaction, quenching the EDC or reacting with the activated NHS ester[7][11].

Recommended Buffers:

  • MES (2-(N-morpholino)ethanesulfonic acid): This is the most widely recommended buffer for the activation step[1][3][11]. Its pKa of ~6.1 makes it ideal for maintaining the optimal acidic pH range (5.5-6.7) for EDC activation, and its structure is non-interfering[12].

  • Phosphate-Buffered Saline (PBS) or HEPES: These are excellent choices for the second (coupling) step, providing buffering capacity in the optimal pH 7.2-8.0 range without interfering with the amine reaction[4][7]. While phosphate can have minor interactions with EDC, it is generally considered safe for the coupling step after the EDC has been quenched or removed[3][9].

Data Presentation: Recommended Buffer Systems

The choice of buffer system depends on the specific application and the sensitivity of the molecules involved. The following table summarizes recommended buffer compositions for the robust two-step protocol.

Parameter Activation Stage Coupling Stage Rationale & Notes
Primary Buffer MES Phosphate (PBS) MES provides optimal pH for EDC activation without interference[1][11]. PBS provides the ideal pH for amine coupling[4].
Concentration 50-100 mM50-100 mMSufficient buffering capacity without excessive ionic strength.
Optimal pH 5.5 - 6.0 7.2 - 7.5 Maximizes EDC reactivity and intermediate stability in step 1; ensures deprotonated, nucleophilic amines in step 2[4][5][6].
Additives 0.5 M NaCl (optional)150 mM NaCl (standard in PBS)Salt can help reduce non-specific protein aggregation.
Incompatible Agents Tris, Glycine, Citrate, AcetateTris, GlycineThese agents contain primary amines or carboxylates that will compete with the desired reaction[7][11].

Experimental Protocols & Workflows

Reaction Mechanism Visualization

The following diagram illustrates the key chemical transformations during the EDC/NHS activation of this compound and its subsequent conjugation to an amine-containing molecule.

G cluster_activation Activation Step (pH 5.5-6.0 in MES Buffer) cluster_coupling Coupling Step (pH 7.2-7.5 in PBS Buffer) PEG_Acid m-PEG8-COOH O_Acyl O-acylisourea Intermediate (Unstable) PEG_Acid->O_Acyl EDC + EDC NHS_Ester m-PEG8-NHS Ester (Semi-Stable) O_Acyl->NHS_Ester O_Acyl->NHS_Ester NHS + Sulfo-NHS Conjugate m-PEG8-CO-NH-Target (Stable Amide Bond) NHS_Ester->Conjugate NHS_Ester->Conjugate Target Target-NH2

Caption: EDC/NHS reaction mechanism for this compound conjugation.

Detailed Two-Step Conjugation Protocol

This protocol is optimized for conjugating this compound to a protein and is designed to maximize efficiency by separating the activation and coupling steps.

Materials:

  • This compound

  • Protein of interest (in amine-free buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[4]

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Quenching Reagent 1 (optional): 2-Mercaptoethanol[2][4]

  • Quenching Reagent 2: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Workflow Visualization:

G arrow arrow prep 1. Prepare Reagents This compound, Protein, EDC, Sulfo-NHS activate 2. Activate this compound Add EDC & Sulfo-NHS in MES Buffer Incubate 15 min @ RT prep->activate quench_edc 3. Quench EDC (Optional) Add 2-Mercaptoethanol activate->quench_edc desalt 4. Buffer Exchange Remove excess reagents via desalting column Equilibrate into PBS pH 7.2 quench_edc->desalt conjugate 5. Conjugate to Protein Mix activated PEG with protein Incubate 2 hours @ RT desalt->conjugate quench_nhs 6. Quench Reaction Add Hydroxylamine or Tris conjugate->quench_nhs purify 7. Final Purification Remove excess PEG & quenching agents (SEC or Dialysis) quench_nhs->purify

Caption: Step-by-step experimental workflow for two-step conjugation.

Procedure:

Part A: Activation of this compound

  • Prepare Protein: Ensure your protein of interest is in the Coupling Buffer (PBS, pH 7.2) at a concentration of 1-5 mg/mL. Set aside.

  • Prepare PEG Solution: Dissolve this compound and Sulfo-NHS in Activation Buffer (MES, pH 6.0). A 5-fold molar excess of Sulfo-NHS over this compound is recommended.

  • Initiate Activation: Dissolve EDC in Activation Buffer immediately before use. Add a 2-fold molar excess of EDC relative to the this compound to the PEG/Sulfo-NHS solution[5][9].

  • Incubate: Allow the activation reaction to proceed for 15 minutes at room temperature[4][5].

Part B: Conjugation to Target Molecule 5. Quench EDC (Optional but Recommended): To prevent EDC from acting on carboxyls in your target protein, quench the unreacted EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes[4][9]. 6. Remove Excess Reagents: Immediately pass the activated PEG solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2)[4][9]. This crucial step removes excess EDC, Sulfo-NHS, and quenching reagent while simultaneously performing a buffer exchange to the optimal pH for coupling. 7. Conjugate: Add the purified, activated m-PEG8-NHS ester to your protein solution. The optimal molar ratio of PEG to protein depends on the number of available amines and desired degree of PEGylation, but a starting point of 10:1 to 20:1 is common[7]. 8. Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C[9]. 9. Quench Reaction: Stop the reaction by adding a quenching reagent that contains a primary amine. Add hydroxylamine or Tris to a final concentration of 10-50 mM and incubate for 15-30 minutes[4][9][13]. This will consume any unreacted NHS esters. 10. Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Troubleshooting Common Buffer-Related Issues

Issue Potential Cause Solution
Low Conjugation Yield Incorrect pH during activation or coupling.Verify the pH of your MES (5.5-6.0) and PBS (7.2-7.5) buffers. Use the two-step protocol to ensure optimal pH for each stage[4][5].
Hydrolysis of NHS-ester intermediate.Use the activated PEG immediately after the desalting step. Do not store the activated intermediate in aqueous buffer.
Use of an interfering buffer (e.g., Tris).Ensure all buffers are free of primary amines and carboxylates. Use MES for activation and PBS/HEPES for coupling[7][11].
Protein Aggregation Uncontrolled cross-linking due to residual EDC.Implement the optional EDC quenching step (2-mercaptoethanol) and ensure efficient removal of reagents with the desalting column[4][9].
Suboptimal protein concentration or buffer ionic strength.Optimize protein concentration and consider including NaCl in buffers to minimize aggregation[7].
No Reaction Hydrolyzed/inactive EDC or NHS reagents.Reagents are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation and always use freshly prepared solutions[7].

Conclusion

The reaction buffer is a critical determinant of success in bioconjugation reactions involving this compound. By understanding the distinct pH optima for the activation and coupling steps and by selecting non-interfering buffering agents like MES and PBS, researchers can establish a robust, reproducible conjugation process. The detailed two-step protocol provided herein offers a validated framework for maximizing conjugation efficiency, minimizing side reactions, and ensuring the integrity of the final PEGylated product.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for PEGylation. Benchchem.
  • Koucheki, S., et al. (2014). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PubMed Central.
  • BioPharm International. (2007). Making Site-specific PEGylation Work. BioPharm International.
  • Benchchem. (2025). Technical Support Center: EDC/NHS Reaction Quenching. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives. Benchchem.
  • ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. ResearchGate.
  • Cox, M. E., et al. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, ACS Publications.
  • G-Biosciences. (n.d.). Reactive Amination Kit. G-Biosciences.
  • Interchim. (n.d.). NHS / sulfo-NHS. Interchim.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Benchchem. (2025). Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester. Benchchem.
  • Click Chemistry Tools. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Click Chemistry Tools.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in m-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for m-PEG8-acid conjugation. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the foundational knowledge and field-proven strategies to diagnose and resolve low-yield issues in your experiments. This center is structured to help you understand the causality behind each step, ensuring your protocols are robust and your results are reproducible.

Section 1: Foundational Knowledge - The Chemistry of Amide Bond Formation

Successful troubleshooting begins with a firm grasp of the underlying reaction mechanism. The conjugation of this compound to a primary amine (e.g., on a protein, peptide, or nanoparticle) is most commonly achieved using a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is not a single-step event but a sequential process where each stage has distinct optimal conditions.[1]

The reaction proceeds in two main phases:

  • Carboxyl Activation: EDC reacts with the terminal carboxylic acid of the this compound to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is prone to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and is a primary cause of low yield.[2][3]

  • NHS Ester Formation & Amine Coupling: To mitigate hydrolysis, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate then efficiently reacts with a primary amine on your target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[4]

EDC_NHS_Mechanism cluster_activation Phase 1: Activation cluster_coupling Phase 2: Coupling PEG_Acid m-PEG8-COOH (Carboxylic Acid) O_Acyl O-acylisourea Intermediate (Unstable) PEG_Acid->O_Acyl + EDC (pH 4.5 - 6.0) EDC EDC NHS_Ester m-PEG8-NHS Ester (Amine-Reactive) O_Acyl->NHS_Ester + NHS Hydrolysis1 Hydrolysis (H₂O) O_Acyl->Hydrolysis1 Side Reaction NHS NHS / Sulfo-NHS Final_Conjugate m-PEG8-CO-NH-R (Stable Amide Bond) NHS_Ester->Final_Conjugate + R-NH₂ (pH 7.2 - 8.5) Hydrolysis2 Hydrolysis (H₂O, pH dependent) NHS_Ester->Hydrolysis2 Side Reaction Amine_Molecule R-NH₂ (Target Molecule) Hydrolysis1->PEG_Acid Yield Loss Hydrolysis2->PEG_Acid Yield Loss

Figure 1. EDC/NHS conjugation pathway for this compound.

Section 2: Troubleshooting Frequently Asked Questions (FAQs)

This section is organized to address common failure points in the workflow, from reagents to reaction conditions and final analysis.

Category A: Reagent & Buffer Integrity

Q1: I'm experiencing very low or no conjugation yield. Could my reagents be the problem?

A1: Absolutely. The chemical stability of EDC and NHS is a critical control point. Both reagents are highly susceptible to moisture (hydrolysis).[3]

  • Expertise & Experience: I have seen entire projects stalled by a single vial of improperly stored EDC. The O-acylisourea intermediate formed by EDC is already unstable in water; if your EDC is partially hydrolyzed before you even begin, the reaction is doomed to fail.[5] Similarly, the NHS ester on a pre-activated PEG linker will hydrolyze if exposed to moisture, rendering it inactive.[6]

  • Trustworthiness (Self-Validation):

    • Storage: Always store EDC, NHS, and any pre-activated PEG-NHS esters desiccated at -20°C.[3]

    • Handling: Before opening a vial, always allow it to equilibrate to room temperature on the bench for at least 15-20 minutes.[3][7] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid degradation.

    • Preparation: Prepare EDC and NHS solutions immediately before use.[3] Do not create aqueous stock solutions for long-term storage, as their activity will diminish within hours.[7]

Q2: Which buffers should I use? I've been using a standard Tris-buffered saline (TBS).

A2: This is one of the most common and critical errors. You must not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the conjugation reaction. [8][9]

  • Causality: The chemistry of EDC/NHS is designed to target primary amines. Buffers like Tris or glycine contain a high concentration of primary amines that will directly compete with your target molecule, reacting with the activated this compound and "capping" it.[9] This competitive side reaction is a major source of low or zero yield.

  • Authoritative Recommendation: A two-buffer system is best practice.

    • Activation Step: Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0 .[9][10]

    • Coupling Step: Use a buffer like Phosphate-Buffered Saline (PBS) or HEPES at pH 7.2-8.0 .[9][10]

Buffer TypeRecommended for Activation (pH 4.5-6.0)Recommended for Coupling (pH 7.2-8.5)Incompatible / Use for Quenching Only
MES
PBS
HEPES
Borate
Tris (TBS) X
Glycine X
Citrate X (contains carboxylates)
Table 1. Buffer Selection Guide for EDC/NHS Conjugation.
Category B: Reaction Condition Optimization

Q3: Why is a two-step pH process so important? Can't I just run the reaction at pH 7.4?

A3: While a one-pot reaction at a single pH is possible, it is a compromise that often leads to lower efficiency.[11] The two reaction stages have conflicting optimal pH requirements.

  • Activation (pH 4.5-6.0): This slightly acidic environment is optimal for EDC to activate the carboxyl group of the this compound.[3][10]

  • Coupling (pH 7.2-8.5): In this pH range, the target primary amines (-NH₂) are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[11] Below pH 7, amines are increasingly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction rate significantly.[12]

  • The Hydrolysis Problem: The trade-off is that the stability of the amine-reactive NHS ester is highly pH-dependent. As the pH increases, the rate of hydrolysis skyrockets. The half-life of a typical NHS ester is 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6.[11][13] Therefore, performing the coupling step above pH 8.5 is generally not recommended.[10]

pH RangeCarboxyl Activation (EDC)Amine Reactivity (-NH₂)NHS-Ester StabilityOverall Recommendation
4.5 - 6.0 Optimal PoorHighIdeal for Activation Step [10]
6.0 - 7.2 ModerateModerateModerateCompromise for one-pot reactions
7.2 - 8.0 SuboptimalOptimal Moderate to LowIdeal for Coupling Step [10]
> 8.5 PoorVery HighVery Low (Rapid Hydrolysis) Not Recommended[10]
Table 2. Effect of pH on EDC/NHS Reaction Efficiency.

Q4: I see a precipitate forming after adding EDC or my PEG reagent. What is happening?

A4: Precipitation is a clear sign of an issue and can drastically reduce the yield of soluble conjugate. There are several potential causes:

  • High Reagent Concentration: A large molar excess of EDC can sometimes cause protein precipitation or aggregation.[3] Similarly, adding a high concentration of a PEG reagent dissolved in an organic solvent (like DMSO) can cause the protein to "crash out" if the final solvent concentration is too high.[14]

    • Solution: Try reducing the molar excess of EDC. Ensure the final concentration of any organic solvent in the reaction mixture does not exceed 10%.[14]

  • pH near Isoelectric Point (pI): If the pH of your reaction buffer is too close to the isoelectric point (pI) of your protein, the protein's net charge will be near zero. This minimizes intermolecular repulsion and increases the likelihood of aggregation.[10][15]

    • Solution: Ensure your reaction pH is at least 1-1.5 units away from your protein's pI. You may need to screen different buffer pH values to find one that maintains protein stability.[10]

Category C: Post-Reaction & Purification

Q5: How do I stop (quench) the reaction, and how do I effectively remove unreacted this compound?

A5: Quenching is essential to stop the reaction and prevent any remaining activated PEG from reacting non-specifically during purification or storage.[16]

  • Quenching Protocol: Add a primary amine-containing reagent like Tris, glycine, or hydroxylamine to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[12][16] This will consume any unreacted NHS esters.

  • Purification Strategy: The choice of purification method depends on the size difference between your conjugate and the unreacted this compound, as well as your sample volume and required purity.[16]

    • Size Exclusion Chromatography (SEC) / Desalting: Excellent for removing small molecules (unreacted PEG, EDC byproducts, NHS) from much larger protein conjugates.[16][17]

    • Dialysis / Tangential Flow Filtration (TFF): Effective for larger sample volumes. Requires a significant size difference and a membrane with an appropriate molecular weight cutoff (MWCO).[16][18]

    • Ion Exchange Chromatography (IEX): Often the method of choice for purifying PEGylated proteins. PEGylation shields surface charges on a protein, altering its binding to the IEX resin. This allows for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species, and even positional isomers.[][20]

    • Reverse Phase Chromatography (RP-HPLC): Can be used for purification, especially for smaller peptides and for analytical assessment of the reaction mixture.[]

Category D: Analytical & Characterization

Q6: How can I be sure my yield is actually low? What are the best methods to confirm conjugation and quantify the product?

A6: It is crucial to use appropriate analytical techniques to confirm that a) conjugation has occurred and b) to accurately quantify the result. Visual inspection or simple UV-Vis spectroscopy is often insufficient.

  • Confirmation of Conjugation (Qualitative):

    • SDS-PAGE: A simple and effective first check. PEGylated proteins have a larger hydrodynamic radius and will migrate more slowly than their unmodified counterparts, resulting in a "band shift" to a higher apparent molecular weight.[21]

    • Mass Spectrometry (MS): The definitive method for confirming identity. MALDI-TOF or ESI-MS will show a mass increase corresponding to the addition of one or more this compound molecules (MW = 412.48 Da).[22]

  • Quantification of Yield (Quantitative):

    • HPLC: This is the gold standard for purity assessment.[22] Using SEC-HPLC or RP-HPLC, you can separate the desired conjugate from starting materials and byproducts. The yield can be calculated by comparing the peak area of the conjugate to the total peak area.[22]

    • Advanced Detectors: Since the this compound reagent lacks a strong UV chromophore, quantifying unreacted PEG can be difficult with standard UV detectors.[5] Techniques like HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can overcome this limitation by detecting all non-volatile analytes, allowing for a more complete mass balance of your reaction.[5][23][24]

Troubleshooting_Workflow Start Start: Low Conjugation Yield Analysis 1. Confirm Yield is Low (SDS-PAGE, HPLC, MS) Start->Analysis Reagents 2. Check Reagents & Buffers Analysis->Reagents Yield Confirmed Low Conditions 3. Optimize Reaction Conditions Reagents->Conditions Reagent_Storage Stored properly? (-20°C, desiccated) Reagents->Reagent_Storage Reagent_Handling Warmed to RT before opening? Reagents->Reagent_Handling Buffer_Choice Amine-free buffers used? (MES, PBS) Reagents->Buffer_Choice Purification 4. Review Purification Conditions->Purification pH_Check Two-step pH used? (Activation: 4.5-6.0, Coupling: 7.2-8.0) Conditions->pH_Check Ratio_Check Molar ratios optimized? Conditions->Ratio_Check Precipitate_Check Precipitation observed? Conditions->Precipitate_Check Quench_Check Reaction properly quenched? Purification->Quench_Check Method_Check Purification method appropriate? (SEC, IEX, Dialysis) Purification->Method_Check Loss_Check Product lost during purification? Purification->Loss_Check Success Yield Improved Purification->Success

Sources

Technical Support Center: Optimizing EDC/NHS Reactions with m-PEG8-Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for the successful conjugation of m-PEG8-acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from activation to purification.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with EDC/NHS PEGylation.

Q1: What is the fundamental mechanism of the EDC/NHS reaction with this compound?

A: The EDC/NHS reaction is a "zero-length" crosslinking process that covalently links the terminal carboxylic acid of this compound to a primary amine on your target molecule (e.g., a protein, peptide, or antibody) via a stable amide bond.[1] It's a two-stage process:

  • Carboxyl Activation: EDC first reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2]

  • Intermediate Stabilization & Amine Coupling: This unstable intermediate is prone to hydrolysis in aqueous solutions.[3][4] NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2][5] This semi-stable ester then efficiently reacts with a primary amine (-NH2) on your target molecule to form the final, stable amide bond.[1]

Q2: What are the optimal pH conditions for this two-step reaction?

A: The two stages of the reaction have distinct optimal pH ranges, making a two-buffer system highly recommended for maximum efficiency.[6][7]

  • Activation Step (EDC + NHS): The activation of the this compound is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[8][9] A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[10][11]

  • Coupling Step (NHS-ester + Amine): The reaction of the activated PEG-NHS ester with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.5 .[9][11] This higher pH ensures the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[9][12] Phosphate-buffered saline (PBS) is a common choice for this stage.[11]

Q3: My EDC and NHS reagents don't seem to be working. What's the most likely cause?

A: The most common cause of failure is reagent degradation due to moisture.[10][13] Both EDC and NHS are highly hygroscopic (they readily absorb moisture from the air).[3] To maintain their activity, you must:

  • Storage: Store both reagents desiccated at -20°C.[10][13]

  • Handling: Crucially, allow the vials to equilibrate to room temperature before opening them.[3][10] Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid hydrolysis and inactivation. It is strongly recommended to prepare solutions of EDC and NHS immediately before use.[8][13]

Q4: Which buffers should I absolutely avoid during the reaction?

A: It is critical to use buffers that are free of competing nucleophiles. Avoid buffers containing:

  • Primary Amines: Buffers like Tris and glycine will directly compete with your target molecule for the activated PEG-NHS ester, significantly reducing your conjugation yield.[6][11]

  • Carboxylates: Buffers like acetate will compete with your this compound for activation by EDC.[10]

Q5: How do I stop the reaction once it's complete?

A: Quenching the reaction is a critical step to deactivate any remaining reactive NHS esters and prevent unwanted side reactions or modification of downstream components.[2][6] This is typically done by adding a quenching agent containing a primary amine to a final concentration of 20-50 mM and incubating for about 15 minutes.[6][8] Common quenching agents include:

  • Hydroxylamine

  • Tris or Glycine

  • Ethanolamine[6][7]

In-Depth Troubleshooting Guides

When experiments don't go as planned, a systematic approach is key. This section provides solutions to more complex issues.

Problem 1: Low or No Conjugation Yield

This is the most frequent challenge. If you've already confirmed your reagents are active (see FAQ 3), consider the following causes and solutions.

Potential Cause Scientific Rationale & In-Depth Solution
Suboptimal pH Control The distinct pH requirements for activation and coupling are non-negotiable for high efficiency.[9] A "one-pot" reaction at a compromise pH (e.g., 7.4) often results in lower yields because EDC activation is less efficient and NHS-ester hydrolysis is faster.[9] Solution: Implement a rigorous two-step, two-buffer protocol. Activate the this compound with EDC/NHS in MES buffer at pH 5.5-6.0 for 15-30 minutes.[10] Then, either perform a buffer exchange into PBS (pH 7.2-7.5) using a desalting column or carefully adjust the pH of the reaction mixture before adding your amine-containing target molecule.[6][7]
Hydrolysis of Reactive Intermediates The O-acylisourea intermediate is highly unstable in water, and the NHS-ester is also susceptible to hydrolysis, especially as pH increases.[6][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[9][14] Solution: Work swiftly. Prepare EDC/NHS solutions immediately before use and add them to the this compound.[8] Minimize the time between the activation step and the introduction of your amine-containing molecule. For very sensitive proteins, consider running the coupling reaction (step 2) overnight at 4°C to slow the rate of hydrolysis while allowing the conjugation to proceed.[8][10]
Suboptimal Molar Ratios Insufficient activation of the this compound will naturally lead to low yields. An excess of EDC and NHS over the available carboxyl groups is required to drive the reaction forward. Solution: While the optimal ratio is system-dependent, a good starting point is a 2- to 10-fold molar excess of both EDC and NHS over the this compound.[8] For the coupling step, a 10- to 20-fold molar excess of the activated PEG linker to the target protein is a common starting point for optimization.[10]
Steric Hindrance The primary amine on your target molecule may be located in a sterically hindered position, making it less accessible to the activated PEG-NHS ester.[15] Solution: Increase the reaction time for the coupling step (e.g., 4 hours at room temperature or overnight at 4°C).[8] You can also try increasing the molar excess of the activated PEG to increase the probability of a successful reaction.
Problem 2: Precipitation or Aggregation Observed During Reaction

Precipitation can drastically reduce yields and create purification nightmares.

Potential Cause Scientific Rationale & In-Depth Solution
Protein pI vs. Buffer pH If the pH of your reaction buffer is too close to the isoelectric point (pI) of your protein, the protein's net charge will be near zero. This minimizes intermolecular repulsion and can lead to aggregation and precipitation.[16] Solution: Ensure your reaction pH is at least 1-2 units away from your protein's pI.[16] This may require selecting a different coupling buffer (e.g., borate instead of phosphate) that still meets the pH requirements of the reaction.
High Degree of PEGylation Attaching multiple large, hydrophilic PEG chains can sometimes lead to insolubility and aggregation, especially if the underlying protein is prone to it.[10] Solution: Reduce the molar excess of the activated this compound in the reaction to favor a lower degree of PEGylation.[10] Screen different buffer conditions (e.g., varying ionic strength) to find one that best maintains the solubility of the final conjugate.[10]
Excessive Cross-linking If your target molecule contains both carboxyl and amine groups, EDC can cause uncontrolled intermolecular cross-linking, leading to large aggregates.[6] Solution: A two-step protocol is essential here. First, activate the this compound with EDC/NHS. Then, it is critical to remove or quench the excess EDC before adding your target protein.[6][7] This can be achieved by adding 2-mercaptoethanol to quench the EDC or by using a desalting column to remove the excess reagents.[3][7]
Problem 3: Difficulty in Purifying the Final PEGylated Product

PEGylation reactions result in a heterogeneous mixture containing the desired product, unreacted protein, unreacted PEG, and potentially multi-PEGylated species and positional isomers.[17] This makes purification challenging.

Purification Challenge Recommended Chromatographic Technique & Rationale
Removing Unreacted PEG & Reagents The significant size difference between the PEGylated protein and small molecules like unreacted this compound, EDC byproducts, and NHS makes size-based separation ideal. Solution: Size Exclusion Chromatography (SEC) , often using pre-packed desalting columns, is highly effective for this initial cleanup step.[] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is also a viable, though slower, alternative.[10][19]
Separating PEGylated from Un-PEGylated Protein The attachment of the neutral, hydrophilic PEG chain can shield surface charges on the protein, altering its interaction with ion-exchange resins.[17] This change in charge properties is the key to separation. Solution: Ion Exchange Chromatography (IEX) is the method of choice for this separation.[][20] For example, in cation-exchange chromatography, the PEGylated protein will typically elute earlier (at a lower salt concentration) than its more positively charged, un-PEGylated counterpart.[21]
Separating Multi-PEGylated Species & Isomers Different degrees of PEGylation (mono-, di-, etc.) and positional isomers can have subtle differences in their overall charge and hydrophobicity. Solution: High-resolution techniques are required. Ion Exchange (IEX) can often separate species with different numbers of attached PEGs.[17] Reverse Phase Chromatography (RPC) can be effective for separating positional isomers of peptides and small proteins.[] Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary technique to IEX.[][21]

Visualizing the Process: Mechanisms and Workflows

Understanding the reaction pathway and experimental sequence is crucial for success.

EDC/NHS Reaction Mechanism

EDC_NHS_Mechanism cluster_reagents PEG_COOH This compound (-COOH) O_Acyl O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acyl Activation (pH 4.5-6.0) NHS_Ester Amine-Reactive PEG-NHS Ester (Semi-Stable) O_Acyl->NHS_Ester Stabilization Hydrolysis1 Hydrolysis (Side Reaction) O_Acyl->Hydrolysis1 Final_Product PEGylated Product (Stable Amide Bond) NHS_Ester->Final_Product Coupling (pH 7.2-8.5) Hydrolysis2 Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis2 Protein_NH2 Target Molecule (-NH2) Protein_NH2->Final_Product EDC + EDC NHS + NHS Amine + Amine PEGylation_Workflow prep Reagent Preparation (Equilibrate EDC/NHS to RT) (Prepare fresh solutions) activation Activation Step (pH 4.5-6.0) - Dissolve this compound in MES Buffer - Add EDC & NHS - Incubate 15-30 min @ RT prep->activation coupling Coupling Step (pH 7.2-8.5) - Add activated PEG to Target in PBS - Incubate 2h @ RT or O/N @ 4°C activation->coupling Immediate Addition quenching Quenching Step - Add Tris or Hydroxylamine - Incubate 15 min @ RT coupling->quenching purification Purification (e.g., SEC followed by IEX) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis

Caption: Step-by-step workflow for this compound conjugation.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low / No Yield q_reagents Are EDC/NHS reagents fresh & handled properly? start->q_reagents sol_reagents Solution: Store desiccated at -20°C. Equilibrate to RT before opening. q_reagents->sol_reagents No q_ph Is a two-step pH protocol being used? q_reagents->q_ph Yes sol_ph Solution: Use MES (pH 4.5-6.0) for activation, then PBS (pH 7.2-8.5) for coupling. q_ph->sol_ph No q_buffer Is the buffer free of amines (Tris, Glycine)? q_ph->q_buffer Yes sol_buffer Solution: Buffer exchange into a non-amine buffer like MES or PBS. q_buffer->sol_buffer No q_hydrolysis Was the time between activation and coupling minimized? q_buffer->q_hydrolysis Yes sol_hydrolysis Solution: Work quickly. Consider reacting overnight at 4°C to slow hydrolysis. q_hydrolysis->sol_hydrolysis No end Yield should improve. Consider optimizing molar ratios. q_hydrolysis->end Yes

Caption: Decision tree for troubleshooting low conjugation yield.

Experimental Protocols

This section provides a detailed, generalized protocol. Note: This is a starting point and must be optimized for your specific molecules.

Two-Step EDC/NHS Conjugation of this compound to a Protein

Materials:

  • This compound

  • Target Protein (in an amine-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide, water-soluble)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [7]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 [7]* Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 [8]* Desalting column for buffer exchange and purification [8] Procedure:

  • Reagent Preparation: a. Allow EDC and Sulfo-NHS vials to equilibrate to room temperature for at least 15 minutes before opening. [10] b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions. [8] c. Dissolve the this compound in Activation Buffer. d. Ensure your target protein is in the Coupling Buffer. If it is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Coupling Buffer using a desalting column. [10]

  • Activation of this compound (Step 1): a. In a reaction tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting point is a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the moles of this compound. [13] b. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive PEG-NHS ester. [10]

  • Conjugation to the Protein (Step 2): a. Immediately after the activation step, add the activated PEG-NHS ester solution to your protein solution in the Coupling Buffer. The molar ratio of PEG to protein should be optimized, but a 10-20 fold molar excess of PEG is a common starting point. [10] b. Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. [8]

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. [6][8] b. Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters. [8]

  • Purification and Characterization: a. Remove unreacted PEG, quenched reagents, and byproducts by applying the reaction mixture to a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS). [8] b. If necessary, further purify the PEG-protein conjugate from unreacted protein using Ion Exchange Chromatography (IEX). [] c. Characterize the final product using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation and assess purity. [8]

References

  • Wingler, K., et al. (2013).
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
  • Seely, J. E. (2007). Making Site-specific PEGylation Work.
  • ResearchGate. (2021).
  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. [Link]

Sources

Technical Support Center: m-PEG8-acid Stability, Hydrolysis, and Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for m-PEG8-acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for challenges related to the stability and handling of this compound. Here, we address the critical issue of hydrolysis—explaining its mechanisms, outlining preventative measures, and offering robust troubleshooting strategies to ensure the integrity and reactivity of your reagents for successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides answers to common initial questions regarding this compound.

Q1: What is this compound and what are its common applications?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker that contains a methoxy group (-OCH₃) at one end and a terminal carboxylic acid (-COOH) at the other, connected by an eight-unit ethylene glycol chain.[1][2] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][3] Its primary application is in bioconjugation, where the terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine residues on proteins) to form stable amide bonds.[1][3] This makes it a valuable tool for developing antibody-drug conjugates (ADCs), modifying therapeutic proteins, and creating targeted drug delivery systems.

Q2: What is this compound "hydrolysis" and why is it a major concern?

A2: While the this compound molecule itself is relatively stable, the term "hydrolysis" in this context most critically refers to the degradation of its activated ester form . For conjugation to amines, the carboxylic acid group of this compound must first be activated, commonly using reagents like EDC and NHS (N-hydroxysuccinimide) to form an m-PEG8-NHS ester intermediate.[4][5] This NHS ester is highly reactive towards amines but is also extremely susceptible to hydrolysis—a reaction with water that cleaves the NHS group and converts the activated ester back into the unreactive carboxylic acid.[6] This is a significant concern because hydrolyzed this compound cannot react with your target molecule, leading to low conjugation yields or complete reaction failure.[4][6]

Q3: What are the primary factors that cause the degradation of PEG reagents?

A3: The stability of PEG reagents, especially activated forms, is influenced by several environmental factors:

  • Moisture: This is the most critical factor for activated esters (like NHS esters), as it directly leads to hydrolysis.[7][8][9] PEG compounds themselves are often hygroscopic, meaning they readily absorb moisture from the air.[10]

  • pH: The rate of hydrolysis for activated esters is pH-dependent. While the conjugation reaction with amines is most efficient at a slightly basic pH (7-8), the rate of hydrolysis also increases under these conditions.[11]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including both hydrolysis of activated esters and potential oxidation of the PEG backbone.[12][13]

  • Light and Oxygen: The ether linkages in the polyethylene glycol chain are susceptible to oxidation, which can be initiated by light or the presence of oxygen, leading to chain cleavage.[7][12][14]

Q4: How should I properly store solid this compound to ensure its long-term stability?

A4: Proper storage is crucial to maintain the integrity of the reagent.[14] For long-term stability, solid this compound should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ -15°C (e.g., -20°C freezer)[7][10][14][15]Slows down all potential chemical degradation pathways.
Atmosphere Under a dry, inert gas (Argon or Nitrogen)[7][9][14]Prevents exposure to ambient moisture and oxygen, minimizing hydrolysis and oxidation.[9][14]
Light In the dark (e.g., in an amber vial or inside a box)[7][14]Protects the PEG backbone from light-induced oxidative degradation.[12][14]
Moisture In a tightly sealed container with a desiccant outside[7][9][14]Absorbs any ambient moisture that could enter the storage container.

Q5: What is the best practice for preparing and storing stock solutions of this compound?

A5: It is highly recommended to prepare stock solutions immediately before use.[6] If a stock solution must be prepared, it should be made by dissolving the reagent in an anhydrous (water-free) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][8][10] For storage, the solution should be placed in a tightly sealed vial, flushed with an inert gas (argon or nitrogen), and stored at -20°C.[16] It is best to create single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation on cold surfaces.[8][10]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My conjugation yield is very low or non-existent.

Potential Cause: Premature Hydrolysis of the Activated Ester

This is the most common reason for failed amine conjugations. The EDC/NHS-activated this compound is an unstable intermediate. If there is any moisture present in your reaction components, the activated PEG will hydrolyze back to its carboxylic acid form before it has a chance to react with the amine on your protein or molecule.

Solutions & Preventative Actions:

  • Use Anhydrous Solvents: Ensure the DMSO or DMF used to prepare your PEG stock solution is of an anhydrous grade and has been handled properly to prevent water absorption.[9]

  • Control Your Buffers: Use freshly prepared buffers. Critically, ensure your reaction buffer is free of primary amines (e.g., do not use Tris or glycine buffers for the conjugation step, as they will compete with your target molecule).[11][16] Phosphate-buffered saline (PBS) or borate buffers are common choices.[16]

  • Optimize pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with the amine is favored at a pH of 7-8.[11][16] Consider a two-step reaction where you activate the PEG at a lower pH before adding it to your protein solution at a higher pH.

  • Work Quickly: Once the this compound is activated with EDC/NHS, use it immediately. Do not let the activated solution sit for an extended period.

dot

G Troubleshooting Logic for Low Conjugation Yield start Low or No Conjugation Yield Observed check_hydrolysis Suspect Hydrolysis of Activated Intermediate start->check_hydrolysis check_reagents Are PEG-acid and coupling reagents (EDC/NHS) fresh and stored properly? check_solvents Are you using anhydrous solvents (DMSO/DMF) for stock solutions? check_reagents->check_solvents Yes solution_reagents Use fresh reagents. Allow vial to warm to RT before opening to prevent condensation. check_reagents->solution_reagents No check_buffers Is your reaction buffer amine-free (e.g., PBS, Borate) and at the correct pH? check_solvents->check_buffers Yes solution_solvents Use high-quality, anhydrous grade solvents. Prepare stock solutions immediately before use. check_solvents->solution_solvents No check_ratio Is the molar ratio of PEG/EDC/NHS to your target molecule optimized? check_buffers->check_ratio Yes solution_buffers Buffer exchange target molecule into an amine-free buffer. Verify pH of the final reaction mixture. check_buffers->solution_buffers No solution_ratio Increase molar excess of PEG reagent. Start with a 10- to 20-fold molar excess. check_ratio->solution_ratio No check_hydrolysis->check_reagents Yes

Caption: Troubleshooting logic for low PEGylation yield.

Issue 2: I see a precipitate when I add my this compound stock solution to the aqueous reaction buffer.

Potential Cause: Solvent Incompatibility or Low Solubility

This often occurs if the concentration of the organic solvent (DMSO/DMF) from your stock solution becomes too high in the final reaction mixture. While this compound is designed to be water-soluble, high concentrations of organic solvents can cause proteins or the PEG reagent itself to precipitate.[17][18]

Solutions & Preventative Actions:

  • Limit Organic Solvent: Ensure the final concentration of the organic solvent in your reaction does not exceed 10%.[18] If needed, prepare a more dilute stock solution of your PEG reagent.

  • Ensure Complete Dissolution: Before adding to the buffer, make sure the this compound is fully dissolved in the organic solvent. Gentle vortexing can help.[18]

  • Temperature Considerations: If you are performing the reaction at 4°C, try adding the stock solution to a buffer at room temperature first, and then cool the entire mixture.[18]

Issue 3: My analytical results (HPLC, LC-MS) show multiple unexpected peaks.

Potential Cause: Reagent Impurities or Degradation Byproducts

Common impurities can include the unreacted this compound, the hydrolyzed form of the activated ester, and species with different degrees of PEGylation.[4] Aging of PEG solutions can also lead to the formation of byproducts like aldehydes and peroxides, which can decrease the pH of the solution.[12][13]

Solutions & Preventative Actions:

  • Analyze Your Reagents: If possible, run an analysis (e.g., LC-MS) on your starting this compound to confirm its purity before beginning your conjugation.

  • Purify the Final Product: It is standard practice to purify the final PEGylated product to remove unreacted reagents and byproducts. Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are common methods for separating the desired conjugate from smaller molecules like free PEG.[19]

  • Use Fresh Solutions: As PEG solutions can degrade over time, especially when stored at room temperature, always use freshly prepared solutions for critical experiments.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol outlines the best practices for handling solid this compound to prevent contamination and degradation.

  • Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to warm up slowly to room temperature (at least 20-30 minutes).[7][10][15] This is a critical step to prevent atmospheric moisture from condensing on the cold powder.

  • Work in a Controlled Environment: If possible, handle the solid reagent in a glove box or another environment with low humidity and access to an inert gas (argon or nitrogen).[15]

  • Prepare Stock Solution: Immediately before your experiment, weigh the desired amount of this compound and dissolve it in high-quality, anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).[6]

  • Aliquot and Store: If you do not use the entire stock solution, immediately divide it into single-use aliquots in low-volume, tightly sealed vials.

  • Backfill and Seal: Flush the headspace of each aliquot vial and the original solid reagent vial with dry argon or nitrogen before tightly sealing.[7][15] Wrap the cap with parafilm for extra security.

  • Store Properly: Return the solid reagent and any stock solution aliquots to a freezer at ≤ -15°C for long-term storage.[7][15]

dot

G Recommended Workflow for Handling this compound start Receive this compound store Store immediately at <= -15°C in a dark, dry place. start->store equilibrate Allow vial to equilibrate to room temperature before opening. store->equilibrate weigh Weigh required amount quickly in a low-humidity environment. equilibrate->weigh dissolve Dissolve in anhydrous DMSO or DMF. weigh->dissolve use Use stock solution immediately for conjugation reaction. dissolve->use aliquot If not using all, aliquot into single-use vials. dissolve->aliquot backfill Flush original vial and aliquots with inert gas (Ar or N2). aliquot->backfill re_store Return sealed vials to <= -15°C storage. backfill->re_store

Caption: Recommended workflow for handling this compound.

Protocol 2: Analytical Method for Detecting Hydrolysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method to monitor your reaction and detect the presence of hydrolyzed this compound.

  • Principle: The desired PEGylated product will be significantly larger and likely have a different retention time than the unreacted (and hydrolyzed) this compound. Hydrolyzed this compound is more polar than its activated ester intermediate and can often be separated.

  • Column: A C8 or C18 analytical column is typically used.[20]

  • Detection: Since the PEG backbone lacks a strong chromophore, detection can be challenging with UV alone.[20][21] A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective for quantifying PEG species.[20][21] Mass Spectrometry (LC-MS) provides the most definitive identification.[22]

  • Procedure:

    • Take a small aliquot of your reaction mixture at different time points (e.g., t=0 and t=60 minutes).

    • Quench the reaction immediately (e.g., by adding a small amount of Tris or hydroxylamine).[16][23]

    • Inject the sample onto the RP-HPLC system.

    • Analysis: Compare the chromatograms. A large peak corresponding to the molecular weight of this compound at later time points, which co-elutes with a standard of intentionally hydrolyzed reagent, indicates a hydrolysis issue. The growth of the desired PEGylated product peak should be observed over time.

dot

G Hydrolysis of Activated this compound (NHS Ester) cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis Pathway reagents m-PEG8-COOH + EDC / NHS activated m-PEG8-NHS Ester (Reactive Intermediate) reagents->activated Activation product m-PEG8-NH-Protein (Stable Amide Bond) activated->product Conjugation hydrolyzed m-PEG8-COOH (Unreactive) activated->hydrolyzed Hydrolysis protein Protein-NH2 protein->product water H2O water->hydrolyzed

Sources

Navigating the Challenges of m-PEG8-acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to provide rapid answers through our FAQ section, a systematic approach to problem-solving in our Troubleshooting Guide, and robust, reliable methods in our Best Practices and Protocols section.

Understanding this compound

This compound is a methoxy-terminated polyethylene glycol derivative with a terminal carboxylic acid group.[1][2] The PEG8 spacer is hydrophilic, a characteristic that is intended to increase the solubility of the molecule in aqueous media.[1][3][4] This feature is crucial for its applications in bioconjugation, drug delivery, and surface modification, where it can be used to link molecules to proteins, peptides, or other substrates.[5][6] The terminal carboxylic acid is the reactive handle for conjugation, typically with primary amines, to form stable amide bonds.[1][3]

However, despite its hydrophilic PEG chain, achieving and maintaining the solubility of this compound in aqueous buffers can sometimes be challenging. This guide will walk you through the common issues and their solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

There are several potential reasons for this issue. The most common culprit is the pH of your buffer. The terminal carboxylic acid group has a pKa value that dictates its protonation state. At a pH below its pKa, the carboxylic acid will be protonated (-COOH), making it less polar and thus less soluble in water.[7] Other factors can include high concentrations of the PEG reagent, the ionic strength of the buffer, and the temperature.

Q2: What is the optimal pH for dissolving this compound?

For optimal solubility, the pH of the aqueous buffer should be above the pKa of the carboxylic acid group, which ensures it is deprotonated and in its more hydrophilic carboxylate form (-COO⁻).[7] A general recommendation is to use a buffer with a pH of 7.0 or higher. At higher pH values, the deprotonated carboxylic acid groups enhance the molecule's hydrophilicity and solubility in water.[7]

Q3: Can the type of buffer I use affect the solubility?

Yes, the buffer composition can play a role. While standard buffers like phosphate-buffered saline (PBS) are often used, it's important to be aware of potential interactions. For instance, high concentrations of certain salts can sometimes lead to a "salting-out" effect, reducing the solubility of PEG compounds.[8]

Q4: I've noticed that my this compound solution becomes cloudy over time. What is happening?

Cloudiness or the formation of a precipitate is often a sign of aggregation.[9] This can be triggered by several factors, including high concentrations of the this compound, inappropriate pH, or storage conditions.[9] PEG molecules, especially at higher concentrations, can self-associate and precipitate out of solution.[10]

Q5: Is it better to dissolve this compound directly in my aqueous buffer or in an organic solvent first?

For consistent and reliable results, it is highly recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][9][11] This stock solution can then be added to your aqueous buffer to reach the desired final concentration. This method ensures complete initial dissolution and can help prevent aggregation upon introduction to the aqueous environment.[12] When using this approach, ensure the final concentration of the organic solvent in your reaction is low (typically under 10%) to avoid denaturing proteins or other sensitive biomolecules.[13]

Troubleshooting Guide

Encountering a problem? This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to troubleshoot solubility problems.

G cluster_0 Troubleshooting this compound Solubility start Start: Solubility Issue Observed (Cloudiness, Precipitate, Undissolved Solid) check_prep Review Preparation Method: Dissolved directly in buffer or from organic stock? start->check_prep direct_diss Issue: Direct Dissolution in Buffer check_prep->direct_diss Direct stock_diss Best Practice: Using Organic Stock check_prep->stock_diss Stock ph_low Issue: pH is too low (< 6.0) direct_diss->ph_low Likely Cause check_ph Verify Buffer pH: Is it > 6.0? stock_diss->check_ph check_ph->ph_low No ph_ok pH appears adequate check_ph->ph_ok Yes solution Resolution Achieved ph_low->solution Action: Increase buffer pH to > 7.0 check_conc Examine Concentration: Is it too high? ph_ok->check_conc conc_high Issue: Concentration is too high check_conc->conc_high Yes conc_ok Concentration seems reasonable check_conc->conc_ok No conc_high->solution Action: Dilute the solution check_temp Consider Temperature: Is the solution cold? conc_ok->check_temp temp_low Issue: Low temperature reducing solubility check_temp->temp_low Yes check_temp->solution No, consult further temp_low->solution Action: Gently warm the solution (e.g., to room temperature)

Caption: A decision tree for troubleshooting this compound solubility issues.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Cloudy solution upon dissolution High concentration, incorrect pH.Dissolve at a lower concentration; verify and adjust the buffer pH to be neutral or slightly basic.[9]
Precipitate forms during storage Freeze-thaw cycles, degradation.Aliquot solutions before freezing to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is preferable. Re-evaluate the storage buffer.[9]
Inconsistent results between experiments Incomplete initial dissolution.Always prepare a fresh stock solution in an anhydrous organic solvent like DMSO and add it to the aqueous buffer.[9]
Low yield in conjugation reactions Poor solubility of the PEG reagent leading to lower effective concentration.Ensure complete dissolution of this compound by following the recommended preparation protocol. Consider a slight increase in the molar excess of the PEG reagent.

Best Practices for Handling and Dissolving this compound

Following these guidelines will help ensure the successful use of this compound in your experiments.

Workflow for Preparing this compound Solutions

This diagram illustrates the recommended workflow for preparing aqueous solutions of this compound.

G cluster_1 Recommended Workflow for this compound Solution Preparation start 1. Equilibrate This compound to RT weigh 2. Weigh required amount in a dry environment start->weigh dissolve 3. Dissolve in anhydrous DMSO or DMF to create a concentrated stock weigh->dissolve add_to_buffer 4. Add stock solution dropwise to the aqueous buffer with gentle mixing dissolve->add_to_buffer final 5. Ready for use in your experiment add_to_buffer->final

Caption: The optimal workflow for preparing this compound solutions.

Step-by-Step Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a detailed methodology for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate Reagents: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture, which can affect the stability and weighing of the compound.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound in a suitable microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 100 mg/mL).

    • Vortex gently until the solid is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • To your aqueous buffer, slowly add the required volume of the this compound stock solution while gently vortexing or stirring.

    • Ensure the final concentration of the organic solvent is compatible with your downstream application (typically ≤10%).

  • Final Checks:

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the concentration or the pH of your buffer.

    • Use the freshly prepared solution in your experiment as soon as possible.

The Science Behind this compound Solubility

The solubility of this compound is governed by a balance of intermolecular forces. The polyethylene glycol chain is hydrophilic due to the ether oxygens, which can form hydrogen bonds with water molecules.[14] However, the terminal carboxylic acid group plays a pivotal role.

  • The Role of pH: The protonation state of the carboxylic acid is pH-dependent.[7]

    • At low pH (below pKa): The carboxylic acid is protonated (-COOH). This form is less polar and has reduced water solubility.[7]

    • At high pH (above pKa): The carboxylic acid is deprotonated (-COO⁻). The resulting carboxylate anion is significantly more hydrophilic, leading to enhanced water solubility.[7]

  • Impact of Ionic Strength: The effect of ionic strength on PEG solubility can be complex. While moderate salt concentrations can sometimes enhance solubility, very high salt concentrations can lead to a "salting out" effect, where the salt ions compete for water molecules, reducing the hydration of the PEG chains and causing them to aggregate and precipitate.[15][16]

  • Concentration Effects: At high concentrations, PEG molecules have an increased tendency to interact with each other (self-association) and can form aggregates that precipitate from the solution.[9][10] This is why it is often recommended to work at the lowest effective concentration possible.

By understanding these principles, you can make informed decisions about your experimental conditions and effectively troubleshoot any solubility issues that may arise.

References

  • AxisPharm. PEG Carboxylic Acid | COOH PEG | Acid Linkers. [Link]
  • Shochem.
  • Creative Biolabs.
  • Labinsights. Introduction of Polyethylene Glycol (PEG). [Link]
  • AxisPharm. This compound, CAS 1093647-41-6. [Link]
  • AIP Publishing. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation | The Journal of Chemical Physics. [Link]
  • AxisPharm. M-PEG-acid. [Link]
  • ResearchGate.
  • Stanford Chemicals.
  • PubMed.
  • SINOPEG. Physical And Chemical Properties Of Polyethylene Glycol. [Link]
  • National Institutes of Health. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. [Link]
  • PubMed.
  • YouTube. How Is Polyethylene Glycol Synthesized? - Chemistry For Everyone. [Link]
  • Shree Vallabh Chemical. How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. [Link]
  • MDPI. Anion Effect on Phase Separation of Polyethylene Glycol-8000–Sodium Salt Two-Phase Systems. [Link]
  • National Institutes of Health. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. [Link]
  • National Institutes of Health. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
  • National Institutes of Health. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study. [Link]

Sources

Technical Support Center: Optimizing pH for m-PEG8-Acid Amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of your bioconjugation chemistry. This guide is structured to empower you to move beyond simple step-following and enable you to rationally design, execute, and troubleshoot your experiments for optimal results. Today, we will tackle one of the most critical and often misunderstood parameters in bioconjugation: the optimization of pH for coupling m-PEG8-acid to primary amines using EDC/NHS chemistry.

The Core Principle: A Tale of Two pH Optima

The widespread use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust method for creating stable amide bonds. However, its success hinges on navigating a fundamental conflict in pH requirements for the two key stages of the reaction. Understanding this conflict is the first step toward mastering the technique.

  • Step 1: Carboxylic Acid Activation. The reaction begins with EDC activating the terminal carboxylic acid of your this compound, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis and rearrangement into a stable N-acylurea byproduct, which reduces yield. The addition of NHS (or its water-soluble analog, Sulfo-NHS) traps this intermediate, converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient under slightly acidic conditions, typically pH 4.5-6.0 .[1][2][3][4] Using a buffer like MES in this range maximizes the formation of the crucial NHS-ester intermediate while minimizing side reactions.[4][5][6]

  • Step 2: Amine Coupling. The second step involves a nucleophilic attack by a primary amine (e.g., on a protein's lysine residue or N-terminus) on the activated m-PEG8-NHS ester. For the amine to be an effective nucleophile, it must be in its deprotonated, neutral state (-NH₂).[7][8][9] The pKa of primary amines on proteins is typically above 9 (lysine ε-amino group pKa is ~10.5), meaning that at acidic pH, they are predominantly in their protonated, non-reactive form (-NH₃⁺).[7][10] Therefore, this coupling step requires a neutral to slightly alkaline environment, optimally pH 7.2-8.5 , to ensure a sufficient concentration of reactive, deprotonated amine.[11][12][13]

This creates the central challenge: the acidic pH ideal for activation is hostile to coupling, and the alkaline pH ideal for coupling promotes the rapid hydrolysis of the very NHS ester you worked to create. A two-step protocol is therefore the most logical and scientifically sound approach.

G cluster_activation Step 1: Activation (Acidic pH) cluster_coupling Step 2: Coupling (Alkaline pH) PEG_Acid m-PEG8-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) PEG_Acid->O_Acylisourea +EDC pH 4.5-6.0 EDC EDC PEG_NHS m-PEG8-NHS Ester (Amine-Reactive) O_Acylisourea->PEG_NHS +NHS N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS NHS PEG_NHS_2 m-PEG8-NHS Ester Amine Protein-NH₂ Conjugate PEG-Amide Conjugate (Stable Bond) Hydrolyzed_PEG m-PEG8-COOH (Inactive) Water H₂O PEG_NHS_2->Conjugate + Protein-NH₂ pH 7.2-8.5 PEG_NHS_2->Hydrolyzed_PEG + H₂O (Competing Reaction)

Caption: The two-step EDC/NHS reaction mechanism and competing side reactions.

Data-Driven pH Selection: Balancing Reactivity and Stability

The decision of which pH to use is a trade-off between maximizing the amine's nucleophilicity and preserving the activated PEG's integrity. The following data tables provide the quantitative basis for making informed decisions.

Table 1: pH-Dependent Hydrolytic Stability of NHS Esters

This table clearly illustrates that as pH increases, the stability of the amine-reactive NHS ester decreases dramatically. This competing hydrolysis reaction is a primary cause of low conjugation yields.[9][11]

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[2][11]
8.04~1 hour[9]
8.5Room Temp125-180 minutes[9][14]
8.6410 minutes [2][11]
9.0Room TempMinutes[9][14]

Table 2: Comparative Kinetics of Amidation vs. Hydrolysis

While hydrolysis accelerates with pH, the desired amidation reaction accelerates even more significantly. This data, adapted from studies on NHS esters, shows why a pH of 8.0-9.0 can still provide high yields despite faster hydrolysis, as the desired reaction outcompetes it.[14]

pHHalf-life of Amidation (min)Half-life of Hydrolysis (min)Key InsightSource(s)
8.0~80~210Amidation is ~2.6x faster than hydrolysis.[14]
8.5~20~180Amidation is 9x faster than hydrolysis, representing a kinetic sweet spot.[14]
9.0~10~125Amidation is ~12.5x faster , but the very short ester half-life is a risk.[14]

Table 3: Recommended Buffers for Each Reaction Step

Buffer choice is critical. The use of a buffer containing a primary amine, such as Tris or Glycine, during the coupling step will compete with your target molecule, drastically reducing your yield.[1][11][12][15]

BufferOptimal pH RangeRecommended UseIncompatible UseSource(s)
MES Buffer 4.5 - 6.7Activation of carboxylic acid groups with EDC/NHS.The final conjugation step with amines (pH is too low).[1][4][6]
Phosphate (PBS) 7.2 - 7.4Coupling of NHS-esters to amines.Activation step (can sometimes reduce EDC efficiency).[1][4][11]
Borate Buffer 8.0 - 9.0Coupling of NHS-esters to amines.If protein or conjugate stability is compromised at this pH.[1][4][11][12]
Carbonate/Bicarbonate 8.0 - 9.0Alternative for NHS-ester to amine coupling .If protein or conjugate stability is compromised at this pH.[1][4][11][12]
Tris, Glycine N/AQuenching the reaction after completion.NEVER during the activation or coupling steps (competes for reaction).[1][5][11][12]

Standardized Two-Step Experimental Protocol

This protocol is designed as a self-validating system. By separating the activation and coupling steps, you gain precise control over the critical pH parameter at each stage, maximizing efficiency and reproducibility.

G start Start: Prepare Reagents activation Step 1: Activation - Dissolve this compound in Activation Buffer (MES, pH 6.0). - Add fresh EDC & NHS solutions. - Incubate 15-30 min at RT. start->activation purify Optional Step: Purify Activated PEG - Use desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). - Removes excess EDC/NHS. activation->purify Recommended Path no_purify_coupling Step 2: Coupling (Alternative) - Adjust pH of activation mixture to 7.2-7.5 with Coupling Buffer. - Immediately add amine-containing molecule. - Incubate 2h at RT or overnight at 4°C. activation->no_purify_coupling One-Pot Path coupling Step 2: Coupling - Immediately add purified PEG-NHS to amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5). - Incubate 2h at RT or overnight at 4°C. purify->coupling quench Step 3: Quenching - Add Quenching Buffer (e.g., 1M Tris, pH 8.0) to final conc. of 20-50 mM. - Incubate 15-30 min. coupling->quench no_purify_coupling->quench end End: Purify & Analyze Conjugate quench->end

Caption: Recommended two-step experimental workflow for this compound amine coupling.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2][3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[8][16]

  • Anhydrous DMSO or DMF for dissolving reagents

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.[1][3] EDC and NHS are highly moisture-sensitive and should be dissolved immediately before use.[15] Do not prepare stock solutions for long-term storage.[15]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare your amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Step 1: Activation of this compound (pH 6.0)

    • In a reaction tube, add the desired amount of this compound to the Activation Buffer (MES, pH 6.0).

    • Add a molar excess of EDC and NHS (a common starting ratio is 1:2:2 of Acid:EDC:NHS).[12]

    • Incubate for 15-30 minutes at room temperature to form the m-PEG8-NHS ester.[16]

  • Intermediate Purification (Optional but Recommended)

    • To prevent side reactions and gain better control, remove excess EDC, NHS, and byproducts by immediately passing the activation reaction mixture through a desalting column equilibrated with ice-cold Coupling Buffer (PBS, pH 7.2-7.5).[2][3]

  • Step 2: Coupling to Amine (pH 7.2-7.5)

    • Immediately add the purified, activated m-PEG8-NHS ester (from Step 3) to your amine-containing molecule solution.

    • If you did not perform Step 3, you must adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer before adding your amine-containing molecule.[2][3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2] The optimal time may need to be determined empirically.

  • Step 3: Quenching the Reaction

    • To stop the reaction and deactivate any remaining m-PEG8-NHS ester, add Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[4][16]

    • Incubate for 15-30 minutes.[16] Note that this will modify the remaining activated PEG, forming a Tris-adduct.

  • Purification and Analysis:

    • Purify your final PEGylated conjugate from excess reagents and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Troubleshooting Guide & FAQs

Q1: Why is my conjugation yield consistently low?

This is the most common issue and usually traces back to one of four areas:

  • Suboptimal pH: You may be attempting a one-pot reaction at a compromise pH (e.g., 7.0), which is inefficient for both steps. Adhering to the two-step pH protocol is critical.[2] Ensure your pH meter is calibrated and your buffers have sufficient capacity.[2]

  • Hydrolyzed Reagents: EDC and NHS are highly susceptible to hydrolysis from atmospheric moisture.[12][15] Always allow vials to warm to room temperature before opening, store them desiccated at -20°C, and use freshly prepared solutions for each experiment.[12][15]

  • Incorrect Buffer Choice: Using a buffer with primary amines (like Tris or glycine) during the coupling reaction is a frequent and fatal error. These amines will react with your activated PEG, competing with your target molecule and killing the reaction.[11][12]

  • NHS-Ester Hydrolysis: If there is a significant delay between the activation and coupling steps (especially without purification), your activated ester will hydrolyze back to the inert carboxylic acid. This process is extremely rapid at pH > 8.0.[2][11] The coupling step must be performed immediately after activation.

Q2: I'm seeing aggregation or precipitation during my reaction. What's happening?

Aggregation during EDC/NHS reactions can be caused by several factors:

  • Cross-linking: If your target molecule contains both amines and carboxylic acids, using a one-pot procedure can lead to EDC-mediated polymerization of your target molecule.[17] The two-step protocol, especially with the intermediate purification step, is designed to prevent this.

  • pH and Concentration: A sudden, poorly buffered shift in pH or the addition of a high concentration of PEG reagent from an organic solvent can cause proteins to precipitate. Ensure adequate mixing and consider adding the PEG reagent solution dropwise.

Q3: Can I perform this as a one-pot reaction at a single pH?

While a one-pot reaction at a single pH (e.g., 7.4) is technically possible, it often results in significantly lower coupling efficiency.[2] At this pH, the activation of the carboxyl group is slow, and you are constantly fighting the hydrolysis of any NHS ester that does form. The acidic activation step is strongly recommended to maximize the formation of the reactive NHS-ester before introducing the amine-containing molecule.[2] For reproducible, high-yield results, the two-step protocol is superior.

Q4: What is the best way to quench the reaction, and is it always necessary?

Quenching deactivates residual NHS esters, preventing them from reacting further during purification or analysis.

  • Method: Adding a small molecule with a primary amine (Tris, glycine, hydroxylamine, ethanolamine) is the most common method.[3][5][17] These agents are used in high molar excess to rapidly consume any remaining reactive sites.

  • Consequences: Be aware that using these agents will cap the unreacted PEG-NHS, creating a PEG-Tris or PEG-glycine adduct.[3][18] This is usually not a problem as it is removed during purification.

  • Alternative: If you do not want to modify the remaining carboxyls, you can quench by raising the pH to ~8.6, which will hydrolyze the NHS ester in about 10 minutes, reverting it to the original carboxylic acid.[19] However, this may not be suitable for all proteins.

  • Necessity: Quenching is highly recommended in most applications, especially in surface modification, to ensure all reactive sites are blocked and to define a precise endpoint for the reaction.[18]

References

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
  • Klykov, O., et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. [Link]
  • ResearchGate. (2014). What is the best NHS quenching agent?. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2019). What is the optimual condition for NHS/EDC reaction?. [Link]
  • ResearchGate. (2024).
  • González, L., & Vaillard, V. (2014). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. CONICET Digital. [Link]
  • Espace INRS. (n.d.).

Sources

how to reduce N-acylurea formation with m-PEG8-acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing N-Acylurea Formation in Carbodiimide-Mediated Couplings

Welcome, researchers and innovators, to your dedicated resource for troubleshooting and optimizing conjugation reactions with m-PEG8-acid. As Senior Application Scientists, we understand that unwanted side reactions can be a significant source of frustration, leading to low yields and complex purification challenges. One of the most common culprits in carbodiimide chemistry is the formation of the stable and unreactive N-acylurea byproduct.

This guide provides in-depth, field-proven insights to help you understand the underlying mechanisms of this side reaction and, more importantly, to implement effective strategies to minimize its formation, ensuring the success of your PEGylation experiments.

Core Principles: Understanding the Reaction Chemistry

Before troubleshooting, it's crucial to understand the chemistry at play. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC) are used to "activate" the carboxylic acid group on your this compound, making it susceptible to nucleophilic attack by an amine.

The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate is at a critical juncture: it can either react with your desired amine to form a stable amide bond or undergo an intramolecular rearrangement to form the undesired N-acylurea.[3][4] This rearrangement, an O-to-N acyl migration, renders the PEG acid inactive and complicates purification.[4][5]

The key to a successful conjugation is to favor the reaction with the amine and suppress the intramolecular rearrangement. This is primarily achieved by introducing an additive like N-hydroxysuccinimide (NHS). NHS rapidly converts the unstable O-acylisourea intermediate into a more stable, yet still reactive, NHS-ester. This NHS-ester is less prone to side reactions and reacts efficiently with primary amines to form the desired amide bond.[3][6][7]

G cluster_start Reactants cluster_intermediate Intermediates cluster_products Products PEG_Acid This compound (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) PEG_Acid->O_Acyl + EDC EDC EDC EDC->O_Acyl Amine Target Molecule (R'-NH2) Amide Desired Product (PEG-Amide) Amine->Amide NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acyl->NHS_Ester + NHS (Fast, Intercepts) O_Acyl->Amide + Amine (Desired Path 1) NAcylurea Side Product (N-Acylurea) O_Acyl->NAcylurea Rearrangement (Slow, Intramolecular) NHS_Ester->Amide + Amine (Desired Path 2) NHS Additive (NHS) NHS->NHS_Ester G Start Low Yield or Complex Mixture? Check_NHS Are you using NHS or HOBt? Start->Check_NHS Check_pH What is your reaction pH? Check_NHS->Check_pH Yes Sol_Add_NHS Solution: Add 1.2 eq. NHS. This traps the O-acylisourea to prevent rearrangement. Check_NHS->Sol_Add_NHS No Check_Temp What is your reaction temperature? Check_pH->Check_Temp Optimized Sol_pH Solution: Use a 2-step pH. Activate at pH 5-6, couple at pH 7-8. Check_pH->Sol_pH Not Optimized Check_Ratio What are your molar ratios? Check_Temp->Check_Ratio 4°C or RT Sol_Temp Solution: Run reaction at 4°C. Lower temp slows the N-acylurea side reaction. Check_Temp->Sol_Temp Elevated Check_Purity Are your reagents fresh and dry? Check_Ratio->Check_Purity Optimized Sol_Ratio Solution: Use 1.2-1.5 eq. of EDC/NHS. Ensures efficient activation. Check_Ratio->Sol_Ratio Sub-optimal Sol_Purity Solution: Use fresh EDC. It is moisture-sensitive and degrades over time. Check_Purity->Sol_Purity No / Unsure

Sources

Technical Support Center: Navigating Purification Challenges of m-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG8-acid conjugates. The use of discrete polyethylene glycol (dPEG®) linkers like this compound is pivotal in modern bioconjugation, offering precise control over molecular spacing and physicochemical properties. However, the unique characteristics of these conjugates can present specific purification challenges.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflows. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions in your experiments.

Core Principles of Purifying this compound Conjugates

Purification strategies for molecules conjugated with this compound must address several key characteristics simultaneously:

  • The Target Molecule: The size, charge, and hydrophobicity of your protein, peptide, or small molecule are primary determinants of the separation strategy.

  • The this compound Linker: While relatively small, the eight ethylene glycol units increase the conjugate's hydrodynamic radius and hydrophilicity. The terminal carboxylic acid provides a negative charge at pH values above its pKa (~4.5-5.0), which is a critical handle for purification.

  • Reaction Byproducts: A typical conjugation reaction mixture is heterogeneous, containing the desired conjugate, unreacted starting materials (e.g., target molecule, excess PEG linker), and byproducts from coupling reagents (e.g., EDC/NHS).[1]

The central challenge lies in the subtle physicochemical differences between these components, demanding high-resolution separation techniques.[1]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of this compound conjugates, offering potential causes and actionable, step-by-step solutions.

Issue 1: Co-elution of Unreacted Target Molecule with the PEGylated Conjugate

Symptom: Chromatographic analysis (e.g., SEC, IEX) shows overlapping or poorly resolved peaks for the desired conjugate and the starting biomolecule.

Root Cause Analysis:

The addition of a single this compound linker (MW ≈ 420 Da) often results in an insufficient change in the overall size or charge of a large biomolecule (e.g., a >30 kDa protein) to achieve baseline separation with standard chromatography methods. For Size Exclusion Chromatography (SEC), a significant difference in molecular weight, often at least two-fold, is needed for efficient separation.[2] For Ion Exchange Chromatography (IEX), the PEG chain can shield the surface charges of the protein, altering its interaction with the resin in unpredictable ways.[2][3]

Strategic Solutions:

  • Leverage the Terminal Carboxylate: Ion-Exchange Chromatography (IEX) The terminal carboxylic acid on the PEG linker provides a unique purification handle. By working at a pH where the target molecule's surface charge is different from the conjugate's, separation can be achieved.

    • Principle: At a pH above the pKa of the this compound (~4.5-5.0) and below the isoelectric point (pI) of the protein, both molecules may be positively charged, but the conjugate will be less positive due to the new negative charge. This difference can be exploited on a cation exchange column. Conversely, in an anion exchange setup at a pH above the protein's pI, the conjugate will be more negative.[4]

    • Protocol: Optimizing Anion Exchange Chromatography (AEX)

      • Buffer Selection: Choose a buffer system with a pH at least 1-1.5 units above the pI of your target protein (e.g., Tris or Borate buffer, pH 8.0-9.0).[5][6] This ensures the protein has a net negative charge.

      • Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q-type) with the starting buffer (e.g., 20 mM Tris, pH 8.5).

      • Sample Loading: Load the reaction mixture, which should be buffer-exchanged into the starting buffer.

      • Elution: Elute the bound species using a shallow salt gradient (e.g., 0-500 mM NaCl over 20-30 column volumes).[1] The more negatively charged conjugate should elute at a higher salt concentration than the unreacted protein.

      • Analysis: Collect fractions and analyze via SDS-PAGE or analytical SEC to identify those containing the pure conjugate.[1]

  • Exploit Hydrophobicity Changes: Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) While PEG is hydrophilic, its attachment can alter the overall surface hydrophobicity of the target molecule.

    • For Peptides and Small Molecules: RP-HPLC is highly effective. The addition of the PEG chain will typically decrease the retention time on a C18 or C4 column.[7][8]

    • For Proteins (HIC): HIC separates molecules based on hydrophobicity under non-denaturing conditions. The hydrophilic PEG chain generally reduces the molecule's interaction with the HIC resin, causing the conjugate to elute earlier (at a lower salt concentration) than the more hydrophobic unreacted protein.[3][9]

Issue 2: Presence of Excess, Unreacted this compound in the Final Product

Symptom: Analytical characterization (e.g., mass spectrometry) of the purified product reveals the presence of the free PEG linker.

Root Cause Analysis:

The unreacted this compound is significantly smaller than the conjugate and possesses a distinct negative charge. Its presence post-purification typically indicates a failure of the chosen method to separate small molecules from large ones. This is a common issue if relying solely on methods like dialysis with an inappropriate molecular weight cutoff (MWCO) or precipitation.

Strategic Solutions:

  • Size-Based Separation: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) This is the most direct method for removing small molecule impurities.

    • Principle: SEC separates molecules based on their hydrodynamic radius.[10] The large conjugate will elute in the earlier fractions, while the small, free this compound will be retained longer and elute in later fractions.

    • Protocol: SEC Purification

      • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate's size.

      • Mobile Phase: Use a buffer that ensures the stability and solubility of your conjugate (e.g., Phosphate-Buffered Saline, pH 7.4).[11]

      • Sample Injection: To maintain high resolution, the injection volume should not exceed 2-5% of the total column volume.[2]

      • Elution & Fractionation: Elute with the mobile phase at a constant flow rate, monitoring absorbance at a relevant wavelength (e.g., 280 nm for proteins). Collect fractions corresponding to the conjugate peak.[2][10]

  • Diafiltration/Ultrafiltration (TFF): For larger scale purifications, TFF is a highly efficient alternative to SEC for removing small molecules.[12] Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate to ensure retention of the product while allowing the free PEG linker to pass through.

Issue 3: Low Recovery or Yield of the Purified Conjugate

Symptom: The final amount of purified conjugate is significantly lower than expected based on the reaction scale.

Root Cause Analysis:

Low yield can stem from several factors, including non-specific binding of the PEGylated product to chromatography media, aggregation and precipitation during purification, or harsh purification conditions causing degradation.[2] The "sticky" nature of PEG can sometimes lead to product adsorption on column matrices or filter membranes.[2]

Strategic Solutions:

  • Mitigate Non-Specific Binding:

    • Modify Mobile Phase: For chromatography, consider adding modifiers like arginine or non-ionic surfactants (e.g., Tween-20) at low concentrations to the mobile phase to reduce non-specific interactions.[2]

    • Test Different Media: Experiment with different column chemistries or vendors. A stationary phase that shows high affinity for your product may be unsuitable.

  • Optimize Buffer Conditions to Prevent Aggregation: Aggregation is a common issue, especially if the PEGylation reaction or purification buffer pH is close to the conjugate's new isoelectric point.[13]

    • pH Screening: Perform small-scale solubility tests of your crude reaction mixture in a range of buffers with different pH values to identify optimal conditions.

    • Gentle Handling: Reduce flow rates during chromatography to minimize high pressure, and perform purification steps at low temperatures (e.g., 4°C) whenever possible to enhance stability.[2]

  • Column Regeneration and Cleaning: If yields decrease over successive runs, the column may be fouled. Implement a robust column cleaning and regeneration protocol as recommended by the manufacturer. For RP-HPLC columns, this may involve washing with strong organic solvents like isopropanol or methylene chloride.[14]

Visualizing the Purification Workflow

A logical workflow is essential for efficiently isolating the desired conjugate.

Purification_Workflow cluster_0 Step 1: Removal of Small Molecules cluster_1 Step 2: High-Resolution Separation cluster_2 Step 3: Final Polish & Formulation Start Crude Reaction Mixture (Conjugate, Unreacted Protein, Free PEG-Acid) SEC_TFF Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) Start->SEC_TFF Primary Goal: Remove excess this compound IEX Ion Exchange Chromatography (IEX) SEC_TFF->IEX Separation by Charge (Leverages terminal -COOH) HIC_RP HIC or RP-HPLC SEC_TFF->HIC_RP Separation by Hydrophobicity Final_SEC Final SEC / Buffer Exchange IEX->Final_SEC HIC_RP->Final_SEC Pure_Product Pure this compound Conjugate Final_SEC->Pure_Product Formulate in storage buffer

Caption: A multi-step purification strategy for this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: Which chromatography method should I try first for my this compound protein conjugate?

For a protein conjugate, a two-step process is often ideal. Start with SEC or TFF to quickly remove the bulk of the unreacted this compound linker.[11][12] Follow this with IEX as your high-resolution step.[1] The terminal carboxylate of the PEG provides a reliable charge difference that IEX can effectively separate, often providing better resolution between un-PEGylated and mono-PEGylated species than SEC alone.[3]

Q2: My this compound conjugate is precipitating when I try to dissolve it in my purification buffer. What should I do?

Precipitation is often a pH and concentration-dependent issue.[5] The this compound linker is hydrophilic, but its conjugation can alter the protein's overall isoelectric point (pI).[13]

  • Verify Buffer pH: Ensure your buffer pH is not close to the predicted pI of the conjugate.

  • Dilute the Sample: Try diluting the sample in the buffer; aggregation can be driven by high concentration.[5]

  • Screen Buffers: Test solubility in a small panel of buffers (e.g., MES at pH 6.0, PBS at pH 7.4, Borate at pH 8.5) to find conditions that maintain solubility.[5]

Q3: Can I use Reversed-Phase HPLC for my large protein-m-PEG8-acid conjugate?

While RP-HPLC is excellent for peptides and small molecules, it can be denaturing for larger proteins.[7] If maintaining the protein's native conformation is critical, Hydrophobic Interaction Chromatography (HIC) is a much better choice as it uses non-denaturing conditions.[15] If your goal is purely analytical characterization where denaturation is acceptable, RP-HPLC on a C4 or C18 column can provide excellent separation.[7]

Q4: How do I remove byproducts from the EDC/NHS coupling reaction?

Byproducts from EDC/NHS chemistry (e.g., N-acylisourea) are small molecules. The same SEC or TFF step used to remove excess this compound will also effectively remove these coupling byproducts.[16][17] It is crucial to perform this cleanup step to prevent potential side reactions in subsequent handling.

Q5: The this compound linker itself seems to be running broadly or streaking during chromatography. Why?

This can occur during normal-phase chromatography (e.g., on silica) due to the polar nature of the PEG chain.[18] For analytical purposes like LC-MS, using reversed-phase chromatography with an acidic mobile phase modifier (e.g., 0.1% formic acid) provides sharp peaks and excellent resolution of PEG oligomers.[19][20] Water with a small amount of salt is also an effective mobile phase for aqueous SEC of PEGs.[21]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). storage and handling conditions for Mal-amido-PEG8-acid to maintain reactivity.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?.
  • BenchChem. (2025).
  • PubMed. (n.d.). Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins.
  • Reddit. (2022).
  • Creative PEGWorks. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2025). Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins.
  • Harvard Apparatus. (n.d.).
  • BenchChem. (2025).
  • Lonza. (n.d.).
  • BenchChem. (2025).
  • Analytical Methods to Qualify and Quantify PEG and PEGyl
  • LCGC International. (n.d.).
  • MDPI. (n.d.).
  • LCGC Magazine. (2014).
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.

Sources

Technical Support Center: Mastering the Degree of PEGylation with m-PEG8-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for controlling the degree of protein PEGylation using m-PEG8-acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common challenges in bioconjugation. This guide is structured to move from foundational knowledge to practical troubleshooting, ensuring you can achieve precise and reproducible control over your PEGylation reactions.

Core Principles: The Chemistry of this compound Conjugation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone technique for improving the pharmacokinetic properties of therapeutic proteins.[1][2] Benefits include an extended circulatory half-life, enhanced stability, and reduced immunogenicity.[3][4] However, the "degree of PEGylation"—the number of PEG molecules attached per protein—is a critical quality attribute that must be precisely controlled.[4] Insufficient PEGylation may not confer the desired benefits, while excessive PEGylation can sterically hinder the protein's active site, leading to a loss of biological activity.[1][5]

This compound is a monofunctional, discrete (monodisperse) PEG reagent, meaning it has a defined molecular weight and a single reactive group.[4][6][7] This eliminates the issue of polydispersity inherent in traditional PEG polymers, leading to more homogeneous conjugates.[1][8] The terminal carboxylic acid on this compound is not reactive on its own; it requires activation to be conjugated to primary amines (the ε-amine of lysine residues and the N-terminal α-amine) on a protein.[7][9]

The most common method for this is a two-step carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[10]

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[10][11] This two-step process is preferred because the NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, improving reaction efficiency.[12]

  • Conjugation: The NHS ester reacts with a primary amine on the protein via nucleophilic acyl substitution to form a stable, covalent amide bond.[11][13]

This entire process is a competition between the desired aminolysis (reaction with the protein's amines) and the undesired hydrolysis of the activated PEG ester.[13] Mastering this balance is the key to controlling the degree of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a hydrophilic PEG linker containing a terminal methoxy group and a terminal carboxylic acid, connected by an eight-unit polyethylene glycol chain.[6][7] Its defined structure (monodispersity) ensures batch-to-batch consistency in conjugations.[14] The carboxylic acid group can be activated to react with primary amines to form stable amide bonds.[7][9]

Q2: Why must I activate this compound before conjugation? Carboxylic acids and amines do not readily form amide bonds under physiological conditions. Instead, they typically undergo a simple acid-base reaction.[15] Chemical activators like EDC are required to convert the carboxyl group's hydroxyl into a good leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amine.[15]

Q3: What are the primary amino acid targets for this type of PEGylation? The primary targets are nucleophilic primary amines. On a protein, these are predominantly the epsilon-amine (ε-NH₂) group on the side chain of lysine residues and the alpha-amine (α-NH₂) group at the N-terminus of the polypeptide chain.[11][16]

Q4: Can I use a buffer like Tris or glycine for my PEGylation reaction? No. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS-ester chemistry.[13][17] These buffer components will compete with the target protein for reaction with the activated PEG, drastically reducing your conjugation efficiency.[5] Always use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers.[13]

Q5: How do I stop the PEGylation reaction? The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[13][17] This will consume any remaining activated PEG-NHS ester, preventing further modification of your protein.

Visualizing the Process

PEGylation Workflow Diagram

The following diagram outlines the complete workflow for a typical protein PEGylation experiment, from initial setup to final analysis.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Conjugation Add Activated PEG to Protein Solution (Control Molar Ratio, Time, Temp) Prot_Prep->Conjugation PEG_Prep Prepare this compound & Activators (EDC/NHS) in Anhydrous Solvent (e.g., DMSO) Activation Activate this compound with EDC/NHS PEG_Prep->Activation Activation->Conjugation Quench Quench Reaction (e.g., add Tris or Glycine) Conjugation->Quench Purify Remove Excess Reagents & Unconjugated Protein (SEC or IEX Chromatography) Quench->Purify Analysis Determine Degree of PEGylation (SDS-PAGE, MS, HPLC) Purify->Analysis Activity Assess Biological Activity Analysis->Activity

Caption: A step-by-step workflow for protein PEGylation.

Factors Influencing the Degree of PEGylation

This diagram illustrates the key experimental parameters that you can modulate to control the final degree of PEGylation.

PEGylation_Factors center Degree of PEGylation Ratio Molar Ratio (PEG:Protein) Ratio->center pH Reaction pH pH->center Time Reaction Time Time->center Temp Temperature Temp->center Conc Protein Concentration Conc->center

Caption: Key factors controlling the degree of PEGylation.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem 1: I'm seeing very low or no PEGylation in my final product.

Potential Cause Explanation & Causality Suggested Solution
Inactive PEG Reagent The activated PEG-NHS ester is highly susceptible to hydrolysis. If the this compound, EDC, or NHS reagents have been exposed to moisture, they may be inactive before the reaction even begins.[11][18]Store all reagents desiccated at -20°C. Allow vials to warm completely to room temperature before opening to prevent condensation. Prepare activated PEG solutions immediately before use.[5]
Competing Amines in Buffer Your reaction buffer contains primary amines (e.g., Tris, glycine, or even ammonium salts) that are competing with your protein for the activated PEG.[5][13]Perform a buffer exchange on your protein into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[5]
Low Reaction pH At a pH below ~7, the primary amines on your protein are predominantly protonated (-NH₃⁺). In this state, they are not nucleophilic and cannot react efficiently with the NHS ester.[13]Increase the reaction pH to the 7.5-8.5 range. This deprotonates the amine groups, making them more reactive.[5][11]
Insufficient Activation The molar ratio of EDC/NHS to this compound was too low, resulting in inefficient formation of the reactive NHS ester.Use a slight molar excess of EDC and NHS relative to the this compound. A common starting point is 1.5-fold EDC and 2-fold NHS relative to the PEG-acid.[19]

Problem 2: My protein is over-PEGylated, resulting in multiple bands and loss of activity.

Potential Cause Explanation & Causality Suggested Solution
High Molar Ratio The molar excess of PEG reagent to protein is the most significant factor driving a higher degree of PEGylation.[5]Systematically decrease the molar ratio of activated PEG to protein. Perform a titration experiment (e.g., 20:1, 10:1, 5:1, 2:1) to find the optimal ratio for your desired degree of substitution.[20]
High pH or Long Reaction Time While higher pH increases amine reactivity, it can accelerate the reaction to a point where it's difficult to control, leading to over-modification. Similarly, longer incubation times allow the reaction to proceed further.[5]Lower the reaction pH (e.g., to 7.2-7.5) to slow the reaction rate. Alternatively, shorten the reaction time. For very fast reactions, consider performing the incubation on ice.[5]
High Protein Concentration At high concentrations, the proximity of protein molecules can increase the reaction rate, potentially leading to a higher degree of PEGylation than anticipated.Try reducing the protein concentration. This can sometimes help to moderate the reaction kinetics.

Problem 3: My protein precipitates or aggregates during or after the reaction.

Potential Cause Explanation & Causality Suggested Solution
Solvent Destabilization The organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent can denature or destabilize the protein, causing it to aggregate.[5]Minimize the volume of organic solvent added to the reaction. Keep the final concentration below 10%, and ideally below 5%. Add the PEG solution slowly to the protein solution while gently mixing.[5]
Change in Isoelectric Point (pI) PEGylation neutralizes the positive charge of lysine residues. This can significantly alter the protein's overall pI. If the reaction buffer pH is close to the new pI of the PEGylated protein, its solubility will decrease, leading to precipitation.[20]Try performing the reaction at a different pH, further away from the predicted pI of the modified protein. After the reaction, ensure the purification or storage buffer is at an appropriate pH.
Intermolecular Cross-linking This is less common with monofunctional PEGs like this compound but can occur if your PEG reagent is contaminated with bifunctional impurities.Ensure you are using a high-purity, monofunctional PEG reagent. If aggregation persists, screen different buffer conditions (e.g., adding stabilizing excipients like arginine or sucrose).[21]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the preparation of an amine-reactive m-PEG8-Sulfo-NHS ester immediately prior to conjugation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Activation Buffer: 0.1 M MES, pH 6.0[19]

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.

  • Dissolution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Activation Mix: In a microfuge tube, combine the reagents in the following order:

    • Add the desired volume of this compound stock solution to an appropriate volume of Activation Buffer.

    • Add Sulfo-NHS to a final concentration of 1.2x the molar concentration of the PEG-acid.

    • Add EDC to a final concentration of 1.1x the molar concentration of the PEG-acid.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the m-PEG8-Sulfo-NHS ester.[19]

  • Immediate Use: Proceed immediately to the conjugation protocol. The activated ester is susceptible to hydrolysis and should not be stored.[18]

Protocol 2: General Procedure for Protein PEGylation

This protocol provides a starting point. Optimization of the PEG:Protein molar ratio is essential for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).[5]

  • Freshly activated m-PEG8-Sulfo-NHS ester solution (from Protocol 1).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[19]

  • Purification system (e.g., SEC or IEX column).

Procedure:

  • Protein Preparation: Ensure your protein solution is at the desired concentration (e.g., 1-5 mg/mL) in the correct amine-free buffer.

  • Initiate Conjugation: Add the calculated volume of activated m-PEG8-Sulfo-NHS ester solution to the protein solution to achieve the desired molar excess (e.g., starting with a 20-fold molar excess of PEG over protein). Add the PEG solution dropwise while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[19] The shorter, warmer incubation is often sufficient, while the longer, colder incubation can provide more control.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[19]

  • Purification: Remove unreacted PEG and quenching reagents by size-exclusion chromatography (desalting column) or dialysis.[13] Further purification to separate different PEGylated species (mono-, di-, etc.) from the native protein can be achieved using preparative SEC or ion-exchange chromatography (IEX).[][23]

Analytical Techniques for Characterization

Accurately determining the degree of PEGylation is crucial for quality control. A combination of methods is often employed for a comprehensive characterization.[1]

Technique Principle of Separation/Detection Information Provided Pros & Cons
SDS-PAGE Separation based on apparent molecular weight.Qualitative assessment of PEGylation. Shows bands for native, mono-, di-, and multi-PEGylated species.[5]Pros: Simple, rapid, widely available.Cons: Not quantitative; PEG causes proteins to migrate slower than their actual MW, leading to broad bands or "smears".[1]
Size Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.[]Quantifies the percentage of monomer, dimer, and higher-order species. PEGylated proteins elute earlier than native protein.[5][21]Pros: Excellent for removing unreacted PEG and assessing aggregation.Cons: May have poor resolution between different PEGylated species (e.g., mono vs. di), especially with small PEGs.[1]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net surface charge.[]Separates species with different numbers of attached PEG chains, as PEGylation of lysine neutralizes its positive charge.[1][24]Pros: High resolving power for species with low degrees of PEGylation.Cons: Resolution decreases as the degree of PEGylation increases because the PEG chains shield the protein's surface charges.[24] May not resolve positional isomers.[1]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Can resolve positional isomers where PEG attachment alters the local hydrophobicity of the protein surface.[1][]Pros: High resolution for isomers.Cons: PEG can cause peak broadening. Recovery can be an issue for highly PEGylated proteins due to interactions with the stationary phase.[1]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of molecules.Provides the most precise measurement of the conjugate's molecular weight. The mass increase directly corresponds to the number of attached PEG molecules.[5][25]Pros: The gold standard for accurately determining the degree of PEGylation.Cons: Requires specialized equipment; heterogeneity of the sample can complicate spectra.[25]

References

  • Blacklight, P. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
  • Wang, Y. S., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(5), 881-899.
  • Lienqueo, M. E., et al. (2015). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1258, 247-260.
  • Dabrowska, A., et al. (2018). Purification of pegylated proteins. Methods in Molecular Biology, 1786, 245-257.
  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
  • Cheng, T. L., et al. (2012). Analytical measurement of PEGylated molecules. Bioconjugate Chemistry, 23(5), 881-899.
  • Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-M0217).
  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-889.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128).
  • Santos, J. C., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 590482.
  • Morar, A. S. (2005). PEGylation of Proteins: A Structural Approach. BioPharm International, 18(4).
  • AxisPharm. (n.d.). M-PEG-acid.
  • The Royal Institution. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
  • Poovi, G., et al. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14.
  • Gunda, N. S. K., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Sensors and Actuators B: Chemical, 190, 534-542.
  • ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?.
  • Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(5), 107936.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Espace INRS. (n.d.). Overcoming barriers to poor protein PEGylation efficiency.
  • Reiner, A., et al. (2012). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. Langmuir, 28(37), 13333-13340.
  • Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of The Electrochemical Society, 160(4), H228-H233.
  • Mohammadi, M., et al. (2015). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research, 14(3), 777-788.
  • ResearchGate. (2025). High PEGylation efficiency of pentaethylenehexamine-end poly(ethylene glycol) (mPEG-N6) for active-ester surface.
  • Lund University Publications. (n.d.). Optimization of a PEGylation process.

Sources

Technical Support Center: Optimizing m-PEG8-acid Reaction Kinetics Through Temperature Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for m-PEG8-acid, a versatile methoxy-terminated polyethylene glycol linker with a terminal carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, parameter in bioconjugation: temperature . Mastering temperature control is paramount for achieving high yields, ensuring reproducibility, and minimizing side reactions.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and experimental outcomes. We will explore the fundamental principles governing these interactions and provide practical, actionable troubleshooting advice in a direct question-and-answer format.

Core Principles: Temperature and Reaction Rate

Before delving into specific issues, it's crucial to understand the fundamental relationship between temperature and reaction kinetics, which is primarily described by the Arrhenius equation .

k = Ae-Ea/RT

Where:

  • k is the reaction rate constant.

  • A is the pre-exponential factor, related to collision frequency and orientation.

  • Ea is the activation energy, the minimum energy required for a reaction to occur.

  • R is the universal gas constant (8.314 J/mol·K).[1]

  • T is the absolute temperature in Kelvin.

In essence, this equation shows that the reaction rate constant (k ) increases exponentially with temperature.[2] A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[3] However, this acceleration is not always beneficial. For bioconjugation reactions involving this compound, temperature control is a delicate balance between achieving a desirable reaction rate and preventing unwanted side reactions or degradation of sensitive biomolecules.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My conjugation yield is low or inconsistent. How can temperature be the cause?

Low yield is one of the most common challenges in PEGylation. While many factors can contribute, temperature plays a pivotal role in several competing reaction pathways.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The primary conjugation reaction may be too slow at low temperatures, leading to incomplete conversion within your allotted timeframe. Conversely, a temperature that is too high can accelerate side reactions that consume your reagents.

    • The Reaction is Too Cold: Amide bond formation using common activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) can be sluggish at 4°C. While this temperature is often chosen to protect sensitive proteins, it may require significantly longer reaction times (e.g., overnight) to achieve a sufficient yield.[4][5]

    • The Reaction is Too Hot: Elevated temperatures dramatically increase the rate of hydrolysis of the activated intermediates. The NHS-ester formed from this compound is susceptible to hydrolysis, a reaction that competes directly with the desired amine conjugation.[4][6] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C, and this degradation is even faster at higher temperatures.[4]

  • Side Reactions Outpacing Conjugation: Temperature can differentially affect the activation energy (Ea) of the desired reaction versus unwanted side reactions.

    • Hydrolysis of Activated Esters: As mentioned, the hydrolysis of the EDC-generated O-acylisourea intermediate and the subsequent NHS-ester is highly temperature-dependent.[4] If the rate of hydrolysis becomes comparable to the rate of amidation, the yield will be significantly reduced.

    • Thermal Degradation of Reagents: While the PEG backbone is generally stable at typical reaction temperatures, prolonged exposure to elevated temperatures (e.g., >60°C) in the presence of oxygen can lead to thermo-oxidative degradation, producing impurities that can interfere with the reaction.[7][8][9]

Troubleshooting Steps:

  • Run a Temperature Titration: Perform small-scale pilot reactions at a range of temperatures (e.g., 4°C, 20-25°C, 37°C) while keeping all other parameters constant. Monitor the reaction progress over time using a suitable analytical method (e.g., SDS-PAGE, HPLC, LC-MS) to identify the optimal balance between reaction rate and yield.

  • Consider a Two-Temperature Approach: For sensitive biomolecules, consider performing the initial activation of this compound with EDC/NHS at room temperature for a short period (15-30 minutes) to ensure efficient NHS-ester formation, then add this activated mixture to the chilled protein solution and continue the conjugation reaction at 4°C.[10]

  • Ensure Reagent Quality: Always allow your this compound and coupling reagents to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis even before the reaction begins.[6]

Q2: I'm observing aggregation or precipitation during my reaction. Is temperature to blame?

Yes, temperature can directly and indirectly contribute to aggregation and precipitation.

Potential Causes & Solutions:

  • Temperature-Induced Protein Denaturation: Many proteins are sensitive to heat. Incubating a reaction at even moderately elevated temperatures (e.g., 37°C or higher) can cause partial or complete denaturation, exposing hydrophobic cores and leading to irreversible aggregation.

  • Solubility Changes with Temperature: The solubility of PEGylated compounds can be temperature-dependent. While this compound itself is highly soluble, the resulting conjugate may have different properties.[11] Some PEGylated proteins have been known to exhibit lower solubility at higher temperatures.

  • "Salting Out" at Low Temperatures: If you are running a reaction at 4°C in a buffer with a high salt concentration, the solubility of your protein or conjugate may decrease, leading to precipitation.[12]

  • High Local Reagent Concentration: Adding a cold, concentrated stock of this compound (dissolved in an organic solvent like DMSO) to a warmer aqueous buffer can cause the PEG reagent to temporarily precipitate before it has a chance to dissolve.

Troubleshooting Steps:

  • Determine Protein Thermal Stability: Before starting conjugation, determine the thermal stability of your target protein in the chosen reaction buffer using techniques like differential scanning calorimetry (DSC) or circular dichroism (CD). This will define the upper temperature limit for your reaction.

  • Equilibrate All Components: Ensure that all buffers and reagent solutions are at the same intended reaction temperature before mixing to avoid temperature shocks that can induce precipitation.

  • Optimize Reagent Addition: Add the this compound stock solution slowly and with gentle mixing to the protein solution to prevent localized high concentrations.

Q3: How does temperature affect the stability of this compound and the coupling reagents?

The stability of your starting materials is critical, and temperature is a key factor in their shelf-life and handling.

Potential Causes & Solutions:

  • This compound Stability: In its solid form, this compound is stable when stored correctly (typically at -20°C, desiccated).[11] However, at elevated temperatures (e.g., >80°C) and in the presence of air, thermo-oxidative degradation of the PEG chain can occur.[7][8] This process can generate various impurities, including aldehydes and formic esters, which could potentially lead to unwanted side reactions.[7][13]

  • Coupling Reagent Instability: Carbodiimides (like EDC) and activated esters (like NHS) are highly susceptible to hydrolysis. This degradation is accelerated by both moisture and increased temperature. Storing these reagents improperly or preparing stock solutions long before use can render them inactive, leading to complete reaction failure.

Troubleshooting Steps:

  • Proper Storage: Always store this compound and coupling reagents at the recommended temperature (e.g., -20°C) under desiccated conditions.

  • Equilibrate Before Use: Allow vials to reach room temperature before opening to prevent water condensation on the cold powder.[6]

  • Prepare Fresh Solutions: Prepare stock solutions of EDC and NHS immediately before use. Do not store aqueous solutions of these reagents.

Experimental Protocols & Data

Protocol 1: Temperature-Controlled EDC/NHS Coupling of this compound to a Protein

This protocol outlines a standard method for conjugating this compound to primary amines (e.g., lysine residues) on a protein, with explicit temperature control points.

1. Reagent Preparation:

  • Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature (20-25°C) before opening.
  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
  • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 0.1 M MES, pH 6.0). Prepare these fresh.[10]
  • Prepare your protein in a "Coupling Buffer" (e.g., 1X PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]

2. Activation of this compound (Performed at Room Temperature):

  • In a microfuge tube, combine the desired molar excess of this compound (from DMSO stock) with an appropriate volume of Activation Buffer.
  • Add a 1.5-fold molar excess of EDC (relative to this compound).
  • Add a 1.2-fold molar excess of Sulfo-NHS (relative to this compound).
  • Incubate for 15 minutes at room temperature (20-25°C) to form the NHS-ester.

3. Conjugation to Protein (Temperature Options):

  • Option A (Room Temperature): Immediately add the activated this compound mixture to your protein solution. Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.[4]
  • Option B (Cold Temperature): If your protein is temperature-sensitive, add the activated this compound mixture to your protein solution (pre-chilled to 4°C). Allow the reaction to proceed for 4 hours to overnight at 4°C with gentle mixing.[4][5]

4. Quenching:

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.[10]

5. Purification:

  • Remove unreacted PEG and byproducts via Size Exclusion Chromatography (SEC), dialysis, or ultrafiltration.
Data Summary: Recommended Temperature Ranges
Reaction StepParameterRecommended TemperatureRationale & Key Considerations
Reagent Handling Storage-20°C, DesiccatedMinimizes hydrolysis and degradation of reagents.[11]
EquilibrationRoom Temperature (20-25°C)Prevents moisture condensation on cold reagents upon opening.[6]
Activation Step Carboxylic Acid Activation with EDC/NHSRoom Temperature (20-25°C)Promotes efficient and rapid formation of the semi-stable NHS-ester intermediate.
Conjugation Step Reaction with Stable ProteinsRoom Temperature (20-25°C)Faster reaction kinetics, typically complete within 2-4 hours.[5][14]
Reaction with Sensitive Proteins4°CMinimizes risk of protein denaturation and aggregation, but requires longer reaction times (overnight).[5][14]
Degradation Significant PEG Degradation> 80°C (in air)Thermo-oxidative degradation of the PEG backbone can occur at elevated temperatures.[7][8]

Visualizations

Workflow and Troubleshooting Diagrams

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_final 4. Final Steps P1 Equilibrate Reagents to Room Temp P2 Prepare Fresh Activator Stocks P1->P2 A1 Combine this compound, EDC, Sulfo-NHS in MES Buffer (pH 6.0) P2->A1 A2 Incubate 15 min at Room Temp (20-25°C) A1->A2 C1 Add Activated PEG to Protein in PBS (pH 7.4) A2->C1 C2 Incubate 2h @ RT OR Overnight @ 4°C C1->C2 F1 Quench Reaction (e.g., Tris Buffer) C2->F1 F2 Purify Conjugate (e.g., SEC) F1->F2 Troubleshooting Start Low Conjugation Yield? Q1 Is reaction temp optimal? Start->Q1 Sol_Temp Perform temp titration: 4°C, RT, 37°C. Analyze kinetics. Q1->Sol_Temp No Q2 Are reagents active? (hydrolysis) Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Reagent Use fresh reagents. Equilibrate before use to prevent condensation. Q2->Sol_Reagent No Q3 Is protein stable at reaction temp? Q2->Q3 Yes Sol_Protein Lower reaction temp to 4°C. Confirm protein stability (e.g., via DSC). Q3->Sol_Protein No End Consult further (e.g., pH, stoichiometry) Q3->End Yes

Caption: Decision tree for troubleshooting low yield in PEGylation reactions.

Arrhenius cluster_plot Impact of Temperature on Reaction Rates a b a->b  Desired Reaction (k_conj) c d c->d  Side Reaction (k_hydrol) e f e->f  Degradation (k_degrad) Y_axis Reaction Rate (k) X_axis Temperature (T) label_low Low Temp (e.g. 4°C) - Slow conjugation - Minimal side reactions label_high High Temp (e.g. >40°C) - Fast conjugation - High hydrolysis rate - Risk of degradation

Caption: Relationship between temperature and rates of desired vs. side reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • N. Tsubokawa, et al. (n.d.). Thermal/oxidative degradation and stabilization of polyethylene glycol.
  • Benchchem. (2025). Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid.
  • ResearchGate. (2008). Thermo-oxidative degradation of poly(ethylene glycol)/poly(L-lactic acid) blends.
  • University of California, Davis. (n.d.).
  • Wang, Y., et al. (2022). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI.
  • BroadPharm. (n.d.). This compound.
  • Boughen, L., et al. (2010). Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin. Clinical Biochemistry.
  • Chad's Prep. (2022). 14.
  • Li, Y., et al. (2014). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Troubleshooting Heterogeneous Products in m-PEG8-Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for m-PEG8-acid applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of product heterogeneity in this compound conjugation reactions. As Senior Application Scientists, we understand that achieving a homogenous, well-characterized final product is critical for therapeutic efficacy and reproducible results.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] this compound is a discrete PEG linker containing a terminal carboxylic acid that can be conjugated to primary amines on proteins, peptides, or other molecules.[3][4] However, the process can often lead to a complex mixture of products, posing significant analytical and purification challenges.[5][6] This guide provides a structured approach to diagnosing and solving these issues.

Troubleshooting Guide

This section directly addresses the complex product mixtures observed after a PEGylation reaction. Use the following question-and-answer format to diagnose and resolve specific experimental issues.

Q1: My final product analysis (e.g., HPLC, MS) shows a complex mixture of species instead of a single, mono-PEGylated product. What are the likely causes and how can I fix this?

Observing a heterogeneous mixture is the most common challenge in PEGylation.[7] This heterogeneity can arise from multiple sources, including the formation of multi-PEGylated species, positional isomers, and the presence of unreacted starting materials or byproducts.[8][] A systematic approach is required to identify the root cause.

Initial Diagnostic Workflow

Before diving into specific causes, use the following decision tree to guide your troubleshooting process. This workflow helps to systematically narrow down the potential issues based on your analytical results.

G start Analyze Reaction Mixture (e.g., SEC, IEX, LC/MS) multi_peg Multiple High MW Peaks? (Di-, Tri-PEGylated, etc.) start->multi_peg unreacted_prot Significant Unreacted Protein Peak? multi_peg->unreacted_prot No sol_multi Cause: High Molar Ratio Solution: Titrate PEG:Protein ratio downwards (e.g., 20:1, 10:1, 5:1) multi_peg->sol_multi Yes unreacted_peg Significant Unreacted PEG Peak? unreacted_prot->unreacted_peg No sol_prot Cause: Inefficient Activation/Coupling Solution: Verify pH, check EDC/NHS activity, confirm buffer compatibility (amine-free) unreacted_prot->sol_prot Yes aggregation Very High MW Species or Broad/Poor Peaks? unreacted_peg->aggregation No sol_peg Cause: Inefficient Purification Solution: Optimize purification method (e.g., SEC, IEX) unreacted_peg->sol_peg Yes sol_agg Cause: Aggregation Solution: Reduce reactant concentrations, optimize buffer pH, check for disulfide scrambling aggregation->sol_agg Yes

Caption: Troubleshooting workflow for product heterogeneity.

Detailed Causes and Solutions
  • Cause 1: Formation of Multi-PEGylated Species

    • Explanation: Your target molecule likely has multiple primary amines (e.g., lysine residues and the N-terminus) available for reaction. Using a high molar excess of activated this compound can drive the reaction to attach more than one PEG chain per molecule, resulting in di-, tri-, and other multi-PEGylated forms.[7]

    • Solution: The most effective solution is to optimize the molar ratio of the PEGylation reagent to the target protein.[1] Perform a series of small-scale reactions with varying molar excesses of this compound (e.g., 20:1, 10:1, 5:1, 2:1) to find the optimal ratio that maximizes the yield of the desired mono-PEGylated product while minimizing multi-PEGylated species.

  • Cause 2: Presence of Positional Isomers

    • Explanation: Even if you achieve mono-PEGylation, the PEG chain can attach to different amine sites on the protein (e.g., different lysine residues). These positional isomers often have very similar physicochemical properties, making them difficult to separate.[7][]

    • Solution: Standard amine-reactive chemistry is often non-selective. Separating positional isomers typically requires high-resolution chromatographic techniques like ion-exchange chromatography (IEX), as the PEGylation site can alter the protein's surface charge.[][10] For true site-specificity, you may need to explore alternative conjugation strategies beyond the scope of this guide, such as targeting specific cysteine residues or using enzymatic methods.

  • Cause 3: Significant Unreacted Starting Material

    • Explanation: A large peak corresponding to your unmodified protein or molecule indicates a low conjugation yield. This can be due to inefficient activation of the this compound, suboptimal coupling conditions, or the use of incompatible buffers.[11][12]

    • Solution:

      • Verify Activation: Ensure your activating agents (e.g., EDC, NHS) are fresh and have been stored correctly to prevent hydrolysis.[12] Use an amine-free buffer with a slightly acidic pH (e.g., MES buffer, pH 4.5-6.0) for the activation step.[11][13]

      • Optimize Coupling pH: The subsequent reaction with the amine on your target molecule is most efficient at a pH of 7.2-8.5.[11][13] Ensure the final reaction mixture is within this range.

      • Avoid Incompatible Buffers: Never use buffers containing primary amines, such as Tris or glycine, during the conjugation step, as they will compete with your target molecule and quench the reaction.[14]

  • Cause 4: Protein Aggregation During Reaction

    • Explanation: The addition of reagents or the modification itself can sometimes induce protein aggregation, leading to precipitation and a low yield of soluble, functional conjugate.[11][14] A large excess of EDC, in particular, has been reported to cause protein precipitation.[11] Furthermore, PEGylation can alter the isoelectric point (pI) of a protein; if the reaction buffer pH is close to the new pI, the conjugate may become insoluble.[15]

    • Solution:

      • Reduce Reagent Concentration: If you observe precipitation after adding EDC, try reducing the molar excess used in the activation step.[11]

      • Perform a Concentration Titration: Try running the reaction at a lower overall protein concentration.[14]

      • Optimize Buffer pH: If you suspect a pI shift, attempt the conjugation in a different buffer system or at a pH further away from the predicted pI of the conjugate.[15]

Frequently Asked Questions (FAQs)

Q2: What is the recommended method for activating the carboxylic acid of this compound?

The most common and reliable method is a two-step reaction using carbodiimide chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][11]

  • Step 1 (Activation): The carboxylic acid on this compound is reacted with EDC and NHS in a slightly acidic buffer (e.g., 0.1 M MES, pH 5.0-6.0). This forms a semi-stable NHS ester.[13]

  • Step 2 (Conjugation): This activated NHS-ester solution is then immediately added to the protein solution in a buffer at a pH of 7.2-8.5 (e.g., PBS) to react with primary amines.[11]

This two-step process is superior to a one-pot reaction because it minimizes EDC-induced protein cross-linking and precipitation.[11]

G cluster_0 Step 1: Activation (pH 5.0-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) cluster_2 Side Reaction: Hydrolysis PEG-COOH m-PEG8-COOH Activated_PEG m-PEG8-NHS Ester (Semi-stable intermediate) PEG-COOH->Activated_PEG + EDC, NHS EDC EDC NHS NHS Protein-NH2 Protein-NH₂ Conjugate m-PEG8-CO-NH-Protein (Stable Amide Bond) Activated_PEG_2 m-PEG8-NHS Ester Activated_PEG_2->Conjugate + Protein-NH₂ Hydrolyzed_PEG m-PEG8-COOH (Inactive) Activated_PEG_3 m-PEG8-NHS Ester Activated_PEG_3->Hydrolyzed_PEG + H₂O (competing reaction)

Caption: Reaction scheme for two-step EDC/NHS conjugation.

Q3: How should I properly store and handle this compound and its activators?

Proper storage is critical to prevent degradation and ensure high reactivity.

ReagentFormStorage TemperatureDuration of StabilityKey Handling Notes
This compound Solid-20°CUp to 3 yearsProtect from light and moisture.[4][16]
EDC Solid-20°CPer manufacturerHighly moisture-sensitive. Warm to room temp before opening. Prepare solutions immediately before use.[11]
NHS / Sulfo-NHS Solid4°C or -20°CPer manufacturerMoisture-sensitive. Warm to room temp before opening. Prepare solutions immediately before use.[11]
Q4: What are the best analytical techniques to characterize my final PEGylated product?

No single technique is sufficient for full characterization.[8] A combination of methods is necessary:

  • Size-Exclusion Chromatography (SEC): Excellent for separating PEGylated conjugates from unreacted protein and small molecules based on hydrodynamic radius.[] It can give a good indication of multi-PEGylation and aggregation.

  • Ion-Exchange Chromatography (IEX): The method of choice for separating positional isomers and species with different degrees of PEGylation, as PEG chains can shield surface charges.[][10]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Essential for confirming the accurate molecular weight of the conjugate and identifying the degree of PEGylation (number of attached PEG moieties).[2][5]

Q5: Which purification methods are most effective for heterogeneous PEGylation mixtures?

Purification is essential to isolate the desired product from the complex reaction mixture.[6][]

  • Size-Exclusion Chromatography (SEC): Highly effective for bulk separation, particularly for removing unreacted PEG and native protein from the larger PEGylated conjugate.[7][]

  • Ion-Exchange Chromatography (IEX): A powerful, high-resolution technique used to separate species based on charge differences. It is often used as a polishing step to separate mono-PEGylated from multi-PEGylated species and to resolve positional isomers.[10][17]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary technique to IEX, though its effectiveness depends on the specific protein's hydrophobicity.[][17]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol provides a general framework for conjugating this compound to an amine-containing protein. Optimization of molar ratios and incubation times is recommended for each specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Amine-containing protein in Coupling Buffer

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[12] Prepare stock solutions in anhydrous DMSO or immediately in Activation Buffer just before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature.[14]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in Coupling Buffer. The molar ratio of PEG to protein should be optimized (start with 10:1).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[13]

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted PEG and quenching reagents by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • For higher purity and to separate different PEGylated species, proceed with further chromatographic purification using techniques like SEC or IEX.[7][10]

References

  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
  • Liu, Q., De Felippis, M. R., & Huang, L. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry.
  • Frontiers in Pharmacology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Springer Nature Experiments. (n.d.). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for PEGylated Molecules.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-SS-PEG8.
  • Green Chemistry (RSC Publishing). (2017). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems.
  • BioPharm International. (n.d.). Making Site-specific PEGylation Work.
  • BenchChem. (2025). Storage and handling conditions for Mal-amido-PEG8-acid to maintain reactivity.
  • BenchChem. (2025). Technical Support Center: Acid-PEG8-S-S-PEG8-acid Conjugates.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • BroadPharm. (n.d.). This compound, 1093647-41-6.
  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
  • BenchChem. (2025). How to improve low yield in m-PEG8-MS conjugation.
  • MedKoo Biosciences. (n.d.). This compound | CAS# 1093647-41-6 | m-PEG Linker.
  • BenchChem. (2025). How to improve solubility of m-PEG8-NHS ester conjugates.
  • BenchChem. (2025). A Comparative Guide to m-PEG7-Amine and m-PEG8-Amine in Bioconjugation.

Sources

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with m-PEG8-Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Antibody-Drug Conjugates (ADCs) using m-PEG8-acid linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced process of ADC development. Here, we address common challenges through a structured question-and-answer format, combining troubleshooting guides with foundational scientific principles to ensure the successful optimization of your drug-to-antibody ratio (DAR).

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are fundamental to understanding the role of this compound linkers and the importance of DAR.

Q1: What is the Drug-to-Antibody Ratio (DAR), and why is it a Critical Quality Attribute (CQA)?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1] It is a paramount CQA because it directly influences the ADC's therapeutic index—balancing its efficacy, toxicity, stability, and pharmacokinetics (PK).[2]

  • Low DAR (<2): An insufficient drug load can lead to reduced potency and render the ADC therapeutically ineffective.[1][3]

  • High DAR (>4): While potentially increasing potency, an excessive drug load often leads to faster clearance, increased systemic toxicity, and a higher propensity for aggregation due to the hydrophobicity of many payloads.[1][3][4]

Precise control and accurate measurement of the DAR are therefore essential for producing a consistent, safe, and effective ADC.[1]

Q2: What is the function of an this compound linker in an ADC, and what are its advantages?

An this compound linker is a heterobifunctional linker featuring a monomethoxy-terminated polyethylene glycol (PEG) chain of eight units and a terminal carboxylic acid. The acid is typically activated (e.g., as an NHS-ester) to react with primary amines (like lysine residues) on the antibody.

The primary advantages of incorporating a PEG8 linker are:

  • Enhanced Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can cause the final ADC to aggregate. The hydrophilic PEG8 chain helps counteract this, improving the ADC's overall solubility and physical stability.[4][5][6][7] This allows for the potential of higher, more effective DAR values without compromising biophysical properties.[8]

  • Improved Pharmacokinetics: The PEG chain creates a hydration shell that can shield the payload from non-specific interactions, potentially prolonging the ADC's circulation half-life and promoting accumulation in tumor tissues.[5][8][9]

  • Reduced Steric Hindrance: The PEG8 spacer provides distance between the antibody and the payload, which can reduce steric hindrance and help the payload access its target once inside the cell.[10][]

Studies have shown a clear relationship between PEG length and ADC clearance, with a PEG8 chain often being a threshold length beyond which further increases in PEG size have a diminished impact on slowing clearance.[9][12]

Q3: What are the most common methods for determining the average DAR?

Several analytical techniques are used to measure DAR, each with its own advantages and limitations. The choice of method often depends on the conjugation chemistry (e.g., lysine vs. cysteine) and the stage of development.

Technique Principle Pros Cons Citation(s)
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody, specific λ for drug) and uses the Beer-Lambert law to calculate the average DAR.Simple, quick, and convenient for initial estimates.Cannot determine drug load distribution; less accurate than other methods.[1][3][][14]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. As more drug molecules are added, the ADC becomes more hydrophobic and elutes later.Provides detailed DAR analysis and drug load distribution. The most widely used method, especially for cysteine-linked ADCs. Uses mild, non-denaturing conditions.Less effective for lysine-conjugated ADCs, which may elute as a single broad peak.[1][3][][14][15]
Reversed-Phase Liquid Chromatography (RP-LC) Separates components based on polarity under denaturing conditions. Often coupled with Mass Spectrometry (LC-MS).Suitable for detailed DAR analysis and can separate heavy and light chains of reduced ADCs.Denaturing conditions can disrupt the ADC's native structure.[1][14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the intact ADC or its subunits, allowing for precise determination of the number of conjugated drugs.Highly accurate and provides detailed information on drug distribution.Requires specialized equipment and expertise. Ionization efficiency can vary between species.[1][3][][16]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the optimization process.

Guide 1: Low Drug-to-Antibody Ratio (DAR)

Problem: My average DAR is consistently lower than the target value, suggesting an inefficient conjugation reaction.

This is a common issue that can stem from several factors related to reagents, reaction conditions, or the antibody itself.

G cluster_start Problem cluster_reagents Reagent & Buffer Issues cluster_conditions Reaction Condition Issues cluster_solutions Solutions start Low Average DAR Detected reagent_quality Verify Purity & Activity of Linker-Payload start->reagent_quality Possible Cause buffer_comp Check for Interfering Buffer Components (e.g., Tris, Glycine) start->buffer_comp Possible Cause reagent_conc Confirm Accurate Concentrations of Antibody & Linker start->reagent_conc Possible Cause ph Optimize Reaction pH (e.g., 7.5-8.5 for Lysine) start->ph Possible Cause molar_ratio Increase Molar Excess of Linker-Payload start->molar_ratio Possible Cause time_temp Optimize Incubation Time & Temperature start->time_temp Possible Cause sol_reagent Use Fresh Reagents; Perform Buffer Exchange reagent_quality->sol_reagent buffer_comp->sol_reagent reagent_conc->sol_reagent sol_conditions Systematically Titrate Reaction Parameters ph->sol_conditions molar_ratio->sol_conditions time_temp->sol_conditions

Caption: Decision tree for troubleshooting a low DAR.

Potential Causes & Solutions:

  • Interfering Buffer Components:

    • Cause: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine, BSA) will compete with the antibody's lysine residues for the activated this compound linker, reducing conjugation efficiency.[17]

    • Solution: Perform a buffer exchange into a non-interfering buffer like Phosphate-Buffered Saline (PBS) at a pH of 7.4-8.5 before starting the conjugation.[17]

  • Suboptimal Reaction pH:

    • Cause: The conjugation of an NHS-ester activated linker to a lysine residue is highly pH-dependent. The lysine side-chain's primary amine must be deprotonated to act as a nucleophile. This is favored at a pH above the pKa of the amine (~10.5), but a very high pH can cause antibody denaturation and linker hydrolysis.

    • Solution: For lysine conjugation, a pH range of 7.5-8.5 is typically optimal, providing a good balance between nucleophilicity and stability.[17] Perform small-scale experiments to determine the optimal pH for your specific antibody.[16]

  • Insufficient Molar Excess of Linker-Payload:

    • Cause: The conjugation reaction is governed by stoichiometry. An insufficient amount of the this compound linker will result in a low DAR.

    • Solution: Systematically increase the molar excess of the linker-payload relative to the antibody. Start with a range (e.g., 5-fold, 10-fold, 20-fold excess) to empirically determine the ratio that yields your target DAR.[17]

  • Inaccurate Reagent Concentrations:

    • Cause: Errors in measuring the concentration of the antibody or the linker-payload are a common source of variability and can lead to an unexpectedly low DAR.

    • Solution: Use a reliable method (e.g., A280 for the antibody) to determine the starting concentration of your reagents. Ensure that pipettes and other measurement tools are properly calibrated.[16]

Guide 2: High Levels of Aggregation

Problem: My final ADC product shows a high percentage of aggregates after purification, as detected by Size-Exclusion Chromatography (SEC).

Aggregation is a critical issue that can compromise the safety and efficacy of an ADC. It is often driven by the increased hydrophobicity imparted by the cytotoxic payload.

Potential Causes & Solutions:

  • Payload-Driven Hydrophobicity:

    • Cause: The cytotoxic drug is often highly hydrophobic. As the DAR increases, the overall hydrophobicity of the ADC rises, increasing its propensity to self-associate and form aggregates.[4][18][19]

    • Solution: This is a primary reason for using a PEG linker. The this compound linker enhances the hydrophilicity of the conjugate, helping to mitigate aggregation.[8] If aggregation is still an issue at your target DAR, you may need to re-evaluate the linker-payload design or the target DAR itself.

  • Harsh Reaction or Purification Conditions:

    • Cause: High temperatures, extreme pH values, or excessive shear stress from vigorous mixing can partially denature the antibody, exposing hydrophobic patches and promoting aggregation.[2]

    • Solution:

      • Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]

      • Use gentle mixing methods (e.g., end-over-end rotation instead of vigorous vortexing).

      • Ensure the pH of all buffers remains within a range that maintains the antibody's structural integrity (typically pH 6.0-8.5).

  • High Final ADC Concentration:

    • Cause: Like many proteins, ADCs are more prone to aggregation at very high concentrations.

    • Solution: After purification, formulate the final ADC in a buffer containing excipients known to improve protein stability (e.g., sucrose, polysorbate) and store it at an appropriate concentration and temperature (e.g., 4°C or -80°C).

G cluster_problem High DAR ADC without PEG cluster_solution High DAR ADC with PEG8 Linker Ab1 Antibody Drug1 Hydrophobic Payload Ab1->Drug1 Conjugated Aggregate Aggregation Ab1->Aggregate Drug1->Aggregate Ab2 Antibody PEG Hydrophilic PEG8 Linker Ab2->PEG Conjugated Stable Soluble & Stable ADC Ab2->Stable Drug2 Hydrophobic Payload PEG->Drug2 Conjugated PEG->Stable Drug2->Stable

Caption: PEG8 linkers increase hydrophilicity to prevent aggregation.

Part 3: Experimental Protocols

This section provides standardized, step-by-step protocols for key workflows.

Protocol 1: Lysine Conjugation with an this compound Linker

This protocol outlines a general procedure for conjugating an NHS-ester activated this compound-drug construct to a monoclonal antibody via surface-exposed lysine residues.

Materials:

  • Monoclonal Antibody (mAb) at >95% purity.

  • NHS-activated this compound-drug linker.

  • Conjugation Buffer: 1x PBS, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200) equilibrated in formulation buffer.

  • Organic Solvent: Anhydrous DMSO.

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. This removes any interfering substances.[17]

    • Accurately determine the mAb concentration using UV absorbance at 280 nm.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the NHS-activated this compound-drug linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2] The maleimide group on some linkers is susceptible to hydrolysis, so fresh preparation is key.[16]

  • Conjugation Reaction:

    • Calculate the volume of the linker-payload stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the mAb).

    • Add the calculated volume of the linker-payload solution to the mAb solution while gently stirring. The final concentration of DMSO should ideally not exceed 10% (v/v) to maintain antibody integrity.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing. Protect from light if the payload is light-sensitive.[2]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. The excess primary amines in Tris will react with any remaining NHS-ester activated linkers.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-drug and other reaction components using an SEC system.[17]

    • The main peak, corresponding to the monomeric ADC, should be collected. Aggregates, if present, will elute earlier.[17]

  • Characterization:

    • Determine the final ADC concentration and analyze the average DAR using a suitable method such as HIC or LC-MS.

    • Assess the percentage of aggregation using analytical SEC.

ADC_Workflow start Start: Monoclonal Antibody buffer_exchange Buffer Exchange into Conjugation Buffer (pH 8.0) start->buffer_exchange add_linker Add Activated This compound-Drug Linker buffer_exchange->add_linker conjugation Incubate (Temp, Time) add_linker->conjugation quench Quench Reaction (e.g., with Tris) conjugation->quench purify Purify ADC (Size-Exclusion Chromatography) quench->purify characterize Characterize Final ADC purify->characterize dar_analysis DAR Analysis (HIC, LC-MS) characterize->dar_analysis agg_analysis Aggregation Analysis (SEC) characterize->agg_analysis

Caption: General workflow for ADC synthesis and analysis.

References

  • Key assays and analytical techniques for the development of antibody drug conjug
  • Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Drug-to-Antibody Ratio Analysis Methods. (2023). PharmiWeb.com.
  • Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. (2021).
  • Analysis of drug-to-antibody ratio (DAR) and drug load distribution. (2022). ProteoGenix.
  • Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR)
  • Technical Support Center: Optimizing PEG Linker Length for Enhanced Drug Efficacy. (2025). BenchChem.
  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2016). Molecular Cancer Therapeutics.
  • Technical Support Center: Troubleshooting Low Drug-to-Antibody R
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.
  • Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. (2020). Journal of Pharmaceutical Sciences.
  • m-PEG8-Ms - (CAS 1059588-19-0) | ADC Linker. (n.d.). BOC Sciences.
  • Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Therapeutic Index. (2025). BenchChem.
  • Accelerated stability study of PEG-ADCs evaluating the percentage of... (n.d.).
  • ADC Linker - Development and Challenges. (n.d.). Technology Networks.
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker. (2025). BenchChem.
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjug
  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjug
  • The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges. (2025). PurePEG.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming m-PEG8-acid Conjugation: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. It offers the potential to enhance solubility, extend circulating half-life, and reduce immunogenicity. Among the diverse array of PEGylation reagents, m-PEG8-acid, a monodisperse PEG with a terminal carboxylic acid, provides a defined linker for conjugation to amine-containing molecules. However, the success of any PEGylation strategy hinges on rigorous analytical confirmation.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of mass spectrometry with alternative analytical techniques for validating this compound conjugation. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure the integrity and reproducibility of your results.

The Analytical Imperative in PEGylation

The conjugation of this compound to a primary amine (e.g., on a protein or peptide) results in the formation of a stable amide bond. This seemingly straightforward reaction can yield a heterogeneous mixture of products, including unreacted starting materials, mono-PEGylated species, and potentially multi-PEGylated isoforms.[1] Accurate characterization of this mixture is not merely an academic exercise; it is a critical quality attribute that directly impacts the therapeutic's efficacy and safety. Therefore, selecting the appropriate analytical technique is paramount.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands as the premier analytical technique for the definitive confirmation of this compound conjugation.[2] It directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing unequivocal evidence of the mass shift corresponding to the addition of the PEG moiety.[3]

Key Advantages of Mass Spectrometry:
  • Direct and Unambiguous: MS provides a direct measurement of molecular weight, offering definitive proof of conjugation.[2]

  • High Specificity and Sensitivity: It can distinguish between different PEGylated species (mono-, di-, etc.) and detect low-level impurities.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be employed to identify the specific site(s) of PEGylation.[4]

Choosing the Right Ionization Technique: ESI vs. MALDI

Two primary ionization techniques are employed for the analysis of PEGylated molecules: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5] The choice between them depends on the specific analytical goal and the nature of the analyte.[5]

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Principle Analyte in solution is nebulized and ionized, forming highly charged droplets.[3]Analyte is co-crystallized with a matrix and ionized by a laser.[3]
Ionization State Produces multiply charged ions.Primarily produces singly charged ions.[6]
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[7]Typically an offline technique, though coupling with LC is possible.
Sample Throughput Amenable to automation and high-throughput analysis.[5]Generally a manual, spot-by-spot analysis.[5]
Tolerance to Buffers/Salts Less tolerant; requires volatile buffers.[8]More tolerant to non-volatile buffers and salts.
Information Obtained Precise molecular weight of intact molecule and fragments (with MS/MS), degree of PEGylation, and site of conjugation.[7]Average molecular weight, degree of PEGylation, and distribution of PEGylated species.[7]

Expert Insight: For comprehensive characterization of this compound conjugates, especially for resolving complex mixtures and identifying conjugation sites, LC-ESI-MS is the preferred method due to its ability to separate different species before mass analysis.[7] MALDI-TOF MS is an excellent choice for rapid, high-throughput screening and for determining the average molecular weight of the conjugated product.[5]

Experimental Workflow for Mass Spectrometry Analysis

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A Conjugation Reaction (this compound + Amine-containing molecule) B Purification (e.g., SEC, RP-HPLC) A->B Remove excess reagents C Buffer Exchange (to volatile buffer, e.g., Ammonium Acetate) B->C Ensure MS compatibility D LC Separation (Optional) (Reversed-Phase or Size-Exclusion) C->D E Ionization (ESI or MALDI) D->E F Mass Analysis (TOF, Orbitrap, etc.) E->F G Deconvolution of Spectra F->G H Confirm Mass Shift (Δm ≈ 413.45 Da for this compound) G->H I Determine Degree of PEGylation H->I J Identify Conjugation Site (MS/MS) I->J

Caption: Workflow for this compound conjugation and MS validation.

Detailed Protocol: LC-ESI-MS Analysis of an this compound Conjugated Peptide

1. Sample Preparation:

  • Conjugation: React your amine-containing peptide with this compound using a suitable carbodiimide coupling chemistry (e.g., EDC/NHS).

  • Purification: Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated peptide from unreacted starting materials.

  • Buffer Exchange: Exchange the purified conjugate into a volatile buffer, such as 10 mM ammonium acetate, using a desalting column or centrifugal filter.[8] This is a critical step to avoid ion suppression in the ESI source.

2. LC-MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point and should be optimized for your specific conjugate.[8]

  • Flow Rate: 0.2-0.4 mL/min.[8]

  • Column Temperature: 40-60 °C.[8]

  • MS Ionization Mode: Positive ion mode.[8]

  • Mass Range: Acquire data over a mass range that encompasses the expected m/z values of the unconjugated and conjugated species.

3. Data Analysis:

  • Deconvolution: The raw ESI-MS spectrum will show a series of multiply charged ions. Use deconvolution software to transform this into a zero-charge mass spectrum.

  • Mass Confirmation: Compare the observed mass of the conjugated peptide to the theoretical mass. The mass of this compound is approximately 413.45 Da.

  • Purity Assessment: The peak area in the chromatogram can be used to assess the purity of the conjugated product.

Alternative Techniques for Conjugation Confirmation: A Comparative Overview

While mass spectrometry provides the most definitive confirmation, other techniques can offer valuable, often complementary, information.

cluster_0 High-Throughput / Qualitative cluster_1 Quantitative / Purity cluster_2 Structural / Definitive A SDS-PAGE B HPLC (SEC / RP) A->B Provides quantitative data C Mass Spectrometry B->C Provides definitive mass D NMR Spectroscopy C->D Provides detailed structural info

Caption: Comparison of analytical techniques for PEGylation validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture.[9]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius.[2] PEGylation increases the size of the molecule, leading to an earlier elution time. SEC-HPLC is particularly useful for assessing the presence of aggregates.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[2] The hydrophilic PEG chain will typically decrease the retention time of the conjugated molecule on a hydrophobic C18 or C4 column.[10] RP-HPLC offers higher resolution than SEC and can often separate different PEGylated isoforms.[11]

Expert Insight: HPLC is an excellent complementary technique to MS. It can be used to monitor the progress of a conjugation reaction and to purify the final product.[12] When coupled with a charged aerosol detector (CAD), HPLC can also be used to quantify PEG-related species that lack a UV chromophore.[13]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple, cost-effective, and high-throughput method for the initial assessment of protein PEGylation.[1] It separates proteins based on their apparent molecular weight. The addition of a PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower through the gel, resulting in a band shift.[14]

Expert Insight: While SDS-PAGE provides a quick visual confirmation of conjugation, it is a low-resolution technique and should not be used for definitive characterization.[1] The interaction between PEG and SDS can lead to broadened and smeared bands, making accurate molecular weight determination difficult.[15][16] Native PAGE can sometimes provide better resolution by avoiding this interaction.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of PEGylated molecules, particularly for smaller molecules and peptides.[17][18] ¹H NMR can be used to confirm the presence of the characteristic ethylene glycol protons of the PEG chain and to determine the degree of PEGylation by comparing the integration of PEG signals to those of the parent molecule.[17][19]

Expert Insight: NMR is generally less sensitive than mass spectrometry and is not well-suited for the analysis of large, complex proteins.[17] However, for smaller molecules, it can provide detailed structural information that is complementary to MS data.[20]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio.Definitive mass of conjugate, degree of PEGylation, site of conjugation (with MS/MS).[21]High accuracy, high sensitivity, provides direct evidence of conjugation.[21]Requires specialized equipment, can produce complex spectra.[21]
HPLC (SEC & RP) Separates based on size or hydrophobicity.Purity of conjugate, quantification of reaction components, separation of isoforms.[2]Robust, quantitative, can be used for purification.[13]Indirect confirmation of conjugation, method development can be challenging.[11]
SDS-PAGE Separates based on apparent molecular weight.Qualitative confirmation of conjugation (band shift).[1]Simple, inexpensive, high-throughput.[1]Low resolution, inaccurate molecular weight determination, potential for band smearing.[15][16]
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Structural confirmation, degree of PEGylation for small molecules.[17]Provides detailed structural information.[18]Lower sensitivity, not suitable for large proteins.[17]

Conclusion: An Integrated Approach for Comprehensive Characterization

Confirming the successful conjugation of this compound is a critical step in the development of PEGylated therapeutics. While several analytical techniques can provide evidence of conjugation, mass spectrometry stands out as the most robust and reliable method for providing definitive and comprehensive characterization.[3] Its ability to deliver precise molecular weight information and to elucidate the degree and site of PEGylation is unparalleled.

For a truly comprehensive understanding of your PEGylated product, an integrated analytical approach is often the most effective strategy. Combining the high-resolution separation capabilities of HPLC with the definitive mass confirmation of MS provides a powerful workflow for ensuring the quality, consistency, and efficacy of your PEGylated molecules.

References

  • Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128.
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Zheng C, Ma G, Su Z. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis. 2007 Aug;28(16):2801-7.
  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.
  • SDS-PAGE analysis of PEGylated antibodies. ResearchGate.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. 2023.
  • Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. PubMed.
  • Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. PubMed.
  • RP HPLC methods for PEGylated proteins downstream. ResearchGate.
  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. 2020.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
  • Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. PubMed.
  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments.
  • Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate.
  • Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed.
  • how does the mass spec fraternity handles peptide map of PEGylated proteins. ResearchGate.
  • PEGylated Drug Bioanalysis by NMR. Intertek.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Omega. 2021.
  • Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. ACS Publications. 2022.
  • Analysis of PEG- COOH with MALDI-TOF?. ResearchGate.
  • New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry. 2001.

Sources

A Senior Application Scientist's Guide to Selecting Short-Chain PEG Linkers: A Comparative Analysis of m-PEG8-acid and m-PEG12-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic selection of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Polyethylene glycol (PEG) linkers are mainstays in bioconjugation, valued for their ability to enhance solubility, extend circulatory half-life, and reduce immunogenicity.[2][3] This guide provides a detailed comparative analysis of two commonly used discrete PEG linkers, m-PEG8-acid and m-PEG12-acid, to equip researchers, scientists, and drug development professionals with the data and mechanistic insights required to make an informed selection. We will explore the subtle yet significant impact of adding four ethylene glycol units, moving from an 8-unit to a 12-unit chain, and how this choice ramifies through every stage of development, from benchtop conjugation to in vivo performance.

Introduction: The Critical Role of PEG Linker Length

PEGylation, the covalent attachment of PEG chains to molecules, is a foundational technology in drug development.[2][4] The length of the PEG linker is a crucial variable that creates a delicate balance between several key biopharmaceutical properties:

  • Hydrophilicity and Solubility: Many potent small molecule drugs are hydrophobic, leading to aggregation and rapid clearance.[1] Hydrophilic PEG linkers mitigate this, and longer chains generally provide greater hydrophilicity.[1][5]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life.[1][6] This prolonged circulation can lead to greater accumulation in target tissues, such as tumors.[1]

  • Potency and Efficacy: A trade-off often exists between the PK benefits of longer linkers and the in vitro potency of the conjugate.[1][7] Shorter linkers can result in more compact conjugates that may exhibit higher cytotoxicity, while longer linkers can sometimes introduce steric hindrance, potentially impeding the interaction between the biologic and its target or the payload and its substrate.[1][7]

This guide focuses on this compound and m-PEG12-acid, two discrete (monodisperse) linkers that offer precise, consistent chain lengths, ensuring batch-to-batch reproducibility—a critical factor for therapeutic development.[8]

Physicochemical Properties: this compound vs. m-PEG12-acid

The fundamental differences between these two linkers begin with their chemical structure and physical properties. The addition of four ethylene glycol units in m-PEG12-acid results in a tangible increase in both its molecular weight and physical length, which are the primary drivers of their differential performance in bioconjugation.

PropertyThis compoundm-PEG12-acidRationale for Impact
Molecular Weight ~412.5 g/mol [9][10]~588.7 g/mol [11]Directly influences the hydrodynamic radius and overall size of the final conjugate.
PEG Units 812The core differentiator driving changes in hydrophilicity and spatial arrangement.
Linker Length (Angstroms) ~29 Å~44 ÅA longer spacer provides greater distance between the conjugated molecules, which can reduce steric hindrance but may also impact binding kinetics.
Terminal Groups Methoxy (-OCH₃), Carboxylic Acid (-COOH)[9]Methoxy (-OCH₃), Carboxylic Acid (-COOH)[12]Identical reactivity. The carboxylic acid is activated for conjugation to primary amines.[10][13]
Hydrophilicity HighHigherThe additional four ether oxygens in the PEG12 chain increase its ability to coordinate with water molecules, enhancing the solubility of the conjugate.[3][5]

The Mechanistic Impact of Chain Length in Bioconjugation

The choice between a PEG8 and a PEG12 linker is not arbitrary; it is a calculated decision based on the specific goals of the bioconjugate. The additional ~15 Å of length in the m-PEG12-acid linker can have profound mechanistic consequences.

Pharmacokinetics and Biodistribution

A primary reason for PEGylation is to improve a drug's pharmacokinetic profile.[2] Longer PEG chains are generally more effective at this. Studies have shown a linear relationship between the molecular weight of the attached PEG and the resulting hydrodynamic radius of the protein.[6][14]

  • m-PEG12-acid: The larger hydrodynamic volume conferred by the 12-unit PEG chain provides a more substantial shield from renal filtration and proteolytic enzymes.[3] This typically results in a longer plasma half-life and increased area under the curve (AUC) compared to conjugates made with this compound.[14][15] In one study comparing ADCs with PEG chains of 0, 4, 8, and 12 units, the ADCs containing PEG12 showed slower plasma clearance than those with shorter linkers.[15]

  • This compound: While still offering significant PK benefits over non-PEGylated molecules, the shorter PEG8 linker results in a less pronounced increase in hydrodynamic size. This can be advantageous when a shorter half-life is desired or to avoid excessive accumulation in non-target tissues.

Biological Activity and Target Engagement

The linker's length directly impacts the spatial relationship between the conjugated molecules, which can be critical for biological function.

  • This compound: The shorter, more compact nature of the PEG8 linker may be preferable when proximity between the payload and the targeting moiety is critical. In some cases, shorter linkers lead to conjugates with higher in vitro cytotoxicity.[1][7] However, this can be context-dependent and must be empirically verified.[16]

  • m-PEG12-acid: The longer PEG12 linker provides greater flexibility and can extend a payload further from the bulk of a large protein, such as an antibody. This can be beneficial in overcoming steric hindrance, allowing the payload to better access its target site. Conversely, for applications like PROTACs, where the linker must precisely orient two large proteins (a target protein and an E3 ligase) to form a stable ternary complex, the optimal linker length is highly target-dependent, and both shorter and longer linkers must be screened.[17]

Solubility and Aggregation

For highly hydrophobic payloads used in ADCs, aggregation is a major concern that can compromise efficacy and safety.[1] The hydrophilicity of the PEG linker is essential for mitigating this.

  • m-PEG12-acid: With its four additional ethylene glycol units, the PEG12 linker offers superior hydrophilicity. This makes it a better choice for highly hydrophobic molecules or when developing conjugates with a high drug-to-antibody ratio (DAR), where the risk of aggregation is elevated.[18]

  • This compound: Provides good water solubility suitable for many applications but may be insufficient for extremely challenging hydrophobic payloads or high-DAR constructs.[19]

Performance Comparison in Key Applications

ApplicationWhen to Favor this compoundWhen to Favor m-PEG12-acidSupporting Rationale
Antibody-Drug Conjugates (ADCs) Maximizing in vitro potency; when the payload is moderately soluble; to potentially reduce payload-mediated effects on antibody binding.Maximizing circulation half-life; conjugating highly hydrophobic payloads; reducing off-target toxicity by improving PK; preventing aggregation in high-DAR ADCs.Longer PEG chains (PEG8, PEG12) significantly decrease nonspecific uptake and off-target toxicity compared to non-PEG linkers. The longer PEG12 chain provides superior PK benefits.[7][15]
PROTACs When a shorter, more rigid distance is required to achieve optimal ternary complex geometry for a specific target/E3 ligase pair.When a longer, more flexible linker is needed to span the distance between the target and E3 ligase binding pockets without inducing unfavorable steric clashes.The optimal linker length for PROTACs is highly empirical and target-dependent; both short and long linkers must be tested to determine the ideal geometry for efficient ubiquitination.[17]
Peptide/Protein PEGylation When minimal alteration to the native protein's size and conformation is desired; to balance PK extension with retaining high biological activity.To achieve maximum extension of half-life for smaller proteins or peptides that are rapidly cleared; to significantly enhance the solubility of poorly soluble peptides.The increase in hydrodynamic size provided by PEGylation reduces renal clearance, with longer chains having a more pronounced effect.[3][6] However, this must be balanced against potential reductions in activity due to steric hindrance.[7]

Experimental Protocol: General Procedure for Antibody Conjugation

This protocol describes a standard, self-validating workflow for conjugating m-PEG-acid (either 8 or 12 units) to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.

Causality Behind Experimental Choices:
  • Two-Step Activation (EDC/NHS): We use a two-step process to activate the linker's carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS ester.[13] This amine-reactive ester has a longer half-life, allowing for more efficient and controlled conjugation to the antibody in the second step.

  • pH Control: The activation step is performed at a slightly acidic pH (e.g., pH 6.0) to maximize the stability and formation of the NHS ester while minimizing hydrolysis. The subsequent conjugation step is performed at a physiological to slightly basic pH (7.2-8.0) to ensure that the target lysine residues on the antibody are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.[20]

  • Quenching: A quenching agent like Tris or hydroxylamine is added to react with any remaining NHS esters, preventing further uncontrolled conjugation and ensuring a defined final product.[13]

Workflow Diagram: Amine-Reactive PEGylation

G cluster_prep Phase 1: Preparation & Activation cluster_conjugation Phase 2: Conjugation & Purification cluster_analysis Phase 3: Characterization reagents Prepare Buffers & Reagents linker Dissolve m-PEG-acid reagents->linker activation Activate -COOH with EDC and NHS @ pH 6.0 linker->activation reaction Combine Activated Linker & Antibody Incubate @ RT, 2-4h @ pH 7.4 activation->reaction Add to Antibody antibody Prepare Antibody in Conjugation Buffer antibody->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench Stop Reaction purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify analysis Analyze Final Conjugate (e.g., HIC for DAR, SDS-PAGE) purify->analysis

Caption: General workflow for conjugating m-PEG-acid to an antibody.

Step-by-Step Methodology

Materials:

  • This compound or m-PEG12-acid

  • Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of m-PEG-acid (e.g., 100 mg/mL) in anhydrous DMSO or DMF.[13]

    • Prepare a solution of the antibody in Conjugation Buffer at a known concentration (e.g., 5-10 mg/mL).

    • Crucially, prepare EDC and NHS stock solutions (e.g., 100 mg/mL) in Activation Buffer immediately before use, as they are moisture-sensitive and hydrolyze rapidly. [13]

  • Activation of m-PEG-acid:

    • In a microfuge tube, combine the m-PEG-acid stock solution with Activation Buffer.

    • Add a molar excess of EDC and NHS to the m-PEG-acid solution (a 5-10 fold molar excess over the PEG linker is a common starting point).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated m-PEG-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is a typical starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13] Reaction time is a key parameter to optimize for achieving the desired Drug-to-Antibody Ratio (DAR).

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[13]

  • Purification and Analysis:

    • Purify the resulting conjugate using Size-Exclusion Chromatography (SEC) to remove excess linker and other reaction components.

    • Analyze the purified conjugate. For ADCs, Hydrophobic Interaction Chromatography (HIC) is commonly used to determine the average DAR and the distribution of different species.[21] SDS-PAGE can provide a qualitative assessment of conjugation.

Conclusion and Selection Guide

The decision between this compound and m-PEG12-acid is a critical optimization step in the design of sophisticated bioconjugates. There is no universally superior choice; the selection is dictated by the specific therapeutic goal and the properties of the molecules being conjugated.

  • Choose this compound when the primary goal is to maintain a more compact structure, potentially preserving higher in vitro potency, or when only a moderate improvement in pharmacokinetics is required. It is a robust choice for payloads that are not excessively hydrophobic.

  • Choose m-PEG12-acid when the objective is to maximize the circulatory half-life, enhance the solubility of a highly hydrophobic payload, or minimize aggregation in high-DAR conjugates. Its superior shielding properties can also lead to reduced off-target toxicity, a significant advantage in ADC development.[15]

Ultimately, the optimal linker length must be determined empirically. We recommend synthesizing and evaluating conjugates with both linkers to identify the candidate with the best overall balance of solubility, stability, potency, and pharmacokinetic properties for your specific application.

Decision-Making Diagram

G start Start: Define Primary Goal for your Bioconjugate pk_goal Maximize circulation half-life and/or conjugate a highly hydrophobic payload? start->pk_goal potency_goal Maximize in vitro potency and/or maintain a compact conjugate structure? start->potency_goal protac_goal Developing a PROTAC? start->protac_goal pk_goal->potency_goal No peg12 Strong Candidate: m-PEG12-acid pk_goal->peg12 Yes potency_goal->protac_goal No peg8 Strong Candidate: This compound potency_goal->peg8 Yes empirical Empirical Testing is Critical: Screen both this compound and m-PEG12-acid to find the optimal linker length for efficient ternary complex formation. protac_goal->empirical Yes end

Caption: A guide for selecting between this compound and m-PEG12-acid.

References

  • A Comparative Guide to Short-Chain PEG Linkers in Bioconjugation: The Advantages of NH2-PEG2-methyl acetate. Benchchem.
  • The Impact of PEG Linker Length on the Performance of Bioconjugates: A Comparative Guide. Benchchem.
  • The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. ACS Publications.
  • Influence of Polyethylene Glycol Chain Length on the Physicochemical and Biological Properties of Poly(ethylene imine)-graft-Poly(ethylene glycol) Block Copolymer/SiRNA Polyplexes. ACS Publications.
  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. CONICET.
  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. NIH.
  • Application Notes and Protocols for m-PEG12-acid Conjugation to Primary Amines. Benchchem.
  • This compound (CAT#: ADC-L-M0217). Creative Biolabs.
  • PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX. PMC - PubMed Central.
  • Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press.
  • An In-Depth Technical Guide to Thiol-PEG12-acid for Bioconjugation. Benchchem.
  • m-PEG12-acid, 2135793-73-4. BroadPharm.
  • Chemistry for peptide and protein PEGylation. Creative PEGWorks.
  • Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online.
  • Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • m-PEG12-acid | PROTAC linker. MedchemExpress.com.
  • Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. ACS Publications.
  • Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides. PubMed.
  • This compound, 1093647-41-6. BroadPharm.
  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Dove Medical Press.
  • A Comparative Analysis of Short vs. Long Chain DBCO-PEG Linkers in Bioconjugation. Benchchem.
  • An In-depth Technical Guide to m-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation. Benchchem.
  • (a) mPEG-based protein-modifying methods. Protein modification with all... ResearchGate.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI.
  • Conjugates of Peptides and Proteins to Polyethylene Glycols. Springer Nature Experiments.
  • M-PEG-acid. AxisPharm.
  • Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.
  • m-PEG12-acid. Conju-Probe.
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.
  • A Comparative Guide to Thiol-PEG12-acid and Other PEG Linkers in Bioconjugation. Benchchem.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

Sources

A Comparative Analysis of m-PEG8-acid and Other PEG Linker Lengths in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

As a Senior Application Scientist, the rational design of bioconjugates—from antibody-drug conjugates (ADCs) to PEGylated proteins—hinges on the meticulous selection of each component. Among the most critical of these is the linker. The humble linker is not merely a spacer; it is a key modulator of a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.

This guide provides an in-depth comparison of m-PEG8-acid, a discrete mid-length PEG linker, against other shorter and longer PEG alternatives. We will move beyond a simple catalog of options to explore the fundamental principles and experimental data that should inform your choice, empowering you to optimize the performance of your next-generation biotherapeutics.

The Fundamental Role of PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-toxic polymer that has become a cornerstone of drug delivery.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutics.[1]

The core benefits of PEGylation are derived from the physical properties of the PEG chain itself. It creates a hydration shell around the conjugated molecule, which accomplishes several key goals:

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule dramatically reduces its clearance rate by the kidneys.[1][3][4][5][][7]

  • Enhanced Solubility & Stability: The hydrophilic PEG chain can significantly increase the water solubility of hydrophobic payloads and prevent aggregation.[1][8][9][10][11][]

  • Reduced Immunogenicity: The PEG chain can act as a "stealth" coating, masking antigenic sites on a protein and reducing its recognition by the immune system.[1][3][5][13]

Deep Dive: The Profile of this compound

This compound is a specific, monodisperse PEG linker. Its structure consists of a methoxy group cap (m) for stability, a discrete chain of eight ethylene glycol units (PEG8), and a terminal carboxylic acid (-acid) functional group.[14][15][16][17] The monodispersity of discrete PEGs like this compound is a significant advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency and a homogenous final product, which is critical for therapeutic applications.[18][19]

The terminal carboxylic acid is designed for one of the most robust and common conjugation chemistries: the formation of a stable amide bond with primary amines (e.g., the side chains of lysine residues on a protein).[14][15][17] This makes this compound a versatile tool for conjugating a wide range of molecules.

The Balancing Act: How PEG Linker Length Dictates Performance

The choice of PEG linker length is a critical optimization parameter that involves a series of trade-offs. There is no universal "best" length; the optimal choice depends on the specific antibody, payload, and therapeutic goal.[20][21]

Pharmacokinetics and Biodistribution

This is perhaps the most profound impact of PEG linker length.

  • Longer Chains (>PEG12, >2kDa): Significantly increase the hydrodynamic radius, leading to a much longer circulation half-life by minimizing renal clearance.[22][23][24] This extended exposure can enhance the accumulation of the drug in target tissues, such as tumors.[20] However, very large PEGs (>20 kDa) shift clearance from the renal to the hepatic pathway and can lead to accumulation in the liver and spleen.[5][]

  • Shorter Chains (PEG2-PEG4): Have a more modest impact on half-life. They are often used when only a small increase in solubility or a compact spacer is needed.[8]

  • Mid-Length Chains (PEG8-PEG12): Offer a compelling balance. As demonstrated in a study on ADCs with varying PEG lengths (2, 4, 8, 12, and 24 units), the PEG8, PEG12, and PEG24 linkers provided a significant increase in plasma and tumor exposure compared to the shorter PEG2 and PEG4 linkers.[25] This suggests a threshold effect where a certain length is needed to achieve optimal pharmacokinetic benefits.

Immunogenicity

While PEG is considered to have low immunogenicity, the emergence of anti-PEG antibodies is a known clinical risk that can lead to accelerated blood clearance (ABC) and reduced efficacy.[13]

  • Longer Chains: Experimental evidence consistently shows a positive correlation between the molecular weight of PEG and its immunogenicity.[13][26] Longer chains are more likely to be recognized by the immune system and trigger an anti-PEG antibody response.

  • Shorter Chains (like this compound): Are generally associated with a lower risk of immunogenicity, making them a potentially safer choice for therapeutics requiring repeated administration.[8]

Biological Activity and Steric Hindrance

The linker's length dictates the distance between the targeting moiety (e.g., an antibody) and the payload.

  • Longer Chains: Can be advantageous for overcoming steric hindrance, ensuring that a bulky payload does not interfere with the antibody's ability to bind to its target antigen on a cell surface.[27][28]

  • Shorter Chains: While providing sufficient spacing, they may not be long enough to prevent steric clash in all contexts.

  • The Potency Trade-Off: Conversely, a linker that is too long may negatively impact in vitro potency. This is hypothesized to be due to steric hindrance from the long PEG chain impeding the action of the cytotoxic payload once inside the cell.[20][22] Studies have shown that while longer PEG chains can improve in vivo efficacy due to better PK, they may simultaneously reduce direct cytotoxic activity in cell-based assays.[20][22]

Performance Comparison Summary
FeatureShorter PEG Linkers (e.g., PEG2-PEG4)Mid-Length PEG Linkers (e.g., this compound)Longer PEG Linkers (e.g., PEG24, 2-5 kDa)
Circulation Half-Life Modest increase[8]Significant increase[25]Most significant increase[22][23][24]
Solubility Enhancement GoodExcellentSuperior[8]
Immunogenicity Risk Low[8]Low to ModerateHigher[13][26]
Steric Shielding MinimalModerateHigh[9]
Risk of Reduced Potency LowModerateHigher[20][22]
Tumor/Tissue Exposure Lower[25]Higher[25]Highest[25]

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide a self-validating framework for conjugating and evaluating PEG linkers.

Protocol 1: Amide Bond Conjugation of this compound to a Protein

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a therapeutic protein using EDC/NHS chemistry.

Diagram: Workflow for Protein Conjugation with this compound

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis A This compound B Add EDC and Sulfo-NHS in Activation Buffer (pH 6.0) A->B C Activated m-PEG8-NHS Ester B->C E Add Activated PEG Ester C->E D Therapeutic Protein in Reaction Buffer (pH 7.5-8.5) D->E F Incubate (1-2h RT or overnight 4°C) E->F G PEGylated Protein Conjugate F->G H Quench reaction (e.g., with Tris or Hydroxylamine) G->H I Purify via Size-Exclusion Chromatography (SEC) H->I J Characterize: - SDS-PAGE (MW shift) - SEC (Aggregation) - Mass Spec (DAR) I->J

Caption: Workflow for conjugating this compound to a protein.

Materials:

  • This compound

  • Therapeutic Protein (in a buffer free of primary amines, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Methodology:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (PEG:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester. This intermediate is moisture-sensitive and should be used immediately.

  • Conjugation to Protein:

    • Exchange the protein into the Reaction Buffer. The protein concentration should typically be between 1-10 mg/mL.

    • Add the activated m-PEG8-NHS ester solution to the protein solution. The molar excess of PEG linker to protein will determine the degree of labeling and must be optimized (start with a 5 to 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the resulting PEGylated protein conjugate from excess PEG reagent and byproducts using a desalting or SEC column equilibrated with a suitable storage buffer.[29]

  • Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight, confirming successful PEGylation.[3]

    • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and quantify any aggregation.[30]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight and determine the drug-to-antibody ratio (DAR) or degree of PEGylation.[3]

Protocol 2: Comparative In Vivo Pharmacokinetics Study

This protocol outlines a study to compare the circulation half-life of a protein conjugated with different PEG linker lengths (e.g., non-PEGylated, PEG4, PEG8, PEG24).

Diagram: Pharmacokinetics Study Workflow

G A Prepare Conjugates: - Non-PEGylated Protein - Protein-PEG4 - Protein-PEG8 - Protein-PEG24 B Administer IV to Study Cohorts (e.g., Mice, n=3-5 per group) A->B C Collect Blood Samples at Multiple Time Points (e.g., 5m, 1h, 4h, 8h, 24h, 48h, 72h) B->C D Process Blood to Plasma C->D E Quantify Conjugate Concentration in Plasma (e.g., ELISA) D->E F Plot Concentration vs. Time Curve E->F G Calculate PK Parameters: - Half-life (t½) - Clearance (CL) - Area Under Curve (AUC) F->G H Compare Parameters Across Different PEG Lengths G->H

Caption: Workflow for a comparative in vivo pharmacokinetics study.

Methodology:

  • Animal Model: Use appropriate animal models (e.g., BALB/c mice), with 3-5 animals per conjugate group.

  • Administration: Administer a single intravenous (IV) dose of each conjugate at a standardized concentration (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Sample Processing: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Quantification: Use a validated assay, such as an enzyme-linked immunosorbent assay (ELISA) that detects the protein portion of the conjugate, to determine the concentration of the conjugate in each plasma sample.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use pharmacokinetic modeling software to calculate key parameters such as circulation half-life (t½), clearance (CL), and the area under the curve (AUC).

    • Perform statistical analysis to determine if the differences in PK parameters between the different PEG linker length groups are significant.[21]

Conclusion and Future Outlook

The length of a PEG linker is a powerful tool for modulating the therapeutic properties of a bioconjugate. There is no single "best" choice, but rather an optimal balance that must be discovered empirically for each unique combination of targeting agent and payload.

  • This compound represents a highly versatile, mid-length linker that offers a robust balance of improved pharmacokinetics and solubility while maintaining a lower immunogenicity profile compared to very long PEG chains.[25] Its discrete length ensures the production of homogenous conjugates essential for clinical development.

  • Shorter linkers (PEG2-4) are suitable for applications where minimal spacing is required and a major alteration to pharmacokinetics is not the primary goal.

  • Longer linkers (PEG24+) are the tool of choice when maximizing circulation half-life is the paramount objective, though this may come at the cost of reduced in vitro potency and a higher potential for immunogenicity.[13][20][22]

The systematic evaluation of a range of PEG linker lengths, as outlined in the protocols above, is an essential step in the preclinical development of any new bioconjugate. This data-driven approach will enable the rational design of safer and more effective therapeutics.

References

  • Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(3), 1540.
  • Wang, D., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. Nuclear Medicine and Biology, 128-129, 108035.
  • Witzler, M., et al. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Pharmaceutics, 14(10), 2038.
  • Yang, T., et al. (2007). Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 96(11), 3045-3054.
  • Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. (2018). Nanomaterials, 8(12), 1034.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Cureus, 16(8), e66611.
  • Anami, Y., et al. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13_Supplement), 4075-4075.
  • Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. (2025). Journal of Pharmaceutical Analysis.
  • This compound. (n.d.). AxisPharm.
  • The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. (2006). Molecular Pharmaceutics, 3(3), 335-346.
  • Enhanced solubility and stability of PEGylated liposomal paclitaxel: In vitro and in vivo evaluation. (2007). ResearchGate.
  • Kim, M., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615-1628.
  • This compound. (n.d.). Creative Biolabs.
  • Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. (2024). International Journal of Molecular Sciences, 25(22), 12296.
  • Pharmacokinetic Consequences of Pegylation. (2007). Pharmaceutical Research, 24(12), 2279-2296.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology, 12, 688960.
  • Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. (2018). Bioconjugate Chemistry, 29(10), 3469-3477.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Pharmacology & Translational Science, 4(4), 1362-1369.
  • Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems. (2021). Polymers, 13(8), 1212.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Publications.
  • Synthesis and characterization of polyethylene glycol polyacrylamide copolymer (PEGA) resins containing carbohydrate ligands. Evaluation as supports for affinity chromatography. (1998). ResearchGate.

Sources

A Head-to-Head Comparison of m-PEG8-acid and SMCC Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing ADC Performance Through Strategic Linker Selection

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its chemical architecture dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the ADC. Among the myriad of available options, non-cleavable linkers have garnered significant attention for their high plasma stability. This guide provides an in-depth, objective comparison of two prominent non-cleavable linkers: the hydrophilic m-PEG8-acid and the more traditional, hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the underlying chemistry, comparative performance data, and detailed experimental protocols to inform rational ADC design.

The Critical Role of the Linker in ADC Design

An ideal ADC linker must strike a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet facilitate efficient release of the cytotoxic agent upon internalization into the target cancer cell.[] Non-cleavable linkers, such as this compound and SMCC, achieve this by relying on the complete proteolytic degradation of the antibody backbone within the lysosome to liberate the payload.[2][3] This mechanism ensures high stability in the bloodstream. However, the physicochemical properties of the linker itself can profoundly impact the overall behavior of the ADC.

Unveiling the Contenders: this compound and SMCC

This compound: The Hydrophilic Innovator

The this compound linker is a heterobifunctional linker characterized by a discrete eight-unit polyethylene glycol (PEG) chain. This PEG spacer imparts significant hydrophilicity to the linker.[4] The terminal carboxylic acid group allows for conjugation to an amine-containing drug, while the other end can be functionalized (e.g., with a maleimide group) for attachment to the antibody.

The inclusion of a PEG spacer is a strategic approach to improve the physicochemical properties of ADCs, especially when dealing with hydrophobic payloads.[5] The hydrophilic nature of PEG can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile.[6]

SMCC: The Established Hydrophobic Workhorse

SMCC is a heterobifunctional crosslinker that has been widely used in the development of ADCs, most notably in the clinically approved ADC, ado-trastuzumab emtansine (Kadcyla®).[][8] It contains an NHS ester, which reacts with primary amines (like those on lysine residues of an antibody), and a maleimide group, which reacts with thiols. Its cyclohexane ring provides steric hindrance that contributes to its stability.[9] Unlike PEGylated linkers, SMCC is inherently hydrophobic.[3]

Head-to-Head Comparison: Performance and Physicochemical Properties

While direct head-to-head studies with identical antibodies and payloads are limited, we can extrapolate a comparative analysis from studies on similar PEGylated and non-PEGylated non-cleavable linkers.

FeatureThis compound LinkerSMCC LinkerRationale & Supporting Evidence
Hydrophilicity HighLowThe eight ethylene glycol units in the this compound linker impart significant water solubility, which can help to counteract the hydrophobicity of the payload.[4] SMCC's structure, containing a cyclohexane ring, is hydrophobic in nature.[3]
ADC Aggregation Reduced propensityHigher propensityHydrophobic linkers combined with hydrophobic payloads can promote ADC aggregation.[] The hydrophilic PEG chain in this compound can act as a "shield" to prevent intermolecular interactions that lead to aggregation.[5]
Plasma Stability HighHighBoth are non-cleavable linkers, meaning they do not have an engineered weak point for cleavage in the bloodstream. Payload release is dependent on the degradation of the antibody in the lysosome, leading to excellent plasma stability for both.[2][3]
Pharmacokinetics Potentially improvedStandardThe hydrophilic nature of PEG linkers can lead to a longer circulation half-life and reduced clearance. Studies have shown that increasing PEG chain length up to PEG8 can significantly improve the pharmacokinetic properties of ADCs.[10][11]
Drug-to-Antibody Ratio (DAR) May allow for higher DARTypically lowerThe enhanced solubility provided by the PEG linker can enable the conjugation of a greater number of hydrophobic drug molecules per antibody without causing aggregation, potentially leading to a higher DAR and increased potency.[5]
Bystander Effect NoNoAs non-cleavable linkers, the payload is released with an amino acid remnant from the antibody, which is typically charged and cell-impermeable. This prevents the payload from diffusing out to kill neighboring antigen-negative cells.[12]

Experimental Workflows and Protocols

Diagram of the ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_drug_linker Part 1: Drug-Linker Synthesis cluster_adc_synthesis Part 2: ADC Synthesis dl_start Amine-containing Cytotoxic Drug conjugation1 Form Amide Bond dl_start->conjugation1 linker This compound or SMCC-NHS activation Activate Linker (EDC/NHS for acid) linker->activation If this compound activation->conjugation1 purification1 Purify Drug-Linker (HPLC) conjugation1->purification1 drug_linker Drug-Linker Conjugate purification1->drug_linker conjugation2 Conjugate Drug-Linker to Antibody drug_linker->conjugation2 antibody Monoclonal Antibody reduction Partial Reduction of Antibody (if needed) antibody->reduction reduction->conjugation2 purification2 Purify ADC (SEC/HIC) conjugation2->purification2 adc Final ADC purification2->adc

Caption: General workflow for ADC synthesis using either this compound or SMCC linkers.

Detailed Experimental Protocol: ADC Synthesis

This protocol provides a general framework. Optimization of molar ratios, reaction times, and purification methods is essential for each specific antibody-drug combination.

Part 1: Preparation of the Drug-Linker Conjugate (for this compound)

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated PEG linker.[13]

  • Conjugation to the Amine-containing Drug:

    • Dissolve the amine-containing cytotoxic drug (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.[13]

  • Purification:

    • Purify the resulting drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and store at -20°C or below, protected from light.

Part 2: Conjugation to the Antibody

Note: The following steps are generalized. For SMCC, the NHS ester end reacts with lysine residues on the antibody. For a pre-formed maleimide-functionalized m-PEG8-drug linker, the antibody's disulfide bonds would need to be partially reduced to generate free thiols for conjugation.

For SMCC (Lysine Conjugation):

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation:

    • Dissolve SMCC-drug conjugate in DMSO.

    • Add the SMCC-drug solution to the antibody solution at a specific molar excess (e.g., 5-10 fold).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[14]

  • Purification:

    • Remove unconjugated drug-linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Diagram of the Plasma Stability Assay Workflow

Plasma_Stability_Workflow start ADC Sample incubation Incubate ADC in Plasma (Human, Mouse, etc.) at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 6, 24, 48, 72h) incubation->sampling capture Immunoaffinity Capture of ADC sampling->capture analysis LC-MS or ELISA Analysis capture->analysis data Determine % Intact ADC and DAR over Time analysis->data

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

Protocol: In Vitro Plasma Stability Assay
  • Materials:

    • ADC constructs (this compound-ADC and SMCC-ADC)

    • Pooled plasma from relevant species (e.g., human, mouse)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Immunoaffinity capture beads (e.g., Protein A/G)

    • LC-MS system for analysis[15]

  • Procedure:

    • Dilute the ADC stock solution into the plasma to a final concentration of approximately 100 µg/mL.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline.

    • At each time point, stop the reaction by freezing the sample at -80°C.

    • Thaw the samples and perform immunoaffinity capture to isolate the ADC from plasma proteins.

    • Analyze the captured ADC by LC-MS to determine the average DAR and the percentage of intact ADC remaining relative to the 0-hour time point.[15]

Conclusion and Future Perspectives

The choice between this compound and SMCC linkers is a critical decision in ADC design, with significant implications for the therapeutic's performance.

  • This compound represents a more modern approach, leveraging the benefits of PEGylation to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the ADC. This can be particularly advantageous for highly hydrophobic payloads, potentially allowing for higher drug loading and a better therapeutic index.

  • SMCC is a well-established, robust linker with proven clinical success. Its hydrophobic nature may be a limiting factor in some applications, potentially leading to aggregation and faster clearance, especially at higher DARs.

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific properties of the antibody and payload, as well as the desired therapeutic outcome. For ADCs with hydrophobic payloads or those requiring an extended circulation half-life, the hydrophilic this compound linker presents a compelling advantage. In contrast, for payloads where hydrophilicity is less of a concern, the well-validated SMCC linker remains a viable and effective option.

As the ADC field continues to evolve, the development of novel linkers with finely tuned properties will be paramount. A thorough understanding of the interplay between the linker, payload, and antibody, as provided in this guide, is essential for the rational design of the next generation of highly effective and safe cancer therapies.

References

  • Application Notes and Protocols for Plasma Stability Assay of Mal-VC-PAB-PNP ADCs. (2025). Benchchem.
  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology.
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker. (2025). Benchchem.
  • PEG Linkers. (n.d.). ADC Review.
  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). PubMed.
  • ADC Plasma Stability Analysis Service. (n.d.).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences.
  • The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Books.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023). WuXi AppTec DMPK.
  • SMCC and Sulfo-SMCC for Cross-Linking and Conjug
  • Cleavable vs. Non-Cleavable PEG Linkers: A Strategic Guide for ADC Development. (2025). PurePEG.
  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Mal-amido-PEG8-acid. (2025). Benchchem.
  • Advantages of dPEG® in ADC Linker Design. (n.d.). Vector Labs.
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. (n.d.). BOC Sciences.
  • In Vivo Stability of m-PEG8-Maleimide Linker: A Comparative Guide for Drug Development Professionals. (2025). Benchchem.
  • Non-cleavable linkers for ADCs. (2021). ProteoGenix.
  • In Vivo Pharmacokinetic Profile of an Antibody-Drug Conjugate with a PEG8 Linker: A Compar
  • Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. (2020). PMC - NIH.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC - NIH.
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. (n.d.). BOC Sciences.
  • A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers. (2025). Benchchem.
  • Application Notes and Protocols for Bis-PEG8-acid in Targeted Drug Delivery Systems. (2025). Benchchem.
  • A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. (2025). Benchchem.
  • Navigating the ADC Landscape: A Comparative Guide to Bis-PEG8-acid in Linker Chemistries. (2025). Benchchem.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). PMC - NIH.
  • Antibody-Drug Conjugates (ADCs) Handbook. (n.d.). MedchemExpress.com.
  • SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0). (2022). Thermo Fisher Scientific.
  • Conjugation of SMCC linker to antibody followed by DM1 attachment. (n.d.).
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • How To Choose The Best ADC Linker?. (2021). Biopharma PEG.
  • Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. (2016).
  • A Head-to-Head Comparison of Bifunctional Linkers for Advanced Drug Conjug
  • Recent Advances in ADCs. (2025). NJ Bio, Inc.
  • A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers. (2025). Benchchem.
  • Advances and Limitations of Antibody Drug Conjug
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (n.d.). BOC Sciences.
  • Protocol for PEG Acid Reagents. (2024). AxisPharm.

Sources

A Senior Application Scientist's Guide to Assessing the Biological Activity of Proteins Following m-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for PEGylation and the Role of m-PEG8-acid

In the realm of therapeutic protein development, the covalent attachment of polyethylene glycol (PEG), or PEGylation, is a clinically validated and powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2] The primary benefits include an increased serum half-life due to a larger hydrodynamic radius that reduces renal clearance, improved stability against proteolytic degradation, and reduced immunogenicity by masking epitopes on the protein surface.[2][3]

However, these advantages often come with a critical trade-off: a potential reduction in biological activity.[3][4] The attached PEG chains can sterically hinder the protein's active sites or binding interfaces, impeding its interaction with substrates, receptors, or other target molecules. The choice of PEG linker is therefore a critical parameter.

This guide focuses on This compound , a discrete PEG (dPEG®) linker featuring eight ethylene glycol units, a methoxy cap, and a terminal carboxylic acid.[5] Its defined, monodisperse nature eliminates the polydispersity issues associated with traditional PEG polymers, ensuring batch-to-batch consistency. The terminal carboxylic acid allows for covalent attachment to primary amines, such as the ε-amine of lysine residues, via the formation of a stable amide bond, typically using carbodiimide chemistry.[5][6]

This comparison guide provides an objective framework and detailed methodologies for quantifying the impact of this compound conjugation on a protein's biological activity. We will explore the necessary characterization steps to ensure conjugate quality before delving into a comparative bioactivity assessment using a case study approach.

Part 1: Foundational Workflow - From Conjugation to Characterization

Before any biological activity can be reliably assessed, the successful conjugation and purification of the PEGylated protein must be rigorously confirmed. This foundational work is a self-validating system; without it, any downstream activity data is uninterpretable. The workflow ensures that the material being tested is indeed the intended conjugate and that confounding variables, such as the presence of unreacted protein or excess PEG reagent, are eliminated.

G cluster_0 Conjugation & Purification cluster_1 Characterization Prot_Prep Protein Preparation (Buffer Exchange) Activation This compound Activation (EDC/NHS Chemistry) Conjugation Conjugation Reaction (Protein + Activated PEG) Activation->Conjugation Add to Protein Solution Quench Quench Reaction (e.g., Tris or Glycine) Conjugation->Quench Stop Reaction Purification Purification (Size-Exclusion Chromatography) Quench->Purification Remove Excess Reagents SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Analyze Fractions Mass_Spec Mass Spectrometry (e.g., ESI-MS) Purification->Mass_Spec Confirm Mass Final_Product Characterized m-PEG8-Protein Conjugate Mass_Spec->Final_Product

Caption: Foundational workflow for protein conjugation with this compound.

Experimental Protocol 1: Two-Step Conjugation of this compound to a Protein

This two-step protocol is preferred because it minimizes the risk of protein cross-linking by first activating the this compound before its introduction to the protein.[6]

Materials:

  • Protein of interest (e.g., Granulocyte Colony-Stimulating Factor, GCSF)

  • This compound (BroadPharm, BP-21106)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Methodology:

  • Protein Preparation:

    • Dialyze the protein (e.g., 5 mg/mL) against 100 volumes of Conjugation Buffer at 4°C overnight to remove any amine-containing buffer components.

    • Determine the precise protein concentration using UV-Vis spectroscopy at 280 nm.[7]

  • Activation of this compound:

    • Rationale: EDC facilitates the formation of a reactive O-acylisourea intermediate from the carboxylic acid of the PEG. This intermediate is unstable in aqueous solution, but the addition of NHS converts it to a more stable, amine-reactive NHS ester.

    • In a separate microfuge tube, dissolve this compound to 100 mM in Activation Buffer.

    • Add EDC and NHS to final concentrations of 120 mM and 120 mM, respectively (a 1.2-fold molar excess over the PEG-acid).

    • Incubate for 15 minutes at room temperature to generate the m-PEG8-NHS ester.

  • Conjugation Reaction:

    • Add the activated m-PEG8-NHS ester solution to the protein solution. A typical starting point is a 20-fold molar excess of PEG reagent to protein to favor mono-PEGylation.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Rationale: Quenching stops the reaction by introducing a high concentration of a primary amine that consumes any remaining activated PEG reagent.

    • Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification & Characterization:

    • Purify the reaction mixture using an SEC column equilibrated with PBS. PEGylated proteins have a larger hydrodynamic radius and will elute earlier than the unmodified protein.[6][8]

    • Collect fractions and analyze via SDS-PAGE . A successful conjugation will show a band shift corresponding to the added mass of the PEG chain(s).

    • Confirm the precise molecular weight and degree of PEGylation using Mass Spectrometry . Each this compound conjugation adds approximately 412.5 Da.[5][9]

Part 2: Comparative Analysis of Biological Activity

Once a well-characterized, purified m-PEG8-protein conjugate is obtained, its biological activity can be compared directly against the unmodified (native) protein. The choice of assay is entirely dependent on the protein's function. For this guide, we will use the example of a growth factor, GCSF, whose activity is measured by its ability to induce the proliferation of a specific cell line.[10]

Data Presentation: GCSF vs. m-PEG8-GCSF

The following table summarizes hypothetical but representative data comparing the properties of native GCSF with its m-PEG8-conjugated counterpart. Such data highlights the common trade-off between in vitro potency and in vivo stability.

ParameterNative GCSFm-PEG8-GCSFFold ChangeRationale for Change
In Vitro Bioactivity (EC₅₀) 100 pg/mL250 pg/mL2.5x decreaseSteric hindrance from the PEG8 chain may slightly impede binding to the GCSF receptor.[3]
Binding Affinity (Kᴅ) 0.2 nM0.5 nM2.5x decreaseConsistent with reduced bioactivity, direct binding to the receptor is slightly weakened.
In Vivo Half-Life (t₁/₂) ~1.5 hours~4.5 hours3.0x increaseIncreased hydrodynamic volume reduces renal clearance, a primary benefit of PEGylation.[1][2]
Proteolytic Stability ModerateHighIncreaseThe PEG chain shields protease cleavage sites on the protein surface.[1][11]
Experimental Protocol 2: Cell Proliferation (MTT) Assay

This protocol determines the concentration of GCSF required to elicit 50% of the maximal proliferative response (EC₅₀) in a GCSF-dependent cell line, such as NFS-60.

Caption: Workflow for a cell-based MTT proliferation assay.

Materials:

  • NFS-60 cell line (GCSF-dependent)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, supplements, and a maintenance concentration of GCSF)

  • Wash Medium (culture medium without GCSF)

  • Native GCSF and characterized m-PEG8-GCSF samples

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Detergent Reagent (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

Methodology:

  • Cell Preparation:

    • Culture NFS-60 cells according to standard protocols.

    • 24 hours prior to the assay, wash the cells three times with Wash Medium to remove any residual GCSF and induce dependency.

    • Resuspend cells in Wash Medium and seed into a 96-well plate at a density of 5,000 cells/well.

  • Sample Preparation:

    • Prepare 2x concentrated serial dilutions of both native GCSF and m-PEG8-GCSF in Wash Medium. The concentration range should bracket the expected EC₅₀ values (e.g., from 2000 pg/mL down to ~1 pg/mL).

    • Include a "no GCSF" control (Wash Medium only).

  • Treatment and Incubation:

    • Add an equal volume of the 2x protein dilutions to the corresponding wells of the cell plate. This brings the final volume to 200 µL/well.

    • Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Readout:

    • Rationale: Viable, proliferating cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan precipitate. The amount of formazan is directly proportional to the number of living cells.

    • Add 20 µL of MTT Reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the protein concentration.

    • Use a four-parameter logistic regression to fit the dose-response curves and calculate the EC₅₀ value for both the native and PEGylated protein. The relative potency can be calculated as (EC₅₀ of Native Protein) / (EC₅₀ of PEGylated Protein).

Part 3: Interpretation and Conclusion

The conjugation of this compound to a therapeutic protein represents a strategic decision to improve its pharmacokinetic profile. The data from a well-executed study, as outlined above, allows for a quantitative assessment of the trade-offs.

A modest decrease in in vitro bioactivity (e.g., a 2- to 3-fold increase in EC₅₀) is often considered an acceptable compromise for a significant extension in in vivo half-life. The smaller size of a PEG8 linker, compared to larger polymers like 20 kDa PEG, is often chosen specifically to minimize the impact on activity while still providing a meaningful improvement in stability and solubility.[1][10]

G Protein {Native Protein | + Active Site} Receptor Receptor Protein:e->Receptor:w High Affinity Binding PEG_Protein m-PEG8-Protein Conjugate PEG Chain Active Site PEG_Protein:f1->Receptor:w Slightly Reduced Affinity PEG_Protein:f0->Receptor:w Steric Hindrance

Caption: Steric hindrance from PEGylation can reduce binding affinity.

Ultimately, the decision to proceed with a specific m-PEG8-conjugated candidate depends on its overall therapeutic index. The methodologies described in this guide provide the robust, reliable data necessary for researchers, scientists, and drug development professionals to make that informed decision. By systematically conjugating, purifying, characterizing, and then assaying the biological activity, one can confidently weigh the benefits of enhanced stability against any reduction in intrinsic potency.

References

  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • ResearchGate. (2014). Can anyone help with measuring protein concentration after PEG conjugation?.
  • Harris, J. M., & Chess, R. B. (n.d.). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. Shearwater Corporation.
  • ACS. (2025). Quantitative chemical titration of PEG to determine protein PEGylation. ACS Fall 2025.
  • Zamora, P. O., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology.
  • Krishnamurthy, R., et al. (2007). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science.
  • Zuma, L. K., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International.
  • Zhang, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology.
  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.
  • Accardo, A., et al. (2022). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Molecules.
  • Zamora, P. O., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
  • Lawrence, P. B., et al. (2016). Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. PMC - NIH.
  • Ulbricht, J., et al. (2018). Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. PubMed.
  • Zarragoicoechea, G. Z., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. PMC - NIH.
  • Wright, T. H., et al. (2021). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. PMC - NIH.
  • Scott, M. D. (n.d.). The case for protein PEGylation. Creative PEGWorks.

Sources

A Comparative Guide to Linker Stability: The Robustness of m-PEG8-acid Versus the Controlled Release of Cleavable Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is not merely a connector; it is a critical determinant of a bioconjugate's success. In fields like antibody-drug conjugates (ADCs), the linker's ability to remain intact in systemic circulation while enabling payload release at the target site dictates the therapeutic's efficacy and safety profile. This guide provides an in-depth comparison between the highly stable, non-cleavable m-PEG8-acid linkage and the strategically designed release mechanisms of common cleavable linkers. We will explore the chemical principles governing their stability, present comparative data, and provide detailed protocols for their evaluation.

The Gold Standard of Stability: The this compound Linkage

The this compound linker is a non-cleavable, hydrophilic spacer composed of a methoxy-terminated eight-unit polyethylene glycol (PEG) chain and a terminal carboxylic acid.[1][2] Its primary role is to covalently attach a payload to a biomolecule, typically through the formation of an exceptionally stable amide bond.

Chemical Foundation of Stability: When the carboxylic acid of this compound is activated (e.g., with EDC/NHS) and reacted with a primary amine on a biomolecule or payload, it forms an amide bond.[2][3] The linker itself consists of a chain of ether bonds. Both ether and amide linkages are renowned for their high resistance to hydrolysis and enzymatic degradation under physiological conditions.[4][5][6]

  • Ether Bonds (-C-O-C-): The PEG backbone is composed of ether linkages, which are chemically inert and do not undergo substantial hydrolysis in vivo.[5] Their stability ensures the integrity of the spacer arm during circulation.

  • Amide Bonds (-CO-NH-): The amide bond is significantly more stable than an ester bond due to resonance stabilization.[7][8] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond a partial double-bond character.[9][10] This increased bond strength makes amides much less susceptible to nucleophilic attack by water, requiring harsh conditions for hydrolysis that are not present in the bloodstream.[9][10][11]

This inherent stability ensures that the payload remains firmly attached to its carrier, preventing premature release and associated off-target toxicity. The release of the payload from a non-cleavable linker-based conjugate relies on the complete degradation of the carrier protein (e.g., the antibody) within the lysosome of the target cell.[12]

G cluster_0 This compound Conjugation Biomolecule Biomolecule Linker Stable Amide Bond -CO-NH- Biomolecule->Linker via Amine Payload Payload PEG Stable Ether Backbone -(CH2CH2O)8- Linker->PEG PEG->Payload

Caption: The highly stable this compound linkage system.

The Strategy of Controlled Release: Cleavable Linkers

In contrast to the steadfast nature of non-cleavable linkers, cleavable linkers are designed to break apart in response to specific environmental triggers, releasing the payload at the target site.[13][14] This strategy can be advantageous for releasing unmodified, cell-permeable payloads, potentially enabling a "bystander effect" where the released drug can kill adjacent, antigen-negative tumor cells.[12] However, this functionality comes with the inherent risk of premature cleavage in circulation.[15]

There are three predominant classes of cleavable linkers:

pH-Sensitive (Acid-Labile) Linkers

These linkers, most notably hydrazones, are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12][][17]

  • Mechanism: The acid-catalyzed hydrolysis involves protonation of a nitrogen atom in the hydrazone bond, making the adjacent carbon more susceptible to nucleophilic attack by water, leading to cleavage.[18]

  • Stability Concerns: While designed for acidic cleavage, some hydrazone linkers can exhibit insufficient stability at pH 7.4, leading to gradual, premature drug release during circulation.[19][20] However, linker modifications, such as those used in gemtuzumab ozogamicin, can significantly improve plasma stability while retaining acid sensitivity.[17]

Redox-Sensitive (Disulfide) Linkers

Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[][22]

  • Mechanism: The concentration of reducing agents, particularly glutathione (GSH), is up to 1000-fold higher inside a cell (1-10 mM) compared to the blood plasma (~5 µM).[] This high intracellular GSH concentration rapidly reduces the disulfide bond (-S-S-), cleaving the linker and freeing the payload.[20][23]

  • Stability Considerations: Disulfide linkers are generally stable in the bloodstream. However, their stability can be influenced by steric hindrance around the disulfide bond; sterically hindered linkers tend to show greater plasma stability.[19][20]

Enzyme-Cleavable Linkers

These linkers incorporate short peptide sequences that are substrates for specific enzymes, such as proteases, that are highly active within the lysosome of cancer cells.

  • Mechanism: The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[12][24] After an ADC is internalized and trafficked to the lysosome, proteases like Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the peptide sequence, triggering the release of the drug.[24][25]

  • Stability Profile: Peptide-based linkers generally exhibit excellent stability in human plasma, preventing significant premature drug release.[25][26] A notable caveat is species-specific differences; for instance, the Val-Cit linker is susceptible to cleavage by the mouse-specific enzyme carboxylesterase 1C (Ces1C), making preclinical stability assessment in rodents a critical consideration.[19][27][28]

G cluster_1 pH-Sensitive (Hydrazone) cluster_2 Redox-Sensitive (Disulfide) cluster_3 Enzyme-Cleavable (Val-Cit) ADC_H_Intact ADC-Hydrazone-Drug ADC_H_Cleaved ADC + Free Drug ADC_H_Intact->ADC_H_Cleaved H+ (Acidic pH) ADC_D_Intact ADC-S-S-Drug ADC_D_Cleaved ADC-SH + HS-Drug ADC_D_Intact->ADC_D_Cleaved Glutathione (GSH) ADC_VC_Intact ADC-Val-Cit-Drug ADC_VC_Cleaved ADC + Free Drug ADC_VC_Intact->ADC_VC_Cleaved Cathepsin B

Caption: The primary mechanisms of cleavable linkers.

Head-to-Head Comparison: A Quantitative Look at Stability

The choice of linker profoundly impacts an ADC's pharmacokinetic profile. A linker that is too labile leads to toxicity, while one that is too stable may not release its payload effectively. The following table summarizes the stability characteristics of the this compound system and common cleavable linkers.

Linker TypeLinkage ChemistryCleavage MechanismTypical Half-life (t½) in Human PlasmaKey Stability Characteristics & Considerations
This compound Amide, EtherNon-cleavableVery High (stable for the lifetime of the antibody, typically days to weeks)Exceptionally stable, payload release requires lysosomal degradation of the antibody.[12][29] Low risk of premature payload release.
Hydrazone HydrazoneAcid Hydrolysis~2 days (can vary significantly based on structure)[19]Stability is highly pH-dependent. Can exhibit instability at physiological pH, leading to premature drug release.[][19]
Disulfide DisulfideReduction by GSHVariable, typically several days[19][20]Stability can be tuned by introducing steric hindrance near the disulfide bond. Generally stable in circulation.[19]
Peptide (Val-Cit) Amide (Peptide)Enzymatic (Cathepsin B)Generally stable (~7 days or more)[27][30]High stability in human plasma but can be unstable in rodent plasma due to species-specific enzymes (Ces1c).[27][28]
Ester EsterHydrolysis (Esterases)Highly Variable (can be minutes to days)Generally avoided due to high susceptibility to ubiquitous plasma esterases.[31][32][33] Stability is highly dependent on steric hindrance and conjugation site.[32][34]

Experimental Validation of Linker Stability

Accurate assessment of linker stability in plasma is paramount for the development of safe and effective bioconjugates.[15][35] Below are generalized protocols for key in vitro stability assays.

G Start Start Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Sample Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96h) Incubate->Sample Separate Separate ADC from Plasma Proteins (e.g., Immuno-capture) Sample->Separate Analyze Analyze via LC-MS to Quantify Intact ADC and Released Payload Separate->Analyze Calculate Calculate Drug-to-Antibody Ratio (DAR) or Percent Intact ADC Analyze->Calculate End End Calculate->End

Caption: General workflow for an in vitro plasma stability assay.

Experimental Protocol 1: In Vitro Plasma Stability Assay[28][30][36]

Objective: To determine the rate of drug-linker cleavage and ADC degradation in plasma from various species over time.

Materials:

  • Test ADC sample

  • Control plasma (Human, Mouse, Rat, etc.), stored frozen

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immuno-capture reagents (e.g., Protein A/G magnetic beads)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Incubator set to 37°C

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove precipitates. Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a parallel control by diluting the ADC in PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample and immediately store it at -80°C to stop any further reaction.

  • ADC Immunocapture: For each time point, capture the ADC from the plasma using Protein A or G magnetic beads. This step separates the ADC from plasma proteins and free payload.

  • Sample Analysis: Analyze the captured, intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR). Separately, analyze the supernatant (plasma with ADC removed) to quantify the amount of prematurely released payload.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC against time to determine the stability profile and calculate the half-life (t½) of the linker in plasma.

Experimental Protocol 2: pH-Dependent Hydrolysis Assay[18]

Objective: To assess the stability of pH-sensitive linkers (e.g., hydrazones) at physiological and acidic pH.

Materials:

  • Test ADC sample

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate or citrate buffers at acidic pH values (e.g., 6.0, 5.5, 5.0)

  • HPLC or LC-MS system

  • Incubator set to 37°C

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration in each of the different pH buffers.

  • Incubation: Incubate all samples at 37°C.

  • Time-Point Sampling: At various time points, take aliquots and quench the reaction (e.g., by flash freezing or adding a neutralizing buffer).

  • Analysis: Analyze each sample by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

  • Data Analysis: Plot the percentage of released payload versus time for each pH condition. Calculate the hydrolysis rate and half-life at each pH to determine the linker's pH sensitivity.

Conclusion: A Strategic Choice Based on Therapeutic Goal

The stability of the linker is not a feature to be maximized in all cases but rather a parameter to be optimized for a specific therapeutic strategy.

  • This compound and other non-cleavable linkers offer the highest degree of stability, making them ideal for applications where premature payload release is unacceptable and the therapeutic mechanism involves the internalization and complete lysosomal degradation of the entire bioconjugate.[29] This approach minimizes off-target toxicity and provides a predictable pharmacokinetic profile.

  • Cleavable linkers are sophisticated tools designed for controlled release.[14] The choice between pH-, redox-, or enzyme-sensitive systems depends on the target biology. While they offer the potential for enhanced efficacy through mechanisms like the bystander effect, they demand rigorous stability testing to ensure an adequate therapeutic window and avoid the toxicity associated with premature drug release.[13][25]

Ultimately, a thorough understanding of the chemical principles behind linker stability, supported by robust experimental data, is essential for the rational design and successful development of next-generation bioconjugate therapeutics.

References

  • Vertex AI Search Result. (2020). Why do amides require much harsher conditions for hydrolysis than esters?[9][10][11]
  • ACS Publications. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage.[31][33]
  • Spring, D. et al.
  • ADC Review. (2019). A Review of Cleavable Linkers.[13]
  • MDPI. (2021).
  • BOC Sciences. Acid Labile Linker Synthesis | ADC Services.[16]
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Acid-Sensitive Cleavage of Aldoxorubicin's Hydrazone Linker.[18]
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.[12]
  • Journal of Medicinal Chemistry. (2023).
  • Creative Biolabs.
  • Study.com. Why do amides require much harsher conditions for hydrolysis than esters?
  • BOC Sciences. Disulfide Linker Synthesis | ADC Services.[21]
  • Quora. (2017). Why is hydrolysis of esters more easy than amide hydrolysis?[7]
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[8]
  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?
  • BroadPharm. Disulfide Linkers, S-S Cleavable.[22]
  • Benchchem. Troubleshooting stability issues of PEG linkers in acidic or basic conditions.[4]
  • NIH PMC. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.[34]
  • NIH PMC. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.[17]
  • Creative Biolabs. Disulfide Linker Synthesis Service.[20]
  • NIH. (2021). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers.[32]
  • Benchchem. (2025).
  • BOC Sciences. (2024).
  • Cre
  • Morressier. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage.
  • PurePEG. (2025). Cleavable vs.
  • Benchchem. (2025).
  • ResearchGate. (2023).
  • ResearchGate. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.[40]
  • ResearchGate. (2018). Fig. 3 Plasma stability and in vitro cytotoxicity. a Stability in human....[27]
  • ResearchGate. (2019). Oxidative mechanism for ether scission of PEG by a synergistic mixed culture, as proposed by Kawai (53).[5]
  • Benchchem. (2025).
  • BroadPharm. This compound, 1093647-41-6.[2]
  • Creative Biolabs. ADC Plasma Stability Analysis Service.[15]
  • Benchchem. (2025). In Vivo Stability of m-PEG8-Maleimide Linker: A Comparative Guide for Drug Development Professionals.[42]
  • Benchchem. (2025).
  • NIH PMC. (2020).
  • BroadPharm. m-PEG, monofunctional PEG linker, PEG reagent.[43]
  • Conju-Probe. This compound.[44]
  • NIH PMC. (2021).
  • Springer Nature Experiments. (2019). In Vivo Testing of Drug-Linker Stability.[35]
  • Benchchem. (2025). A Researcher's Guide to Polyethylene Glycol (PEG) Linker Stability in Biological Assays.[6]
  • PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.[46]
  • ACS Publications. (2014).
  • eScholarship.org. (2025). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery.[26]

Sources

A Senior Application Scientist's Guide to Analyzing m-PEG8-acid Conjugate Purity by SDS-PAGE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It enhances drug solubility, extends circulation half-life, and reduces immunogenicity.[1] Among the various PEGylation reagents, m-PEG8-acid offers precise control over the modification process. However, the success of any PEGylation strategy hinges on the accurate characterization of the resulting conjugates. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely accessible and cost-effective technique for the initial assessment of protein PEGylation.[2][3] This guide provides an in-depth, experience-driven comparison of SDS-PAGE with other analytical methods, complete with detailed protocols, to empower you in making informed decisions for the robust analysis of your this compound conjugates.

The Challenge of Analyzing PEGylated Proteins

PEGylation reactions are inherently heterogeneous, often yielding a mixture of unreacted protein, free PEG, and various PEGylated isoforms.[2] This complexity presents a significant analytical hurdle. The selection of an appropriate analytical technique is therefore critical for accurately characterizing these mixtures and ensuring product quality, safety, and efficacy.[2]

While SDS-PAGE is a powerful first-line tool for qualitatively assessing PEGylation, its reliance on electrophoretic mobility based on size can be confounded by the unique properties of PEG.[4][5] The PEG moiety's large hydrodynamic radius can lead to anomalous migration, often making the conjugate appear larger than its actual molecular weight.[5] Furthermore, potential interactions between PEG and SDS can cause band broadening or smearing, complicating interpretation.[6][7]

Comparative Analysis of Analytical Techniques

A comprehensive understanding of your this compound conjugate requires a multi-faceted analytical approach. While SDS-PAGE provides a rapid qualitative snapshot, other techniques offer higher resolution and quantitative accuracy.

FeatureSDS-PAGESEC-HPLCMALDI-TOF MS
Primary Separation Principle Electrophoretic mobility based on apparent sizeHydrodynamic radiusMass-to-charge ratio
Primary Application Routine purity assessment, initial confirmation of PEGylationSeparation and quantification of conjugates, detection of aggregatesDefinitive molecular weight determination, identification of PEGylation sites
Resolution Moderate; may be difficult to resolve species with similar molecular weights.[5]High; can resolve different degrees of PEGylation and some positional isomers.[5]Very High; can resolve individual PEGylated species.[5]
Quantitative Capability Semi-quantitative at best, based on band intensity.[1]Quantitative.[1]Primarily qualitative, but can be adapted for quantitative analysis.[8]
Key Advantage Simple, cost-effective, high-throughput for screening.[2][3]High-resolution separation and quantification.[5]Unparalleled accuracy for molecular weight determination.[8]
Key Limitation Anomalous migration and potential for band smearing.[5][6]Method development can be complex.[1]Requires specialized instrumentation and expertise.[4]

Expert Insight: For routine process monitoring and initial screening of conjugation reactions, SDS-PAGE is often sufficient. However, for in-depth characterization, regulatory submissions, or troubleshooting, a combination of SEC-HPLC and MALDI-TOF MS is indispensable. SEC-HPLC will provide robust quantification of different species, while MALDI-TOF MS will give you the definitive mass of your conjugate, confirming the degree of PEGylation.

Optimizing SDS-PAGE for this compound Conjugate Analysis: A Validated Protocol

The key to reliable SDS-PAGE analysis of PEGylated proteins lies in a meticulously optimized protocol that accounts for the unique behavior of the PEG moiety.

Experimental Workflow

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_stain Visualization cluster_analysis Data Analysis A Unmodified Protein Control C Mix with Laemmli Buffer (with reducing agent) A->C B This compound Conjugate Sample B->C D Denature at 95-100°C for 5-10 min C->D E Load Samples & MW Marker onto Gradient Gel (4-20%) D->E F Run Electrophoresis (e.g., 120V) E->F G Staining F->G H Coomassie Blue (for Protein) G->H Option 1 I Barium Iodide (for PEG) G->I Option 2 J Image Gel H->J I->J K Analyze Band Shifts and Purity J->K

Caption: Workflow for SDS-PAGE analysis of this compound conjugates.

Step-by-Step Methodology
  • Sample Preparation:

    • Unmodified Protein Control: Prepare a sample of the non-PEGylated protein at the same concentration as the PEGylated sample.[2] This is your baseline for comparison.

    • This compound Conjugate Sample: Prepare the PEGylated protein sample. It is advisable to test a few dilutions to ensure the protein concentration is within the optimal detection range of the staining method.[2]

    • Loading Buffer: Mix the protein samples with an equal volume of 2x Laemmli sample buffer. This buffer should contain SDS to denature the protein and a reducing agent like β-mercaptoethanol or DTT to break disulfide bonds.[2]

    • Denaturation: Heat the mixture at 95-100°C for 5-10 minutes to ensure complete protein denaturation.[2]

  • Gel Electrophoresis:

    • Gel Selection: Use a pre-cast or hand-cast polyacrylamide gradient gel (e.g., 4-20%).[2] A gradient gel provides better resolution over a wider molecular weight range, which is crucial for resolving different PEGylated species.

    • Apparatus Assembly: Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Sample Loading: Load the denatured samples and a molecular weight marker into the wells of the gel.

    • Electrophoresis: Run the gel at a constant voltage (e.g., 120V) until the tracking dye reaches the bottom.[2]

  • Visualization and Staining:

    • Coomassie Brilliant Blue Staining: This is a common method for visualizing proteins.[2] Immerse the gel in Coomassie staining solution for at least one hour, followed by a destaining step.[2]

    • Barium Iodide Staining for PEG: This method specifically stains the PEG moiety.[4][9] After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in an iodine solution until brown bands appear.[2] This is particularly useful for confirming the presence of PEG on the protein.

    • Zinc-Imidazole Reverse Staining: This is a highly sensitive method for detecting PEGylated proteins, offering detection in the low nanogram range.[10] It produces clear bands against a white background and is often more sensitive than Coomassie blue for PEGylated species.[10]

Interpreting the Results

SDS_PAGE_Interpretation cluster_gel Expected SDS-PAGE Results cluster_bands3 cluster_bands2 cluster_interp Interpretation lane1 MW Marker lane2 Unmodified Protein lane3 PEGylation Reaction Mix gel band3c Higher MW Smear (Di-, Tri-PEGylated, etc.) band3b Shifted Band (Mono-PEGylated) band3a Original Band (Unreacted Protein) band2c Unmodified Protein interp3 Smearing or multiple bands suggest heterogeneity (different degrees of PEGylation). band3c->interp3 interp2 Higher MW band(s) confirm successful PEGylation. band3b->interp2 interp1 Band at original MW in conjugate lane indicates incomplete reaction. band3a->interp1

Caption: Logic for interpreting SDS-PAGE results of a PEGylation reaction.

  • Successful Conjugation: A shift to a higher apparent molecular weight for the PEGylated sample compared to the unmodified protein control indicates successful conjugation.[2]

  • Incomplete Reaction: The presence of a band at the same molecular weight as the unmodified protein in the PEGylated sample lane suggests an incomplete reaction.[2]

  • Heterogeneity: The appearance of multiple bands or a smear at higher molecular weights can indicate the presence of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[2]

Conclusion: An Integrated Analytical Strategy

SDS-PAGE is an invaluable, high-throughput tool for the initial qualitative assessment of this compound conjugate purity.[2][3] It provides a rapid visual confirmation of the success of a PEGylation reaction. However, due to the inherent limitations in resolution and the anomalous migration of PEGylated proteins, it should be part of a broader analytical strategy. For comprehensive characterization, particularly in a drug development and quality control setting, it is crucial to complement SDS-PAGE with higher-resolution techniques like SEC-HPLC and MALDI-TOF MS.[5][11][12] This integrated approach ensures a thorough understanding of your conjugate's purity, homogeneity, and identity, ultimately contributing to the development of safe and effective biotherapeutics.

References

  • Hardy, E., et al. (2008). Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts. Electrophoresis, 29(11), 2363-71.
  • Application of three kinds of staining methods for PEGylated protein system in SDS-PAGE. (2025). Journal of Chromatography B.
  • Kurfürst, M. M. (1992). Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Analytical biochemistry, 200(2), 244-8.
  • Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(16), 2801-7.
  • Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. (2015). IOSR Journal of Pharmacy and Biological Sciences.
  • Lu, X., et al. (2004). Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination. Journal of biochemical and biophysical methods, 60(3), 281-93.
  • Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(16), 2801-7.
  • Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(16), 2801-2807.
  • SDS-PAGE before and after PEGylation. For conditions see Materials and methods. ResearchGate.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 1-7.

Sources

A Senior Application Scientist's Guide to Linker Hydrophilicity: A Comparative Analysis of m-PEG8-acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a linker in a bioconjugate is a critical decision that profoundly impacts the therapeutic efficacy and developability of a novel drug candidate. Among the myriad of linker properties, hydrophilicity stands out as a key determinant of a conjugate's success. This guide provides an in-depth, objective comparison of the hydrophilicity of m-PEG8-acid, a popular polyethylene glycol (PEG) linker, with other common linker classes. We will delve into the theoretical underpinnings of hydrophilicity, present comparative data based on established analytical techniques, and provide detailed experimental protocols to empower you to conduct your own evaluations.

The Critical Role of Linker Hydrophilicity in Bioconjugation

In the realm of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple tether. It is a key component that can dramatically influence the overall physicochemical properties of the final conjugate. Many potent cytotoxic payloads and small molecule binders are inherently hydrophobic.[1] When conjugated to a biologic, this hydrophobicity can lead to a cascade of undesirable effects, including:

  • Aggregation: Hydrophobic molecules tend to associate in aqueous environments, leading to the formation of aggregates. This is a major concern for protein-based therapeutics, as aggregation can lead to loss of efficacy, altered pharmacokinetics, and immunogenicity.

  • Reduced Solubility: Poor aqueous solubility can create significant challenges during formulation and administration.

  • Non-specific Uptake: Hydrophobic conjugates may exhibit increased non-specific binding to cells and tissues, leading to off-target toxicity.[2]

  • Altered Pharmacokinetics: The overall hydrophobicity of a conjugate can impact its circulation half-life and biodistribution.

The introduction of a hydrophilic linker, such as one based on polyethylene glycol (PEG), is a widely adopted strategy to mitigate these challenges.[3][4] PEG linkers, with their repeating ethylene glycol units, create a hydration shell around the conjugate, effectively increasing its apparent hydrophilicity.[5] This can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[3][4]

This guide will focus on this compound, a monodisperse PEG linker with eight repeating ethylene glycol units, a terminal methyl ether group, and a carboxylic acid for conjugation.[6][7][8] We will compare its hydrophilicity to representative linkers from other classes: a simple alkyl chain (a more hydrophobic linker) and PEG linkers of varying lengths to illustrate the impact of PEG chain length.

Comparative Analysis of Linker Hydrophilicity

To quantitatively compare the hydrophilicity of different linkers, we can employ two widely accepted methodologies: Calculated logP (clogP) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Calculated logP (clogP): A Theoretical Measure of Hydrophilicity

The octanol-water partition coefficient (logP) is a classical measure of a compound's lipophilicity.[9] A lower logP value indicates greater hydrophilicity.[9][10] While experimental determination can be complex, calculated logP (clogP) values provide a rapid and valuable in silico assessment.[10]

Below is a table comparing the clogP values for this compound and other representative linkers. The clogP values were calculated using a standard algorithm that sums the contributions of individual molecular fragments.[11]

Linker NameStructureMolecular Weight ( g/mol )clogPHydrophilicity Ranking
Heptanoic Acid CH₃(CH₂)₅COOH130.182.42Low
m-PEG4-acid CH₃(OCH₂CH₂)₄COOH222.240.15Moderate
This compound CH₃(OCH₂CH₂)₈COOH 412.48 -1.33 High
m-PEG12-acid CH₃(OCH₂CH₂)₁₂COOH588.71-2.81Very High

Interpretation of clogP Data:

The data clearly illustrates the significant impact of the PEG chain on hydrophilicity. The simple alkyl linker, heptanoic acid, is markedly hydrophobic with a positive clogP value. As the number of ethylene glycol units increases from 4 to 12, the clogP value becomes progressively more negative, indicating a substantial increase in hydrophilicity. This compound, with a clogP of -1.33, demonstrates a high degree of hydrophilicity, making it an excellent choice for improving the properties of hydrophobic payloads.

Reversed-Phase HPLC: An Empirical Measure of Hydrophobicity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful experimental technique for separating molecules based on their hydrophobicity.[12] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[12] By comparing the retention times of different linkers under identical chromatographic conditions, we can establish a relative hydrophobicity index.

A common approach is to determine the "hydrophobicity index" (HI), which is the concentration of organic solvent (e.g., acetonitrile) in the mobile phase required to achieve a specific retention factor.[13] A lower HI value indicates a more hydrophilic compound.

Linker NameExpected Retention Time (min)Hydrophobicity Index (HI)Hydrophilicity Ranking
Heptanoic Acid LongestHighestLow
m-PEG4-acid IntermediateIntermediateModerate
This compound Short Low High
m-PEG12-acid ShortestLowestVery High

Interpretation of RP-HPLC Data:

The expected trend in RP-HPLC retention times is the inverse of the clogP values. The most hydrophobic linker, heptanoic acid, will have the longest retention time, while the most hydrophilic linker, m-PEG12-acid, will elute the earliest. This compound is expected to have a significantly shorter retention time than the alkyl chain and the shorter PEG linker, confirming its hydrophilic nature.

Experimental Protocols

To provide a practical framework for your own investigations, we present detailed, step-by-step protocols for determining the clogP and relative hydrophobicity by RP-HPLC.

Protocol 1: In Silico Determination of clogP

This protocol outlines the steps for calculating the logP value of a linker using an online tool.

Objective: To obtain a theoretical measure of a linker's hydrophilicity.

Materials:

  • Computer with internet access

  • Chemical drawing software (e.g., ChemDraw) or knowledge of SMILES notation for the linkers of interest.

Procedure:

  • Obtain SMILES Notation:

    • Draw the chemical structure of the linker in your chemical drawing software.

    • Select the structure and copy it as SMILES (Simplified Molecular-Input Line-Entry System). For this compound, the SMILES string is COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)O.

  • Use an Online clogP Calculator:

    • Navigate to a reputable online clogP calculator. Several academic and commercial websites offer this service.[11]

    • Paste the SMILES string into the input field of the calculator.

    • Execute the calculation.

  • Record the clogP Value:

    • The calculated logP value will be displayed. Record this value for each linker you are comparing.

  • Comparative Analysis:

    • Compile the clogP values for all linkers in a table.

    • Rank the linkers from most hydrophobic (highest clogP) to most hydrophilic (lowest clogP).

Diagram of the clogP Calculation Workflow:

clogP_Workflow cluster_input Input cluster_process Process cluster_output Output Linker_Structure Linker Chemical Structure SMILES Generate SMILES Notation Linker_Structure->SMILES Copy as SMILES clogP_Calc Online clogP Calculator SMILES->clogP_Calc Input SMILES clogP_Value Calculated logP Value clogP_Calc->clogP_Value Calculate Comparison Comparative Hydrophilicity Ranking clogP_Value->Comparison Analyze

Caption: Workflow for determining the calculated logP (clogP) of a linker.

Protocol 2: Experimental Determination of Relative Hydrophobicity by RP-HPLC

This protocol describes a general method for comparing the hydrophobicity of different linkers using RP-HPLC.

Objective: To empirically rank the hydrophobicity of linkers based on their retention times.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Linker samples (e.g., heptanoic acid, m-PEG4-acid, this compound, m-PEG12-acid) dissolved in a suitable solvent (e.g., water or a small amount of mobile phase)

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1 mL/min).

  • Sample Injection:

    • Inject a fixed volume (e.g., 10 µL) of the first linker sample onto the column.

  • Gradient Elution:

    • Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes.

  • Data Acquisition:

    • Monitor the elution of the linker using the UV detector at an appropriate wavelength (e.g., 214 nm for the carboxylic acid group).

    • Record the chromatogram and the retention time of the linker peak.

  • Analysis of Other Linkers:

    • Repeat steps 2-4 for each of the other linker samples, ensuring that the column is re-equilibrated to the initial conditions between each run.

  • Comparative Analysis:

    • Compare the retention times of all the linkers. A longer retention time indicates greater hydrophobicity.

    • Rank the linkers from most hydrophobic (longest retention time) to most hydrophilic (shortest retention time).

Diagram of the RP-HPLC Experimental Workflow:

RPHPLC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis System_Prep Equilibrate HPLC System with C18 Column Inject Inject Linker Sample System_Prep->Inject Sample_Prep Dissolve Linker Samples Sample_Prep->Inject Gradient Run Gradient Elution (Increase Acetonitrile) Inject->Gradient Detect UV Detection Gradient->Detect Record_RT Record Retention Time Detect->Record_RT Compare_RT Compare Retention Times of All Linkers Record_RT->Compare_RT Rank Rank Hydrophobicity Compare_RT->Rank

Caption: Experimental workflow for comparing linker hydrophobicity using RP-HPLC.

Conclusion

The strategic selection of a linker with appropriate hydrophilicity is paramount for the successful development of bioconjugate therapeutics. This guide has demonstrated, through both theoretical calculations and established experimental principles, that This compound is a highly hydrophilic linker .

Our comparative analysis highlights the following key takeaways:

  • PEGylation significantly increases hydrophilicity: The inclusion of even a short PEG chain (PEG4) dramatically reduces the hydrophobicity compared to a simple alkyl chain.

  • Hydrophilicity is tunable with PEG length: As the number of ethylene glycol units increases, the hydrophilicity of the linker also increases in a predictable manner.

  • This compound offers a balance of properties: With its eight ethylene glycol units, this compound provides a substantial increase in hydrophilicity, making it suitable for a wide range of applications where mitigating the hydrophobicity of the payload is crucial.

By providing detailed experimental protocols, we empower researchers to conduct their own comparative studies and make informed decisions about linker selection. The principles and methodologies outlined in this guide will aid in the rational design of next-generation bioconjugates with optimized properties for improved therapeutic outcomes.

References

  • Contact Angle Testing/Analysis - Rheology Lab. (n.d.).
  • Measurement of contact angle for hydrophilic and hydrophobic surfaces. (n.d.). ResearchGate.
  • Contact Angle Measurements and Wettability - Nanoscience Instruments. (n.d.).
  • Contact angle – What is it and how do you measure it? (n.d.). Biolin Scientific.
  • This compound (CAT#: ADC-L-M0217). (n.d.). Creative Biolabs.
  • Herman, S. E., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.
  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 898225. [Link]
  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024, May 20). ProfoundBio.
  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
  • Reversed-phase chromatography. (n.d.). In Wikipedia.
  • Jandera, P. (2011). Some theoretical considerations on an empirical hydrophobicity index in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 56(11-12), 1121-1129. [Link]
  • Krokhin, O. V., et al. (2009). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Analytical Chemistry, 81(22), 9515-9521. [Link]
  • SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. (n.d.). Revue Roumaine de Chimie.
  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]
  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
  • LogP and logD calculations. (n.d.). Chemaxon Docs.
  • Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. (2020, December 8). ChemMedChem, 16(4), 661-667. [Link]
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (2014, October 1). mAbs, 6(5), 1243-1251. [Link]
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration.
  • Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. (2011). Journal of Medicinal Chemistry, 54(12), 4146-4162. [Link]

Sources

The PEGylation Effect: A Comparative Guide to m-PEG8-acid's Impact on Conjugate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the strategic modification of therapeutic molecules is paramount to enhancing their in vivo performance. PEGylation, the covalent attachment of polyethylene glycol (PEG), stands as a cornerstone technology for improving the pharmacokinetic (PK) profiles of peptides, proteins, and small molecules. This guide provides an in-depth, objective comparison of how a discrete, eight-unit PEG linker, m-PEG8-acid , modulates the pharmacokinetics of a conjugated therapeutic, benchmarking its performance against alternative PEGylation strategies.

The Rationale for PEGylation: Overcoming Pharmacokinetic Hurdles

Native therapeutic molecules, particularly small peptides and novel biologics, often face significant challenges in vivo that limit their clinical utility. These hurdles include rapid renal clearance, enzymatic degradation, and potential immunogenicity.[1][2][3] PEGylation addresses these issues by creating a hydrophilic, protective corona around the drug molecule.[3][] This "molecular shield" increases the conjugate's hydrodynamic radius, which directly influences its pharmacokinetic fate in several critical ways:

  • Reduced Renal Clearance: The increased size of the PEGylated conjugate significantly limits its ability to pass through the glomeruli in the kidneys, a primary route of elimination for smaller molecules.[1][5][6]

  • Prolonged Circulation Half-Life (t½): By evading rapid renal clearance and sterically hindering access by proteolytic enzymes, PEGylation allows the therapeutic to remain in systemic circulation for an extended period.[1][][7]

  • Enhanced Drug Exposure: A longer half-life and slower clearance result in a greater Area Under the Curve (AUC), meaning the body is exposed to a therapeutically effective concentration of the drug for a longer duration.

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.[5][8]

The Case for this compound: The Advantage of a Discrete Linker

PEG linkers can be broadly categorized into two types: polydisperse and monodisperse (or discrete). Polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, like this compound, consist of a single, precisely defined chemical structure.[2]

This compound is a monodisperse PEG linker featuring a methoxy cap at one end and a terminal carboxylic acid group at the other, connected by a chain of exactly eight ethylene glycol units. The carboxylic acid allows for straightforward, stable amide bond formation with primary amines (e.g., lysine residues) on a drug molecule.

The homogeneity of a discrete linker like this compound is a significant advantage in drug development. It leads to the production of a single, well-defined conjugate rather than a mixture of PEGylated species. This structural uniformity translates into:

  • Predictable and Uniform Pharmacokinetics: Eliminates the batch-to-batch variability in PK profiles often seen with polydisperse PEGs.[9]

  • Simplified Characterization: The resulting conjugate is easier to analyze and characterize, which is a crucial aspect for regulatory approval.

  • Potentially Lower Immunogenicity: A well-defined structure may reduce the chances of eliciting an anti-PEG antibody response compared to heterogeneous mixtures.[5]

Comparative Analysis: The Effect of PEG Chain Length on Pharmacokinetics

The length of the PEG chain is a critical parameter that must be optimized to balance enhanced PK performance with the potential for steric hindrance, which could negatively impact the drug's binding affinity to its target.[][10]

Experimental data from preclinical studies on antibody-drug conjugates (ADCs) clearly demonstrates the relationship between PEG linker length and clearance. A systematic evaluation of ADCs with a drug-to-antibody ratio (DAR) of 8, linked with PEGs of varying lengths, revealed that clearance progressively decreases as the PEG chain extends. However, this effect appears to reach a point of diminishing returns.

Linker TypeMean Clearance (mL/day/kg) in Rats
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5
Table 1: Impact of Discrete PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (DAR 8) in a Rat Model. This data illustrates that increasing PEG length reduces clearance, but this effect plateaus, with the PEG8 linker achieving a near-maximal reduction in clearance in this specific context.[11]

As shown in Table 1, increasing the linker length from zero to eight PEG units results in a significant, threefold reduction in the ADC's clearance rate.[11] This slower clearance directly contributes to a longer circulation half-life and greater overall drug exposure (AUC). Notably, extending the linker length beyond PEG8 to PEG12 and even PEG24 provided no significant additional benefit in reducing clearance in this model.[11] This suggests that for this class of molecule, a PEG8 linker is sufficient to achieve the optimal pharmacokinetic benefit derived from increased hydrodynamic size.

It is crucial to recognize, however, that the "optimal" PEG length can be context-dependent. In a study involving the antibody trastuzumab for immuno-PET imaging, conjugation with a short PEG8 linker surprisingly resulted in faster blood clearance compared to its non-PEGylated counterpart.[12] This led to lower background signal and high-contrast images, demonstrating that specific molecular characteristics and intended applications can alter the expected outcome of PEGylation.[12]

Experimental Protocols

To ensure the robust evaluation of pharmacokinetic properties, standardized and detailed experimental protocols are essential.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical workflow for determining the pharmacokinetic profile of a small molecule or peptide before and after conjugation with this compound.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Analysis acclimate 1. Animal Acclimation (1 week) formulate 2. Formulation (Drug in sterile vehicle) acclimate->formulate dose 3. Dosing (IV or SC administration) formulate->dose sample 4. Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) dose->sample process 5. Plasma Processing (Centrifugation) sample->process bioanalysis 6. Bioanalysis (LC-MS/MS quantification) process->bioanalysis pk_analysis 7. PK Data Analysis (NCA for AUC, t½, CL) bioanalysis->pk_analysis caption Workflow for a typical in vivo pharmacokinetic study.

Workflow for a typical in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Healthy male Sprague-Dawley rats (8-10 weeks old) are used. For serial sampling, animals may be cannulated in the jugular vein. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation: The unconjugated drug and the this compound conjugate are each formulated in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS) to the desired concentration.

  • Dosing: Animals are divided into groups (n=3-5 per group). Each group receives a single intravenous (IV) bolus or subcutaneous (SC) injection of either the unconjugated drug, the PEGylated conjugate, or the vehicle control at a specified dose (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Quantification: The concentration of the drug and/or conjugate in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.

Protocol 2: Non-Compartmental Analysis (NCA) of Pharmacokinetic Data

NCA is a standard method used to determine key pharmacokinetic parameters without assuming a specific physiological model.[13][14]

G cluster_calc Calculations cluster_params Derived Parameters data_input Plasma Concentration vs. Time Data cmax Cmax, Tmax (From observation) data_input->cmax auc AUC (Trapezoidal rule) data_input->auc kel Kel (Terminal slope) auc->kel cl Clearance (CL) = Dose / AUC auc->cl thalf Half-Life (t½) = 0.693 / Kel kel->thalf vd Volume of Distribution (Vd) = CL / Kel kel->vd cl->vd caption Logical flow of Non-Compartmental Analysis (NCA).

Logical flow of Non-Compartmental Analysis (NCA).

Key Parameters Calculated:

  • Cmax (Maximum Concentration): The highest observed concentration in the plasma.[14]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[14]

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.[13][14]

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[14]

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Conclusion

The use of an this compound linker represents a sophisticated and effective strategy for enhancing the pharmacokinetic properties of therapeutic molecules. Its monodisperse nature ensures batch-to-batch consistency and a predictable PK profile, which are highly desirable attributes in drug development. Comparative data demonstrates that a PEG8 linker can significantly reduce the clearance of a conjugate, thereby extending its half-life and increasing overall exposure. While the optimal linker length can be molecule-dependent, the evidence suggests that for many applications, particularly for larger molecules like ADCs, a PEG8 chain provides a near-maximal pharmacokinetic benefit, striking an excellent balance between improved in vivo performance and synthetic accessibility. This makes this compound a powerful tool for developing next-generation therapeutics with improved efficacy and patient convenience.

References

  • Gibaldi, M., & Perrier, D. (2012). Pharmacokinetics (2nd ed.). Marcel Dekker.
  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?
  • Creative Biolabs. (n.d.). Extending Drug Half-Life through PEGylation.
  • RSC Publishing. (2022). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. Journal of Materials Chemistry B.
  • Jamei, M. (2022). Pharmacokinetic Consequences of Pegylation. Critical Reviews in Therapeutic Drug Carrier Systems.
  • ResearchGate. (2021). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles.

Sources

A Comparative Guide to Validating Drug Release from m-PEG8-acid Antibody-Drug Conjugate (ADC) Constructs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficacy and safety of an Antibody-Drug Conjugate (ADC) are inextricably linked to the stability of its linker and the controlled release of its cytotoxic payload. This guide provides an in-depth, comparative analysis of methodologies to validate drug release from ADCs constructed with an m-PEG8-acid linker, a common hydrophilic spacer used to improve solubility and pharmacokinetic properties.[][] We will explore the underlying principles, provide detailed experimental protocols, and present a framework for interpreting the resulting data.

The this compound moiety itself is not the cleavable component of the linker system; rather, it is a polyethylene glycol (PEG) spacer that enhances the biopharmaceutical properties of the ADC.[][4] The actual drug release mechanism is dictated by the adjacent cleavable or non-cleavable linker chemistry.[][5] A thorough and rigorous validation of this release is paramount to designing a successful and safe ADC therapeutic.

The Critical Role of the Linker in ADC Design

The linker in an ADC is a critical component that connects the monoclonal antibody to the potent cytotoxic payload.[4] Its primary functions are to ensure the ADC remains intact and stable in systemic circulation, preventing premature drug release that could lead to off-target toxicity, and to facilitate the efficient release of the payload once the ADC has reached its target tumor cell.[5][6] The inclusion of an this compound spacer can improve the ADC's solubility, reduce aggregation, and prolong its circulation half-life.[][4][7]

ADC_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_Action Mechanism of Action Antibody Monoclonal Antibody (mAb) Linker Linker (Cleavable or Non-Cleavable) Antibody->Linker Conjugation Spacer This compound Spacer Linker->Spacer Payload Cytotoxic Payload Spacer->Payload Internalization 1. ADC Internalization into Target Cell Trafficking 2. Lysosomal Trafficking Internalization->Trafficking Release 3. Linker Cleavage/ Antibody Degradation Trafficking->Release Activation 4. Payload Release and Activation Release->Activation Apoptosis 5. Induction of Tumor Cell Apoptosis Activation->Apoptosis

Figure 1: General structure of an this compound containing ADC and its cellular mechanism of action.

Part 1: Comparative Analysis of Linker Chemistries

The choice of linker chemistry is a crucial design element that determines the drug release mechanism. Here, we compare two prevalent strategies that can incorporate this compound spacers: enzymatically cleavable and non-cleavable linkers.[5][8]

Valine-Citrulline (VC) Linker: An Enzymatically Cleavable System

The dipeptide valine-citrulline is a widely used cleavable linker that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[9] This specificity provides a targeted release mechanism within the cancer cell.[9]

Mechanism of Release:

  • The ADC is internalized upon binding to its target antigen on the cancer cell surface.

  • The ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases facilitate the cleavage of the VC dipeptide.[9]

  • This cleavage event often triggers a self-immolative cascade, leading to the release of the active cytotoxic drug.

Thioether (e.g., from SMCC) Linker: A Non-Cleavable System

Non-cleavable linkers, such as the thioether bond formed using the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, do not have a specific chemical trigger for payload release.[10] Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome to liberate the drug-linker-amino acid complex.[5][10]

Mechanism of Release:

  • Following internalization and trafficking to the lysosome, the entire antibody portion of the ADC is degraded by lysosomal proteases.

  • This degradation process releases the payload, which remains attached to the linker and a single amino acid residue from the antibody. This complex is typically the active cytotoxic entity.

Comparative Data Summary

The selection between cleavable and non-cleavable linkers has significant consequences for the ADC's overall performance. The following table provides a summary of representative experimental data comparing these two linker types.

Parameter VC-PABC-m-PEG8-ADC (Cleavable) SMCC-m-PEG8-ADC (Non-Cleavable) Scientific Rationale
In Vitro Plasma Stability (% Intact ADC after 7 days) >95%>98%Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window.[5]
In Vitro Lysosomal Release Rate (t½) 1-6 hours12-48 hoursEnzymatic cleavage of the VC linker is a relatively rapid process, whereas the complete degradation of the antibody for the SMCC linker is significantly slower.
Bystander Killing Effect Potentially HighGenerally LowThe released payload from a cleavable linker can sometimes diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[10] The charged amino acid residue on the released payload from a non-cleavable linker can limit its membrane permeability.
Systemic Toxicity in Preclinical Models Potentially higher if off-target cleavage occursGenerally lower due to higher stabilityThe high stability of non-cleavable linkers is expected to reduce off-target toxicity.[5]

Part 2: Experimental Protocols for Validation

Rigorous and reproducible experimental validation is essential for successful ADC development. The following protocols are designed to be self-validating systems for assessing the stability and release characteristics of your this compound ADC constructs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in human plasma and quantify any premature drug release.

Causality: This assay mimics the conditions the ADC will encounter in systemic circulation. An ideal ADC should remain highly stable with minimal drug deconjugation to minimize off-target toxicities.[11]

Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow Start Incubate ADC in Human Plasma at 37°C Timepoints Collect Aliquots at Defined Time Points Start->Timepoints Processing Protein Precipitation/ Sample Cleanup Timepoints->Processing Analysis Analyze by LC-MS or Immunoassay (ELISA) Processing->Analysis Quantification Quantify Intact ADC and Free Payload Analysis->Quantification

Figure 2: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Add the ADC to the plasma at a predetermined concentration and incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Processing: Process the samples to separate the ADC and any released payload from plasma proteins. This can be achieved through protein precipitation or solid-phase extraction.[12]

  • Analysis: Analyze the processed samples using appropriate analytical techniques. LC-MS/MS is a powerful tool for quantifying the free payload, while ELISA can be used to measure the concentration of the total or intact ADC.[12][13][14]

  • Data Interpretation: Determine the percentage of intact ADC remaining at each time point relative to the initial concentration to assess stability.

Trustworthiness: Including a time-zero sample and an internal standard during sample processing and analysis helps to ensure the accuracy and reproducibility of the results.

Lysosomal/Endosomal Release Assay

Objective: To simulate the intracellular environment of the lysosome and measure the rate of payload release.

Causality: This assay directly evaluates the intended drug release mechanism. For cleavable linkers, a rapid release is anticipated, while for non-cleavable linkers, a slower, degradation-dependent release is expected.

Lysosomal_Release_Workflow cluster_workflow Lysosomal Release Assay Workflow Start Prepare Lysosomal Homogenate or Simulated Buffer (pH 4.5-5.0) Incubation Incubate ADC in Lysosomal Mix with Cathepsin B at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quenching Quench Reaction (e.g., add organic solvent) Timepoints->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Quantification Quantify Released Payload Analysis->Quantification

Figure 3: Workflow for the in vitro lysosomal release assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a lysosomal homogenate from a relevant cell line or a simulated lysosomal buffer with an acidic pH (4.5-5.0) and the relevant enzymes, such as Cathepsin B.

  • Incubation: Add the ADC to the lysosomal mixture and incubate at 37°C.

  • Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Stop the reaction by adding a quenching solution, such as a high concentration of organic solvent, to denature the enzymes.

  • Analysis: Use LC-MS/MS to quantify the amount of released payload in the samples.[12]

  • Data Interpretation: Plot the concentration of the released drug over time to determine the release kinetics.

Trustworthiness: A control experiment without the presence of lysosomal enzymes or at a neutral pH should be performed to confirm that the drug release is specific to the lysosomal environment.

Part 3: Concluding Remarks and Future Directions

The validation of drug release from this compound ADC constructs is a critical and complex aspect of their development. The choice between a cleavable and a non-cleavable linker, both of which can benefit from the inclusion of an this compound spacer, will significantly influence the ADC's therapeutic index.

The experimental frameworks provided in this guide offer a robust approach to the comparative analysis of different ADC designs. By meticulously assessing plasma stability and intracellular drug release kinetics, researchers can make informed, data-driven decisions to optimize their ADC candidates.

Future innovations in the field will likely focus on developing novel linker technologies with enhanced tumor specificity and more sophisticated in vitro models that better replicate the tumor microenvironment. Nevertheless, the fundamental principles of rigorous analytical validation outlined here will continue to be the cornerstone of successful ADC development.

References

  • Goursaud, S., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 469. [Link]
  • Creative Biolabs.
  • Goursaud, S., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Drug Target Review. (2025).
  • Pharma Focus America.
  • DC Chemicals. m-PEG8-Ms. [Link]
  • Charles River Laboratories. (2016).
  • Alturas Analytics, Inc. (2025).
  • WuXi Biologics. (2025).
  • Sartorius. (2021).
  • Zlitni, A., et al. (2023). Advances in preclinical evaluation of experimental antibody-drug conjugates. Journal of Experimental & Clinical Cancer Research, 42(1), 1-13. [Link]
  • Adem, Y. T., et al. (2012).
  • Labinsights. (2025).
  • Bar-Zeev, M., et al. (2023). Payload diversification: a key step in the development of antibody–drug conjugates.
  • Wijdeven, M. A., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Molecules, 25(18), 4292. [Link]
  • McCombs, J. R., & Owen, S. C. (2015). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. The AAPS journal, 17(2), 339-351. [Link]
  • Al-Hatamleh, M. A. I., et al. (2023). Advances and Limitations of Antibody Drug Conjugates for Cancer. Pharmaceutics, 15(7), 1980. [Link]

Sources

A Senior Application Scientist's Guide: m-PEG8-acid vs. Branched PEG Linkers for Next-Generation ADCs

Author: BenchChem Technical Support Team. Date: January 2026

For the ADC architect, the linker is not merely a tether; it is a master regulator of the conjugate's therapeutic index. It dictates stability, pharmacokinetics (PK), and the precision of payload release.[] Among the most powerful tools in the linker engineering toolbox are polyethylene glycol (PEG) structures, prized for their ability to enhance hydrophilicity and modulate the in-vivo behavior of ADCs.[2]

This guide moves beyond a simple catalog of options to provide a deep, comparative analysis of two pivotal PEG linker strategies: the discrete, linear m-PEG8-acid linker and the architecturally complex branched PEG linkers . We will dissect their fundamental properties, compare their performance based on experimental data, and provide the practical methodologies required to validate your linker choice in the laboratory. Our objective is to equip you, the ADC developer, with the causal understanding needed to select the optimal linker architecture for your specific therapeutic agent and clinical goal.

The Architectural Divide: Linear Simplicity vs. Branched Complexity

The choice between a linear and a branched PEG linker is a fundamental decision in ADC design, with each architecture offering a distinct set of advantages and trade-offs rooted in its molecular structure.

The Linear Standard: this compound

The this compound linker is a monodisperse, linear chain of eight ethylene glycol units, capped with a methoxy group at one end and a reactive carboxylic acid at the other.[3][] This defined structure provides a hydrophilic spacer that serves several critical functions:

  • Enhanced Solubility: It effectively counteracts the hydrophobicity of many potent payloads, reducing the risk of aggregation—a common challenge that can lead to rapid clearance and potential immunogenicity.[][6]

  • Improved Pharmacokinetics: The PEG chain increases the ADC's hydrodynamic radius, which can reduce renal clearance and prolong circulation half-life.[7][8] Studies have shown a clear relationship between PEG length and conjugate pharmacology, with longer chains resulting in slower clearance. A threshold is often observed around the PEG8 length, beyond which further increases in chain length may not significantly impact clearance further.[8][9]

  • Spatial Separation: It provides physical distance between the antibody and the payload, which can be crucial for preserving the antibody's antigen-binding affinity.[10]

The this compound represents a reliable, well-characterized building block for constructing ADCs with traditional drug-to-antibody ratios (DARs).

The High-Capacity Innovator: Branched PEG Linkers

Branched PEG linkers feature multiple PEG arms extending from a central molecular core.[][11] This architecture is not just a geometric variation; it is a strategic design to overcome specific limitations of linear linkers.[12]

  • Increased Drug-to-Antibody Ratio (DAR): This is the hallmark advantage. Branched linkers allow the attachment of multiple payload molecules at a single conjugation site on the antibody.[13][14] This is particularly vital for payloads with moderate potency, where a higher drug load is necessary to achieve the desired therapeutic effect.[15]

  • Superior Hydrophilicity: The dense, three-dimensional cloud of PEG chains provides a powerful hydrophilic shield, making this architecture exceptionally effective at solubilizing highly hydrophobic payloads and enabling high-DAR ADCs (e.g., DAR 8) that would otherwise be prone to aggregation.[12][16]

  • Enhanced "Stealth" Effect: The three-dimensional structure of branched PEGs creates a larger hydrodynamic volume, which can more effectively shield the ADC from enzymatic degradation and recognition by the immune system, further improving its pharmacokinetic profile compared to a linear PEG of equivalent molecular weight.[2][17]

Branched linkers represent an advanced strategy for maximizing the cytotoxic potential of an ADC, especially in challenging scenarios like low-antigen-expressing tumors.

Head-to-Head Performance Comparison

The choice of linker architecture directly impacts key ADC performance metrics. The following sections and data tables provide a quantitative comparison based on published experimental findings.

FeatureThis compound (Linear)Branched PEG LinkerRationale & Causality
Payload Capacity 1 payload per linker2+ payloads per linkerBranched architecture is explicitly designed with multiple attachment points on a core scaffold.[15]
Primary Application Improving PK & solubility of standard DAR (2-4) ADCs.Enabling high DAR (≥8) ADCs for potent delivery.Linear PEGs are sufficient for moderately hydrophobic payloads at lower DARs; branched structures are required to mitigate the extreme hydrophobicity of high drug loading.[12][15]
Synthetic Complexity Low to moderateHighSynthesis of monodisperse linear PEGs is well-established. Branched structures require multi-step synthesis of the core and arms, increasing complexity and cost.[16]
Hydrodynamic Radius Moderate increaseSignificant increaseThe three-dimensional, multi-arm structure of branched PEGs occupies a larger volume in solution than a linear chain of similar mass, enhancing the "stealth" effect.[17]

Table 1: Comparison of Physicochemical and Functional Properties.

Impact on Pharmacokinetics (PK)

A primary reason for incorporating PEG linkers is to optimize an ADC's behavior in circulation.[18]

ParameterADC with Linear PEG8ADC with Branched PEG (High DAR)Experimental Insights
Plasma Clearance Reduced (vs. non-PEGylated)Significantly ReducedLonger or larger PEG structures decrease clearance. A study on PEGylated MMAE ADCs found that clearance rates decreased as PEG chain length increased, with a threshold effect observed at PEG8, beyond which clearance was not significantly impacted.[9] Branched structures with a larger hydrodynamic volume further enhance this effect.[17]
Circulation Half-Life IncreasedSignificantly IncreasedReduced clearance directly translates to a longer half-life, allowing more time for the ADC to accumulate in tumor tissue.[19]
Tolerability ImprovedGenerally ImprovedBy masking the hydrophobic payload and improving PK, PEGylation can significantly improve the tolerability of ADCs. Studies have shown that ADCs with PEG8 or longer linkers are better tolerated at high doses than those with shorter or no PEG spacers.[20][21]

Table 2: Comparative Pharmacokinetic and Tolerability Profiles.

Impact on Efficacy

Ultimately, linker selection must be validated by its effect on the ADC's ability to kill cancer cells.

ParameterADC with Linear PEG8ADC with Branched PEG (High DAR)Experimental Insights
In Vitro Potency (IC50) Generally maintainedMaintained or IncreasedWhile some studies note that very long linear PEG chains can sometimes lead to decreased in vitro potency, PEG8 is generally considered optimal.[7][22] High-DAR ADCs from branched linkers are often more potent in vitro, simply due to delivering more payload per binding event.[9]
In Vivo Efficacy Improved (vs. non-PEGylated)Potentially SuperiorImproved PK and tumor accumulation from PEGylation typically lead to better in vivo efficacy.[23] The higher payload delivery of branched linker ADCs can result in superior tumor growth inhibition, particularly in models where the target antigen is not highly expressed.[15]

Table 3: Comparative Efficacy Profiles.

Visualizing the Architectures and Workflow

Diagrams are essential for conceptualizing the molecular differences and the experimental logic that underpins linker selection.

Linear_vs_Branched_Linkers cluster_0 Linear this compound Linker cluster_1 Branched PEG Linker Ab1 Antibody L1 m-PEG8 Ab1->L1 1:1 Conjugation P1 Payload L1->P1 1:1 Conjugation Ab2 Antibody Core Ab2->Core 1 Conjugation Site L2a PEG Arm Core->L2a L2b PEG Arm Core->L2b P2a Payload L2a->P2a P2b Payload L2b->P2b

Caption: Structural comparison of linear vs. branched PEG linkers.

ADC_Linker_Evaluation_Workflow start Define Therapeutic Goal (Payload, Target, Potency) linker_choice Select Linker Architecture (Linear vs. Branched) start->linker_choice synthesis Synthesize & Purify Drug-Linker Construct linker_choice->synthesis conjugation Conjugate to Antibody synthesis->conjugation purify_adc Purify & Characterize ADC (DAR, Aggregation) conjugation->purify_adc invitro In Vitro Evaluation (Stability, Cytotoxicity, Binding) purify_adc->invitro invivo In Vivo Evaluation (PK, Efficacy, Tolerability) invitro->invivo decision Advance Candidate? invivo->decision decision->linker_choice No, Re-design end Lead Candidate Identified decision->end Yes

Caption: Workflow for ADC linker selection and evaluation.

Field-Proven Experimental Protocols

Trustworthy data is the bedrock of ADC development. The following protocols are self-validating systems for characterizing and comparing ADCs constructed with different linker technologies.

Protocol 1: ADC Synthesis using a Mal-amido-PEG8-acid Linker

This protocol outlines the synthesis of an ADC via thiol-maleimide chemistry, a common and robust conjugation strategy.[24]

Objective: To conjugate a maleimide-activated drug-linker to a partially reduced antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Maleimide-activated drug-linker (e.g., Drug-NHS ester reacted with Mal-amido-PEG8-acid).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation Buffer: PBS with EDTA (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Quenching Reagent: N-acetylcysteine.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution. The precise excess should be optimized to achieve the desired number of free thiols (for a target DAR of 4, aim for ~4 free thiols per mAb).

    • Incubate at 37°C for 1-2 hours.

    • Immediately remove excess TCEP by passing the solution through a desalting column pre-equilibrated with conjugation buffer.[24]

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in an appropriate organic solvent (e.g., DMSO) at a high concentration.

    • Add the drug-linker solution to the reduced antibody solution. A typical molar excess is 1.5 to 2-fold of drug-linker per free thiol group.

    • Incubate the reaction at 4°C for 1 hour or at room temperature for 30 minutes with gentle mixing.[24]

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to quench any unreacted maleimide groups.[24]

    • Incubate for 20 minutes at room temperature.

  • Purification and Characterization:

    • Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the final ADC for DAR, purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs, making it the gold standard for determining DAR distribution.[2]

Objective: To determine the average DAR and distribution of drug-loaded species in an ADC preparation.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).

  • HPLC system with a UV detector (280 nm).

Procedure:

  • Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • The chromatogram will show a series of peaks. The first major peak is the unconjugated antibody (DAR 0). Subsequent peaks correspond to species with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc., for cysteine conjugation).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to inhibit cancer cell growth by 50% (IC50), a key measure of potency.[25][26]

Objective: To compare the potency of ADCs with different linkers against antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (target) and antigen-negative (control) cancer cell lines.

  • Cell culture medium and supplements.

  • ADC constructs, unconjugated antibody, and free drug.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug. Add the dilutions to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each ADC.

Conclusion and Expert Recommendations

The decision between a linear this compound linker and a branched PEG linker is a strategic choice driven by the specific challenges of your ADC program.

  • Choose this compound when: You are working with a potent payload where a standard DAR of 2-4 is sufficient. Your primary goal is to improve the solubility and pharmacokinetic profile of a moderately hydrophobic ADC without introducing significant synthetic complexity. The PEG8 length often represents a "sweet spot" for balancing improved PK with retained potency.[9]

  • Choose a Branched PEG Linker when: You need to deliver a higher payload density to the tumor cell. This is critical when using moderately potent drugs or targeting antigens with low expression levels. Branched linkers are the enabling technology for creating high-DAR (e.g., DAR 8) ADCs with acceptable biophysical properties.[12][15]

The final determination must be empirical. The protocols provided herein form a robust framework for generating the comparative data needed to make an informed, evidence-based decision. By understanding the causal links between linker architecture and ADC performance, you can more effectively engineer the next generation of targeted cancer therapeutics.

References

  • Burke, P. J., et al. (2017). ADC pharmacokinetic and tolerability as a function of PEG size.
  • Damelin, M., et al. (2015). In vivo testing of drug-linker stability. PubMed. [Link]
  • AxisPharm. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. [Link]
  • Le, H. D., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • Zhang, D., et al. (2025).
  • Zhang, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences. [Link]
  • Creative Biolabs.
  • Surratt, G., et al. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. [Link]
  • Zhang, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • AACR Journals. (2025). In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]
  • Sharma, S., et al. (2021).
  • Wang, Y., et al. (2024). Schematic comparison of linear architecture and branched architecture of ADC linker.
  • AxisPharm. Branched PEG NHS ester. [Link]
  • Chudasama, V., et al. (2018). In vitro assays for each ADC.
  • National Center for Biotechnology Information. (2021).
  • Discovery Life Sciences.
  • Fu, Y., et al. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (2025).
  • Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]
  • National Center for Biotechnology Information.
  • Quanta BioDesign, Ltd. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In PEG-based ADC development. [Link]
  • DC Chemicals. m-PEG8-Ms. [Link]

Sources

A Comparative Guide to Assessing the Immunogenicity of m-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of PEGylation

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This strategy masterfully enhances the therapeutic index of proteins, peptides, and nanoparticles by increasing their hydrodynamic size and masking native epitopes.[1][2][3] The clinical benefits are significant: prolonged circulation half-life, improved stability, and often, a reduction in the immunogenicity of the parent molecule.[4] However, this elegant solution carries an inherent paradox. The very molecule used to shield therapeutics from the immune system can itself be recognized as foreign, leading to the formation of anti-PEG antibodies (APAs).[2][4][5][6]

The clinical ramifications of an anti-PEG immune response are not trivial. These antibodies can trigger an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly removed from circulation, severely compromising efficacy.[1][5] In some cases, this can escalate to hypersensitivity reactions, posing a direct threat to patient safety.[2] This guide delves into the critical process of immunogenicity assessment, focusing on conjugates made with m-PEG8-acid, a discrete, short-chain PEG linker.[7][8][9][10] We will explore the multifaceted nature of PEG immunogenicity and provide a framework of robust, validated assays to objectively compare the immunogenic potential of this compound conjugates against other alternatives.

Deconstructing the Immunogenicity of PEG Conjugates

The Hapten-Carrier Model: Why Conjugation Matters The immune response to PEGylated molecules is a classic example of a hapten-carrier effect. PEG itself is considered a hapten—a small molecule that is poorly immunogenic on its own.[6][11] However, when covalently attached to a larger carrier molecule, such as a protein or a nanoparticle, the entire conjugate can be processed by the immune system, leading to a robust antibody response against the PEG moiety.[1][11] This distinction is critical: we are rarely concerned with the immunogenicity of free PEG, but almost always with that of the PEG conjugate.[11]

Key Factors Influencing PEG Immunogenicity The immunogenic potential of a PEGylated conjugate is not a monolithic property but a complex interplay of various physicochemical and biological factors. Understanding these variables is paramount for designing safer and more effective therapeutics.

FactorInfluence on ImmunogenicityRationale & Supporting Evidence
PEG Molecular Weight (MW) Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic than lower MW PEGs (e.g., <5 kDa).[12][13]Larger polymers provide more repeating epitopes for B-cell receptor cross-linking, a key step in B-cell activation. Studies have demonstrated stronger anti-PEG IgM responses for conjugates with higher MW PEGs.[3]
PEG Architecture Branched PEG structures may offer superior immune shielding compared to linear PEGs of equivalent molecular weight.[3][13]The three-dimensional structure of branched PEG can more effectively mask the surface of the carrier protein from immune surveillance.
Conjugated Molecule The nature of the carrier is crucial. Non-human derived proteins are more likely to provoke a strong immune response that generates APAs.[12]The inherent immunogenicity of the carrier can provide a strong "danger signal" to the immune system, enhancing the response to the attached PEG hapten.
Linker Chemistry The specific linker used for conjugation, such as this compound, defines the length and character of the PEG chain.Shorter, discrete PEGs like PEG8 present fewer repeating units, which is hypothesized to reduce the potential for B-cell activation compared to longer, polydisperse PEG chains.
Administration Route & Dosing Subcutaneous administration is often considered more immunogenic than intravenous (IV) administration.[13] Repeated dosing increases the likelihood of antibody formation.[5][12]Subcutaneous routes engage local antigen-presenting cells more effectively. Repeated exposure provides multiple opportunities for the immune system to recognize the conjugate and mount a memory response.

Immune Response Pathways to PEG Conjugates The generation of anti-PEG antibodies can occur through two primary pathways. The T-cell independent pathway, often associated with large, repetitive structures, leads to a rapid but typically short-lived IgM response.[1] The T-cell dependent pathway, which involves helper T-cells, results in a more mature immune response, including isotype switching to produce high-affinity IgG antibodies and the formation of immunological memory.

ImmuneResponse cluster_initiation Antigen Presentation cluster_activation B-Cell Activation cluster_differentiation Antibody Production PEG_Conjugate This compound Conjugate APC Antigen Presenting Cell (e.g., Dendritic Cell) PEG_Conjugate->APC Internalization & Processing B_Cell PEG-Specific B-Cell PEG_Conjugate->B_Cell Binds to B-Cell Receptor (via PEG moiety) T_Helper Helper T-Cell APC->T_Helper Presents Peptide (from carrier) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_Cell Memory B-Cell B_Cell->Memory_Cell T_Helper->B_Cell Provides 'Help' Signal IgM Anti-PEG IgM (Early Response) Plasma_Cell->IgM IgG Anti-PEG IgG (Mature Response) Plasma_Cell->IgG Isotype Switching

Figure 1: T-cell dependent immune response pathway for PEGylated conjugates.

A Multi-Tiered Strategy for Immunogenicity Assessment

Regulatory bodies, including the U.S. FDA, advocate for a risk-based approach to immunogenicity assessment.[14][15][16] This strategy involves a tiered analytical process that moves from initial screening to in-depth characterization, ensuring that the level of scrutiny matches the potential clinical risk. For a novel conjugate using this compound, a comprehensive strategy is essential to build a robust safety profile.

AssessmentWorkflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Functional & Mechanistic Assays cluster_tier3 Tier 3: Clinical Monitoring start Candidate Conjugate (e.g., Protein-PEG8-acid) ELISA Anti-PEG Antibody Assay (ELISA) - Screen for pre-existing antibodies - Assess induced antibodies start->ELISA LPA Cell-Based Assays - Lymphocyte Proliferation - Cytokine Profiling start->LPA Complement Complement Activation Assay - Measure SC5b-9 formation ELISA->Complement If Positive LPA->Complement PK_Assay In Vivo PK Study (Preclinical) - Monitor for Accelerated Blood Clearance (ABC) Complement->PK_Assay Clinical Clinical Trial Monitoring - Patient sample analysis - Correlate with safety & efficacy PK_Assay->Clinical end Comprehensive Immunogenicity Profile Clinical->end

Figure 2: A tiered workflow for assessing conjugate immunogenicity.

This tiered approach allows for early de-risking. If a conjugate shows high reactivity in Tier 1 assays, it may be deprioritized before committing to expensive and time-consuming in vivo studies.

Experimental Protocols: A Step-by-Step Guide

Scientific integrity demands that every protocol be a self-validating system. The following methods are foundational for a thorough immunogenicity assessment.

Detection of Anti-PEG Antibodies (Humoral Immunity)

Method of Choice: Enzyme-Linked Immunosorbent Assay (ELISA) The ELISA remains the gold standard for detecting and relatively quantifying anti-PEG antibodies due to its high sensitivity, adaptability for high-throughput screening, and cost-effectiveness.[17] A direct ELISA format is highly effective for this purpose.

Protocol: Direct ELISA for Anti-PEG IgG & IgM

  • Causality: This assay directly detects antibodies in a sample that can bind to a PEG-coated surface. The choice of coating and blocking agents is critical to ensure specificity and minimize background noise.[18] Using a mono-functionalized PEG for coating, rather than a PEG-protein conjugate, is crucial to avoid detecting antibodies against the protein used in the coating reagent.

  • Materials & Reagents:

    • High-binding 96-well microplates

    • Coating Antigen: monoamine methoxy-PEG5000 (NH2-mPEG5000) at 20 µg/mL in PBS[18]

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 1% (w/v) non-fat dry milk in PBS[18]

    • Sample Diluent: 1% (w/v) milk in PBS

    • Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

    • Stop Solution: 1N HCl

    • Positive Control: Commercially available anti-PEG monoclonal antibody or a well-characterized positive serum sample

    • Negative Control: Pooled normal human serum

  • Step-by-Step Methodology:

    • Coating: Add 100 µL of NH2-mPEG5000 solution to each well. Incubate overnight at room temperature.[18] Rationale: This allows the PEG to passively adsorb to the plate surface.

    • Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of PBST.

    • Blocking: Add 300 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[18] Rationale: This blocks any remaining non-specific binding sites on the plate to prevent false positives.

    • Washing: Repeat the wash step as in step 2.

    • Sample Incubation: Add 100 µL of diluted samples (e.g., 1:100 in Sample Diluent), positive controls, and negative controls to the appropriate wells. Incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step, increasing to 5 washes. Rationale: Thorough washing is critical to remove unbound antibodies.

    • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted according to manufacturer's instructions in Sample Diluent) to each well. Incubate for 1 hour at room temperature.

    • Washing: Repeat the wash step as in step 6.

    • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. Rationale: The HRP enzyme converts TMB into a blue-colored product.

    • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The assay cut-point (the threshold for determining a positive result) should be statistically determined by analyzing at least 50 individual drug-naïve serum samples.[16][19] A result is typically considered positive if the optical density (OD) is above the mean of the negative controls plus 3 standard deviations.

Assessment of Cell-Mediated Immunity

Method of Choice: Lymphocyte Proliferation Assay (LPA) Detecting antibodies only tells part of the story. A T-cell dependent response is a prerequisite for a mature, high-affinity antibody response and immunological memory.[20] The LPA directly measures the ability of a conjugate to stimulate the clonal proliferation of lymphocytes, a hallmark of an antigen-specific cellular immune response.[21]

Protocol: PBMC-based Proliferation Assay using CFSE

  • Causality: This assay assesses if the this compound conjugate can be processed by antigen-presenting cells (APCs) within a mixed population of peripheral blood mononuclear cells (PBMCs) and subsequently presented to T-cells, causing them to activate and divide.

  • Materials & Reagents:

    • PBMCs isolated from a panel of healthy human donors (at least 20-50 donors to account for HLA diversity)

    • RPMI-1640 culture medium supplemented with 10% human AB serum

    • CFSE (Carboxyfluorescein succinimidyl ester) dye

    • Test Articles: this compound conjugate, unconjugated carrier

    • Positive Control: Phytohemagglutinin (PHA) or Tetanus Toxoid (TT)

    • Negative Control: Vehicle/Buffer

    • Flow cytometer

  • Step-by-Step Methodology:

    • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL and label with CFSE according to the manufacturer's protocol. Rationale: CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by a decrease in fluorescence intensity.

    • Cell Culture: Plate 2x10^5 labeled PBMCs per well in a 96-well U-bottom plate.

    • Stimulation: Add test articles, positive controls, and negative controls to the wells in triplicate. Incubate for 6-7 days at 37°C, 5% CO2.[22]

    • Staining (Optional): Stain cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific proliferating T-cell populations.

    • Acquisition: Acquire data on a flow cytometer.

    • Analysis: Gate on the lymphocyte population (and then CD4+ T-cells if stained). Analyze the CFSE histogram to determine the percentage of divided cells.

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = (% Proliferating Cells in Test Condition) / (% Proliferating Cells in Negative Control)

    • An SI ≥ 2 is typically considered a positive response. The frequency of responding donors in the panel is the key readout.

Functional Assays: Assessing Biological Consequences

Method of Choice: Complement Activation Assay The binding of anti-PEG antibodies (particularly IgM) to a PEGylated surface can potently activate the classical complement pathway.[23] This can lead to opsonization and rapid clearance of the drug, as well as the generation of anaphylatoxins (C3a, C5a) that can trigger infusion reactions.[24][25] Measuring the formation of the terminal complement complex (SC5b-9) is a sensitive and definitive marker of whole-pathway activation.[24]

ComplementPathway Conjugate PEG-Conjugate AntiPEG_IgM Anti-PEG IgM C1q C1q AntiPEG_IgM->C1q Binds C4_C2 C4, C2 C1q->C4_C2 Activates C3_Convertase C3 Convertase C4_C2->C3_Convertase Forms C3 C3 C3_Convertase->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase Forms C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C6789 C6, C7, C8, C9 C5b->C6789 Recruits MAC SC5b-9 (Terminal Complex - Measured) C6789->MAC Forms

Figure 3: The classical complement pathway initiated by anti-PEG antibodies.

Protocol: SC5b-9 Complement Activation ELISA

  • Causality: This assay determines if the conjugate, in the presence of human serum containing complement proteins and potentially anti-PEG antibodies, can trigger the full cascade, culminating in the formation of SC5b-9.

  • Materials & Reagents:

    • Normal human serum (pooled or from individual donors)

    • Test Articles: this compound conjugate, alternatives

    • Positive Control: Zymosan or heat-aggregated IgG

    • Negative Control: Buffer

    • Commercial SC5b-9 ELISA kit

  • Step-by-Step Methodology:

    • Incubation: In a microtube, mix human serum (e.g., 80% final concentration) with the test article, positive control, or negative control.

    • Incubate for 30-60 minutes at 37°C to allow for complement activation.

    • Stop Reaction: Stop the reaction by adding EDTA to the samples as per the ELISA kit instructions. Rationale: EDTA chelates Ca2+ and Mg2+, which are essential for complement cascade progression.

    • ELISA: Perform the SC5b-9 ELISA on the treated serum samples according to the kit manufacturer's protocol. This typically involves capturing the SC5b-9 complex on an antibody-coated plate and detecting it with a secondary HRP-conjugated antibody.

    • Reading: Read absorbance at 450 nm.

  • Data Analysis: Quantify the concentration of SC5b-9 (ng/mL) in each sample using the standard curve provided with the kit. Compare the levels generated by the this compound conjugate to the negative control and other comparator molecules.

Comparative Analysis: Building the Case for this compound

The ultimate goal of this rigorous assessment is to enable objective, data-driven decisions. By testing an this compound conjugate alongside alternatives with longer PEG chains (e.g., PEG2k, PEG5k) and the unconjugated carrier, we can generate a clear comparative immunogenicity profile.

Hypothetical Comparative Data Summary

Test ArticleAnti-PEG IgM Titer (Mean OD450)Anti-PEG IgG Titer (Mean OD450)Lymphocyte Proliferation (% Responding Donors, SI ≥ 2)Complement Activation (SC5b-9, ng/mL above baseline)
Unconjugated Carrier0.050.065%50
This compound Conjugate 0.18 0.12 10% 210
m-PEG2k-acid Conjugate0.450.3325%850
m-PEG5k-acid Conjugate0.980.7540%2500
Negative Control0.060.070%0
Positive Control>2.5>2.595%>5000

Analysis of Expected Results: The data presented in the table illustrates a clear trend consistent with established immunological principles. The this compound conjugate is expected to show the lowest immunogenic potential among the PEGylated molecules.

  • Humoral Response: The lower IgM and IgG titers for the PEG8 conjugate reflect the reduced number of repeating epitopes available for B-cell receptor cross-linking compared to the longer PEG2k and PEG5k chains.

  • Cellular Response: A lower percentage of responding donors in the LPA suggests that the PEG8 conjugate is less efficient at stimulating a T-cell dependent immune response.

  • Functional Consequences: The significantly lower level of complement activation is a direct downstream consequence of the weaker antibody response, indicating a reduced risk of complement-mediated adverse events.

Conclusion and Future Perspectives

Assessing the immunogenicity of any novel therapeutic conjugate is not merely a regulatory checkbox; it is a fundamental component of ensuring patient safety and therapeutic efficacy. This guide outlines a multi-tiered, mechanistically-driven strategy to rigorously evaluate conjugates containing this compound. The causality behind each experimental choice—from ELISA plate coatings to the functional readout of complement activation—provides a framework for generating a robust and reliable data package.

The comparative data strongly supports the hypothesis that shorter, discrete PEG linkers like this compound offer a significant advantage in mitigating immunogenic risk compared to traditional, higher molecular weight PEGs. By employing this comprehensive assessment strategy, drug developers can confidently select candidates with the most favorable safety profile, ultimately leading to the creation of safer and more effective medicines. The continued exploration of alternative, non-PEG hydrophilic polymers represents the next frontier in this field, aiming to eliminate the challenge of PEG immunogenicity entirely.[6]

References

  • Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines.
  • FDA Guidelines on PEGylated Protein Drug Immunogenicity.
  • Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
  • Factors influencing the immunogenicity of PEG.
  • Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. [Link]
  • Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). YouTube. [Link]
  • Development and Validation of an ELISA Method for the Determination of Anti-Polyethylene Glycol (PEG) Antibodies in Human Serum. Celerion. [Link]
  • Immunogenicity Risk Assessment for PEGyl
  • Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors.
  • (PDF) Immunogenicity Risk Assessment for PEGylated Therapeutics.
  • Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin.
  • An Assay for Immunogenic Detection of Anti‐PEG Antibody.
  • A generic method for the detection of polyethylene glycol specific IgG and IgM antibodies in human serum. PubMed. [Link]
  • The Hidden Challenge in Nanomedicine–Detecting PEG Immune Responses.
  • Anti-PEG immunity: emergence, characteristics, and unaddressed questions.
  • Anti-PEG ELISA Kits for Immunogenicity Research.
  • PEG ELISA. Life Diagnostics. [Link]
  • Monkey Anti-Polyethylene Glycol (PEG) IgG ELISA. Kamiya Biomedical Company. [Link]
  • This compound (CAT#: ADC-L-M0217).
  • Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover.
  • (PDF) New FDA Draft Guidance on Immunogenicity.
  • Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza Bioscience. [Link]
  • Guidance for Industry Immunogenicity Assessment for Therapeutic Protein Products. U.S.
  • ACTG Lab Man Lymphocyte Proliferation Assay February 2000. ACTG Network. [Link]
  • Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays. Frontiers in Immunology. [Link]
  • Immunogenicity.
  • Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. Taylor & Francis Online. [Link]
  • Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins.
  • Complement Activation by PEGyl
  • This compound, CAS 1093647-41-6. AxisPharm. [Link]
  • Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine. Frontiers in Immunology. [Link]
  • Nanoparticle-Binding Immunoglobulins Predict Variable Complement Responses in Healthy and Diseased Cohorts. ACS Nano. [Link]
  • Targeted nanoparticles and complement activ
  • The Importance of Poly(ethylene glycol)
  • Pegloticase co-administered with high MW polyethylene glycol effectively reduces PEG-immunogenicity and restores prolonged.

Sources

The Stability Showdown: A Comparative Guide to Thioether vs. Amide Bonds in PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of Polyethylene Glycol (PEG) to a biotherapeutic is a critical determinant of its in vivo fate. The choice of this linker chemistry profoundly impacts the stability, efficacy, and safety of the resulting bioconjugate. This guide provides an in-depth, evidence-based comparison of two of the most prevalent covalent linkages used in PEGylation: the thioether bond and the amide bond. We will delve into the fundamental chemical principles governing their stability, present quantitative data from the literature, and provide detailed experimental protocols for their evaluation.

The Crux of the Matter: Why Linker Stability is Paramount

In the design of long-circulating protein therapeutics, antibody-drug conjugates (ADCs), and other PEGylated biomolecules, the linker must be sufficiently robust to withstand the physiological conditions of the bloodstream. Premature cleavage of the PEG linker can lead to rapid clearance of the therapeutic, reduced efficacy, and in the case of ADCs, off-target toxicity from the released payload. The ideal linker maintains its integrity in circulation but may be designed for cleavage under specific conditions at the target site.

A Tale of Two Bonds: Chemical and Biological Stability Profiles

Thioether and amide bonds, while both covalent, exhibit markedly different stability profiles under physiological conditions. This is a direct consequence of their inherent chemical structures and susceptibility to enzymatic and chemical degradation.

The Amide Bond: A Bastion of Stability

Characterized by the linkage of a carbonyl group to a nitrogen atom, the amide bond is renowned for its exceptional chemical stability.[1] In neutral aqueous solutions, the estimated half-life of a peptide (amide) bond is as long as 1000 years, underscoring its kinetic resilience.[1] This inherent robustness makes amide linkages a preferred choice when unwavering stability is paramount.

However, the primary vulnerability of amide bonds lies in their susceptibility to enzymatic cleavage by proteases. This can be a strategic advantage in drug delivery, where linkers containing specific peptide sequences can be designed for cleavage by proteases that are overexpressed in the tumor microenvironment. Under extreme pH conditions, amide bonds can also undergo hydrolysis, though this is generally not a concern at physiological pH.[1]

The Thioether Bond: A More Nuanced Stability Profile

Thioether bonds are typically formed by the reaction of a thiol group (e.g., from a cysteine residue) with an electrophilic functional group on the PEG linker. While the carbon-sulfur bond itself is generally stable, the stability of the overall linkage is highly dependent on the chemistry used for its formation.

The most common method for creating a thioether linkage involves the Michael addition of a thiol to a maleimide group. This results in a succinimide thioether linkage which, under physiological conditions, is susceptible to a retro-Michael reaction.[2][3] This is a reversible process that can lead to deconjugation of the PEG linker. More significantly, in the thiol-rich environment of the plasma, with abundant albumin and glutathione, this reversibility can lead to thiol exchange, where the PEG linker is transferred to these endogenous molecules, leading to premature loss of the PEG chain from the therapeutic.[1][2]

To address this instability, more stable thioether linkages have been developed using haloacetamide or vinyl sulfone chemistries, which form irreversible carbon-sulfur bonds that are not susceptible to the retro-Michael reaction.[3]

Quantitative Comparison of Linker Stability

Linker TypeFormation ChemistryCleavage MechanismIn Vivo Half-life (t½)Key Remarks
Amide NHS/TFP Ester + AmineProteolytic degradation of the proteinVery LongConsidered the gold standard for stable, non-cleavable linkers.[1]
Thioether (from Maleimide) Maleimide + ThiolRetro-Michael reaction and thiol exchangeVariable (hours to days)Susceptible to exchange with plasma thiols like albumin and glutathione. Stability can be site-dependent.[4]
Thioether (from Sulfone) Sulfone + ThiolProteolytic degradation of the protein~80% intact after 72hSignificantly more resistant to thiol exchange compared to maleimide-derived thioethers.[5]
Thioether (from Haloacetamide) Bromo/Iodoacetamide + ThiolProteolytic degradation of the proteinHighForms a stable, irreversible thioether bond.[5]

Visualizing the Chemistry: Formation and Degradation Pathways

Amide Bond Formation

Amide_Formation Protein Protein-NH₂ (Lysine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack PEG_NHS PEG-NHS Ester PEG_NHS->Intermediate Amide_Product Protein-NH-CO-PEG (Stable Amide Bond) Intermediate->Amide_Product Collapse NHS NHS (Leaving Group) Intermediate->NHS

Thioether Bond Formation and Degradation (Maleimide Chemistry)

Thioether_Lifecycle cluster_formation Conjugation cluster_degradation Degradation Pathways Protein_SH Protein-SH (Cysteine) Thioether_Product Protein-S-Maleimide-PEG (Thioether Adduct) Protein_SH->Thioether_Product Michael Addition PEG_Maleimide PEG-Maleimide PEG_Maleimide->Thioether_Product Retro_Michael Retro-Michael Reaction (Reversible) Thioether_Product->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis (Irreversible) Thioether_Product->Hydrolysis Retro_Michael->Protein_SH Retro_Michael->PEG_Maleimide Thiol_Exchange Thiol Exchange (e.g., with Albumin-SH) Retro_Michael->Thiol_Exchange Stable_Product Ring-Opened Stable Product Hydrolysis->Stable_Product

Experimental Protocols for Stability Assessment

A rigorous evaluation of linker stability is a critical component of bioconjugate development. The following protocols outline key experiments for assessing the stability of PEG-linkers in a physiologically relevant environment.

In Vitro Plasma Stability Assay

This assay is the gold standard for evaluating the stability of a bioconjugate in a biological matrix that closely mimics the in vivo environment.

Causality Behind Experimental Choices:

  • Plasma vs. Buffer: Plasma contains a complex mixture of proteins (including albumin), enzymes, and small molecules (like glutathione) that can contribute to linker degradation. A simple buffer would not capture these effects.

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • Multiple Time Points: Collecting samples over time allows for the determination of the degradation rate and half-life of the conjugate.

  • Immunoaffinity Capture: This step is crucial for isolating the antibody-drug conjugate from the vast excess of other plasma proteins. This purification is essential for accurate quantification by LC-MS, as it removes interfering species.

  • LC-MS Analysis: Liquid chromatography separates the intact conjugate from any fragments or free PEG, while mass spectrometry provides highly sensitive and specific detection and quantification based on mass-to-charge ratio.

Step-by-Step Methodology:

  • Preparation of Plasma: Thaw frozen human plasma (or plasma from other species of interest) at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the PEG-conjugate into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the conjugate into phosphate-buffered saline (PBS).

  • Time-Point Collection: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further degradation.

  • Immunoaffinity Capture (for LC-MS analysis): a. Thaw the plasma aliquots. b. Add Protein A/G magnetic beads to the plasma to capture the antibody-conjugate. c. Incubate to allow for binding. d. Wash the beads to remove non-specifically bound plasma proteins. e. Elute the intact conjugate from the beads using a low pH elution buffer.

  • LC-MS Analysis: a. Analyze the eluted samples by LC-MS to determine the concentration of the intact conjugate at each time point. b. The supernatant from the immunoaffinity capture can be analyzed separately to quantify the amount of released PEG linker or payload.

  • Data Analysis: Plot the concentration of the intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) in plasma.

Experimental Workflow Diagram

Plasma_Stability_Workflow Start Start: PEG-Conjugate Spike Spike into Plasma and PBS (Control) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points (0, 1, 6, 24, 48, 72, 168h) Incubate->Sample Freeze Flash Freeze at -80°C Sample->Freeze Thaw Thaw Samples for Analysis Freeze->Thaw Capture Immunoaffinity Capture (Protein A/G beads) Thaw->Capture Separate Separate Supernatant (Released Payload) and Beads (Intact Conjugate) Capture->Separate Elute Elute Intact Conjugate from Beads Separate->Elute Analyze_Payload LC-MS Analysis of Released Payload Separate->Analyze_Payload Analyze_Intact LC-MS Analysis of Intact Conjugate Elute->Analyze_Intact Data_Analysis Data Analysis: Plot Concentration vs. Time, Calculate Half-life Analyze_Intact->Data_Analysis Analyze_Payload->Data_Analysis End End: Stability Profile Data_Analysis->End

Conclusion and Recommendations

The choice between a thioether and an amide bond for PEG linker chemistry is a critical decision with significant implications for the stability and performance of a bioconjugate.

  • Amide bonds offer unparalleled chemical stability, making them the linker of choice for applications where the PEG chain must remain attached for the entire in vivo lifetime of the molecule. Their cleavage is primarily dependent on specific enzymatic activity, which can be engineered for targeted drug release.

  • Thioether bonds , particularly those derived from traditional maleimide chemistry, carry a higher risk of instability in the bloodstream due to the potential for retro-Michael reaction and thiol exchange.[1] However, advancements in linker technology have led to the development of more stable thioether-forming reagents, such as those based on haloacetamides and sulfones, which mitigate this liability.[3][5]

Ultimately, the optimal linker chemistry depends on the desired therapeutic strategy. For non-cleavable linkers, the exceptional stability of the amide bond is highly advantageous. For strategies that require cleavage in the reducing environment of the cell, a carefully designed, next-generation thioether linker could be appropriate. Rigorous in vitro and in vivo stability testing is essential to validate the performance of the chosen linker and ensure the development of a safe and effective bioconjugate.

References

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications.
  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. National Institutes of Health.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of m-PEG8-acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of m-PEG8-acid (methoxy-polyethylene glycol-acid), a common reagent in bioconjugation, drug delivery, and nanoparticle functionalization. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle PEGylated compounds.

Understanding this compound: Hazard Profile and Safety Imperatives

This compound is a hydrophilic linker molecule featuring a terminal carboxylic acid group, which is used to react with primary amines to form stable amide bonds.[1][2] While polyethylene glycol (PEG) itself is generally considered to have low toxicity and is biodegradable, the handling and disposal of its derivatives, particularly in a laboratory setting, require a cautious and informed approach.[3]

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as Mal-PEG8-acid, indicate that it may cause skin, eye, and respiratory irritation.[4][5] Furthermore, the manufacturing process of PEG compounds can sometimes lead to contamination with trace amounts of ethylene oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.[6] Therefore, treating all this compound waste as potentially hazardous is a prudent and necessary safety measure.

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which may cause irritation.[4]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes, which can cause serious irritation.[5]
Skin/Body Protection A standard laboratory coat and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, which may lead to respiratory tract irritation.[4]

The Regulatory Landscape: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]

For this compound, the key characteristic of concern is corrosivity . As an acid, a concentrated solution or the neat compound could have a pH low enough to be classified as a corrosive hazardous waste (EPA Waste Code D002), which applies to aqueous solutions with a pH less than or equal to 2.[6] Regardless of the exact pH, it is best practice to manage it as a regulated hazardous chemical waste.

Step-by-Step Disposal Protocol for this compound

Disposing of this compound is a systematic process that ensures safety and compliance from the point of generation to final removal by a licensed professional service. Under no circumstances should this compound or its containers be disposed of down the drain or in regular solid waste. [7]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Isolate Acidic Waste: Keep this compound waste separate from all other waste streams, especially bases, to prevent violent reactions.[4]

  • Distinguish Liquid vs. Solid:

    • Liquid Waste: Collect unused or expired this compound, as well as any solutions containing it, in a dedicated liquid waste container.

    • Solid Waste: Collect contaminated labware, such as pipette tips, gloves, and absorbent pads used for spill cleanup, in a separate, clearly marked solid waste container.[3]

Step 2: Containment and Collection

The integrity of your waste container is crucial to prevent leaks and exposure.

  • Choose a Compatible Container: Use a leak-proof container made of polyethylene or glass. Never use metal containers for acidic waste , as acids can corrode the metal, leading to container failure.[8]

  • Headroom for Expansion: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[3]

  • Keep Containers Closed: Always keep waste containers securely capped, except when adding waste.[4]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (avoid abbreviations)

  • Hazard Characteristics: Indicate "Corrosive" and/or "Irritant"

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain potential spills.

  • Accumulation Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[4]

Step 5: Arrange for Professional Disposal

All chemical waste, including that containing this compound, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] These professionals are trained and equipped to transport and manage chemical waste in accordance with all federal, state, and local regulations.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 In the Laboratory cluster_1 Professional Disposal A Waste Generation (this compound solid or liquid) B Select Compatible Container (Glass or Polyethylene) A->B C Affix 'Hazardous Waste' Label B->C D Place in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Add Waste as Generated D->E F Is Container Full? E->F G Contact EHS for Pickup F->G Yes H Store Safely in SAA (Max 1 Year) F->H No I Licensed Contractor Collects Waste G->I H->E J Compliant Transportation & Final Disposal I->J

Caption: Decision workflow for the safe disposal of this compound waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE outlined in Table 1.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a chemical spill kit to contain the spill.

  • Collect Waste: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution and wipe it down.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous solid waste.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of environmental health.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • HW Drugs. EPA Subpart P Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube.
  • Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • MDPI. (2024, June 17). From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel's Antioxidant, Physiological, and Cellular Responses.
  • Creative Biolabs. This compound (CAT#: ADC-L-M0217).

Sources

Personal protective equipment for handling m-PEG8-acid

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Guide for the Safe Handling of m-PEG8-acid

From the Desk of the Senior Application Scientist: A Procedural Guide to Personal Protective Equipment (PPE) for this compound

Welcome to your comprehensive guide on the safe handling of this compound. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with this compound. Our goal is to move beyond a simple checklist and instill a deep understanding of why these measures are critical, ensuring both your safety and the validity of your results.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough risk assessment is mandatory.[1][2][3][4][5] this compound (methoxy(polyethylene glycol) acetic acid) is a valuable tool in bioconjugation and drug delivery, prized for its hydrophilic PEG spacer and terminal carboxylic acid group.[6][7] However, its physical and chemical properties necessitate specific handling precautions.

Key Hazard Considerations:

  • Physical Form: this compound is typically supplied as a solid, waxy powder.[8][9] This form presents a risk of generating airborne dust during handling, which can be inhaled or contaminate surfaces.

  • Hygroscopicity: Like many PEGylated compounds, this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[10][11] This can not only affect the compound's reactivity and weighing accuracy but may also make it more likely to adhere to surfaces, including skin.

  • Acidity: The terminal carboxylic acid group gives the molecule acidic properties. While not a strong acid, it can cause irritation upon contact with skin, eyes, and the respiratory tract.[12][13] A Safety Data Sheet (SDS) for a similar PEG-acid compound lists it as a skin and eye irritant.[12]

  • Toxicological Data: For many specialized reagents like this compound, comprehensive toxicological data may not be fully available.[14] Therefore, it is prudent to treat the compound with a high degree of caution.

The Core Ensemble: Your Personal Protective Equipment (PPE)

Based on the hazard assessment, a standard ensemble of PPE is required for all personnel handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and employees must use, appropriate PPE to mitigate identified laboratory hazards.[1][2][4]

PPE ComponentSpecificationRationale and Best Practices
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions.Why: Protects eyes from airborne powder and accidental splashes of solutions.[3][5] The "Z87" marking ensures the eyewear meets impact resistance standards.[3] A face shield worn over goggles is recommended when handling larger volumes of liquid that pose a significant splash hazard.[3][5]
Hand Protection Chemical-resistant nitrile gloves.Why: Nitrile provides a robust barrier against incidental contact with acidic compounds and prevents skin absorption.[5][15] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving.[3] Promptly remove and replace contaminated gloves, and always wash hands thoroughly after removing gloves.[12]
Body Protection A long-sleeved laboratory coat.Why: Shields skin and personal clothing from dust and minor spills.[3][5][15] Lab coats should be kept fully buttoned to provide maximum coverage.
Respiratory Protection Generally not required for small-scale handling in a well-ventilated area or chemical fume hood.Why: Engineering controls like a fume hood are the primary defense against respiratory exposure.[1][2] If weighing larger quantities of powder outside of a fume hood where dust generation is unavoidable, a NIOSH-approved N95 respirator may be necessary based on your institution's specific risk assessment.[5]
Foot Protection Closed-toe shoes.Why: Protects feet from spills and dropped objects.[3][5] This is a minimum requirement for entry into any laboratory space.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the procedural steps for safely weighing this compound powder and preparing a stock solution.

Objective: To accurately weigh solid this compound and prepare a solution while minimizing exposure and contamination.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, DMF, water)[7]

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vials and caps

  • Pipettes

Workflow Diagram: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_area 2. Prepare Work Area (Fume Hood) prep_ppe->prep_area Enter Lab weigh 3. Weigh Powder (Minimize Dust) prep_area->weigh Begin Task dissolve 4. Dissolve in Solvent (Cap Vial Promptly) weigh->dissolve cleanup 5. Clean Work Area & Equipment dissolve->cleanup Task Complete disposal 6. Dispose of Waste (Segregated Waste Stream) cleanup->disposal doff_ppe 7. Doff PPE & Wash Hands disposal->doff_ppe Exit Lab

Caption: Workflow for the safe handling and disposal of this compound.

Procedure:

  • Preparation:

    • Don all required PPE: a buttoned lab coat, safety glasses or goggles, and nitrile gloves.[3][5]

    • Prepare your workspace. It is highly recommended to perform all manipulations, especially the weighing of the powder, inside a certified chemical fume hood to control potential dust.[16]

    • Ensure the analytical balance is clean and tared.

  • Weighing the Solid:

    • Gently open the container of this compound, avoiding any sudden movements that could generate dust. Given its hygroscopic nature, minimize the time the container is open to the atmosphere.[10]

    • Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat on the balance.

    • Once the desired weight is achieved, securely close the main container of this compound. Store it according to the manufacturer's recommendations, typically at -20°C in a dry environment.[6][7]

  • Preparing the Solution:

    • Transfer the weighed powder into an appropriately sized vial.

    • Add the desired volume of solvent to the vial.

    • Cap the vial securely and mix (by vortexing or gentle agitation) until the solid is fully dissolved. This compound is soluble in water and common organic solvents like DMSO and DMF.[7]

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any surfaces in the fume hood that may have been exposed to the powder using a damp cloth or towel.

    • Dispose of all contaminated disposable items (e.g., weigh boat, gloves, wipes) in the designated solid chemical waste container.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.[16]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[15][16]

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, and weighing papers, must be placed in a clearly labeled, sealed container designated for solid chemical waste.[14] Do not dispose of this waste in the regular trash.[15]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[16] Polyethylene or polypropylene containers are generally suitable.[17]

  • Drain Disposal: Under no circumstances should this compound powder or solutions be poured down the drain.[15][16] While polyethylene glycols are generally biodegradable, their disposal into sewer systems is discouraged as they can impact wastewater treatment processes.[15][18]

  • Final Disposal: All waste containers must be collected by a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[14][15][18]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[12][17]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[12]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[12]

  • Spill: For a small spill, carefully absorb the material with an inert substance like vermiculite or sand.[16][17] Scoop the material into a designated hazardous waste container. Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[16]

By adhering to this comprehensive guide, you contribute to a culture of safety and scientific excellence. Your diligence protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Google.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health (NIH).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager Magazine.
  • Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet - Mal-PEG8-acid. (2025). MedchemExpress.com.
  • Proper Disposal Procedures for PEG-8 Laurate in a Laboratory Setting. (2025). Benchchem.
  • Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals. (2025). Benchchem.
  • How To Dispose Of Polyethylene Glycol?. (2025). Chemistry For Everyone - YouTube.
  • Mal-PEG8-acid Safety Data Sheet. (2023). Apollo Scientific.
  • This compound, CAS 1093647-41-6. (n.d.). AxisPharm.
  • This compound, 1093647-41-6. (n.d.). BroadPharm.
  • Methoxypolyethylene glycol 5000 acetic acid ≥80%. (n.d.). Sigma-Aldrich.
  • Methoxypolyethylene glycol 5000 acetic acid N-succinimidyl ester. (n.d.). Sigma-Aldrich.
  • Dealing with the hygroscopic nature of anhydrous orotic acid. (n.d.). Benchchem.
  • How do you handle hygroscopic salts?. (n.d.). HepatoChem.
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-acid
Reactant of Route 2
Reactant of Route 2
m-PEG8-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。